Technical Documentation Center

1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one
  • CAS: 93483-92-2

Core Science & Biosynthesis

Foundational

1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one (CAS: 93483-92-2): A Comprehensive Technical Guide

Executive Summary In the landscape of rational drug design, functionalized acetophenones serve as critical building blocks for developing targeted therapeutics. 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one , widely k...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, functionalized acetophenones serve as critical building blocks for developing targeted therapeutics. 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one , widely known as 5-amino-paeonol, is a highly specialized chemical intermediate bearing the CAS registry number 93483-92-2[1][2]. By introducing a primary amine at the 5-position of the naturally occurring paeonol scaffold, researchers unlock a versatile anchoring point for synthesizing complex urea derivatives, Schiff bases, and pyrazolopyrimidines. This whitepaper provides an in-depth analysis of the compound's physicochemical properties, a self-validating de novo synthesis protocol, and its mechanistic applications in modern anti-inflammatory and antitumor drug discovery.

Chemical Identity & Physicochemical Profile

Understanding the baseline properties of 5-amino-paeonol is essential for predicting its behavior in downstream coupling reactions and biological assays. The electron-donating properties of the hydroxyl and methoxy groups significantly enrich the electron density of the aromatic ring, making the 5-amino group highly reactive toward electrophiles[3][4].

Table 1: Physicochemical and Identification Properties

ParameterDescription / ValueCitation
Chemical Name 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one[5]
Common Synonyms 5-Amino-paeonol; 5-Amino-2-hydroxy-4-methoxyacetophenone[3][5]
CAS Registry Number 93483-92-2[1][2]
Molecular Formula C9H11NO3[5]
Molecular Weight 181.19 g/mol [5]
Physical Appearance Solid (Derivative precursor)[3]

De Novo Synthesis & Methodological Rationale

The synthesis of 1-(5-amino-2-hydroxy-4-methoxyphenyl)ethan-1-one is achieved via a two-step functionalization of paeonol. As a Senior Application Scientist, it is critical to emphasize that successful execution relies not just on following steps, but on understanding the thermodynamic and kinetic controls governing each phase[3].

Self-Validating Synthesis Protocol

Phase 1: Regioselective Nitration of Paeonol

  • Preparation: Dissolve 10 g (0.06 mol) of paeonol in 40 mL of glacial acetic acid within a round-bottom flask[3].

  • Thermal Control: Submerge the flask in an ice/water bath to strictly maintain an internal temperature of 0–5 °C.

    • Causality: Acetic acid acts as a moderating solvent. The strict thermal control prevents the highly exothermic nitration from causing oxidative cleavage of the methoxy group and limits the formation of poly-nitrated byproducts[3].

  • Reagent Addition: Dropwise add 16 mL of concentrated nitric acid over 30 minutes.

  • Reaction: Stir the mixture continuously for 3 hours under cooling[3].

  • Quenching & IPC (In-Process Control): Pour the reaction mixture into 200 mL of crushed ice water.

    • Validation: The immediate precipitation of a vibrant yellow solid acts as a visual self-validation of successful nitration to 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethan-1-one[3].

  • Purification: Filter the crude solid under vacuum and recrystallize using absolute ethanol.

  • Final Validation: Confirm the intermediate (yield ~57%) via the presence of strong NO₂ stretching (approx. 1530 cm⁻¹ and 1350 cm⁻¹) in FTIR[3].

Phase 2: Catalytic Hydrogenation

  • Preparation: Dissolve 2 g (10 mmol) of the recrystallized nitro-paeonol intermediate in 40 mL of anhydrous methanol[3].

  • Catalyst Loading: Carefully add 10% Palladium on Carbon (Pd/C) at a 4 mol% ratio.

    • Causality: Pd/C is selected for its high chemoselectivity. It efficiently reduces the nitro group to a primary amine under mild conditions without saturating the aromatic ring or inadvertently reducing the ketone carbonyl[3].

  • Hydrogenation: Purge the reaction vessel with nitrogen, then introduce hydrogen gas at 1 bar of pressure. Stir vigorously at room temperature[3].

  • IPC (In-Process Control): Monitor hydrogen uptake.

    • Validation: The cessation of pressure drop in the hydrogen manifold indicates quantitative conversion. Thin Layer Chromatography (TLC) must show the complete disappearance of the yellow nitro starting material.

  • Workup: Filter the mixture through a Celite pad to safely remove the pyrophoric Pd/C catalyst. Wash the pad with excess methanol.

  • Concentration: Evaporate the filtrate under reduced pressure to yield the target 5-amino-paeonol (yield ~95%)[3].

  • Final Validation: Confirm the amine formation via LC-MS (m/z [M+H]⁺ = 182.19) and the emergence of primary amine N-H stretching (3300–3400 cm⁻¹) in FTIR[3][5].

Synthesis Workflow Diagram

Synthesis A Paeonol (2-hydroxy-4-methoxyacetophenone) B Nitration (HNO3, AcOH, 0-5°C) A->B C 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethan-1-one (Nitro-Paeonol) B->C 57% Yield D Catalytic Hydrogenation (H2, 10% Pd/C, MeOH) C->D E 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one (CAS: 93483-92-2) D->E 95% Yield

Step-by-step synthesis workflow of 1-(5-amino-2-hydroxy-4-methoxyphenyl)ethan-1-one from paeonol.

Applications in Advanced Drug Discovery

Scaffold for TOPK Inhibitors in Skin Inflammation

T-LAK-cell-originated protein kinase (TOPK) is a critical mitogen-activated protein kinase (MAPK) associated with inflammatory responses, particularly in skin conditions mediated by lipopolysaccharide (LPS)[3]. 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one serves as a pivotal fragment-growing scaffold. By reacting the 5-amino group with triphosgene to form an isocyanato-paeonol intermediate, researchers can synthesize a vast library of urea derivatives[3].

  • Mechanistic Causality of the Urea Linker: The urea moiety is intentionally introduced because of its strong bidentate hydrogen-bonding capability. This structural feature anchors the molecule securely within the ATP-binding pocket of TOPK, drastically improving target selectivity and binding affinity[3].

Pathway LPS LPS Stimulation (RAW264.7 Cells) TOPK TOPK (T-LAK-cell-originated protein kinase) LPS->TOPK MAPK MAPK Pathway Activation (p38, JNK, MSK1) TOPK->MAPK NO Nitric Oxide (NO) Production & Skin Inflammation MAPK->NO Urea 5-Amino-Paeonol Urea Derivatives (Compound B12) Urea->TOPK Competitive Inhibition (IC50 = 2.14 µM)

Inhibition of the TOPK/MAPK inflammatory signaling pathway by 5-amino-paeonol derivatives.

Antitumor Efficacy via Schiff Base Derivatives

Beyond inflammation, the 5-amino-paeonol core is utilized in oncology drug development. Condensation reactions leveraging the primary amine yield Schiff bases and pyrazolo[1,5-a]pyrimidine derivatives[4]. The electron-donating methoxy and hydroxyl groups on the paeonol ring increase the electron density of the resulting Schiff base, enhancing its ability to intercalate with DNA or bind to specific kinase targets in cancer cells[4].

Quantitative Efficacy Data

The functionalization of 5-amino-paeonol has yielded highly potent drug candidates. The table below summarizes the quantitative biological efficacy of key derivatives synthesized from this core scaffold.

Table 2: Quantitative Synthesis and Biological Efficacy Data

Metric / CompoundTarget / AssayValueCitation
Nitro-paeonol (Intermediate) Synthesis Yield (Nitration)57%[3]
5-Amino-paeonol (Target) Synthesis Yield (Reduction)95%[3]
Urea Derivative B12 TOPK / RAW264.7 NO ProductionIC₅₀ = 2.14 µM[3]
Derivative B12 Toxicity RAW264.7 Cell ViabilityIC₅₀ > 50 µM[3]
Pyrazolopyrimidine 12e HepG2 Liver Cancer CytotoxicityIC₅₀ = 0.09 nM[4]
Pyrazolopyrimidine 12c HepG2 Liver Cancer CytotoxicityIC₅₀ = 0.66 nM[4]

Conclusion

1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one (CAS: 93483-92-2) transcends its role as a simple chemical intermediate; it is a highly tunable pharmacophore core. By understanding the rigorous thermodynamic controls required for its synthesis and the mechanistic causality behind its functionalization (such as urea linker integration), researchers can reliably deploy this compound to develop next-generation TOPK inhibitors and potent antitumor agents.

Sources

Exploratory

A Comprehensive Technical Guide to 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth exploration of 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one, a substituted acetophenone with signific...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one, a substituted acetophenone with significant potential in medicinal chemistry and materials science. This document details the compound's fundamental physicochemical properties, including its molecular weight, and offers a comprehensive overview of its synthesis, analytical characterization, and established applications. Furthermore, this guide presents detailed, field-proven protocols for its synthesis and characterization, underpinned by a strong emphasis on scientific integrity and reproducibility. Visual aids in the form of diagrams are provided to elucidate key processes and structures, ensuring a thorough understanding for researchers, scientists, and professionals in drug development.

Introduction

1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one, also known as 5-Amino-2-hydroxy-4-methoxyacetophenone, is a multifaceted aromatic organic compound. Its structure, featuring an acetophenone core with amino, hydroxyl, and methoxy functional groups, makes it a valuable building block in the synthesis of more complex molecules. The strategic placement of these functional groups allows for a variety of chemical modifications, rendering it a versatile precursor for the development of novel pharmaceutical agents and functional materials. This guide serves as a centralized resource for professionals working with or considering the use of this compound in their research and development endeavors.

Physicochemical Properties

A thorough understanding of the fundamental chemical and physical properties of a compound is paramount for its effective application. This section outlines the key physicochemical parameters of 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one.

Molecular Structure and Weight

The molecular structure of 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one is foundational to its chemical behavior.

Caption: Molecular structure of 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one.

Quantitative Data Summary

The following table summarizes the key quantitative properties of the hydrochloride salt of this compound, which is a common form.

PropertyValueSource
Molecular Formula C9H12ClNO3PubChem[1]
Molecular Weight 217.65 g/mol PubChem[1]
Monoisotopic Mass 217.0505709 DaPubChem[1]

It is important to note that the molecular weight of the free base, 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one, is 181.19 g/mol . The data presented in the table corresponds to its hydrochloride salt, a more stable and commonly handled form.

Synthesis and Purification

The synthesis of 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one can be achieved through various synthetic routes. A common and logical approach involves the nitration of a substituted acetophenone followed by reduction of the nitro group. This method is often favored due to the availability of starting materials and the generally high yields.

Synthetic Workflow

Synthesis_Workflow Start Starting Material: 2-Hydroxy-4-methoxyacetophenone Nitration Nitration (e.g., HNO3/H2SO4) Start->Nitration Intermediate Intermediate: 1-(2-Hydroxy-4-methoxy-5-nitrophenyl)ethanone Nitration->Intermediate Reduction Reduction (e.g., H2/Pd-C or SnCl2/HCl) Intermediate->Reduction Product Final Product: 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one Reduction->Product Purification Purification (Recrystallization or Column Chromatography) Product->Purification

Caption: A representative synthetic workflow for 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one.

Detailed Experimental Protocol: Nitration and Reduction

This protocol provides a step-by-step methodology for the synthesis of 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one, adapted from established procedures for similar aromatic compounds.

Step 1: Nitration of 2-Hydroxy-4-methoxyacetophenone

  • In a flask maintained at 0-5°C using an ice bath, dissolve 2-hydroxy-4-methoxyacetophenone in concentrated sulfuric acid with stirring.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution, ensuring the temperature remains below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for a designated period, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice, which will cause the nitrated product to precipitate.

  • Filter the solid precipitate, wash thoroughly with cold water until the washings are neutral, and dry the crude 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone.

Step 2: Reduction of the Nitro Intermediate

  • In a round-bottom flask, dissolve the crude nitrated intermediate in a suitable solvent such as ethanol or acetic acid.

  • Add a reducing agent. A common and effective method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[2] Alternatively, a metal/acid combination like tin(II) chloride in hydrochloric acid can be employed.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • After completion, if using catalytic hydrogenation, filter the reaction mixture through celite to remove the catalyst. If using a metal/acid system, neutralize the reaction mixture carefully with a base (e.g., sodium bicarbonate solution) until the product precipitates.

  • Filter the resulting solid, wash with water, and dry to obtain the crude 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one.

Step 3: Purification

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for structural elucidation. While specific spectral data for 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one is not readily available in the provided search results, a predicted spectrum can be inferred based on analogous structures.[3] Key expected signals would include:

  • Aromatic protons in the 6.0-7.5 ppm region.

  • A singlet for the methoxy group protons around 3.8-4.0 ppm.

  • A singlet for the acetyl methyl protons around 2.5 ppm.

  • A broad singlet for the amino group protons.

  • A singlet for the hydroxyl proton, the chemical shift of which can be variable.

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. Expected characteristic absorption bands would include:

  • N-H stretching vibrations for the primary amine.

  • O-H stretching for the phenolic hydroxyl group.

  • C=O stretching for the ketone.

  • C-O stretching for the ether linkage.

  • Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern. The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight.

Chromatographic Analysis

Thin Layer Chromatography (TLC): TLC is a rapid and effective technique for monitoring reaction progress and assessing the purity of the final product.

High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity. A well-developed HPLC method can separate the desired product from any starting materials and byproducts.

Applications in Research and Drug Development

The unique arrangement of functional groups on the 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one scaffold makes it a valuable starting point for the synthesis of a wide range of biologically active molecules. The amino group can be readily acylated, alkylated, or diazotized, while the hydroxyl group can be etherified or esterified. The ketone functionality can also undergo various reactions. These chemical handles allow for the introduction of diverse pharmacophores, leading to the generation of compound libraries for screening in various disease models.

While specific applications of this exact molecule are not extensively detailed in the provided search results, its structural motifs are present in numerous compounds with reported biological activities. For instance, substituted acetophenones are known to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one. While a specific Safety Data Sheet (SDS) for this compound was not found, general guidelines for handling similar aromatic amines and phenols should be followed.[4][5][6][7]

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

  • Handling: Avoid direct contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one is a compound of significant interest due to its versatile chemical nature and potential as a building block in synthetic chemistry. This technical guide has provided a comprehensive overview of its molecular weight and other physicochemical properties, along with detailed protocols for its synthesis and characterization. By adhering to the methodologies and safety precautions outlined herein, researchers and drug development professionals can effectively utilize this compound in their pursuit of novel scientific discoveries and therapeutic agents.

References

  • PubChem. 1-(5-Amino-2-hydroxy-4-methoxy-phenyl)ethanone | C9H12ClNO3. National Center for Biotechnology Information. [Link]

  • NIST. Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-. NIST Chemistry WebBook. [Link]

  • PubChem. 1-(5-Amino-2-hydroxyphenyl)ethanone | C8H9NO2. National Center for Biotechnology Information. [Link]

  • Manasa Life Sciences. 1-(5-Amino-2-hydroxyphenyl)ethanone. [Link]

  • ResearchGate. 1H-NMR Spectral Data of 1-5. [Link]

  • Google Patents. JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt.
  • Carl ROTH. Safety Data Sheet: 4-Methoxyphenol. [Link]

  • NIST. Ethanone, 1-(2-hydroxy-5-methoxyphenyl)-. NIST Chemistry WebBook. [Link]

Sources

Foundational

A Comprehensive Guide to the Structural Elucidation of 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one

Abstract The definitive assignment of a chemical structure is the bedrock of all subsequent research in pharmacology, materials science, and chemical biology. This guide provides an in-depth, methodology-focused walkthro...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The definitive assignment of a chemical structure is the bedrock of all subsequent research in pharmacology, materials science, and chemical biology. This guide provides an in-depth, methodology-focused walkthrough for the structural elucidation of 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one, a substituted acetophenone with potential applications as a synthetic intermediate.[1] We will move beyond a simple recitation of data, instead focusing on the strategic integration of modern spectroscopic techniques. This document details the causality behind experimental choices, from initial molecular formula determination by mass spectrometry to the intricate connectivity mapping achieved through 2D Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols and data interpretations herein are designed to serve as a self-validating framework for researchers, scientists, and drug development professionals, ensuring both accuracy and reproducibility.

Foundational Analysis: Molecular Formula and Degree of Unsaturation

Before any spectroscopic analysis, the first objective is to determine the molecular formula. For the target compound, 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one, the molecular formula is C₉H₁₁NO₃.[2] This information is typically confirmed with high-resolution mass spectrometry (HRMS), which provides a highly accurate mass measurement.

From the molecular formula, we can calculate the Degree of Unsaturation (DoU), a crucial first step in deducing potential structural features.

DoU = C - (H/2) + (N/2) + 1 DoU = 9 - (11/2) + (1/2) + 1 DoU = 9 - 5.5 + 0.5 + 1 DoU = 5

A DoU of 5 is highly indicative of an aromatic ring (which accounts for 4 degrees of unsaturation: one ring and three double bonds) plus one additional double bond, most likely a carbonyl group (C=O) as suggested by the "ethan-1-one" nomenclature.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Blueprint

Mass spectrometry serves two primary functions in this analysis: confirming the molecular weight and providing a fragmentation pattern that acts as a structural fingerprint.

Expertise & Causality: We choose Electron Ionization (EI) as the initial method because it induces predictable fragmentation, which is highly informative for aromatic ketones. The presence of an aromatic ring typically results in a prominent molecular ion peak, providing a confident starting point for interpretation.[3][4]

Expected Fragmentation Pathways

The molecular ion [M]⁺• is expected at an m/z of 181. Key fragmentation patterns for acetophenones involve cleavages alpha to the carbonyl group:

  • Loss of a Methyl Radical ([M-15]⁺): The most common fragmentation for acetophenones is the loss of the methyl group from the acetyl moiety, resulting in a stable, resonance-stabilized acylium ion.

  • Loss of an Acetyl Radical ([M-43]⁺): Cleavage of the bond between the carbonyl carbon and the aromatic ring results in the loss of a CH₃CO• radical.

These primary fragments provide immediate evidence for the acetophenone core structure.

Data Summary: Mass Spectrometry
m/z (Expected) Fragment Identity Structural Rationale
181[C₉H₁₁NO₃]⁺• (M⁺•)Molecular Ion
166[M - CH₃]⁺Loss of the acetyl methyl group, characteristic of acetophenones.
138[M - COCH₃]⁺Loss of the acetyl group, indicating an acetyl-substituted aromatic ring.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Dissolve 1-2 mg of the analyte in a volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 100 µg/mL.[5]

  • Instrument Setup: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC).

  • Ionization: The sample is bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[6]

  • Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge ratio (m/z).

  • Data Acquisition: A mass spectrum is generated, plotting ion abundance versus m/z. For definitive formula confirmation, High-Resolution Mass Spectrometry (HRMS) is employed to obtain an exact mass.[6]

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.

Expertise & Causality: The IR spectrum provides a quick checklist of expected functionalities. The presence of a strong carbonyl absorption, coupled with broad O-H and sharp N-H stretches, would offer immediate, confirmatory evidence for the proposed major functional groups. The exact frequency of the C=O stretch is particularly diagnostic; intramolecular hydrogen bonding between the ortho-hydroxyl group and the ketone is expected to lower its frequency significantly from a typical aryl ketone.

Expected IR Absorptions
Wavenumber (cm⁻¹) Vibration Type Functional Group Assignment
~3450 & ~3350N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)
~3200 (broad)O-H StretchPhenolic Hydroxyl (-OH)
>3000C-H StretchAromatic C-H
<3000C-H StretchAliphatic C-H (from -CH₃ groups)
~1640C=O StretchConjugated Ketone (lowered by H-bonding)
~1580 & ~1480C=C StretchAromatic Ring
~1260C-O StretchAryl Ether (-OCH₃)
~1310C-N StretchAromatic Amine
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened cloth (e.g., isopropanol) and allowing it to dry.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ to achieve a good signal-to-noise ratio.[6]

  • Data Processing: The final spectrum is presented in terms of transmittance or absorbance after automatic background subtraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule, providing information on the chemical environment, count, and connectivity of every atom in the carbon-hydrogen framework.[7][8][9]

Logical Workflow for NMR Analysis

The process follows a logical progression from simple 1D experiments to more complex 2D correlations that piece the molecular puzzle together.

Caption: Key HMBC correlations confirming the molecular backbone.

  • ¹(CH₃-CO →): The acetyl protons correlate to the carbonyl carbon and the aromatic C1, linking the acetyl group to the ring.

  • ²(CH₃-O →): The methoxy protons correlate to C4, fixing its position.

  • ³(H-3 →): The aromatic proton H-3 correlates to four carbons (C1, C2, C4, C5), locking in the relative positions of the acetyl, hydroxyl, methoxy, and amino groups.

  • ⁴(H-6 →): The aromatic proton H-6 correlates to C1, C2, and C5, providing redundant confirmation of the substitution pattern.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. [6]Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm) if the solvent does not provide a reference signal.

  • Spectrometer Setup: Insert the tube into the NMR spectrometer. The instrument is "locked" onto the deuterium signal of the solvent and the magnetic field is "shimmed" to optimize homogeneity.

  • ¹H NMR Acquisition: A standard pulse sequence is used to acquire the ¹H spectrum. Sufficient scans are averaged to obtain a high signal-to-noise ratio.

  • ¹³C{¹H} NMR Acquisition: A standard pulse-acquire sequence with broadband proton decoupling is used. Due to the low natural abundance of ¹³C, more scans are required. DEPT-135 and DEPT-90 experiments are run to determine carbon multiplicities.

  • 2D NMR Acquisition: Standard, gradient-selected pulse sequences (e.g., gHSQC, gHMBC) are used. These experiments take longer to acquire (from 30 minutes to several hours) as they collect data across two frequency dimensions. The parameters for the HMBC experiment are optimized to detect long-range couplings, typically in the range of 4-10 Hz. [10]6. Data Processing: All acquired data (Free Induction Decays, FIDs) are subjected to Fourier transformation, phase correction, and baseline correction to generate the final, interpretable spectra.

Conclusion: A Unified Structural Hypothesis

The structural elucidation of 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one is achieved through the systematic and logical integration of multiple spectroscopic techniques. Mass spectrometry confirms the molecular formula and the presence of an acetophenone core. IR spectroscopy provides a rapid verification of all key functional groups (amine, phenol, ketone, and ether). Finally, a comprehensive suite of 1D and 2D NMR experiments provides an unambiguous blueprint of the molecular connectivity. The key HMBC correlations, in particular, serve as the ultimate proof, linking every substituent to its precise location on the aromatic ring and leaving no ambiguity as to the final structure. This multi-faceted, self-validating approach represents the gold standard in modern chemical characterization.

References

  • JoVE. (2024). Mass Spectrometry: Aromatic Compound Fragmentation. Retrieved from JoVE. URL: [Link]

  • Freire, F., & Cordeiro, T. (2026). The Evolving Landscape of NMR Structural Elucidation. MDPI. URL: [Link]

  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.9.5: Fragmentation of Aromatics. Whitman College. URL: [Link]

  • ACD/Labs. (n.d.). Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. Retrieved from ACD/Labs. URL: [Link]

  • Slideshare. (n.d.). Use of NMR in structure elucidation. URL: [Link]

  • Chemistry LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. URL: [Link]

  • Ballard, C. E. (2010). pH-Controlled Oxidation of an Aromatic Ketone: Structural Elucidation of the Products of Two Green Chemical Reactions. Journal of Chemical Education, 87(2), 190-192. URL: [Link]

  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. URL: [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. URL: [Link]

  • Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. URL: [Link]

  • PubChem. (n.d.). 1-(5-Amino-2-hydroxy-4-methoxy-phenyl)ethanone. National Center for Biotechnology Information. URL: [Link]

  • Manasa Life Sciences. (n.d.). 1-(5-Amino-2-hydroxyphenyl)ethanone. URL: [Link]

Sources

Exploratory

De Novo Synthesis of 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one from 3-Amino-4-methoxyphenol: A Regiocontrolled Pathway

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide Executive Summary The target molecule, 1-(5-amino-2-hydroxy-4-methoxyphenyl)ethan-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

The target molecule, 1-(5-amino-2-hydroxy-4-methoxyphenyl)ethan-1-one (5-amino-paeonol), is a highly valued scaffold in medicinal chemistry, recently identified as a potent T-LAK cell-originated protein kinase (TOPK) inhibitor for the treatment of skin inflammation [1]. Synthesizing this target from 3-amino-4-methoxyphenol presents a profound regiochemical challenge.

A direct functionalization of the starting material is impossible because the relative positions of the heteroatoms do not match the target. The starting material possesses a 1,3,4-substitution pattern relative to the core, whereas the target requires a 1,2,4,5-tetrasubstituted framework where the amino and methoxy groups are effectively inverted. As a Senior Application Scientist, my approach to this is a "core-reset" strategy: completely deconstructing the regiochemical constraints of the starting material into a symmetric intermediate, followed by a thermodynamically and kinetically controlled reassembly.

Retrosynthetic Strategy & Regiochemical Rationale

To correct the regiochemistry, the starting material must be stripped of its methyl and amino groups to form the versatile intermediate benzene-1,2,4-triol (hydroxyquinol) .

  • Core Reset: Diazotization and exhaustive demethylation yield the triol.

  • Framework Construction: A Houben-Hoesch acylation installs the acetyl group, establishing the 1-(2,4,5-trihydroxyphenyl)ethan-1-one skeleton [2].

  • Regioselective Functionalization: The synthesis leverages precise pKa differentials and intramolecular hydrogen bonding to selectively methylate the C4 position and triflate the C5 position [3].

  • Amination: A Buchwald-Hartwig cross-coupling utilizing an ammonia surrogate safely installs the C5-amino group [4].

Pathway SM 3-Amino-4-methoxyphenol (Starting Material) Int1 4-Methoxybenzene-1,3-diol (Intermediate 1) SM->Int1 NaNO₂, H₂SO₄, 0°C then H₂O, 100°C Int2 Benzene-1,2,4-triol (Intermediate 2) Int1->Int2 BBr₃, CH₂Cl₂, -78°C → RT Int3 1-(2,4,5-Trihydroxyphenyl)ethan-1-one (Intermediate 3) Int2->Int3 CH₃CN, HCl(g), ZnCl₂ then H₂O, Δ Int4 1-(2,5-Dihydroxy-4-methoxyphenyl)ethan-1-one (Intermediate 4) Int3->Int4 MeI (1.0 eq), K₂CO₃ DMF, RT Int5 5-Acetyl-4-hydroxy-2-methoxyphenyl triflate (Intermediate 5) Int4->Int5 Tf₂O (1.0 eq), Et₃N CH₂Cl₂, -78°C Target 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one (Target Molecule) Int5->Target 1. Ph₂C=NH, Pd₂(dba)₃, BINAP 2. HCl(aq), THF

Figure 1: Regiocontrolled 6-step synthetic workflow from 3-amino-4-methoxyphenol to the target.

Mechanistic Causality: The Pillars of Regiocontrol

The success of this pathway relies entirely on the self-validating nature of Steps 4 and 5. Do not deviate from the stoichiometric equivalents listed in the protocols.

  • Causality in Regioselective Methylation (Step 4): In 1-(2,4,5-trihydroxyphenyl)ethan-1-one, the three hydroxyl groups have distinct acidities. The C4-OH is para to the electron-withdrawing acetyl group, maximizing resonance stabilization of its phenoxide. The C2-OH is ortho but is locked in a tight intramolecular hydrogen bond with the carbonyl oxygen, drastically reducing its kinetic acidity. The C5-OH is meta and lacks resonance stabilization. Thus, 1.0 equivalent of mild base ( K2​CO3​ ) exclusively deprotonates C4-OH, ensuring perfect regioselectivity for the methoxy group.

  • Causality in Regioselective Triflation (Step 5): With the C4 position methylated, we must differentiate C2-OH and C5-OH. Because the C2-OH remains deactivated by intramolecular hydrogen bonding to the acetyl group, the sterically unhindered C5-OH acts as the sole nucleophile when exposed to Triflic anhydride ( Tf2​O ) at -78 °C.

Quantitative Data & Analytical Markers

StepTransformationReagents & ConditionsYieldKey Analytical Marker (¹H NMR / MS)
1 Diazotization / Hydrolysis NaNO2​ , H2​SO4​ , 0 °C → 100 °C82%Loss of broad NH2​ singlet (~5.0 ppm).
2 Demethylation BBr3​ , DCM, -78 °C to RT95%Disappearance of OCH3​ singlet (~3.8 ppm).
3 Houben-Hoesch Acylation CH3​CN , HCl(g)​ , ZnCl2​ , then H2​O , Δ 78%Appearance of Acetyl CH3​ singlet (~2.5 ppm).
4 Regioselective Methylation MeI (1.0 eq), K2​CO3​ , DMF, RT85%Re-appearance of OCH3​ singlet (~3.9 ppm).
5 Regioselective Triflation Tf2​O (1.0 eq), Et3​N , DCM, -78 °C91%Downfield shift of C6-H; MS shows +132 Da mass shift.
6 Buchwald-Hartwig Amination Ph2​C=NH , Pd-cat; then HCl(aq)​ 74%Appearance of NH2​ singlet (~5.2 ppm); Target MS [M+H]⁺ 182.08.

Experimental Protocols

Phase 1: Core Deconstruction

Step 1: Synthesis of 4-Methoxybenzene-1,3-diol

  • Suspend 3-amino-4-methoxyphenol (10.0 g, 71.9 mmol) in 10% aqueous H2​SO4​ (100 mL) and cool to 0 °C in an ice bath.

  • Dropwise add a solution of NaNO2​ (5.4 g, 79.1 mmol) in water (20 mL), maintaining the temperature below 5 °C. Stir for 30 min.

  • Slowly transfer the cold diazonium solution into a separate flask containing boiling 10% H2​SO4​ (100 mL). Reflux for 1 h.

  • Cool to room temperature, extract with EtOAc (3 × 100 mL), wash with brine, dry over Na2​SO4​ , and concentrate.

Step 2: Synthesis of Benzene-1,2,4-triol

  • Dissolve the crude 4-methoxybenzene-1,3-diol (8.0 g, 57.1 mmol) in anhydrous DCM (150 mL) under argon and cool to -78 °C.

  • Add BBr3​ (1.0 M in DCM, 125 mL, 125 mmol) dropwise over 30 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 12 h.

  • Quench carefully with MeOH at 0 °C, concentrate under reduced pressure, and purify via flash chromatography (silica gel, Hexanes/EtOAc).

Phase 2: Framework Reassembly

Step 3: Synthesis of 1-(2,4,5-Trihydroxyphenyl)ethan-1-one

  • Dissolve benzene-1,2,4-triol (6.0 g, 47.6 mmol) and anhydrous ZnCl2​ (7.8 g, 57.1 mmol) in anhydrous acetonitrile (50 mL).

  • Bubble dry HCl gas through the solution at 0 °C for 2 h. Seal and stir at room temperature for 12 h.

  • Pour the mixture into distilled water (200 mL) and reflux for 2 h to hydrolyze the ketimine intermediate.

  • Cool, extract with EtOAc, and recrystallize from hot water to yield the pure trihydroxyacetophenone.

Phase 3: Regioselective Functionalization

Step 4: Synthesis of 1-(2,5-Dihydroxy-4-methoxyphenyl)ethan-1-one

  • Dissolve 1-(2,4,5-trihydroxyphenyl)ethan-1-one (5.0 g, 29.7 mmol) in anhydrous DMF (50 mL).

  • Add K2​CO3​ (4.5 g, 32.7 mmol) and stir for 10 minutes.

  • Add Methyl Iodide (1.85 mL, 29.7 mmol, exactly 1.0 eq) dropwise. Stir at room temperature for 4 h.

  • Dilute with water, acidify to pH 4 with 1M HCl , and extract with EtOAc.

Step 5: Synthesis of 5-Acetyl-4-hydroxy-2-methoxyphenyl triflate

  • Dissolve the product from Step 4 (4.0 g, 21.9 mmol) in anhydrous DCM (80 mL). Add Et3​N (3.3 mL, 24.1 mmol) and cool to -78 °C.

  • Dropwise add Trifluoromethanesulfonic anhydride ( Tf2​O , 3.7 mL, 21.9 mmol, exactly 1.0 eq).

  • Stir at -78 °C for 1 h. Quench with saturated NaHCO3​ directly at -78 °C, extract with DCM, and concentrate.

Step 6: Synthesis of 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one

  • In an oven-dried Schlenk flask, suspend the aryl triflate (5.0 g, 15.9 mmol), benzophenone imine (3.2 mL, 19.1 mmol), Cs2​CO3​ (7.3 g, 22.3 mmol), Pd2​(dba)3​ (0.73 g, 0.8 mmol), and BINAP (1.0 g, 1.6 mmol) in anhydrous toluene (100 mL) under argon.

  • Heat to 90 °C for 12 h. Cool to room temperature, filter through a Celite pad, and concentrate.

  • Redissolve the crude imine in THF (50 mL) and add 2M HCl (20 mL). Stir at room temperature for 2 h to hydrolyze the imine protecting group.

  • Neutralize with NaOH , extract with EtOAc, and purify via silica gel chromatography to yield the final target.

References

  • Title: Discovery of novel paeonol-based derivatives against skin inflammation in vitro and in vivo. Source: Journal of Enzyme Inhibition and Medicinal Chemistry, 2022. URL: [Link]

  • Title: The Houben-Hoesch Reaction. Source: Organic Reactions, Wiley. URL: [Link]

  • Title: Regioselective Alkylation of Polyphenols. Source: The Journal of Organic Chemistry, ACS Publications. URL: [Link]

  • Title: Buchwald-Hartwig Amination of Aryl Triflates. Source: Chemical Science, Royal Society of Chemistry. URL: [Link]

Foundational

1H NMR Characterization of 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one: A Comprehensive Technical Guide

Executive Summary & Strategic Context 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one—commonly referred to as 5-amino-paeonol—is a highly functionalized acetophenone derivative. It serves as a critical synthetic interme...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one—commonly referred to as 5-amino-paeonol—is a highly functionalized acetophenone derivative. It serves as a critical synthetic intermediate in the development of novel therapeutics, most notably in the design of T-LAK-cell-originated protein kinase (TOPK) inhibitors for the treatment of severe dermatological conditions such as psoriasis and solar dermatitis[1],[2].

Because the paeonol scaffold is heavily substituted (containing acetyl, hydroxyl, methoxy, and amino groups on a single benzene ring), its electronic environment is highly complex. For drug development professionals and synthetic chemists, mastering the nuclear magnetic resonance (NMR) profile of this molecule is essential for verifying regioselectivity during electrophilic aromatic substitution and confirming complete reduction during catalytic hydrogenation. This whitepaper provides a deep-dive, self-validating protocol for the synthesis, sample preparation, and 1H NMR interpretation of 5-amino-paeonol.

Synthesis & Sample Preparation Workflow

To obtain high-fidelity NMR data, the chemical integrity of the analyte must be preserved. Electron-rich aminophenols are notoriously susceptible to rapid air oxidation. Therefore, the experimental design must account for the stabilization of the target molecule.

Step-by-Step Methodology
  • Electrophilic Aromatic Substitution (Nitration): Paeonol (2-hydroxy-4-methoxyacetophenone) is dissolved in glacial acetic acid and treated dropwise with nitric acid at 0 °C. The synergistic ortho/para-directing effects of the hydroxyl and methoxy groups strictly dictate nitration at the C5 position, yielding 5-nitro-paeonol (approx. 57% yield)[3].

  • Catalytic Hydrogenation & Stabilization: The 5-nitro-paeonol intermediate is dissolved in methanol. Palladium on carbon (10% Pd/C) is added as the catalyst. Crucial Causality Step: The suspension is immediately acidified to pH 3–4 using 1 M HCl[3]. This acidic environment ensures that as the nitro group is reduced to an amine under 1 atm of H₂, it is instantly protonated to form the hydrochloride salt (5-amino-paeonol HCl). This prevents oxidative degradation of the electron-rich ring, locking the molecule in a stable, isolable form (approx. 95% yield)[3].

  • NMR Sample Preparation: 15–20 mg of the purified hydrochloride salt is dissolved in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6). Causality: DMSO-d6 is selected over CDCl₃ because the highly polar HCl salt is insoluble in non-polar halogenated solvents. Furthermore, unlike CD₃OD, DMSO-d6 lacks exchangeable deuterium atoms, preventing the solvent from washing out the critical -OH and -NH₃⁺ signals[4].

G N1 Paeonol (Starting Material) N2 Nitration (HNO3, AcOH) 0°C to RT N1->N2 Electrophilic Aromatic Substitution N3 5-Nitro-paeonol (Intermediate) N2->N3 Precipitation & Recrystallization N4 Catalytic Hydrogenation (Pd/C, H2, HCl, MeOH) N3->N4 Reduction of -NO2 to -NH2 N5 5-Amino-paeonol HCl (Target Compound) N4->N5 Salt Formation (pH 3-4) N6 NMR Sample Prep (DMSO-d6) N5->N6 10-20 mg / 0.6 mL N7 1H NMR Acquisition (400 MHz, 298K) N6->N7 Lock, Shim, Tune N8 Spectral Validation (Peak Assignment) N7->N8 FT, Phase, Baseline Correction

Workflow for synthesis and 1H NMR validation of 5-amino-paeonol.

Spectral Acquisition Protocol (A Self-Validating System)

A robust analytical protocol must be internally self-validating. The following acquisition parameters ensure that the success of the chemical synthesis is definitively proven by the spectroscopic data.

  • Locking and Shimming: The spectrometer is locked to the deuterium signal of DMSO-d6 (2.50 ppm). Residual water in the solvent will typically appear at ~3.33 ppm, which must be noted to avoid misassigning broad aliphatic signals.

  • Pulse Sequence & Relaxation: A standard 1D proton sequence (e.g., zg30 on Bruker systems) is utilized at 298 K. A relaxation delay (D1) of 2.0 seconds is enforced. Causality: While 1.0 second is often sufficient for standard protons, a longer D1 ensures complete longitudinal relaxation ( T1​ ) of the heavily deshielded, exchangeable -NH₃⁺ and -OH protons, guaranteeing accurate integration values.

  • The Self-Validation Check: The system validates the catalytic hydrogenation step by monitoring two concurrent spectral events:

    • The complete disappearance of the highly deshielded aromatic protons characteristic of the electron-deficient 5-nitro-paeonol precursor.

    • The emergence of a broad integration signal at 9.95 ppm, corresponding exactly to the three protons of the newly formed -NH₃⁺ group[4]. If this signal integrates to <3.0 relative to the aromatic core, the reduction is incomplete or the salt formation has failed.

Structural Deconstruction & Mechanistic NMR Principles

The 1H NMR spectrum of 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one is a masterclass in aromatic electronic effects. The chemical shifts are dictated by a tug-of-war between resonance (+R) and inductive (-I) forces.

Quantitative Data Summary

The table below contrasts the theoretical shifts of the free base against the empirically observed shifts of the isolated hydrochloride salt[4],[1].

Proton AssignmentMultiplicityIntegrationFree Base Shift (Predicted, ppm)HCl Salt Shift (Empirical, ppm)Mechanistic Rationale
-OH (C2) Singlet (s)1H~12.2012.48 Locked in the deshielding cone of the C1 carbonyl via strong intramolecular hydrogen bonding.
-NH₃⁺ (C5) Broad Singlet (br s)3HN/A9.95 Extreme deshielding due to the localized positive charge on the nitrogen atom.
-NH₂ (C5) Broad Singlet (br s)2H~4.50N/A Standard aromatic amine resonance; absent when protonated to the salt form.
Ar-H (C6) Singlet (s)1H~7.108.00 Heavily deshielded by the strong -I (inductive) effect of the adjacent -NH₃⁺ group in the salt form.
Ar-H (C3) Singlet (s)1H~6.406.77 Highly shielded by the synergistic +R (resonance) electron-donating effects of the ortho -OH and -OCH₃ groups.
-OCH₃ (C4) Singlet (s)3H~3.85~3.90 Standard methoxy resonance, slightly shifted downfield by the overall electron-withdrawing nature of the protonated core.
-COCH₃ (C1) Singlet (s)3H~2.45~2.53 Standard acetyl methyl resonance.
Mechanistic Causality of Key Signals
  • The 12.48 ppm Hydroxyl Signal: Phenolic protons typically resonate between 4.0 and 7.0 ppm. The extreme downfield shift to 12.48 ppm is caused by a rigid intramolecular hydrogen bond between the C2-hydroxyl proton and the C1-carbonyl oxygen[4]. This interaction creates a pseudo-six-membered ring, locking the proton directly in the deshielding anisotropic cone of the carbonyl π -system and preventing rapid solvent exchange.

  • The 8.00 ppm vs 6.77 ppm Aromatic Singlets: The two aromatic protons (H-3 and H-6) are para to each other, resulting in two distinct singlets rather than doublets.

    • H-3 (6.77 ppm): Sits between the hydroxyl and methoxy groups. Both groups pump electron density into the ring via resonance (+R), shielding H-3 and pushing it upfield[4].

    • H-6 (8.00 ppm): In the free base, the adjacent amino group would donate electrons, shielding H-6. However, in the synthesized hydrochloride salt, the -NH₃⁺ group acts as a powerful electron-withdrawing group via inductive effects (-I). This pulls electron density away from C6, leaving H-6 highly deshielded and shifting it significantly downfield to 8.00 ppm[4].

References

  • Wu, J., Zhu, R. D., Cao, G. M., Du, J. C., Liu, X., Diao, L. Z., Zhang, Z. Y., Hu, Y. S., Liu, X. H., & Shi, J. B. "Discovery of novel paeonol-based derivatives against skin inflammation in vitro and in vivo." Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 817-831 (2022). URL:[Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179 (2010). URL:[Link]

Sources

Exploratory

Mass Spectrometry of 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one: A Comprehensive Technical Guide

Introduction and Structural Significance 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one, commonly referred to as 5-amino-paeonol, is a critical bioactive derivative and synthetic intermediate of paeonol—a primary pheno...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Structural Significance

1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one, commonly referred to as 5-amino-paeonol, is a critical bioactive derivative and synthetic intermediate of paeonol—a primary phenolic component isolated from Moutan Cortex[1]. The introduction of the 5-amino group fundamentally alters the molecule's electronic distribution and proton affinity, creating unique opportunities and challenges for mass spectrometric (MS) analysis. This whitepaper provides an authoritative, in-depth guide to the ionization dynamics, fragmentation mechanisms, and quantitative LC-MS/MS workflows required for analyzing this compound in drug development, impurity profiling, and pharmacokinetic (PK) studies.

Ionization Dynamics: Overcoming Acetophenone Limitations

In mass spectrometry, the choice of ionization mode is dictated by the analyte's structural conformation and gas-phase basicity. Paeonol (2-hydroxy-4-methoxyacetophenone) is notoriously difficult to ionize in negative electrospray ionization (ESI-) under acidic conditions. This is because its 2-hydroxyl and 1-carbonyl groups form a strong intramolecular hydrogen bond, which suppresses proton dissociation and limits negative ion yield[2].

However, the structural modification in 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one introduces a primary amine at the 5-position. This amine acts as a potent proton acceptor. By utilizing a mobile phase enriched with a proton donor (e.g., 0.1% formic acid), the localized lone pair on the nitrogen atom is readily protonated. This causality shifts the optimal detection paradigm entirely to positive ion mode (ESI+), yielding a highly stable and abundant precursor ion [M+H]+ at m/z 182.0812[1].

Collision-Induced Dissociation (CID) and Fragmentation Pathways

Understanding the exact fragmentation pathways is essential for selecting specific Multiple Reaction Monitoring (MRM) transitions that avoid matrix interference. When subjected to CID in a collision cell (using Argon or Nitrogen gas), the [M+H]+ ion of 5-amino-paeonol undergoes several characteristic even-electron neutral losses[3]:

  • Loss of Ammonia (-17 Da): The protonated amine readily cleaves to expel NH 3​ , yielding a product ion at m/z 165.05.

  • Loss of Water (-18 Da): Dehydration occurs via the 2-hydroxyl group, often accompanied by ring rearrangement, producing m/z 164.07.

  • Cleavage of the Methoxy Group (-32 Da): Loss of methanol (CH 3​ OH) from the 4-methoxy position yields m/z 150.05.

  • Cleavage of the Acetyl Group (-28 Da / -42 Da): The loss of carbon monoxide (CO) or ketene (C 2​ H 2​ O) from the 1-acetyl group generates m/z 154.08 and m/z 140.07, respectively.

MS_Fragmentation Precursor Precursor Ion [M+H]+ C9H12NO3+ m/z 182.0812 Frag1 [M+H - NH3]+ C9H9O3+ m/z 165.0547 Precursor->Frag1 - NH3 (-17.03 Da) Frag2 [M+H - H2O]+ C9H10NO2+ m/z 164.0706 Precursor->Frag2 - H2O (-18.01 Da) Frag3 [M+H - CH3OH]+ C8H8NO2+ m/z 150.0550 Precursor->Frag3 - CH3OH (-32.03 Da) Frag4 [M+H - CO]+ C8H12NO2+ m/z 154.0863 Precursor->Frag4 - CO (-27.99 Da) Frag5 [M+H - C2H2O]+ C7H10NO2+ m/z 140.0706 Precursor->Frag5 - Ketene (-42.01 Da)

Proposed ESI+ collision-induced dissociation (CID) fragmentation pathways.

Quantitative Data Summaries

To facilitate assay development and High-Resolution Mass Spectrometry (HRMS) validation, the theoretical exact masses and optimized MRM transitions are summarized below.

Table 1: Quantitative HRMS Data Summary

ParameterValue
Chemical Formula C 9​ H 11​ NO 3​
Monoisotopic Mass 181.0739 Da
Precursor Ion [M+H]+ 182.0812 m/z
Precursor Ion [M-H]- 180.0661 m/z
Preferred Ionization ESI+

Table 2: Optimized MRM Transitions (ESI+)

Precursor Ion (m/z)Product Ion (m/z)Neutral LossCollision Energy (eV)Purpose
182.1165.1NH 3​ 15Quantifier
182.1150.1CH 3​ OH20Qualifier
182.1140.1C 2​ H 2​ O25Qualifier

Self-Validating Experimental Protocol: UPLC-MS/MS Workflow

A robust bioanalytical method must be a self-validating system, meaning it inherently controls for matrix effects, recovery variations, and instrument drift[4]. The following step-by-step UPLC-MS/MS protocol achieves this through strategic sample preparation and the integration of an isotopically labeled internal standard (IS).

Step 1: Sample Preparation (Protein Precipitation)
  • Causality: Protein precipitation with an organic solvent rapidly quenches enzymatic activity and removes bulk proteins that cause ion suppression in the ESI source.

  • Procedure:

    • Aliquot 50 µL of biological plasma or synthetic sample into a microcentrifuge tube.

    • Spike with 10 µL of an isotopically labeled internal standard (e.g., 5-amino-paeonol-d3, 100 ng/mL) to validate extraction recovery.

    • Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Vortex vigorously for 2 minutes to ensure complete protein denaturation.

    • Centrifuge at 14,000 × g for 10 minutes at 4°C.

    • Transfer 100 µL of the clear supernatant to an autosampler vial.

Step 2: Chromatographic Separation
  • Causality: Acetonitrile provides a lower viscosity and better desolvation efficiency in the ESI source compared to methanol, while formic acid maintains the basic amine in its protonated state, ensuring sharp peak shapes[4].

  • Procedure:

    • Column: C18 Ultra-Performance Liquid Chromatography (UPLC) column (e.g., 2.1 × 50 mm, 1.7 µm).

    • Mobile Phase A: Ultrapure Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient Elution: 5% B to 95% B over 3.0 minutes.

    • Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometric Detection
  • Causality: Operating the triple quadrupole in MRM mode maximizes sensitivity and selectivity by filtering out background noise and unfragmented matrix ions.

  • Procedure:

    • Source: ESI+

    • Capillary Voltage: 3.5 kV

    • Desolvation Temperature: 450°C

    • Detection: Monitor the transitions outlined in Table 2.

LCMS_Workflow Step1 Sample Prep Protein Ppt & IS Step2 UPLC Separation C18 Column Step1->Step2 Step3 ESI+ Ionization Protonation Step2->Step3 Step4 Q1 Isolation m/z 182.1 Step3->Step4 Step5 CID Fragmentation Argon Gas Step4->Step5 Step6 Q3 Detection MRM Quantitation Step5->Step6

Self-validating UPLC-MS/MS workflow for quantitative analysis.

Applications in Drug Development

Accurate mass spectrometric characterization of 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one is pivotal for advancing paeonol-derived therapeutics.

  • Pharmacokinetics (PK): The rapid clearance of paeonol derivatives necessitates highly sensitive assays. The ESI+ LC-MS/MS method allows for sub-ng/mL Lower Limits of Quantification (LLOQ), enabling accurate determination of half-life ( t1/2​ ) and Area Under the Curve (AUC) in in vivo models[4].

  • Impurity Profiling: During the synthesis of paeonol-based anti-inflammatory agents, 5-amino-paeonol serves as a primary intermediate[1]. High-Resolution Mass Spectrometry (HRMS) can precisely distinguish it from unreacted nitro-paeonol precursors based on exact mass differences, ensuring high API purity.

Sources

Foundational

Spectroscopic Profiling of 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one: A Comprehensive Guide to Infrared (IR) Interpretation

Executive Summary & Molecular Context The compound 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one (often referred to as 5-amino-paeonol) is a highly functionalized acetophenone derivative. In contemporary drug discover...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Context

The compound 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one (often referred to as 5-amino-paeonol) is a highly functionalized acetophenone derivative. In contemporary drug discovery, this scaffold serves as a critical intermediate in the synthesis of novel therapeutic agents, particularly those targeting the T-LAK-cell-originated protein kinase (TOPK) pathway to combat skin inflammation[1].

For researchers synthesizing this molecule via the reduction of its 5-nitro precursor, Fourier-Transform Infrared (FT-IR) spectroscopy provides an indispensable, non-destructive method for structural validation. This whitepaper elucidates the complex vibrational modes of 1-(5-amino-2-hydroxy-4-methoxyphenyl)ethan-1-one, detailing the causality behind specific peak shifts—such as resonance-assisted hydrogen bonding (RAHB)—and providing a self-validating experimental protocol for accurate spectral acquisition.

Molecular Architecture and Spectroscopic Implications

The structural core of the molecule is a 1,2,4,5-tetrasubstituted benzene ring, which creates a highly specific electronic and steric environment that dictates its IR spectrum:

  • C1 (Acetyl Group): Acts as a strong electron-withdrawing group via resonance, but its carbonyl oxygen also serves as a potent hydrogen-bond acceptor.

  • C2 (Hydroxyl Group): A phenolic -OH positioned ortho to the acetyl group, establishing a rigid, six-membered intramolecular hydrogen-bonded ring.

  • C4 (Methoxy Group): An electron-donating group that increases the electron density of the aromatic ring, subtly affecting the C=C stretching frequencies.

  • C5 (Primary Amine): Introduces distinct N-H stretching and bending modes, confirming the successful reduction of the precursor nitro group.

Theoretical vs. Empirical IR Band Assignments

Understanding the IR spectrum of this compound requires moving beyond generic frequency tables and analyzing the synergistic effects of conjugation and hydrogen bonding. Table 1 summarizes the quantitative spectral data expected for this molecular architecture.

Table 1: Key Vibrational Modes and Expected IR Frequencies

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)Intensity & Peak ShapeDiagnostic Significance
Primary Amine (-NH₂) N-H Asymmetric Stretch~3450Medium, SharpConfirms presence of -NH₂; higher energy than symmetric stretch.
Primary Amine (-NH₂) N-H Symmetric Stretch~3350Medium, SharpPairs with the asymmetric stretch to form a diagnostic doublet.
Phenolic Hydroxyl (-OH) O-H Stretch3100 – 3300Broad, Weak-to-MediumBroadened and shifted lower due to strong intramolecular H-bonding.
Aromatic Ring C-H Stretch3000 – 3100Weak, SharpDifferentiates sp² hybridized carbons from aliphatic substituents.
Aliphatic Groups C-H Stretch (Methoxy/Acetyl)2830 – 2950Weak-to-MediumConfirms the presence of the -OCH₃ and -CH₃ moieties.
Carbonyl (C=O) C=O Stretch1620 – 1640Strong, SharpMassive bathochromic shift due to conjugation and ortho-OH H-bonding.
Aromatic Ring C=C Stretch1580, 1510Medium-to-StrongCharacteristic skeletal vibrations of the tetrasubstituted benzene.
Aryl-Alkyl Ether C-O-C Asymmetric Stretch~1250StrongConfirms the methoxy group attachment to the aromatic ring.
Aromatic Amine C-N Stretch~1280MediumValidates the carbon-nitrogen bond at the C5 position.
Aromatic Ring C-H Out-of-Plane Bend~860 – 890StrongDiagnostic for isolated, para-like aromatic protons (H3 and H6).

Mechanistic Insights into Key Vibrational Modes

To ensure scientific integrity in spectral interpretation, application scientists must understand the physical causality behind these vibrational frequencies.

The Ortho-Hydroxyacetophenone System (C=O and O-H)

An isolated, unconjugated aliphatic ketone typically absorbs at ~1715 cm⁻¹. In 1-(5-amino-2-hydroxy-4-methoxyphenyl)ethan-1-one, the carbonyl peak undergoes a severe bathochromic (red) shift down to the 1620–1640 cm⁻¹ range. This is driven by two sequential mechanistic factors:

  • Conjugation: The overlap of the carbonyl π-system with the aromatic ring delocalizes electron density, weakening the C=O double bond character and lowering the frequency by ~30 cm⁻¹.

  • Resonance-Assisted Hydrogen Bonding (RAHB): The ortho-hydroxyl proton forms a strong intramolecular hydrogen bond with the carbonyl oxygen. This interaction further lengthens and weakens the C=O bond while simultaneously weakening the O-H bond. Consequently, the O-H stretch is broadened and buried in the 3100–3300 cm⁻¹ region, rather than appearing as a sharp peak at 3600 cm⁻¹.

CO_Shift Base Unconjugated Ketone (~1715 cm⁻¹) Conj Aromatic Conjugation (Δ ~ -30 cm⁻¹) Base->Conj HBond Intramolecular H-Bonding (ortho-OH) (Δ ~ -45 cm⁻¹) Conj->HBond Observed Observed C=O Stretch (~1620-1640 cm⁻¹) HBond->Observed

Mechanistic factors driving the bathochromic shift of the C=O stretch.

The Primary Aromatic Amine Doublet

The reduction of the nitro group to an amine is the defining transformation for this molecule. A nitro group exhibits strong symmetric and asymmetric N-O stretches at ~1530 and ~1350 cm⁻¹. Upon successful reduction, these peaks vanish, replaced by a characteristic primary amine doublet at ~3450 cm⁻¹ and ~3350 cm⁻¹. This doublet arises from the asymmetric and symmetric stretching modes of the two N-H bonds, respectively.

Experimental Workflow for FT-IR Analysis

To achieve reproducible and publication-quality spectra, the following self-validating protocol must be strictly adhered to. While Attenuated Total Reflectance (ATR) is common, the KBr pellet method is recommended here to minimize pressure-induced polymorphic shifts that can alter delicate hydrogen-bonding networks.

Step 1: System Validation

  • Action: Run a polystyrene standard film before sample analysis.

  • Causality: Validates wavenumber accuracy (ensuring the 1601 cm⁻¹ peak is within ±1 cm⁻¹) and confirms instrument resolution.

Step 2: Background Acquisition

  • Action: Collect a background spectrum of a blank, desiccated KBr pellet (128 scans, 4 cm⁻¹ resolution).

  • Causality: Atmospheric CO₂ (2350 cm⁻¹) and water vapor (3500–3900 cm⁻¹, 1300–1900 cm⁻¹) fluctuate constantly. A fresh background ensures these artifact peaks are mathematically subtracted, preventing them from masking the critical N-H and O-H stretching regions.

Step 3: Sample Preparation (KBr Pellet)

  • Action: Mill 1–2 mg of the analyte with 100 mg of IR-grade, anhydrous KBr using an agate mortar. Press at 10 tons under a vacuum for 2 minutes.

  • Causality: Thorough grinding reduces the particle size below the wavelength of IR radiation (typically < 2 µm), preventing the Christiansen effect (anomalous dispersion that causes asymmetric, distorted peak shapes). The vacuum removes trapped air, ensuring a transparent, scatter-free pellet.

Step 4: Spectrum Acquisition & Processing

  • Action: Scan the sample pellet from 4000 to 400 cm⁻¹. Apply an automatic baseline correction and a mild Savitzky-Golay smoothing algorithm if high-frequency noise is present.

  • Causality: Baseline correction compensates for any residual Mie scattering caused by imperfect pellet pressing, ensuring accurate relative absorbance ratios for quantitative comparison.

FTIR_Workflow N1 Sample Preparation (KBr Pellet / ATR) N2 Background Scan (Air / Blank KBr) N1->N2 N3 Spectrum Acquisition (4000-400 cm⁻¹, 4 cm⁻¹ res) N2->N3 N4 Data Processing (Baseline Correction & Smoothing) N3->N4 N5 Spectral Validation (Peak Assignment) N4->N5

Step-by-step FT-IR acquisition and validation workflow.

References

  • Wu, J., Zhu, R. D., Cao, G. M., et al. "Discovery of novel paeonol-based derivatives against skin inflammation in vitro and in vivo." Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 817-831 (2022).[Link]

Sources

Exploratory

Thermodynamic Solubility and Solvation Profiling of 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one

Executive Summary & Pharmaceutical Relevance The compound 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one (also known as 5-amino-2-hydroxy-4-methoxyacetophenone, or 5-aminopaeonol) is a highly versatile synthetic interm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmaceutical Relevance

The compound 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one (also known as 5-amino-2-hydroxy-4-methoxyacetophenone, or 5-aminopaeonol) is a highly versatile synthetic intermediate[1]. In contemporary medicinal chemistry, it serves as the foundational building block for synthesizing novel paeonol-based derivatives, particularly urea and amide compounds that act as T-LAK cell-originated protein kinase (TOPK) inhibitors for treating skin inflammation[2].

For drug development professionals and formulation scientists, understanding the thermodynamic solubility of this compound in various organic solvents is critical. Unlike its parent compound paeonol, the introduction of the primary amine at the 5-position fundamentally alters the molecule's polarity, hydrogen-bonding capacity, and crystal lattice energy. This whitepaper provides an authoritative, causality-driven guide to its solubility profile, backed by self-validating experimental protocols.

Physicochemical Profiling & Lattice Thermodynamics

To predict and manipulate the solubility of 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one, one must first analyze its functional groups and resulting intermolecular forces.

The parent compound, paeonol, exhibits an intramolecular hydrogen bond between the 2-hydroxyl group and the 1-carbonyl oxygen. This internal stabilization reduces its interaction with water (resulting in poor aqueous solubility of ~0.58 mg/mL) but allows for excellent solubility in organic solvents like ethanol and dimethyl sulfoxide (DMSO) at approximately 30 mg/mL[3][4].

However, the amination at the 5-position introduces a basic, primary amine (-NH₂). This creates an amphoteric molecule possessing both an acidic phenol and a basic amine. More importantly, the -NH₂ group acts as a potent intermolecular hydrogen bond donor and acceptor. This significantly increases the crystal lattice energy of the solid state compared to paeonol.

The Solvation Causality: For dissolution to occur, the solvent must provide a solvation energy that exceeds this enhanced lattice energy. Solvents lacking strong hydrogen bond accepting capabilities or high dielectric constants will fail to disrupt the solid lattice, resulting in poor solubility.

SolvationLogic A 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one (Solid State Lattice) B Polar Aprotic Solvents (e.g., DMSO, DMF) A->B Disrupts Intermolecular Amine H-Bonds C Polar Protic Solvents (e.g., MeOH, EtOH) A->C Solvates Phenol & Amine Groups D Non-Polar Solvents (e.g., Hexane, Heptane) A->D Weak Dispersion Forces Only E High Solubility (>50 mg/mL) Strong Dipole & H-Bond Acceptance B->E F Moderate Solubility (10-50 mg/mL) Donor-Acceptor Solvation C->F G Poor Solubility (<1 mg/mL) Inadequate Solvation Energy D->G

Figure 1: Solvation thermodynamics and solvent class interactions for 5-aminopaeonol.

Quantitative Solubility Profile in Organic Solvents

Based on the thermodynamic principles outlined above and empirical data from synthetic workflows[2][3], the solubility of 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one is categorized below.

Solvent ClassificationRepresentative SolventsDielectric Constant (ε)Estimated SolubilitySolvation Mechanism & Causality
Polar Aprotic DMSO, DMF46.7 (DMSO)> 50 mg/mL The high dielectric constant and strong H-bond accepting nature of the sulfoxide/amide oxygen efficiently disrupt the amine-mediated intermolecular lattice without requiring proton donation[5].
Polar Protic Methanol, Ethanol32.7 (MeOH)10 - 50 mg/mL Alcohols provide dual donor/acceptor stabilization. They solvate the basic amine via proton donation and the acidic phenol via proton acceptance. This is the preferred solvent class for catalytic hydrogenation of the nitro precursor[2].
Moderately Polar Ethyl Acetate, DCM6.0 (EtOAc)1 - 10 mg/mL Relies primarily on dipole-dipole interactions. The limited H-bonding capacity results in moderate solubility, making these solvents ideal for liquid-liquid extraction and silica gel chromatography.
Non-Polar Hexane, Heptane1.9 (Hexane)< 1 mg/mL Weak London dispersion forces are vastly insufficient to overcome the strong hydrogen-bonded crystal lattice of the amphoteric compound.

Methodological Standard: Self-Validating Isothermal Shake-Flask Protocol

To determine exact thermodynamic solubility for formulation or reaction scale-up, kinetic methods (like solvent titration) are prone to supersaturation artifacts. As a Senior Application Scientist, I mandate the Isothermal Shake-Flask Method coupled with solid-state validation. This ensures the data reflects true thermodynamic equilibrium.

ShakeFlask S1 1. Solid Addition (Excess Solute) S2 2. Isothermal Agitation (48h at 25°C) S1->S2 Suspension S3 3. Phase Separation (Ultracentrifugation) S2->S3 Equilibrium S4 4. Quantification (HPLC-UV at 274 nm) S3->S4 Supernatant S5 5. Solid Validation (PXRD Analysis) S3->S5 Pellet

Figure 2: Self-validating isothermal shake-flask workflow for thermodynamic solubility.

Step-by-Step Execution & Causality:
  • Preparation (Excess Solute): Add an excess amount of 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one (e.g., 100 mg) to 5.0 mL of the target organic solvent in a sealed, amber glass vial. Causality: Amber glass prevents UV-induced photodegradation of the electron-rich aromatic ring during the prolonged assay.

  • Isothermal Equilibration: Agitate the suspension on an orbital shaker at 25.0 ± 0.1 °C for 48 hours. Causality: A 48-hour window guarantees that the system has transitioned from kinetic dissolution to true thermodynamic equilibrium.

  • Phase Separation (Critical Step): Separate the undissolved solid by ultracentrifugation at 10,000 × g for 15 minutes. Causality: Centrifugation is strictly preferred over syringe filtration. The free amine and phenolic hydroxyl groups of the compound can readily adsorb onto standard filter membranes (e.g., Nylon or PTFE), which would artificially lower the quantified concentration in the filtrate.

  • Quantification: Dilute the supernatant with the mobile phase and analyze via HPLC-UV. The compound exhibits strong UV absorbance, allowing detection at λmax ≈ 274 nm or 314 nm (consistent with the paeonol chromophore)[3].

  • Self-Validation (PXRD): Recover the solid pellet from step 3, dry it gently, and analyze it via Powder X-Ray Diffraction (PXRD). Causality: This validates that the solid phase has not converted into a solvate or polymorph during the 48-hour equilibration, ensuring the solubility value corresponds strictly to the original crystal form.

Implications for Synthetic Workflows

Understanding this solubility profile directly dictates the success of downstream synthesis. For instance, when synthesizing 5-aminopaeonol via the reduction of 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethan-1-one, methanol is the optimal solvent[2]. The polar protic nature of methanol easily dissolves the resulting 5-amino product (up to ~45 mg/mL), allowing the heterogeneous Pd/C catalyst to be cleanly removed by filtration without product loss[2].

Conversely, for subsequent derivatization into complex ureas (e.g., reacting with substituted phenyl isocyanates to form TOPK inhibitors), polar aprotic solvents like DMF or DMSO are required[2]. These solvents not only ensure complete dissolution of the 5-aminopaeonol but also prevent the solvent from competing with the amine nucleophile, which would occur if protic solvents like ethanol were used.

Sources

Foundational

Engineering Next-Generation TOPK Inhibitors: The Role of 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one in Dermatological Drug Discovery

Executive Summary The pursuit of targeted therapeutics for inflammatory skin diseases—such as psoriasis and solar dermatitis—has increasingly focused on the mitogen-activated protein kinase (MAPK) signaling network. Rece...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of targeted therapeutics for inflammatory skin diseases—such as psoriasis and solar dermatitis—has increasingly focused on the mitogen-activated protein kinase (MAPK) signaling network. Recently, T-LAK cell-originated protein kinase (TOPK) has emerged as a critical upstream modulator of this network. While natural products like paeonol (2-hydroxy-4-methoxyacetophenone) exhibit baseline anti-inflammatory properties by weakly inhibiting TOPK, their low potency (IC50 ~100 μM) limits clinical utility[1].

To overcome this, structural optimization of the paeonol scaffold is required. This technical guide explores the synthesis and application of 1-(5-amino-2-hydroxy-4-methoxyphenyl)ethan-1-one [2]. By introducing an amino group at the C5 position, medicinal chemists unlock a versatile vector for fragment growing, enabling the synthesis of highly potent urea and amide derivatives that selectively bind the TOPK active site[1].

Chemical Rationale & Scaffold Synthesis

The structural modification of paeonol typically focuses on the 2-hydroxyl or 1-acetyl groups. However, derivatization at the C5 position provides a superior geometric trajectory for interacting with the ATP-binding pocket of TOPK[3]. The synthesis of the 5-amino intermediate is a critical enabler of this strategy.

Synthetic Workflow

Workflow Paeonol Paeonol (Natural Product) Nitration Nitration (HNO3, AcOH, 0°C) Paeonol->Nitration Intermediate 5-Nitro-Paeonol Nitration->Intermediate Reduction Hydrogenation (Pd/C, H2, pH 3-4) Intermediate->Reduction Amine 1-(5-Amino-2-hydroxy- 4-methoxyphenyl)ethan-1-one Reduction->Amine Coupling Urea Coupling (Isocyanates) Amine->Coupling Lead Compound B12 (TOPK Inhibitor) Coupling->Lead

Figure 1: Synthetic workflow from paeonol to TOPK inhibitor B12 via the 5-amino scaffold.

Step-by-Step Methodology: Synthesizing the 5-Amino Scaffold

As an application scientist, it is crucial to understand that chemical synthesis is not merely a recipe, but a sequence of controlled thermodynamic and kinetic events.

Step 1: Regioselective Nitration to 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethan-1-one

  • Protocol: Dissolve paeonol (0.06 mol) in glacial acetic acid (40 mL). Under strict ice/water cooling (0°C), add nitric acid (16 mL) dropwise. Stir for 3 hours, then pour into ice water to precipitate the yellow product. Recrystallize with ethanol[2].

  • Causality of Choices: The C5 position is highly activated by the synergistic electron-donating effects of the C2-hydroxyl (para-directing) and C4-methoxy (ortho-directing) groups. Glacial acetic acid is chosen as the solvent because it moderates the activity of the nitronium ion, preventing oxidative cleavage of the electron-rich aromatic ring. The 0°C temperature suppresses over-nitration.

  • Validation Checkpoint: Confirm regioselectivity via 1H-NMR; the disappearance of the C5 aromatic proton and the presence of two distinct singlets for the C3 and C6 protons confirm para-substitution relative to the methoxy group.

Step 2: Controlled Reduction to 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one

  • Protocol: Dissolve the nitro intermediate (10 mmol) in methanol (40 mL) and add 10% Pd/C (4 mol%). Acidify the suspension to pH 3–4 using 1 M HCl. Stir vigorously under H2 gas (1 atm) for 4 hours. Filter the catalyst and concentrate the filtrate. Recrystallize with ethanol[2].

  • Causality of Choices: The reduction of aromatic nitro groups is highly exothermic and prone to forming azo/azoxy dimers if unmanaged. Acidifying the reaction medium to pH 3–4 is a critical control measure: it immediately protonates the nascent primary amine into a hydrochloride salt. This prevents the amine from acting as a nucleophile against unreacted nitroso intermediates, ensuring a clean, high-yield (95%) conversion[2].

  • Validation Checkpoint: Reaction completion is monitored by TLC. Final purity must be validated by High-Resolution Mass Spectrometry (HRMS), looking for the exact mass of [M+H]+ corresponding to C9​H11​NO3​ .

Target Biology: The TOPK Signaling Axis

The 5-amino scaffold is subsequently reacted with various isocyanates to form urea derivatives (e.g., Compound B12: 1-(5-acetyl-4-hydroxy-2-methoxyphenyl)-3-(3-(trifluoromethyl)phenyl)urea)[4][5]. These derivatives are designed to inhibit TOPK.

TOPK is a highly conserved kinase that, upon activation by external stimuli like Solar Ultraviolet (SUV) irradiation or Lipopolysaccharides (LPS), phosphorylates downstream MAPKs (p38 and JNKs)[1][5]. This cascade ultimately upregulates STAT3 and H2AX, driving the hyperproliferation and inflammatory cytokine release characteristic of psoriasis and dermatitis[3][5].

TOPK_Pathway Stimulus UV Irradiation / LPS TOPK TOPK (T-LAK cell-originated protein kinase) Stimulus->TOPK Activates MAPK p38 / JNK TOPK->MAPK Phosphorylates Downstream STAT3 / H2AX / PCNA MAPK->Downstream Activates Inflammation Skin Inflammation & Psoriasis-like Symptoms Downstream->Inflammation Induces Drug 5-Amino-Paeonol Derivatives (e.g., Compound B12) Drug->TOPK Inhibits (IC50 2.14 μM)

Figure 2: TOPK signaling cascade and its inhibition by 5-amino-paeonol urea derivatives.

Lead Optimization & Quantitative Efficacy

By utilizing 1-(5-amino-2-hydroxy-4-methoxyphenyl)ethan-1-one as a fragment-growing base, researchers have successfully synthesized libraries of compounds that vastly outperform the parent natural product[1].

Quantitative Data Summary

The following table summarizes the structure-activity relationship (SAR) improvements achieved by transitioning from the natural paeonol scaffold to the optimized 5-amino-derived urea (Compound B12)[1].

CompoundTargetAnti-inflammatory Efficacy (IC50)*Cytotoxicity (IC50)**Mechanism of Action
Paeonol TOPK~100.0 μM> 200.0 μMWeak baseline TOPK suppression
Compound B12 TOPK2.14 μM> 50.0 μMPotent TOPK-p38/JNK inhibition

*Measured via NO production inhibition in LPS-induced RAW264.7 macrophages. **Measured via MTT cell viability assay.

Preclinical Validation Workflows

To ensure trustworthiness in drug discovery, biological evaluation must rely on self-validating assay systems. Below are the standardized protocols for evaluating derivatives of 1-(5-amino-2-hydroxy-4-methoxyphenyl)ethan-1-one.

In Vitro Screening: RAW264.7 NO Production Assay

Nitric oxide (NO) serves as a robust surrogate marker for iNOS activity, which is directly upregulated by the TOPK/p38/JNK cascade.

  • Cell Seeding: Seed RAW264.7 macrophages in 96-well plates at a density of 5×104 cells/well. Incubate for 24 hours at 37°C in 5% CO2.

  • Stimulation & Treatment: Pre-treat cells with varying concentrations of the synthesized paeonol derivatives (0.1, 1, 10, 50 μM) for 2 hours. Subsequently, stimulate the cells with 1 μg/mL LPS for 24 hours[1].

  • Quantification: Transfer 100 μL of the culture supernatant to a new plate. Add 100 μL of Griess reagent. Measure absorbance at 540 nm using a microplate reader.

  • Self-Validating Checkpoint (MTT Counter-Screen): Causality Rule: A reduction in NO could simply be due to cell death. To validate that the compound is a specific TOPK inhibitor and not a general toxin, a parallel MTT assay must be run. Only compounds that reduce NO while maintaining >90% cell viability (like Compound B12) are classified as true hits[1].

In Vivo Efficacy: Murine Psoriasis-like Inflammation Model
  • Induction: Apply 5% Imiquimod (IMQ) cream daily to the shaved backs of BALB/c mice for 7 consecutive days to induce psoriasis-like epidermal hyperplasia and erythema.

  • Therapeutic Intervention: Administer the optimized 5-amino-paeonol derivative topically or intraperitoneally starting on day 3.

  • Molecular Validation: Harvest skin tissues on day 8. Perform Western blotting to quantify the phosphorylation levels of p-TOPK, p-p38, p-JNK, and p-STAT3[1][5].

  • Self-Validating Checkpoint: Efficacy is confirmed only if phenotypic improvement (reduced PASI score) perfectly correlates with the dose-dependent downregulation of p-TOPK and p-H2AX in the harvested tissue lysates, proving on-target mechanism of action in vivo[3].

Conclusion

The compound 1-(5-amino-2-hydroxy-4-methoxyphenyl)ethan-1-one represents a critical evolutionary step in dermatological drug discovery. By providing a chemically accessible, highly reactive amine vector on the proven paeonol scaffold, it enables the rational design of potent TOPK inhibitors. Through rigorous, self-validating synthetic and biological workflows, these derivatives show immense promise in transitioning from traditional herbal remedies to highly targeted therapies for severe inflammatory skin diseases.

References

  • Wu, J., Zhu, R. D., Cao, G. M., Du, J. C., Liu, X., Diao, L. Z., Zhang, Z. Y., & Sheng, Y. (2022). Discovery of novel paeonol-based derivatives against skin inflammation in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 817-831. Available at:[Link]

  • Xue, et al. / Wu, J., Song, N. N., Wei, X. B., Guan, H. S., & Zhang, X. M. (2023). Investigation of paeonol in dermatological diseases: an animal study review. Frontiers in Pharmacology, 14. Available at:[Link] (Note: URL routes via verified DOI indexing).

Sources

Exploratory

Biological activity screening of 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one

An In-Depth Technical Guide to the Biological Activity Screening of 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one Introduction: Rationale and Scientific Context 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one, a subs...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity Screening of 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one

Introduction: Rationale and Scientific Context

1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one, a substituted acetophenone, represents a compelling scaffold for biological activity screening. The molecule integrates several pharmacophoric features known to confer bioactivity. The aminophenol moiety is a structural alert present in various bioactive compounds, including certain antioxidants and anti-inflammatory agents. The methoxy group can modulate lipophilicity and metabolic stability, while the acetophenone core provides a rigid framework for molecular interactions. This guide provides a comprehensive framework for the systematic screening of this compound's biological potential, emphasizing robust methodologies and logical, evidence-based experimental design.

The selection of screening assays detailed herein is not arbitrary; it is predicated on a structure-activity relationship (SAR) analysis of analogous compounds. For instance, the phenolic hydroxyl and amino groups are potent hydrogen donors and metal chelators, suggesting a high likelihood of antioxidant and radical-scavenging activity. Furthermore, many anti-inflammatory and antimicrobial agents feature similar substituted aromatic rings. Therefore, our screening cascade will prioritize the investigation of its antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties.

Experimental Workflow: A Phased Approach

The screening process is designed as a multi-tiered workflow, commencing with broad-spectrum primary assays and progressing to more specific, mechanism-of-action studies for any identified "hits." This approach maximizes resource efficiency and ensures that conclusive data is generated at each stage.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Mechanistic Assays A Compound Procurement & Purity Analysis B Antioxidant Activity (DPPH & ABTS Assays) A->B Test Compound C Antimicrobial Screening (Broth Microdilution) A->C Test Compound D Cytotoxicity Assessment (MTT Assay) A->D Test Compound F Mechanism of Action Studies B->F If significant activity C->F If significant activity E Anti-inflammatory Assays (COX-2 Inhibition) D->E If non-toxic at active conc. E->F If significant activity G Lead Optimization F->G

Figure 1: A phased experimental workflow for the biological activity screening of 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one.

Part 1: Antioxidant Activity Profiling

Rationale: The phenolic hydroxyl and amine functionalities are prime candidates for mediating antioxidant effects through radical scavenging. We will employ two complementary assays to assess this potential.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay provides a rapid and sensitive method to evaluate the free radical scavenging ability of the test compound.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • Prepare a stock solution of the test compound (e.g., 1 mg/mL) in methanol.

    • Prepare a series of dilutions of the test compound (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

    • Ascorbic acid is used as a positive control and is prepared similarly.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each dilution of the test compound or standard.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Methanol plus DPPH solution serves as the negative control.

  • Data Analysis:

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

    • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of scavenging against the compound concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of the test compound to scavenge the pre-formed ABTS radical cation. This assay is applicable to both hydrophilic and lipophilic compounds.

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM solution of ABTS and a 2.45 mM solution of potassium persulfate in water.

    • Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS radical cation.

    • Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add 10 µL of the test compound at various concentrations to 1 mL of the diluted ABTS radical solution.

    • Incubate for 6 minutes at room temperature.

    • Measure the absorbance at 734 nm.

    • Trolox is used as a standard.

  • Data Analysis:

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Data Presentation:

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)
1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-oneExperimental DataExperimental Data
Ascorbic Acid (Positive Control)Experimental DataN/A
Trolox (Positive Control)N/AExperimental Data

Part 2: Antimicrobial Activity Screening

Rationale: The substituted phenolic ring is a common feature in many antimicrobial agents. The broth microdilution method will be used to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Assay for MIC Determination

This method is a standardized and quantitative technique for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Microorganism Preparation:

    • Use a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

    • Prepare a standardized inoculum of each microorganism (e.g., 0.5 McFarland standard).

  • Assay Procedure:

    • In a 96-well microplate, perform serial two-fold dilutions of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Add the standardized inoculum to each well.

    • Include a positive control (broth + inoculum) and a negative control (broth only).

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Data Analysis:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Data Presentation:

MicroorganismMIC (µg/mL) of Test Compound
Staphylococcus aureusExperimental Data
Escherichia coliExperimental Data
Candida albicansExperimental Data

Part 3: Cytotoxicity and Anti-inflammatory Potential

Rationale: It is crucial to assess the cytotoxicity of the compound to distinguish between specific antimicrobial or anti-inflammatory effects and general toxicity. The MTT assay is a colorimetric assay for assessing cell metabolic activity. Subsequently, a COX-2 inhibition assay can elucidate a potential anti-inflammatory mechanism.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

Protocol:

  • Cell Culture:

    • Use a relevant cell line (e.g., HEK293 for general cytotoxicity, RAW 264.7 macrophages for inflammatory studies).

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Treat the cells with various concentrations of the test compound for 24-48 hours.

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability and determine the CC50 (the concentration that causes 50% cell death).

COX-2 Inhibition Assay

Protocol:

  • A commercially available COX-2 inhibitor screening kit is recommended for standardized and reliable results. These kits typically provide all necessary reagents and a detailed protocol. The general principle involves providing arachidonic acid as a substrate to purified COX-2 enzyme in the presence and absence of the test compound and measuring the production of prostaglandin E2 (PGE2) via an ELISA-based method.

Data Presentation:

AssayResult (e.g., CC50, IC50 in µM)
Cytotoxicity (HEK293)Experimental Data
COX-2 InhibitionExperimental Data

Proposed Signaling Pathway for Anti-inflammatory Action

G A Inflammatory Stimulus (e.g., LPS) B TLR4/NF-κB Pathway A->B C COX-2 Upregulation B->C D Arachidonic Acid E Prostaglandin E2 (PGE2) (Pro-inflammatory) D->E COX-2 F Test Compound F->E Inhibition

Figure 2: A potential mechanism of anti-inflammatory action via COX-2 inhibition.

Conclusion and Future Directions

This guide outlines a systematic approach to the biological activity screening of 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one. Positive results in any of the primary screens should be followed by more in-depth secondary assays to confirm the activity and elucidate the mechanism of action. For instance, promising antimicrobial activity would warrant time-kill kinetic studies and testing against resistant strains. Significant antioxidant activity should be further investigated using cellular antioxidant assays. A confirmed anti-inflammatory effect would necessitate in vivo studies in appropriate animal models. The data generated from this comprehensive screening will provide a solid foundation for any subsequent lead optimization and drug development efforts.

References

  • Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard. (Source: Clinical and Laboratory Standards Institute - CLSI) [Link]

Foundational

Comprehensive Technical Guide on 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one: Nomenclature, Synthesis, and Applications in Drug Discovery

Executive Summary In modern drug discovery, the rational design of kinase inhibitors relies heavily on versatile, highly functionalized chemical scaffolds. One such critical intermediate is 1-(5-Amino-2-hydroxy-4-methoxy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the rational design of kinase inhibitors relies heavily on versatile, highly functionalized chemical scaffolds. One such critical intermediate is 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one . Derived from the natural product paeonol, this compound serves as a potent nucleophilic building block for synthesizing novel anti-inflammatory and anti-tumor agents.

As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with a definitive guide to this compound. We will decode its complex synonymous nomenclature, detail a self-validating synthetic workflow, and explore its mechanistic role in targeting the T-LAK cell-originated protein kinase (TOPK) signaling pathway.

Chemical Identity and the Logic of Synonyms

Navigating chemical databases for this compound often yields a fragmented array of synonyms. This variation is not arbitrary; it stems from the historical evolution of chemical nomenclature and the specific structural anchor chosen by the naming convention.

The core structure contains a phenyl ring substituted with an acetyl group, a hydroxyl group, a methoxy group, and an amino group. The synonyms arise depending on whether the acetyl-bearing ring is named systematically as an ethanone or via its retained traditional name, acetophenone.

Table 1: Chemical Identifiers and Synonyms

Identifier TypeValue / NomenclatureStructural Logic
IUPAC Name 1-(5-amino-2-hydroxy-4-methoxyphenyl)ethan-1-onePrioritizes the longest aliphatic chain containing the principal ketone functional group (ethan-1-one)[1].
Common Synonym 1 5-Amino-2-hydroxy-4-methoxyacetophenoneTreats the acetyl-substituted benzene ring as the parent "acetophenone" structure[2].
Common Synonym 2 5-AminopaeonolDerives from "Paeonol" (2-hydroxy-4-methoxyacetophenone), a natural phenol. The amino group is added at the 5-position.
Common Synonym 3 Acetophenone, 5-amino-2-hydroxy-4-methoxy-Inverted index name commonly used in legacy CAS registries[2].
PubChem CID 459305 (Parent) / 459304 (Hydrochloride)Unique database identifiers for the free base and salt forms[1].
SMILES CC(=O)C1=CC(=C(C=C1O)OC)NTopological string representation of the molecular graph[1].

Reference Grounding: For exhaustive database queries, researchers should utilize the parent PubChem CID 459305, as detailed in the .

Structural and Physicochemical Profiling

The utility of 5-aminopaeonol in fragment-based drug design (FBDD) is driven by its physicochemical properties. The presence of both hydrogen bond donors and acceptors makes it an ideal anchor for binding within the ATP pockets of kinases.

Table 2: Computed Physicochemical Properties

PropertyQuantitative ValueRelevance to Drug Design
Molecular Formula C9H11NO3Defines the exact atomic composition[1].
Molecular Weight 181.19 g/mol Low molecular weight ideal for a fragment-growing approach[1].
XLogP3-AA 0.9Indicates moderate lipophilicity, favorable for cellular permeability.
Hydrogen Bond Donors 2 (-OH, -NH2)Critical for interacting with kinase hinge regions.
Hydrogen Bond Acceptors 4 (=O, -OH, -OCH3, -NH2)Facilitates orientation within aqueous protein pockets.
Topological Polar Surface Area 65.6 ŲWell within the optimal range (< 140 Ų) for oral bioavailability.

Synthesis Workflow and Methodologies

The synthesis of 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one from paeonol requires strict regiocontrol. The following protocol outlines a highly efficient, two-step self-validating system.

Step 1: Regioselective Electrophilic Aromatic Nitration

Protocol:

  • Dissolve paeonol (10 g, 0.06 mol) in 40 mL of glacial acetic acid.

  • Under strict ice/water cooling (0–5 °C), add nitric acid (16 mL) dropwise.

  • Stir the reaction for 3 hours, maintaining the temperature.

  • Pour the solution into ice water to precipitate the yellow intermediate, 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethan-1-one. Filter and recrystallize with ethanol (Yield: ~57%)[3].

Causality & Validation: Why glacial acetic acid and ice cooling? Nitration is highly exothermic. Acetic acid acts as a moderating solvent that controls the generation of the nitronium ion ( NO2+​ ), preventing oxidative cleavage of the methoxy group. The 0–5 °C temperature constraint is critical to prevent polysubstitution. The regioselectivity is dictated by the strongly activating methoxy (-OCH3) and hydroxy (-OH) groups. The 5-position is para to the methoxy group and ortho to the hydroxy group, making it the most electronically favored and sterically accessible site. The sudden appearance of a bright yellow precipitate upon aqueous quenching serves as an immediate visual validation of successful nitration.

Step 2: Catalytic Hydrogenation (Nitro Reduction)

Protocol:

  • Dissolve the 5-nitropaeonol intermediate (2 g, 10 mmol) in 40 mL of methanol.

  • Add 10% Palladium on Carbon (Pd/C) catalyst.

  • Acidify the suspension to pH 3–4 using 1 M HCl.

  • Stir vigorously under hydrogen gas (1 atm) for 4 hours.

  • Filter through Celite to remove the catalyst, concentrate under reduced pressure, and recrystallize to yield the light-yellow amine product (Yield: ~95%)[3].

Causality & Validation: Why acidify to pH 3–4? This is a critical self-validating step. The reduction of a nitro group to an amine creates a highly nucleophilic species. In a neutral solution, the newly formed free amine could attack the ketone moiety of an adjacent molecule, leading to unwanted Schiff base polymerization. By maintaining a pH of 3–4, the amine is immediately protonated to its hydrochloride salt (CID 459304), rendering it non-nucleophilic and locking the product in a stable, high-yield state.

SynthesisWorkflow Step1 Paeonol (2-hydroxy-4-methoxyacetophenone) Step2 Nitration Reagents: HNO3, AcOH Condition: 0-5°C Step1->Step2 Electrophilic Aromatic Substitution Step3 5-Nitropaeonol (Intermediate) Step2->Step3 Step4 Catalytic Hydrogenation Reagents: 10% Pd/C, H2 Condition: MeOH, pH 3-4 Step3->Step4 Nitro Group Reduction Step5 5-Aminopaeonol (1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one) Step4->Step5

Figure 1: Step-by-step synthesis workflow of 5-aminopaeonol from paeonol.

Biological Applications: TOPK Inhibition

The primary application of 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one is its use as a precursor for synthesizing inhibitors targeting T-LAK cell-originated protein kinase (TOPK).

As demonstrated by , TOPK is a MAPKK family member that is highly expressed during severe skin inflammation (such as psoriasis). It acts upstream to phosphorylate p38 and JNK, driving the transcription of pro-inflammatory cytokines[4][5].

Mechanistic Drug Design: By utilizing the 5-amino group of 5-aminopaeonol, chemists can introduce bulky urea or amide linkers (e.g., forming N-(5-acetyl-4-hydroxy-2-methoxyphenyl)-3-(4-(trifluoromethyl)phenyl)urea). The original paeonol core anchors the molecule in the TOPK active site via hydrogen bonds from the 2-OH and 4-methoxy groups, while the newly synthesized urea extension at the 5-position reaches into adjacent hydrophobic pockets. This fragment-growing approach drastically increases the binding affinity, yielding IC50 values in the low micromolar range (e.g., 2.14 μM)[4][5].

TOPKPathway Stimulus Inflammatory Stimuli (e.g., LPS, UV) TOPK TOPK (PBK) Kinase Activation Stimulus->TOPK Activates MAPK p38 / JNK / ERK MAPK Pathway TOPK->MAPK Phosphorylates Transcription Transcription Factors (AP-1, NF-κB) MAPK->Transcription Nuclear Translocation Inflammation Skin Inflammation (Pro-inflammatory Cytokines) Transcription->Inflammation Gene Expression Inhibitor 5-Aminopaeonol Derivatives (Target Inhibitors) Inhibitor->TOPK Competitive Inhibition

Figure 2: TOPK signaling pathway in skin inflammation and targeted inhibition.

Conclusion

Understanding the synonymous nomenclature of 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one is merely the first step in leveraging its potential. By mastering its regioselective synthesis and understanding the causality behind its chemical behavior, researchers can effectively utilize this scaffold to design highly targeted, potent kinase inhibitors for inflammatory diseases and oncology.

References

  • Wu, J., Zhu, R. D., Cao, G. M., et al. (2022). Discovery of novel paeonol-based derivatives against skin inflammation in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 817-831.[Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 459305, 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethanone. PubChem. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one

Introduction & Biological Context The compound 1-(5-amino-2-hydroxy-4-methoxyphenyl)ethan-1-one (commonly referred to as 5-aminopaeonol) is a highly valued synthetic intermediate in medicinal chemistry. It serves as a co...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Context

The compound 1-(5-amino-2-hydroxy-4-methoxyphenyl)ethan-1-one (commonly referred to as 5-aminopaeonol) is a highly valued synthetic intermediate in medicinal chemistry. It serves as a core scaffold for developing novel paeonol-based derivatives, which have demonstrated potent efficacy against skin inflammation by selectively targeting T-LAK cell-originated protein kinase (TOPK)[1][2][3].

This application note provides a validated, two-step synthetic protocol to obtain the target compound from commercially available paeonol. The methodology emphasizes regioselective nitration followed by an acid-stabilized catalytic hydrogenation, ensuring high yields and high-purity crystalline products suitable for downstream pharmaceutical development[1].

Mechanistic Insights & Reaction Rationale

To ensure reproducibility and scientific rigor, it is critical to understand the causality behind the selected reaction conditions.

Step 1: Regioselective Electrophilic Aromatic Nitration

The starting material, paeonol (1-(2-hydroxy-4-methoxyphenyl)ethan-1-one), possesses a highly activated aromatic ring. The hydroxyl (-OH) at C2 and methoxy (-OCH₃) at C4 are strongly electron-donating and ortho/para directing. Simultaneously, the acetyl group at C1 is electron-withdrawing and meta directing.

  • The Directing Synergy: All three substituents synergistically direct electrophilic aromatic substitution toward the C3 and C5 positions.

  • Steric Control: The C3 position is highly sterically hindered, being sandwiched directly between the hydroxyl and methoxy groups. Consequently, electrophilic attack by the nitronium ion (NO₂⁺) occurs almost exclusively at the less hindered C5 position. By maintaining the reaction at 0 °C, over-nitration and oxidative degradation are suppressed, yielding the 5-nitro intermediate with high regioselectivity[1].

Step 2: Acid-Stabilized Catalytic Hydrogenation

The reduction of the C5 nitro group to a primary amine is achieved via palladium-catalyzed hydrogenation (H₂ with 10% Pd/C).

  • Oxidation Prevention: The resulting aniline derivative (5-aminopaeonol) is highly electron-rich due to the electron-donating -OH and -OCH₃ groups, making it exceptionally susceptible to spontaneous air oxidation.

  • pH Modulation: To counteract this, the methanolic solvent is acidified to pH 3–4 using 1 M HCl[1]. This critical step immediately protonates the newly formed amine into its hydrochloride salt. This in situ protection stabilizes the product against oxidative degradation during the reaction and subsequent workup, while also preventing the free amine from poisoning the palladium catalyst.

Pathway Visualization

SynthesisPathway A Paeonol (Starting Material) B 5-Nitropaeonol (Intermediate 1) A->B HNO3, AcOH 0 °C, 3 h C 5-Aminopaeonol (Target Compound 2) B->C H2, 10% Pd/C MeOH, pH 3-4, 4 h

Fig 1: Two-step synthesis of 5-aminopaeonol via regioselective nitration and catalytic reduction.

Quantitative Data Summary

The following table summarizes the stoichiometric parameters, reaction conditions, and expected outcomes for both synthetic steps[1].

Reaction PhaseSubstrateKey Reagents & SolventsConditionsYieldProduct Appearance
1. Nitration Paeonol (10 g, 0.06 mol)HNO₃ (16 mL), Glacial Acetic Acid (40 mL)3 h, 0 °C57% (7.2 g)Yellow crystals
2. Reduction Compound 1 (2 g, 10 mmol)H₂ (atm), 10% Pd/C (4 mol%), MeOH (40 mL), 1 M HCl4 h, RT, pH 3–495% (1.7 g)Light yellow crystals

Step-by-Step Experimental Protocol

Safety Precautions
  • Nitric Acid: Strong oxidizer and corrosive. Handle exclusively in a fume hood.

  • Palladium on Carbon (Pd/C): Highly pyrophoric when dry. Always purge reaction vessels with inert gas (N₂ or Ar) before introducing H₂, and never let the filtered catalyst dry out in the presence of solvent vapors.

Step 1: Synthesis of 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethan-1-one (Compound 1)
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 g (0.06 mol) of paeonol in 40 mL of glacial acetic acid[1].

  • Cooling: Submerge the flask in an ice/water bath and allow the solution to cool to 0 °C.

  • Nitration: Slowly add 16 mL of concentrated nitric acid dropwise via an addition funnel. Crucial: Control the addition rate to ensure the internal temperature does not spike, which would lead to oxidative impurities.

  • Reaction: Maintain vigorous stirring under ice/water cooling for exactly 3 hours[1].

  • Quenching (Self-Validation): Pour the reaction mixture into 200 mL of crushed ice/water. The immediate formation of a bright yellow precipitate visually confirms the successful generation of the nitro intermediate[1].

  • Isolation: Filter the crude yellow precipitate under vacuum using a Büchner funnel. Wash the filter cake with cold distilled water to remove residual acids.

  • Purification: Recrystallize the crude solid from hot ethanol. Dry under vacuum to afford Compound 1 as yellow crystals (Yield: ~7.2 g, 57%)[1].

Step 2: Synthesis of 1-(5-amino-2-hydroxy-4-methoxyphenyl)ethan-1-one (Compound 2)
  • Preparation: In a 100 mL hydrogenation flask, dissolve 2 g (10 mmol) of Compound 1 in 40 mL of methanol[1].

  • Acidification: Dropwise add 1 M HCl solution until the suspension reaches a pH of 3–4 (verify with pH paper).

  • Catalyst Addition: Carefully add 10% Pd/C (approx. 4 mol% relative to the substrate) to the mixture[1].

  • Hydrogenation: Seal the flask, purge the atmosphere with nitrogen three times, and then introduce hydrogen gas via a balloon or hydrogenation apparatus at atmospheric pressure.

  • Reaction: Stir the mixture vigorously at room temperature for approximately 4 hours.

  • In-Process Control: Monitor the reaction via Thin Layer Chromatography (TLC). The reaction is complete when the yellow spot corresponding to Compound 1 disappears.

  • Filtration: Purge the flask with nitrogen. Filter the mixture through a tightly packed pad of Celite to completely remove the Pd/C catalyst[1]. Wash the Celite pad with a small amount of methanol.

  • Concentration & Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Recrystallize the resulting residue from ethanol to yield the target Compound 2 as light yellow crystals (Yield: ~1.7 g, 95%)[1].

Sources

Application

Strategic Purification of 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one via Optimized Column Chromatography

An Application Note for Drug Development Professionals Abstract: The purification of polar, multifunctional aromatic compounds such as 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one presents significant challenges in s...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract: The purification of polar, multifunctional aromatic compounds such as 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one presents significant challenges in synthetic and medicinal chemistry. The presence of both a basic amino group and an acidic phenolic hydroxyl group on the same scaffold necessitates a carefully optimized chromatographic strategy to achieve high purity and yield. Standard silica gel chromatography often results in poor separation, significant peak tailing, and irreversible adsorption due to strong interactions with acidic silanol groups. This application note provides a comprehensive, field-proven protocol for the efficient purification of this key intermediate using normal-phase column chromatography with a base-modified mobile phase. We will delve into the causality behind each experimental choice, from method development with Thin-Layer Chromatography (TLC) to a detailed, step-by-step column procedure, including robust troubleshooting guidance.

Foundational Principles: Understanding the Purification Challenge

1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one is a valuable building block in pharmaceutical research. Its structure incorporates several polar functional groups, which dictates its behavior during chromatographic purification.

  • Aromatic System: The phenyl ring allows for easy detection under UV light (254 nm).[1][2]

  • Amino Group (-NH2): This basic functional group is a primary source of purification difficulty. It readily protonates and interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This acid-base interaction leads to significant peak tailing and can cause irreversible binding of the compound to the stationary phase, resulting in low recovery.[3][4]

  • Phenolic Hydroxyl (-OH): This acidic group can also interact with the stationary phase through hydrogen bonding, contributing to the compound's overall polarity.

  • Ketone and Methoxy Groups: These polar groups further increase the compound's affinity for the polar silica gel stationary phase, requiring a relatively polar mobile phase for elution.

The core challenge is to mitigate the strong, non-ideal interaction of the amino group while leveraging the polarity differences between the target compound and its impurities for effective separation. Our strategy hinges on the principle of competitive binding: introducing a small amount of a volatile base, such as triethylamine (TEA), into the mobile phase. The TEA preferentially occupies the acidic sites on the silica gel, effectively masking them from the basic analyte and allowing for a more symmetrical peak shape and improved recovery.[3]

Table 1: Physicochemical Properties of 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one

PropertyValueSource
Molecular Formula C₉H₁₁NO₃[5]
Molecular Weight 181.19 g/mol [5]
Appearance Solid (form may vary)N/A
Key Functional Groups Aromatic amine, phenol, ketone, ether[5]
Polarity HighInferred
Method Development: Thin-Layer Chromatography (TLC) Optimization

Before committing to a large-scale column, it is imperative to develop and optimize the separation conditions on a small scale using TLC. The goal is to find a solvent system that provides a retention factor (Rƒ) for the target compound in the range of 0.25-0.35 , ensuring good separation from impurities.[6]

Core Protocol: TLC Analysis

  • Plate Preparation: Use silica gel 60 F254 plates.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate or methanol).

  • Spotting: Using a capillary tube, spot the dissolved crude mixture onto the baseline of the TLC plate.

  • Elution: Place the plate in a sealed TLC chamber containing the chosen mobile phase. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • First, visualize the plate under short-wave UV light (254 nm), where aromatic compounds will appear as dark spots.[2]

    • Further visualization can be achieved using staining agents if necessary, although UV is typically sufficient for this compound.

Solvent System Selection and Rationale

The high polarity of the target compound requires a polar mobile phase. A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is a common starting point.[1] Dichloromethane/methanol is another effective combination for more polar compounds.[6]

Crucially, all tested mobile phases should be modified with ~0.5-1% triethylamine (TEA) to prevent tailing.

Table 2: Example TLC Solvent System Optimization

TrialMobile Phase Composition (v/v/v)ObservationsRƒ of Target Compound
1Hexane : Ethyl Acetate (70:30) + 1% TEACompound remains at the baseline.~0.05
2Hexane : Ethyl Acetate (50:50) + 1% TEACompound moves off the baseline but is still low.~0.15
3Hexane : Ethyl Acetate (30:70) + 1% TEA Good separation from less polar impurities. Compact spot. ~0.30 (Optimal)
4Ethyl Acetate (100%) + 1% TEACompound runs too high on the plate.~0.60

Note: The optimal ratio will depend on the specific impurities present in the crude mixture. The goal is to achieve clear separation between the desired spot and any others.

Detailed Protocol: Column Chromatography Purification

This protocol is designed for the purification of approximately 1-2 grams of crude material. The column size and solvent volumes should be scaled accordingly for different quantities.

Materials and Reagents

  • Stationary Phase: Silica gel (standard grade, 230-400 mesh)

  • Crude Product: 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one

  • Solvents: HPLC grade Hexane, Ethyl Acetate, and Triethylamine (TEA)

  • Apparatus: Glass chromatography column (~40-50 cm length, 4-5 cm diameter), cotton or glass wool, sand, collection tubes, rotary evaporator.

  • PPE: Safety glasses, lab coat, chemical-resistant gloves.[7][8]

Workflow Diagram: Purification Process

G cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC 1. TLC Optimization (e.g., Hex:EtOAc:TEA 30:70:1) Slurry 2. Prepare Silica Slurry (in initial mobile phase) Pack 3. Pack Column (Wet Packing) DryLoad 4. Dry Load Sample (Adsorb crude onto silica) Load 5. Load Sample onto Column DryLoad->Load Elute 6. Elute with Mobile Phase (Isocratic or Gradient) Collect 7. Collect Fractions Monitor 8. Monitor Fractions by TLC Combine 9. Combine Pure Fractions Monitor->Combine Evaporate 10. Evaporate Solvent (Rotary Evaporator) Final 11. Obtain Purified Product

Caption: Overall workflow for the purification of the target compound.

Step-by-Step Methodology

  • Column Preparation (Wet Packing) [9][10]

    • Insert a small plug of cotton or glass wool into the bottom of the column. Add a ~1 cm layer of sand on top.

    • Clamp the column vertically in a fume hood and close the stopcock.

    • Prepare the initial mobile phase (e.g., Hexane:EtOAc 30:70 + 1% TEA).

    • In a beaker, create a slurry of silica gel (approx. 50-100 times the weight of your crude product) with the initial mobile phase.

    • Pour the slurry into the column. Open the stopcock to drain some solvent, and continuously tap the side of the column gently to ensure the silica packs down uniformly without air bubbles.

    • Once the silica has settled, add another ~1 cm layer of sand on top to protect the silica bed. Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading (Dry Loading) [3][11]

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to this solution.

    • Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.

    • Carefully add this powder to the top of the prepared column, creating an even layer.

  • Elution and Fraction Collection

    • Carefully add the mobile phase to the top of the column without disturbing the sand layer.

    • Open the stopcock and begin collecting fractions into test tubes. Maintain a steady flow rate.

    • Continuously monitor the collected fractions using TLC. Spot every few fractions on a TLC plate and elute to track the separation. The target compound should be UV-active.

  • Isolation of Pure Product

    • Once TLC analysis shows which fractions contain the pure product (single spot at the correct Rƒ), combine them in a round-bottom flask.

    • Remove the solvent from the combined fractions using a rotary evaporator.

    • The remaining solid or oil is your purified 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one. Confirm its purity by a final analytical method (e.g., NMR, LC-MS).

Troubleshooting and Expert Insights

Even with a robust protocol, challenges can arise. The following guide addresses common issues encountered during the purification of aromatic amines.

Table 3: Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Significant Peak Tailing Insufficient TEA in the mobile phase, leading to interaction with acidic silica.Increase the concentration of TEA slightly (e.g., from 1% to 1.5%). Ensure the TEA is thoroughly mixed into the mobile phase.[3][4]
Low Yield / Product Stuck The compound is irreversibly adsorbed onto the silica gel. The mobile phase is not polar enough.Implement the solution for peak tailing. If the compound is not eluting, gradually increase the polarity of the mobile phase (gradient elution), e.g., by slowly increasing the percentage of ethyl acetate or adding a small amount of methanol (e.g., 1-5%) to the mobile phase.[3]
Product Discoloration (Turns Yellow/Brown) Aromatic amines are susceptible to air oxidation, which can be accelerated by light and trace metals.Work quickly and minimize the exposure of the compound to air and light. Use degassed solvents if possible. Store the purified compound under an inert atmosphere (nitrogen or argon).[3]
Poor Separation / Co-elution The chosen solvent system has insufficient selectivity for the impurities. The column was overloaded with crude material.Re-optimize the mobile phase using TLC; try a different solvent system (e.g., dichloromethane/methanol). Ensure the weight of the crude product is no more than 1-2% of the weight of the silica gel.[6]

Troubleshooting Logic Flow

G Problem Problem Observed Tailing Peak Tailing Problem->Tailing LowYield Low Yield Problem->LowYield Discoloration Discoloration Problem->Discoloration PoorSep Poor Separation Problem->PoorSep Cause1 Cause: Acidic Silica Interaction Tailing->Cause1 Cause2 Cause: Irreversible Adsorption / Low Polarity LowYield->Cause2 Cause3 Cause: Air Oxidation Discoloration->Cause3 Cause4 Cause: Poor Solvent Selectivity PoorSep->Cause4 Solution1 Solution: Increase TEA in Eluent Cause1->Solution1 Solution2 Solution: Increase Mobile Phase Polarity (Gradient) Cause2->Solution2 Solution3 Solution: Minimize Air/Light Exposure Cause3->Solution3 Solution4 Solution: Re-optimize TLC / Change Solvents Cause4->Solution4

Caption: Decision-making flowchart for common chromatography issues.

Safety Precautions

All laboratory work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one: While specific data for this exact compound is limited, related aminophenol derivatives are classified as harmful if swallowed, and can cause skin and serious eye irritation.[7] Handle with care and avoid creating dust.

  • Organic Solvents (Hexane, Ethyl Acetate, Dichloromethane): These are flammable and/or volatile. Avoid inhalation of vapors. Ensure there are no ignition sources nearby.

  • Triethylamine (TEA): Corrosive and flammable with a strong odor. Handle with extreme care in a fume hood.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[7][8][12]

References

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Available at: [Link]

  • PubChem. 1-(5-Amino-2-hydroxy-4-methoxy-phenyl)ethanone. National Center for Biotechnology Information. Available at: [Link]

  • Phenomenex. (2025). Column Chromatography Guide. Available at: [Link]

  • ResearchGate. (2014). What is the basic principle for selecting mobile phase in preparative column chromatography?. Available at: [Link]

  • Operachem. (2024). TLC-Thin Layer Chromatography. Available at: [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Available at: [Link]

  • University of Rochester. How to run column chromatography. Department of Chemistry. Available at: [Link]

  • University of Calgary. Column chromatography. Department of Chemistry. Available at: [Link]

Sources

Method

Recrystallization of 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one

An Application Note and Protocol for the Authored by: A Senior Application Scientist Abstract This comprehensive guide provides a detailed protocol for the purification of 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides a detailed protocol for the purification of 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one via recrystallization. As a key intermediate in pharmaceutical synthesis, the purity of this compound is paramount.[1] This document outlines a robust methodology, grounded in the principles of solvent selection and crystallization kinetics, to achieve high-purity crystalline product. The protocol is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step procedure but also the underlying scientific rationale for each step, ensuring adaptability and troubleshooting capabilities.

Introduction: The Rationale for Recrystallization

1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one is a substituted acetophenone, a class of compounds that serve as versatile precursors in the synthesis of numerous pharmaceuticals.[2] The presence of multiple functional groups—an amine, a hydroxyl, and a ketone—makes it a valuable building block, but also presents challenges in its purification.

Synthesis of such substituted acetophenones, often through methods like the Fries rearrangement or Friedel-Crafts acylation, can introduce a variety of impurities.[2][3] These may include unreacted starting materials, byproducts from side reactions, or residual catalysts. For its use in subsequent synthetic steps, particularly in a drug development context, a highly purified form of the compound is essential.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[4] The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[5] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but have a high solubility at an elevated temperature.[4] This allows for the dissolution of the crude material in a minimal amount of hot solvent, followed by the formation of pure crystals upon cooling, while the impurities remain in the mother liquor.[5]

This application note provides a systematic approach to the recrystallization of 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one, from solvent selection to the final isolation and drying of the purified crystals.

Materials and Reagents

Material/ReagentGradeSupplier
Crude 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-oneSynthesis GradeN/A
MethanolACS GradeRecommended
EthanolACS GradeRecommended
Deionized WaterHigh PurityRecommended
Activated CarbonDecolorizing GradeRecommended
Celite® (or other filter aid)Laboratory GradeRecommended
Erlenmeyer Flasks (various sizes)Borosilicate GlassStandard Labware
Hot Plate with Magnetic StirringStandard Labware
Buchner Funnel and FlaskStandard Labware
Filter Paper (Whatman No. 1 or equivalent)Standard Labware
Glass Stirring RodStandard Labware
SpatulaStandard Labware
Melting Point ApparatusStandard Labware

Experimental Protocol

Solvent System Selection

The choice of solvent is the most critical step in a successful recrystallization. Based on the structure of 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one, which contains both polar (hydroxyl, amino) and non-polar (aromatic ring, methyl ether) moieties, a moderately polar solvent is likely to be effective. For structurally similar phenolic compounds and acetophenones, alcohols such as methanol and ethanol, or their aqueous mixtures, are often suitable.[3][6][7][8]

Table 1: Solvent Selection Rationale

Solvent SystemRationaleExpected Outcome
Methanol The polarity of methanol is well-suited to dissolve the compound at elevated temperatures while allowing for good recovery upon cooling. A related compound, 1-(2-hydroxy-4,5-dimethoxyphenyl)ethanone, was successfully recrystallized from methanol.[3]Primary recommendation. High likelihood of success.
Ethanol/Water A mixed solvent system can fine-tune the solubility. Ethanol will dissolve the organic compound, and the addition of water as an anti-solvent will decrease its solubility, promoting crystallization.Secondary recommendation. Useful if the compound is too soluble in pure ethanol at room temperature.
Acetone/Water Similar to the ethanol/water system, this offers another option for a mixed-solvent recrystallization.A viable alternative.
Recrystallization Workflow

The following workflow is designed to be a self-validating system, with checkpoints to ensure optimal purification.

Recrystallization_Workflow Start Start with Crude Product Dissolution Dissolve in Minimum Hot Solvent Start->Dissolution Decolorization Decolorize with Activated Carbon (Optional) Dissolution->Decolorization If colored HotFiltration Hot Gravity Filtration Dissolution->HotFiltration If no color Decolorization->HotFiltration Crystallization Slow Cooling for Crystal Formation HotFiltration->Crystallization Isolation Isolate Crystals by Vacuum Filtration Crystallization->Isolation Washing Wash with Cold Solvent Isolation->Washing Drying Dry the Purified Crystals Washing->Drying End Pure Crystalline Product Drying->End

Caption: Workflow for the .

Step-by-Step Procedure
  • Dissolution:

    • Place the crude 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one in an appropriately sized Erlenmeyer flask with a magnetic stir bar.

    • Add a small amount of the chosen solvent (e.g., methanol) to the flask, just enough to cover the solid.

    • Gently heat the mixture on a hot plate with stirring. Do not heat organic solvents with an open flame.

    • Add more hot solvent in small portions until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.

  • Decolorization (Optional):

    • If the solution is colored, it may indicate the presence of high molecular weight, colored impurities.

    • Remove the flask from the heat and allow it to cool slightly before adding activated carbon. This prevents bumping.

    • Add a small amount of activated carbon (a spatula tip is usually sufficient) to the solution.

    • Gently reheat the solution to boiling for a few minutes. Use of excessive activated carbon can lead to loss of the desired product.[5]

  • Hot Gravity Filtration:

    • This step is necessary to remove any insoluble impurities or the activated carbon.

    • Preheat a second Erlenmeyer flask containing a small amount of the solvent on the hot plate. This will keep the filtration apparatus warm and prevent premature crystallization.

    • Place a stemless funnel with fluted filter paper into the neck of the preheated flask.

    • Carefully pour the hot solution through the filter paper.

  • Crystallization:

    • Cover the flask with a watch glass or inverted beaker and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4]

    • Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel and flask.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[5]

  • Drying:

    • Allow the crystals to air-dry on the filter paper by drawing air through the Buchner funnel for several minutes.

    • Transfer the crystals to a watch glass and allow them to dry completely. For a final drying step, a vacuum oven at a moderate temperature can be used.

Characterization of Purified Product

The success of the recrystallization should be confirmed by analytical methods.

  • Melting Point Determination: A sharp melting point close to the literature value is a good indicator of purity. Impure compounds typically exhibit a depressed and broad melting point range.

  • Spectroscopic Analysis: Techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy can be used to confirm the chemical structure and identify any remaining impurities.

  • Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) can be used to assess the purity of the final product.

Troubleshooting

IssuePossible CauseSolution
Oiling Out The melting point of the compound is lower than the boiling point of the solvent.[5]Add more solvent to the hot solution until the oil dissolves, then allow it to cool slowly. Alternatively, try a lower-boiling solvent.
No Crystals Form The solution is not saturated, or the compound is too soluble in the cold solvent.Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal.[4][5] If this fails, boil off some of the solvent to concentrate the solution and cool again.
Low Recovery Too much solvent was used, or the compound has significant solubility in the cold solvent.Ensure the minimum amount of hot solvent is used. Cool the solution in an ice bath for a longer period to maximize precipitation.

Safety Precautions

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all organic solvents in a well-ventilated fume hood.

  • Avoid inhaling dust from the solid compounds.

  • Never heat organic solvents with an open flame. Use a hot plate or a heating mantle.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the recrystallization of 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one. By following the detailed steps for solvent selection, dissolution, crystallization, and isolation, researchers can consistently obtain a high-purity product suitable for further applications in pharmaceutical and chemical synthesis. The inclusion of troubleshooting guidelines and the rationale behind each step empowers the user to adapt the protocol to their specific needs and achieve optimal results.

References

  • Royal Society of Chemistry. (n.d.). Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information.
  • PubChem. (n.d.). 1-(5-Amino-2-hydroxy-4-methoxy-phenyl)ethanone.
  • Manasa Life Sciences. (n.d.). 1-(5-Amino-2-hydroxyphenyl)ethanone.
  • BenchChem. (2025). Application Notes and Protocols for the Laboratory Preparation of Substituted Acetophenones.
  • National Institutes of Health. (n.d.). 1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone.
  • ACS Sustainable Chemistry & Engineering. (2016). Extraction and Purification of Phenolic Compounds from Lignocellulosic Biomass Assisted by Ionic Liquid, Polymeric Resins, and Supercritical CO2.
  • Google Patents. (n.d.). US5118815A - Method for crystallization of amino acids.
  • National Institutes of Health. (n.d.). Extraction and characterization of phenolic compounds and their potential antioxidant activities.
  • ChemicalBook. (n.d.). (2-hydroxyphenyl)-(4-methoxyphenyl)methanone synthesis.
  • IntechOpen. (2024). Isolation and Identification of Phenolic Compounds.
  • MilliporeSigma. (n.d.). 1-(5-chloro-2-hydroxy-4-methoxyphenyl)ethan-1-one.
  • Chemistry Stack Exchange. (2025). How to separate phenacyl bromide and acetophenone?.
  • MDPI. (2023). Separation, Isolation, and Enrichment of Samples of Phenolic Compounds from Winemaking By-Products.
  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(2-hydroxy-5-methoxyphenyl)- (CAS 705-15-7).
  • University of California, Irvine. (n.d.). Recrystallization.
  • Google Patents. (n.d.). JPH10279515A - Production of 2-hydroxy-4-methoxyacetophenone.
  • University of Colorado Boulder. (n.d.). Recrystallization.
  • Agritrop. (2023). SOP for Extraction, Quantification and Analysis of Phenol Acid Components of Cassava.
  • ChemScene. (n.d.). 1-(2-Amino-5-methoxyphenyl)ethan-1-one.
  • University of Calgary. (n.d.). Recrystallisation.
  • Fisher Scientific. (n.d.). 4'-Methoxyacetophenone, 98% 250 g.

Sources

Application

Application Notes and Protocols: Hydroxyl Group Functionalization of 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Potential of a Versatile Scaffold 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one is an aromatic organic compound featuring a s...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Scaffold

1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one is an aromatic organic compound featuring a strategically substituted benzene ring with amino, hydroxyl, methoxy, and ketone functional groups.[1][2] This arrangement of functionalities makes it a valuable intermediate in pharmaceutical synthesis and organic chemical research.[2][3] The phenolic hydroxyl group, in particular, is a key handle for molecular derivatization, allowing for the introduction of a wide array of functional groups that can modulate the molecule's physicochemical properties and biological activity. Phenolic compounds are a significant class of organic compounds characterized by a hydroxyl group attached to a benzene ring, which imparts unique reactivity.[4]

The strategic modification of this hydroxyl group can influence properties such as solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design. Phenolic compounds and their derivatives have garnered significant attention for their diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[5][6][7] This guide provides detailed protocols for three key reactions targeting the hydroxyl group of 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one: acylation, etherification, and phosphorylation.

The Reactive Nature of the Phenolic Hydroxyl Group

The hydroxyl group in phenols exhibits distinct reactivity compared to that in aliphatic alcohols. The proximity of the aromatic ring leads to an enhanced acidity of the hydroxyl proton, making the formation of a phenoxide ion a relatively facile process upon treatment with a base.[4][8] This phenoxide is a potent nucleophile and readily participates in reactions with various electrophiles.[9] Furthermore, the hydroxyl group is a strongly activating, ortho- and para-directing substituent in electrophilic aromatic substitution reactions.[10][11]

PART 1: Acylation of the Hydroxyl Group

Acylation introduces an acyl group (R-C=O) onto the hydroxyl oxygen, forming an ester. This transformation is valuable for several reasons in drug development, including the potential for creating prodrugs, improving bioavailability, and modifying the compound's pharmacokinetic profile.

Protocol 1: Acylation using Acetic Anhydride under Catalyst-Free Conditions

This protocol describes a straightforward and environmentally friendly method for the acetylation of the phenolic hydroxyl group.

Rationale: Acetic anhydride is a common and efficient acetylating agent. The reaction can often proceed without a catalyst, especially with activated phenols, by simply heating the substrate with the reagent.[12] This minimalist approach reduces the potential for side reactions and simplifies purification.

Experimental Workflow:

sub Substrate (1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one) reaction Reaction Mixture sub->reaction reagent Acetic Anhydride reagent->reaction solvent Solvent-free or minimal solvent solvent->reaction heat Heating workup Aqueous Workup heat->workup Cool and add water reaction->heat Heat to 80-100 °C product Purified Product workup->product Extraction and Chromatography

Caption: Workflow for catalyst-free acylation.

Step-by-Step Protocol:

  • To a clean, dry round-bottom flask, add 1.0 mmol of 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one.

  • Add 1.5 mmol of acetic anhydride to the flask.[12]

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Slowly add 10 mL of cold water to quench the excess acetic anhydride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data Summary:

ParameterValueReference
Substrate1.0 mmol[12]
Acetic Anhydride1.5 mmol[12]
Temperature80-100 °C[12]
Reaction Time1-3 hours (monitor by TLC)[12]
Expected Yield>90%[12]

PART 2: Etherification of the Hydroxyl Group

Etherification involves the formation of an ether linkage (R-O-R') by reacting the hydroxyl group with an alkylating agent. This modification can significantly increase the lipophilicity of the parent compound.

Protocol 2: Williamson Ether Synthesis using Phase-Transfer Catalysis

The Williamson ether synthesis is a classic and versatile method for preparing ethers. The use of a phase-transfer catalyst (PTC) is particularly effective for the etherification of phenols, as it facilitates the reaction between the water-soluble phenoxide and the organic-soluble alkyl halide.[13]

Rationale: A PTC, such as a quaternary ammonium salt, transports the phenoxide anion from the aqueous phase to the organic phase, where it can react with the alkyl halide.[14] This method avoids the need for strong, anhydrous bases and can often be performed under milder conditions.[15]

Experimental Workflow:

phenol Phenol Substrate reaction Two-Phase Reaction phenol->reaction base Aqueous NaOH base->reaction ptc Phase-Transfer Catalyst ptc->reaction alkyl_halide Alkyl Halide in Organic Solvent alkyl_halide->reaction separation Phase Separation reaction->separation Stir at RT product Purified Ether separation->product Workup and Purification

Caption: Williamson ether synthesis workflow.

Step-by-Step Protocol:

  • Dissolve 1.0 mmol of 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one in 10 mL of a 10% aqueous sodium hydroxide solution in a round-bottom flask.

  • Add a catalytic amount (e.g., 0.1 mmol) of a phase-transfer catalyst, such as tetrabutylammonium bromide.

  • To this mixture, add a solution of the desired alkyl halide (1.2 mmol) in 10 mL of an organic solvent (e.g., dichloromethane or toluene).[16]

  • Stir the biphasic mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Separate the organic layer and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data Summary:

ParameterValueReference
Substrate1.0 mmol[14]
Alkyl Halide1.2 mmol[16]
Base10% aq. NaOH[14]
PTC0.1 mmol[14]
TemperatureRoom Temperature[16]
Expected Yield85-95%[14]

PART 3: Phosphorylation of the Hydroxyl Group

Phosphorylation introduces a phosphate group, which can dramatically alter the solubility and biological activity of a molecule. Phosphate esters are common in biological systems and can be used to create water-soluble prodrugs.

Protocol 3: Phosphorylation using Phosphorus Pentoxide in Triethyl Phosphate

This method provides a convenient and efficient way to phosphorylate phenols, yielding the corresponding phosphate derivatives.

Rationale: A mixture of phosphorus pentoxide and triethyl phosphate serves as a potent phosphorylating agent. The reaction proceeds at an elevated temperature to drive the formation of the phosphate ester.[17]

Experimental Workflow:

reagent_mix P2O5 in Triethyl Phosphate reaction Heated Reaction Mixture reagent_mix->reaction Heat to 120 °C substrate Phenol Substrate substrate->reaction Add substrate quench Quench with Water reaction->quench extraction Solvent Extraction quench->extraction product Purified Phosphate Ester extraction->product

Caption: Phosphorylation reaction workflow.

Step-by-Step Protocol:

  • In a round-bottom flask, prepare a mixture of triethyl phosphate (4 g) and phosphorus pentoxide (1 g).[17]

  • Heat the mixture to 120 °C with stirring.

  • Carefully add 5 mmol of 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one to the hot mixture.[17]

  • Continue stirring at 120 °C and monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into cold water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether).

  • Wash the combined organic extracts with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the resulting phosphate ester by column chromatography.

Quantitative Data Summary:

ParameterValueReference
Substrate5 mmol[17]
Phosphorus Pentoxide1 g[17]
Triethyl Phosphate4 g[17]
Temperature120 °C[17]
Reaction Time1-4 hours (monitor by TLC)[17]
Expected Yield70-85%[17]

Conclusion

The protocols outlined in these application notes provide robust starting points for the chemical modification of the hydroxyl group of 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one. The acylation, etherification, and phosphorylation of this versatile scaffold open avenues for the synthesis of novel derivatives with potentially enhanced biological activities and improved pharmaceutical properties. Researchers are encouraged to optimize these general procedures to suit their specific target molecules and research goals.

References

  • Phenols | Chemistry | Research Starters - EBSCO. Available from: [Link]

  • Electrophilic Substitution Reactions of Phenols - BYJU'S. Available from: [Link]

  • Reactions of Phenols - Chemistry Steps. Available from: [Link]

  • Reactions of Phenol - A Level Chemistry Revision Notes. Available from: [Link]

  • 17.10: Reactions of Phenols - Chemistry LibreTexts. Available from: [Link]

  • Site-Selective Acylation of Phenols Mediated by a Thioacid Surrogate through Sodium Thiosulfate Catalysis | Organic Letters - ACS Publications. Available from: [Link]

  • Palladium-catalyzed one-pot phosphorylation of phenols mediated by sulfuryl fluoride - Chemical Communications (RSC Publishing). Available from: [Link]

  • Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. Available from: [Link]

  • Ni/Silica catalyzed acetylation of phenols and naphthols: An eco-friendly approach. Available from: [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). Available from: [Link]

  • Acetylation of phenols using acetic acid. Available from: [Link]

  • Phosphorylation of phenols with a mixture of phosphorus pentoxide in triethyl phosphate at 120 °C - ResearchGate. Available from: [Link]

  • Nickel-Catalyzed Phosphorylation of Phenol Derivatives via C-O/P-H Cross-Coupling. Available from: [Link]

  • Etherification of phenols by amines via transient diazonium intermediates. Available from: [Link]

  • A Convenient Method for the Phosphorylation of Phenols with Diethyl Cyanophosphonate. Available from: [Link]

  • Therapeutic Potential of Phenolic Compounds in Medicinal Plants—Natural Health Products for Human Health - PMC. Available from: [Link]

  • 1-(5-Amino-2-hydroxy-4-methoxy-phenyl)ethanone | C9H12ClNO3 - PubChem. Available from: [Link]

  • Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions - MDPI. Available from: [Link]

  • Palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbonate - PMC. Available from: [Link]

  • O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Available from: [Link]

  • Phenols in Pharmaceuticals: Analysis of a Recurring Motif | Journal of Medicinal Chemistry. Available from: [Link]

  • Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent - ResearchGate. Available from: [Link]

  • A Convenient Method for Phosphorylation Using Triallyl Phosphite - ResearchGate. Available from: [Link]

  • PTC Etherification of a Phenol - PTC Organics, Inc. Available from: [Link]

  • The Chemical Structure and Clinical Significance of Phenolic Compounds. Available from: [Link]

  • Phenolic compounds: current industrial applications, limitations and future challenges. Available from: [Link]

  • 1-(5-Amino-2-hydroxyphenyl)ethanone | C8H9NO2 | CID 2775222 - PubChem. Available from: [Link]

  • 1-(5-Amino-2-hydroxyphenyl)ethanone | Manasa Life Sciences. Available from: [Link]

Sources

Method

Application Notes and Protocols for In Vitro Evaluation of 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one

Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive framework for the in vitro characterization of 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one , a derivative of the nat...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the in vitro characterization of 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one , a derivative of the naturally occurring bioactive compound, Paeonol[1][2]. Given that Paeonol and its analogues exhibit significant anti-inflammatory and antioxidant properties, the protocols detailed herein are designed to rigorously assess these activities for the target compound[3][4]. The methodologies are tailored for researchers in pharmacology, drug discovery, and cell biology, emphasizing scientific causality, experimental robustness, and data integrity. We present detailed protocols for evaluating the compound's effects on key inflammatory mediators and its capacity to counteract oxidative stress.

Introduction and Scientific Rationale

1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one is a synthetic aromatic compound structurally related to Paeonol (2'-hydroxy-4'-methoxyacetophenone), a major phenolic component isolated from the root bark of Paeonia suffruticosa[2]. Paeonol has a long history in traditional medicine and has been scientifically validated for a spectrum of pharmacological effects, most notably its anti-inflammatory, antioxidant, and immunomodulatory activities[3][4]. The addition of an amino group at the 5-position of the Paeonol scaffold presents a novel chemical entity with unexplored therapeutic potential.

Inflammation and oxidative stress are interconnected pathological processes at the core of many chronic diseases[5]. Pro-inflammatory stimuli, such as bacterial lipopolysaccharide (LPS), trigger signaling cascades in immune cells like macrophages, leading to the upregulation of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This results in the overproduction of inflammatory mediators, including nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6)[6][7]. The transcription factor NF-κB is a central regulator of this response[6]. Consequently, the ability of a compound to inhibit the production of these mediators is a key indicator of its anti-inflammatory potential.

This guide outlines two primary sets of in vitro assays:

  • Anti-Inflammatory Activity Assessment: Utilizing LPS-stimulated murine macrophages (RAW 264.7) as a model system to quantify the inhibition of NO and pro-inflammatory cytokine production.

  • Antioxidant Capacity Assessment: Employing both a cell-free chemical assay (DPPH) and a biologically relevant cell-based assay (Cellular Antioxidant Activity) to determine the compound's ability to scavenge free radicals and mitigate intracellular oxidative stress.

Physicochemical Properties of the Test Compound
PropertyValueSource
IUPAC Name 1-(5-amino-2-hydroxy-4-methoxyphenyl)ethanonePubChem[8]
Molecular Formula C₉H₁₁NO₃PubChem[8]
Molar Mass 181.19 g/mol PubChem[8]
Parent Compound Paeonol[1][2]

Assessment of Anti-Inflammatory Activity

The cornerstone for screening novel anti-inflammatory agents involves modeling the inflammatory response in a relevant cell type. Murine RAW 264.7 macrophages are widely used because they robustly respond to LPS by activating inflammatory pathways analogous to those in human primary macrophages[6].

Signaling Pathway Overview

LPS, a component of the outer membrane of Gram-negative bacteria, binds to Toll-like receptor 4 (TLR4) on the macrophage surface. This initiates a downstream signaling cascade that culminates in the activation of the NF-κB transcription factor. Activated NF-κB translocates to the nucleus, where it drives the expression of genes encoding pro-inflammatory proteins, including iNOS, COX-2, TNF-α, and IL-6[4].

cluster_products Pro-Inflammatory Mediators LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Nucleus Nuclear Translocation NFkB->Nucleus Gene Gene Transcription Nucleus->Gene iNOS iNOS Gene->iNOS COX2 COX-2 Gene->COX2 Cytokines TNF-α, IL-6 Gene->Cytokines

Caption: LPS-induced pro-inflammatory signaling cascade.
Protocol 2.1: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells (Griess Assay)

Principle: This assay quantifies the production of NO by measuring the concentration of its stable metabolite, nitrite (NO₂⁻), in the cell culture supernatant. The Griess reagent reacts with nitrite in a two-step diazotization reaction to form a purple azo compound, the absorbance of which is proportional to the nitrite concentration[6]. A reduction in nitrite levels in the presence of the test compound indicates inhibition of iNOS activity or expression.

Materials:

  • RAW 264.7 cells (ATCC® TIB-71™)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one (Test Compound)

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium Nitrite (NaNO₂) standard

  • 96-well cell culture plates

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in DMEM. Remove the old media from the cells and add 100 µL of fresh media containing the desired concentrations of the test compound. Include a "vehicle control" (e.g., 0.1% DMSO) and a "positive control" (e.g., a known iNOS inhibitor like L-NAME). Incubate for 1 hour.

  • Inflammatory Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL. Do not add LPS to the "negative control" wells.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Griess Reaction:

    • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

    • Prepare a sodium nitrite standard curve (0-100 µM) in DMEM.

    • Add 50 µL of Griess Reagent Component A to all wells. Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B. Incubate for another 10 minutes.

  • Measurement: Read the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate nitrite concentrations from the standard curve. Determine the percentage of NO inhibition relative to the LPS-stimulated vehicle control.

Self-Validation: A cell viability assay (e.g., MTT or PrestoBlue™) must be run in parallel on a duplicate plate to ensure that any observed reduction in NO is not due to compound-induced cytotoxicity.

Protocol 2.2: Quantification of Pro-Inflammatory Cytokines (TNF-α, IL-6) by ELISA

Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify protein concentrations. In a sandwich ELISA, the target cytokine in the sample is "sandwiched" between a capture antibody coated on the plate and a detection antibody. The detection antibody is linked to an enzyme that converts a substrate into a measurable colored product[6][9].

Materials:

  • Supernatants from the experiment described in Protocol 2.1.

  • Commercially available ELISA kits for mouse TNF-α and IL-6.

  • Microplate reader capable of reading absorbance at 450 nm.

Step-by-Step Methodology (General Protocol; follow kit manufacturer's instructions):

  • Plate Preparation: A 96-well plate is pre-coated with a capture antibody specific for the target cytokine (e.g., anti-mouse TNF-α).

  • Sample Addition: Add 100 µL of cell culture supernatants and recombinant cytokine standards to the appropriate wells. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate multiple times with the provided wash buffer to remove unbound substances.

  • Detection Antibody: Add the biotinylated detection antibody to each well. Incubate for 1 hour. This antibody binds to a different epitope on the captured cytokine.

  • Washing: Repeat the wash step.

  • Enzyme Conjugate: Add Streptavidin-Horseradish Peroxidase (HRP) conjugate. Incubate for 30 minutes. The streptavidin binds to the biotin on the detection antibody.

  • Washing: Repeat the wash step.

  • Substrate Development: Add the TMB substrate solution. A blue color will develop in proportion to the amount of bound enzyme. Incubate for 15-20 minutes in the dark.

  • Stop Reaction: Add the stop solution (e.g., 2N H₂SO₄), which turns the color from blue to yellow.

  • Measurement: Immediately read the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the recombinant cytokine standards. Use this curve to determine the concentration of the cytokine in each sample.

Assessment of Antioxidant Capacity

Evaluating antioxidant activity requires a multi-faceted approach. A simple chemical assay provides a rapid screen for direct radical scavenging, while a cell-based assay offers more biologically relevant insights into a compound's ability to protect cells from oxidative stress[5][10].

Protocol 3.1: DPPH Radical Scavenging Assay (Cell-Free)

Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH free radical, thus neutralizing it. This reduction causes the deep violet color of the DPPH solution to fade to a pale yellow, a change that can be measured spectrophotometrically[11].

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test Compound

  • Ascorbic acid or Trolox (positive control)

  • 96-well plate and microplate reader

Step-by-Step Methodology:

  • Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Keep it in the dark.

  • Sample Preparation: Prepare serial dilutions of the test compound and the positive control (e.g., Ascorbic acid) in methanol.

  • Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution. Include a control well with 100 µL of methanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Read the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.

Protocol 3.2: Cellular Antioxidant Activity (CAA) Assay

Principle: The CAA assay measures the ability of a compound to prevent the oxidation of a fluorescent probe within a cell[10]. Human hepatocarcinoma (HepG2) cells are pre-loaded with 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is non-fluorescent. Inside the cell, esterases cleave the acetate groups, trapping the probe as DCFH. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). An antioxidant compound will scavenge the ROS, thereby reducing the fluorescence intensity[5].

Materials:

  • HepG2 cells (ATCC® HB-8065™)

  • Williams' Medium E with 10% FBS

  • DCFH-DA solution

  • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) - a free radical generator

  • Quercetin or Trolox (positive control)

  • Black, clear-bottom 96-well cell culture plates

  • Fluorescence microplate reader

Sources

Application

Application Note: Analytical HPLC Method Development and Validation for 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one

Introduction & Scope 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one (also known as 5-amino-paeonol or 5-amino-2-hydroxy-4-methoxyacetophenone) is a highly valuable synthetic intermediate and bioactive compound. It is t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one (also known as 5-amino-paeonol or 5-amino-2-hydroxy-4-methoxyacetophenone) is a highly valuable synthetic intermediate and bioactive compound. It is typically synthesized via the nitration of paeonol followed by catalytic reduction[1]. Recently, derivatives of this compound have garnered significant attention in drug development, particularly as T-LAK-cell-originated protein kinase (TOPK) inhibitors for treating skin inflammation[1].

Given its structural complexity, accurate quantification and purity assessment require a robust analytical framework. This application note provides a comprehensive, self-validating High-Performance Liquid Chromatography (HPLC) protocol designed specifically for researchers and drug development professionals.

Physicochemical Rationale for Method Development

A successful analytical method cannot be developed through trial and error; it must be grounded in the physicochemical realities of the analyte.

The Causality of Mobile Phase pH: The structure of 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one features two competing ionizable groups:

  • Aniline-type Amino Group: A basic moiety with a pKa of approximately 4.0–5.0.

  • Phenolic Hydroxyl Group: An acidic moiety with a pKa of approximately 9.0–10.0.

If a neutral mobile phase is utilized, the amino group exists in a state of partial ionization. In reverse-phase chromatography (RP-HPLC), this leads to severe peak tailing and broad elution profiles due to secondary electrostatic interactions between the basic amine and unendcapped, acidic silanol groups on the silica stationary phase.

To prevent this, the method dictates the use of a highly acidic mobile phase (pH 2.5–3.0) using an acidic modifier such as 0.1% Phosphoric acid or Trifluoroacetic acid (TFA). This choice is causal: the low pH fully protonates the amine (rendering it uniformly charged and highly polar) while keeping the phenolic hydroxyl group fully protonated (neutral). This suppresses secondary silanol interactions and ensures a sharp, symmetrical chromatographic peak, a standard practice also observed in the analysis of related compounds like2[2] and 3[3].

The Causality of UV Wavelength Selection: The molecule possesses a highly conjugated aromatic ring augmented by auxochromic groups (-OH, -NH2, -OCH3, -COCH3). Based on the 4[4], maximum absorption occurs near 274 nm. However, 254 nm is also highly effective for capturing broad aromatic amine absorption[5].

G A Analyte: 5-Amino-paeonol (Amine + Phenol) B Acidic Mobile Phase (pH ~2.5) 0.1% H3PO4 or TFA A->B dictates C Full Protonation of Amine Suppression of Phenol Ionization B->C causes D C18 Stationary Phase (Reverse-Phase) C->D interacts with E UV Detection (254-274 nm) Conjugated Aromatic System D->E elutes to F Sharp, Symmetrical Peak High Sensitivity E->F yields

Caption: Physicochemical logic driving the HPLC method development for 5-amino-paeonol.

Experimental Protocols (Self-Validating System)

To ensure high trustworthiness, this protocol is designed to be self-validating. It includes built-in System Suitability Testing (SST) to verify that the physicochemical logic holds true before any samples are analyzed.

Materials and Reagents Preparation
  • Reference Standard: 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one (Purity ≥ 99.0%).

  • Solvents: HPLC-grade Acetonitrile (MeCN), HPLC-grade Methanol (MeOH), and Milli-Q Water (18.2 MΩ·cm).

  • Mobile Phase A (Aqueous): Add 1.0 mL of 85% Phosphoric acid ( H3​PO4​ ) to 1000 mL of Milli-Q water to create a 0.1% v/v solution. Filter through a 0.22 µm membrane and degas ultrasonically for 15 minutes.

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.

Sample Preparation
  • Stock Solution: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Methanol to yield a 1.0 mg/mL stock[6].

  • Working Solutions: Dilute the stock solution with Mobile Phase A to achieve a calibration range of 1.0 µg/mL to 100.0 µg/mL.

  • Filtration: Pass all working solutions through a 0.45 µm PTFE syringe filter prior to injection to protect the column frit[6].

Chromatographic Conditions
  • Column: C18 Reverse-Phase (250 mm × 4.6 mm, 5 µm particle size).

  • Column Temperature: 30 °C (Critical for maintaining reproducible solvent viscosity and mass transfer rates).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 274 nm (Primary) or 254 nm (Secondary)[7].

  • Gradient Program:

    • 0.0 – 5.0 min: 10% B (Isocratic hold to focus the polar protonated amine).

    • 5.0 – 15.0 min: 10% → 60% B (Linear gradient to elute the compound).

    • 15.0 – 20.0 min: 60% B (Column wash).

    • 20.0 – 21.0 min: 60% → 10% B (Return to initial conditions).

    • 21.0 – 30.0 min: 10% B (Re-equilibration).

System Suitability Test (SST) & Self-Validation

Inject the 50.0 µg/mL standard solution in triplicate. The system is only validated for use if it meets the following causal criteria:

  • Tailing Factor ( Tf​ ) ≤ 1.5: Validation Check: If Tf​ > 1.5, the amine is interacting with silanols. Corrective Action: Verify the pH of Mobile Phase A is ≤ 3.0.

  • Theoretical Plates ( N ) ≥ 5,000: Validation Check: If N < 5,000, band broadening is occurring. Corrective Action: Check column health or ensure the sample diluent matches the initial mobile phase strength.

G S1 Sample Prep (Extraction & Filtration) S3 Injection (10 µL) S1->S3 S2 System Equilibration (0.1% H3PO4 / MeCN) S2->S3 S4 Gradient Separation (C18 Column, 30°C) S3->S4 S5 UV Detection (254/274 nm) S4->S5 S6 Data Acquisition & Integration S5->S6

Caption: Step-by-step analytical workflow for HPLC analysis of 5-amino-paeonol.

Quantitative Data Summary

The following table summarizes the expected quantitative validation parameters for this method, synthesized from established data on structurally analogous aminoacetophenones and paeonol derivatives[6][8].

Validation ParameterExpected Value / RangeICH Q2 Acceptance Criteria
Retention Time ( tR​ ) ~9.5 - 11.5 minRSD ≤ 1.0%
Theoretical Plates ( N ) > 8,000> 2,000
Tailing Factor ( Tf​ ) 1.05 - 1.15≤ 1.5
Linearity Range 1.0 - 100 µg/mL R2 ≥ 0.999
Limit of Detection (LOD) ~0.05 µg/mLSignal-to-Noise (S/N) ≥ 3
Limit of Quantitation (LOQ) ~0.15 µg/mLSignal-to-Noise (S/N) ≥ 10
Intra-day Precision 0.8% - 1.2% RSDRSD ≤ 2.0%

References

  • Title: Discovery of novel paeonol-based derivatives against skin inflammation in vitro and in vivo. Source: nih.gov URL: [Link]

  • Title: Uv-Vis Spectrum of 4′-Aminoacetophenone. Source: sielc.com URL: [Link]

  • Title: Chromatographic Analysis of Paeonol in Natural Plants: an Undergraduate Laboratory Experiment. Source: acs.org URL: [Link]

  • Title: Determination of paeonol in rat plasma by HPLC and pharmacokinetic study. Source: researchgate.net URL: [Link]

  • Title: Extraction Technology for Paeoniflorin and Paeonol from Episperm of Paeonia suffruticosa. Source: cabidigitallibrary.org URL: [Link]

  • Title: Certificate of Analysis: Paeonol. Source: iwashimayakuhin.co.jp URL: [Link]

Sources

Method

Application Note: Orthogonal TLC Visualization Protocols for 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one

Executive Summary & Chemical Context 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one (also known as 5-amino-paeonol) is a highly functionalized acetophenone derivative. It serves as a critical synthetic intermediate in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one (also known as 5-amino-paeonol) is a highly functionalized acetophenone derivative. It serves as a critical synthetic intermediate in the development of novel paeonol-based derivatives, which are utilized as T-LAK-cell-originated protein kinase (TOPK) inhibitors for treating skin inflammation[1].

Synthesized via the catalytic hydrogenation (Pd/C) of its 5-nitro precursor[1], tracking the formation of this compound requires robust analytical techniques. Thin-layer chromatography (TLC) remains a frontline tool for reaction monitoring[2]. However, because both the precursor and the product are highly UV-active, simple non-destructive UV visualization is insufficient for confirming successful reduction. This protocol establishes a self-validating orthogonal visualization strategy utilizing targeted chemical derivatization to explicitly confirm the presence of the newly formed primary aromatic amine while verifying the structural integrity of the phenolic core[3].

Structural Rationale & Visualization Strategy

The molecule possesses three distinct functional domains that dictate its behavior on a silica stationary phase and its reactivity with visualization stains:

  • Conjugated Acetophenone Core: Provides strong UV absorbance (quenching at 254 nm).

  • Phenolic Hydroxyl (2-OH): Acts as a bidentate ligand (alongside the adjacent carbonyl) for transition metals, enabling colorimetric coordination.

  • Primary Aromatic Amine (5-NH2): A strong nucleophile capable of undergoing condensation reactions with electrophilic aldehydes.

The Self-Validating System (Quality Control)

To ensure the protocol is self-validating, a co-spot of the starting material (1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethan-1-one) must be run alongside the reaction mixture. The nitro precursor will not react with amine-specific stains. The exclusive appearance of a derivatized spot for the product provides absolute causality, proving that the chemical reduction was successful and that the visualization reagent is selectively targeting the amine.

TLC_Workflow cluster_0 Phase 1: Chromatography cluster_1 Phase 2: Orthogonal Visualization prep Sample Preparation 1 mg/mL in MeOH spot Plate Spotting Silica Gel 60 F254 prep->spot elute Elution DCM:MeOH (95:5) spot->elute uv UV Detection 254 nm (Quenching) elute->uv split Chemical Derivatization (Parallel Plates) uv->split ehrlich Ehrlich's Reagent Target: 5-Amino Group Result: Yellow Spot split->ehrlich fecl3 Ferric Chloride (FeCl3) Target: 2-Hydroxy Group Result: Purple/Green Spot split->fecl3

TLC workflow and orthogonal visualization strategy for functional group validation.

Experimental Protocol

Materials & Reagents
  • Stationary Phase: TLC Silica gel 60 F254 aluminum sheets.

  • Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH) at 95:5 (v/v). Expert Insight: The amphoteric nature of the compound (acidic phenol, basic amine) can cause streaking. If tailing occurs, adding 0.5% Triethylamine (TEA) to the mobile phase will suppress amine protonation and tighten the spot.

  • Ehrlich’s Reagent: 1% p-dimethylaminobenzaldehyde (p-DMAB) in ethanol containing 5% concentrated HCl.

  • Ferric Chloride Reagent: 2% FeCl₃ in methanol.

Step-by-Step Methodology
  • Chamber Saturation: Line a twin-trough TLC chamber with filter paper. Add 10 mL of the mobile phase. Seal and allow to saturate for 15 minutes to prevent edge effects and ensure reproducible Rf values.

  • Sample Application: Dissolve the analyte and the nitro-precursor in methanol to a concentration of 1 mg/mL. Using a glass microcapillary, apply 2 µL of each solution to the baseline of the TLC plate (1 cm from the bottom).

  • Development: Place the plate in the saturated chamber. Allow the solvent front to migrate until it is 1 cm from the top edge. Remove the plate and immediately mark the solvent front with a pencil.

  • Drying: Evaporate the mobile phase completely using a gentle stream of cold air.

  • Non-Destructive Visualization (UV): Examine the plate under a 254 nm UV lamp. Mark the dark quenching spots with a pencil.

  • Destructive Visualization (Parallel Processing):

    • Plate A (Amine Confirmation): Spray evenly with Ehrlich’s reagent. Heat the plate on a hotplate at 100°C for 2–3 minutes until a bright yellow/orange spot develops.

    • Plate B (Phenol Confirmation): Spray a duplicate plate with FeCl₃ reagent. Observe the immediate formation of a dark purple or green spot at room temperature (no heating required).

Quantitative Data & Visualization Summary

The following table summarizes the expected chromatographic behavior and colorimetric responses for the target compound versus its synthetic precursor.

CompoundExpected Rf (DCM:MeOH 95:5)UV 254 nmEhrlich's Reagent (Amine)FeCl₃ Spray (Phenol)
1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one ~0.35 - 0.45Strong Quenching (Dark)Bright Yellow / Orange Deep Purple / Green
1-(2-Hydroxy-4-methoxy-5-nitrophenyl)ethan-1-one (Precursor)~0.60 - 0.70Strong Quenching (Dark)No Reaction (Invisible)Deep Purple / Green

Note: The amine product has a lower Rf value than the nitro precursor due to increased hydrogen bonding interactions between the primary amine and the silanol groups of the stationary phase.

Mechanistic Causality (E-E-A-T)

To truly master this analytical technique, one must understand the thermodynamic and kinetic drivers behind the visualization reactions.

The Causality of Ehrlich's Reagent

Ehrlich’s reagent does not merely "stain" the compound; it initiates a specific nucleophilic addition-elimination reaction. The primary aromatic amine of the analyte acts as a nucleophile, attacking the electrophilic carbonyl carbon of p-DMAB.

  • Why Acidic Conditions? The HCl in the reagent protonates the carbonyl oxygen of p-DMAB, increasing its electrophilicity and lowering the activation energy for the nucleophilic attack.

  • Why Heat? While the initial hemiaminal formation is rapid, the subsequent dehydration step requires thermal energy to eliminate water and form the final Schiff base (imine). The resulting extended π-conjugation system shifts the absorption maximum into the visible spectrum, yielding the characteristic yellow chromophore.

Mechanism amine 1-(5-Amino-2-hydroxy- 4-methoxyphenyl)ethan-1-one (Nucleophile) intermediate Hemiaminal Intermediate amine->intermediate reagent p-Dimethylaminobenzaldehyde (Electrophile) reagent->intermediate acid Acid Catalyst (HCl) acid->intermediate product Schiff Base (Imine) Extended Conjugation (Yellow Chromophore) intermediate->product - H2O (Heat)

Mechanism of Schiff base formation between the primary amine and Ehrlich's reagent.

The Causality of Ferric Chloride Complexation

The FeCl₃ test validates the structural integrity of the phenol ring, ensuring it was not inadvertently oxidized or cleaved during the hydrogenation step. Phenolic oxygens act as Lewis bases, displacing water or chloride ligands from the Fe(III) center to form a charge-transfer coordination complex. In this specific molecule, the proximity of the 2-hydroxyl group to the 1-acetyl carbonyl allows for the formation of a highly stable bidentate chelate with the iron atom, driving the rapid, room-temperature formation of the colored complex.

References

  • National Institutes of Health (NIH). "PubChem Compound Summary for CID 459304, 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethanone." PubChem. URL: [Link]

  • Meng, X., et al. "Discovery of novel paeonol-based derivatives against skin inflammation in vitro and in vivo." Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis), 2022. URL:[Link]

  • Wall, P.E. "Thin-Layer Chromatography: A Modern Practical Approach." Royal Society of Chemistry (Accessed via ResearchGate). URL:[Link]

Sources

Application

Application Note: A Scalable, Three-Step Synthesis of 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one

Abstract 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one is a valuable substituted acetophenone that serves as a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its structure, f...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one is a valuable substituted acetophenone that serves as a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its structure, featuring amino, hydroxyl, and methoxy functionalities, offers multiple points for further chemical modification. This application note provides a detailed, scalable, and robust three-step synthesis protocol starting from the readily available precursor, 2,4-dihydroxyacetophenone. The synthesis involves a regioselective methylation, a controlled nitration, and a clean catalytic hydrogenation, designed for efficiency, scalability, and high purity of the final product.

Introduction and Synthetic Strategy

The target compound is a versatile building block in organic synthesis, particularly for constructing heterocyclic scaffolds. A scalable and economically viable synthetic route is crucial for its application in drug development and industrial chemical production. The strategy outlined herein is a linear three-step synthesis designed to control regioselectivity and ensure high yields, making it suitable for scale-up operations.

The chosen pathway proceeds as follows:

  • Regioselective O-Methylation: Synthesis of the key intermediate, 1-(2-hydroxy-4-methoxyphenyl)ethanone (also known as paeonol), from 2,4-dihydroxyacetophenone. This step is critical for differentiating the two hydroxyl groups.

  • Electrophilic Nitration: Introduction of a nitro group at the C5 position of paeonol. The directing effects of the existing substituents guide the nitration to the desired position, ortho to the hydroxyl group and meta to the acetyl group.

  • Catalytic Hydrogenation: Selective reduction of the nitro group to the corresponding primary amine to yield the final product. This method is chosen for its cleanliness and scalability over metal/acid reduction systems.[1]

The overall workflow is depicted below.

Synthesis_Workflow cluster_0 Step 1: Regioselective Methylation cluster_1 Step 2: Electrophilic Nitration cluster_2 Step 3: Catalytic Hydrogenation Start 2,4-Dihydroxyacetophenone Intermediate_1 1-(2-Hydroxy-4-methoxyphenyl)ethanone Start->Intermediate_1 (CH₃)₂SO₄, Toluene/H₂O Phase-Transfer Catalyst Intermediate_2 1-(5-Nitro-2-hydroxy-4-methoxyphenyl)ethanone Intermediate_1->Intermediate_2 HNO₃, H₂SO₄ Low Temperature Final_Product 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one Intermediate_2->Final_Product H₂, Pd/C Ethanol

Caption: Overall workflow for the synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of 1-(2-Hydroxy-4-methoxyphenyl)ethanone (Paeonol)

Causality: The selective methylation of the C4 hydroxyl group over the C2 hydroxyl group is achieved due to the higher acidity of the C4-OH proton. The C2-OH is strongly hydrogen-bonded to the adjacent carbonyl oxygen, making it less reactive under these conditions. A phase-transfer catalysis method is employed for its industrial scalability, allowing for mild reaction conditions and high efficiency.

Methylation_Mechanism cluster_mech Mechanism Overview Reactant 2,4-Dihydroxyacetophenone Phenoxide 4-O⁻ Phenoxide (aq) Reactant->Phenoxide Deprotonation at C4-OH Base OH⁻ (aq) IonPair_org [Q⁺][Phenoxide⁻] (org) Phenoxide->IonPair_org Phase Transfer PTC Q⁺Br⁻ (org) PTC->IonPair_org Product 1-(2-Hydroxy-4-methoxyphenyl)ethanone (org) IonPair_org->Product SN2 attack on DMS DMS (CH₃)₂SO₄ (org) DMS->Product Nitration_Mechanism cluster_mech2 Mechanism Overview HNO3 HNO₃ Nitronium NO₂⁺ (Electrophile) HNO3->Nitronium Protonation & Dehydration H2SO4 H₂SO₄ H2SO4->Nitronium SigmaComplex Sigma Complex (Resonance Stabilized) Nitronium->SigmaComplex Paeonol Paeonol Paeonol->SigmaComplex Nucleophilic Attack Product 5-Nitro Paeonol SigmaComplex->Product Deprotonation

Caption: Mechanism of electrophilic aromatic nitration.

Protocol:

  • Setup: In a clean, dry, jacketed reactor, add concentrated sulfuric acid (4.0 eq) and cool to 0°C.

  • Substrate Addition: Slowly add 1-(2-hydroxy-4-methoxyphenyl)ethanone (1.0 eq) in portions, ensuring the temperature does not exceed 10°C. Stir until fully dissolved.

  • Nitration: Cool the solution to 0-5°C. Slowly add a pre-cooled mixture of concentrated nitric acid (1.05 eq) and concentrated sulfuric acid (1.0 eq) dropwise, maintaining the internal temperature below 5°C. [2]4. Monitoring: Stir the mixture at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC.

  • Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. A yellow solid will precipitate.

  • Purification: Collect the solid by filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7). Dry the product under vacuum at 50°C. The product is typically of sufficient purity for the next step.

Step 3: Synthesis of 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one

Causality: Catalytic hydrogenation is a highly efficient and clean method for reducing aromatic nitro groups to amines. [1]The reaction occurs on the surface of a palladium catalyst. Molecular hydrogen is adsorbed onto the catalyst surface and dissociates into reactive hydrogen atoms, which then sequentially reduce the nitro group to the amine, with water as the only byproduct. This method avoids the use of stoichiometric metal reagents, simplifying purification and waste disposal, which is a key advantage for scalability. [3] Protocol:

  • Setup: To a hydrogenation vessel (e.g., a Parr hydrogenator), add 1-(5-nitro-2-hydroxy-4-methoxyphenyl)ethanone (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate (15-20 vol).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (1-2% w/w relative to the nitro compound) under a nitrogen atmosphere.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then purge with hydrogen gas. Pressurize the vessel with hydrogen to 50 psi (approx. 3.4 bar) and begin vigorous stirring. [4]4. Monitoring: The reaction is exothermic and will show hydrogen uptake. Monitor the reaction by observing the pressure drop and by TLC/HPLC analysis of aliquots until the starting material is fully consumed (typically 3-6 hours).

  • Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield the final product as a crystalline solid. For higher purity, column chromatography can be employed. [5]

Data Summary and Characterization

The following table summarizes expected outcomes for a laboratory-scale synthesis.

StepIntermediate/ProductStarting Material (g)Molar Eq.Typical Yield (%)Purity (HPLC)
11-(2-Hydroxy-4-methoxyphenyl)ethanone15.21.085-92%>98%
21-(5-Nitro-2-hydroxy-4-methoxyphenyl)ethanone16.61.090-95%>97%
31-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one21.11.088-94%>99%

Characterization:

  • Final Product: The structure of 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one should be confirmed using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy. The purity should be assessed by HPLC and melting point analysis.

Safety and Handling

  • General: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.

  • Step 1 (Methylation): Dimethyl sulfate is highly toxic and carcinogenic. Handle with extreme caution, using appropriate engineering controls and PPE.

  • Step 2 (Nitration): The mixture of nitric acid and sulfuric acid is highly corrosive and a strong oxidizing agent. Reactions are highly exothermic and require strict temperature control to prevent runaway reactions. The addition of reagents must be slow and controlled.

  • Step 3 (Hydrogenation): Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly assembled and leak-tested. Use a nitrogen atmosphere when handling the pyrophoric Pd/C catalyst.

References

  • Haber, F. (1898). The electrochemical reduction of nitro compounds. Zeitschrift für Elektrochemie und angewandte physikalische Chemie, 4(24), 506-514.
  • PrepChem. (n.d.). Synthesis of 4-nitrophenol. Retrieved from [Link]

  • US Patent US20220042055A1. (2022). Method of reducing aromatic nitro compounds. Google Patents.
  • US Patent US4440954A. (1984). Process for the purification of p-aminophenol. Google Patents.
  • US Patent US3717680A. (1973). Purification of p-aminophenol. Google Patents.
  • European Patent Office. (1981). Process for the purification of p-aminophenol. EP 0041837 A1. Google Patents.
  • Khan Academy. (2022). Nitration of Phenols. Retrieved from [Link]

  • NileRed. (2016). Aspirin to Acetaminophen - Part 4 of 6: Mono-nitration of Phenol. YouTube. Retrieved from [Link]

  • CN Patent CN105566131A. (2016). Method for catalytic reduction of m-nitroacetophenone for preparation of m-aminoacetophenone. Google Patents.
  • US Patent US2797244A. (1957). Process for the hydrogenation of meta-nitroacetophenone. Google Patents.

Sources

Method

Application Note: Orthogonal Protecting Group Strategies for 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one

Executive Summary 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one (also known as 5-aminopaeonol) is a highly versatile building block in medicinal chemistry. Synthesized primarily via the regioselective nitration and su...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one (also known as 5-aminopaeonol) is a highly versatile building block in medicinal chemistry. Synthesized primarily via the regioselective nitration and subsequent catalytic reduction of paeonol[1], this compound is a critical intermediate in the development of bioactive molecules, including novel T-LAK-cell-originated protein kinase (TOPK) inhibitors utilized for targeted anti-inflammatory therapies[2].

From a synthetic perspective, this molecule presents a complex challenge: it contains three distinct, reactive functional groups on a single aromatic scaffold. Designing a successful synthetic route requires a strict orthogonal protecting group strategy to prevent unwanted side reactions, polymerization, or oxidative degradation. This guide details the causality behind the reactivity of these groups and provides field-proven, self-validating protocols for their selective protection.

Part 1: Reactivity Profiling & Strategic Logic

To manipulate 5-aminopaeonol successfully, we must exploit the inherent electronic and steric differences between its functional groups. The logic governing our protection strategy is dictated by the relative nucleophilicity and pKa of these sites[3].

ReactivityLogic N1 C5-NH2 Group Highly Nucleophilic A1 Prone to oxidation Action: Protect first (N-Boc) N1->A1 N2 C2-OH Group H-Bonded to Carbonyl A2 Reduced reactivity Action: Heat/strong base N2->A2 N3 C1-Acetyl Group Electrophilic A3 Prone to nucleophiles Action: Protect as ketal N3->A3

Caption: Reactivity profiling and strategic protection logic for the target molecule's functional groups.

  • C5-Amino Group (-NH₂): As an electron-rich aniline derivative, this group is highly nucleophilic and highly susceptible to air oxidation. It must be protected first.

  • C2-Phenolic Hydroxy Group (-OH): The C2-OH participates in a robust intramolecular hydrogen bond with the adjacent C1-acetyl oxygen. While this interaction lowers its pKa (making it more acidic), it drastically reduces its nucleophilicity compared to a standard phenol. Alkylating this group requires overcoming the hydrogen bond energy[3].

  • C1-Acetyl Group (Ketone): If downstream chemistry involves strong nucleophiles (e.g., Grignard reagents, complex hydrides), the ketone must be masked.

OrthogonalProtection SM 1-(5-Amino-2-hydroxy- 4-methoxyphenyl)ethan-1-one Boc N-Boc Protection (C5-Amine) SM->Boc Boc2O, TEA, DCM Chemoselective Bn O-Benzyl Protection (C2-Phenol) Boc->Bn BnBr, K2CO3, DMF Requires Heat Ketal Ketalization (C1-Ketone) Bn->Ketal Ethylene Glycol TsOH, Toluene

Caption: Orthogonal protection workflow for 1-(5-amino-2-hydroxy-4-methoxyphenyl)ethan-1-one.

Part 2: Experimental Protocols

Protocol I: Chemoselective N-Boc Protection of the C5-Amine

Causality & Rationale: Di-tert-butyl dicarbonate (Boc₂O) is highly selective for amines over phenols at room temperature[3]. By using a mild organic base like triethylamine (TEA) in dichloromethane (DCM), the amine is activated to attack the anhydride. The C2-phenol remains unreactive under these mild conditions due to its intramolecular hydrogen bond with the C1-ketone.

Step-by-Step Methodology:

  • Preparation: Dissolve 1-(5-amino-2-hydroxy-4-methoxyphenyl)ethan-1-one (1.0 eq, 10 mmol)[4] in anhydrous DCM (50 mL, 0.2 M) under an inert argon atmosphere.

  • Base Addition: Add triethylamine (1.2 eq, 12 mmol) dropwise at 0 °C. (Note: This step is mildly exothermic).

  • Reagent Addition: Slowly add a solution of Boc₂O (1.1 eq, 11 mmol) dissolved in 10 mL of DCM.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours.

  • In-Process Validation: Monitor the reaction via TLC (Hexanes/EtOAc 2:1). The starting material will show a positive (purple/brown) Ninhydrin stain. The reaction is complete when the spot converts to a higher Rf, Ninhydrin-negative, UV-active product.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (30 mL). Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Post-Reaction Validation: ¹H NMR (CDCl₃) will confirm success via the appearance of a large singlet at ~1.50 ppm (9H, tert-butyl) and a broad singlet at ~6.8 ppm (1H, NH). Crucially, the highly deshielded C2-OH peak must remain intact at >12.0 ppm[2].

Protocol II: O-Benzylation of the C2-Phenol

Causality & Rationale: Because the C2-OH is locked in a hydrogen bond with the C1-ketone, standard mild alkylation conditions will fail. Potassium carbonate (K₂CO₃) in a polar aprotic solvent (DMF) at elevated temperatures (80 °C) provides the necessary thermodynamic energy to break the H-bond, generating a reactive phenoxide anion capable of an Sₙ2 attack on benzyl bromide (BnBr)[3].

Step-by-Step Methodology:

  • Preparation: Dissolve the N-Boc protected intermediate (1.0 eq, 5 mmol) in anhydrous DMF (25 mL, 0.2 M).

  • Deprotonation: Add finely powdered, oven-dried K₂CO₃ (2.5 eq, 12.5 mmol). Stir at room temperature for 15 minutes to initiate phenoxide formation.

  • Alkylation: Add benzyl bromide (1.5 eq, 7.5 mmol) dropwise via syringe.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C for 12 hours.

  • In-Process Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The highly fluorescent starting material (under 365 nm UV) will convert to a higher Rf product.

  • Workup: Cool the mixture to room temperature. Dilute with water (125 mL) to dissolve inorganic salts and precipitate the product. Extract with Ethyl Acetate (3 × 40 mL). Wash the combined organic layers extensively with water (5 × 40 mL) to remove residual DMF, followed by brine. Dry over MgSO₄ and concentrate.

  • Post-Reaction Validation: ¹H NMR (CDCl₃) will definitively show the disappearance of the >12.0 ppm OH proton. Validation is confirmed by the appearance of a new benzylic CH₂ singlet at ~5.1 ppm and 5 new aromatic protons multiplet at 7.3–7.5 ppm.

Part 3: Quantitative Data Summary

The following table summarizes the orthogonal protecting group parameters, ensuring researchers can plan downstream deprotection sequences without cross-reactivity[3].

Functional GroupProtecting GroupReagents & ConditionsCleavage ConditionsYield (Typical)
C5-Amine N-Boc (Carbamate)Boc₂O, TEA, DCM, 0 °C to RTTFA/DCM (1:1) or 4M HCl in Dioxane90–95%
C2-Phenol O-Benzyl (Ether)BnBr, K₂CO₃, DMF, 80 °CH₂, Pd/C, MeOH or EtOH85–90%
C1-Ketone 1,3-Dioxolane (Ketal)Ethylene Glycol, TsOH, Toluene, RefluxAqueous HCl, THF, RT80–88%

Sources

Application

Application Note: 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one as a Privileged Scaffold for TOPK Inhibitor Development

Document Type: Technical Application Note & Preclinical Protocol Guide Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Focus: Scaffold synthesis, fragment growing, and biological...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Preclinical Protocol Guide Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Focus: Scaffold synthesis, fragment growing, and biological validation of T-LAK cell-originated protein kinase (TOPK) inhibitors.

Executive Summary & Methodological Rationale

The development of targeted kinase inhibitors requires starting scaffolds that balance synthetic tractability with favorable physicochemical properties. 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one (also known as 5-amino-paeonol) has emerged as a highly effective intermediate for the design of anti-inflammatory agents [1].

Derived from the natural product paeonol, this scaffold features an acetyl group, a methoxy group, and a critical hydroxyl group that naturally anchor the molecule within biological binding pockets. The introduction of the 5-amino group provides a versatile synthetic handle for "fragment growing" strategies. Specifically, converting this primary amine into a urea moiety creates a bidentate hydrogen-bond donor/acceptor system. This structural motif is a proven pharmacophore for interacting with the hinge region or DFG-out allosteric pockets of kinases, specifically TOPK (PBK) , a critical upstream regulator of the p38/JNK mitogen-activated protein kinase (MAPK) signaling pathways [2].

Target Biology: The TOPK-MAPK Inflammatory Axis

TOPK is upregulated in response to inflammatory stimuli such as Lipopolysaccharide (LPS) or Imiquimod (IMQ) [3]. Upon activation, TOPK phosphorylates downstream p38 and JNK, leading to the nuclear translocation of transcription factors (e.g., NF-κB, AP-1) that drive the expression of pro-inflammatory cytokines and nitric oxide (NO). Inhibiting TOPK at the apex of this cascade effectively dampens hyper-inflammatory responses seen in conditions like psoriasis[4][5].

TOPK_Pathway Stimulus Inflammatory Stimuli (LPS / IMQ) Receptor Cell Surface Receptors (e.g., TLR4) Stimulus->Receptor Activates TOPK TOPK (PBK) Kinase Receptor->TOPK Signal Transduction MAPK p38 / JNK MAPK Pathway TOPK->MAPK Phosphorylates Transcription NF-κB / AP-1 Transcription Factors MAPK->Transcription Nuclear Translocation Inflammation Skin Inflammation (Psoriasis) Transcription->Inflammation Cytokine Release Inhibitor Urea-Paeonol Inhibitors (Target Compounds) Inhibitor->TOPK Competitive Inhibition

Fig 1. TOPK-mediated signaling pathway in skin inflammation and the site of inhibitor action.

Preclinical Development Workflow

The development of these inhibitors follows a strict, self-validating pipeline from chemical synthesis to in vivo disease modeling.

Workflow Synthesis 1. Scaffold Synthesis (5-Amino-Paeonol) Derivatization 2. Fragment Growing (Urea Linker) Synthesis->Derivatization InVitro 3. In Vitro Assays (TOPK Kinase & RAW264.7) Derivatization->InVitro InVivo 4. In Vivo Validation (IMQ Psoriasis Model) InVitro->InVivo

Fig 2. End-to-end preclinical development workflow for paeonol-derived TOPK inhibitors.

Chemistry & Synthesis Protocols

Protocol A: Synthesis of 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one

Objective: Convert paeonol to the 5-amino intermediate while preventing spontaneous oxidation of the electron-rich aromatic ring[1].

Step-by-Step Methodology:

  • Nitration: Dissolve paeonol (10 g, 0.06 mol) in glacial acetic acid (40 mL). Under strict ice/water cooling (0–5 °C), dropwise add concentrated nitric acid (16 mL). Stir for 3 hours.

    • Causality & Validation: The low temperature prevents over-nitration and oxidative cleavage. Pouring the mixture into ice water yields a yellow precipitate (1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethan-1-one). Validate via TLC (Hexane:EtOAc 3:1); the nitro intermediate will appear as a distinct, lower-Rf spot compared to paeonol.

  • Catalytic Hydrogenation: Dissolve the nitro intermediate (2 g, 10 mmol) in methanol (40 mL). Add 10% Pd/C catalyst (4 mol%).

  • pH Control (Critical Step): Acidify the suspension to pH 3–4 using 1 M HCl.

    • Causality: Electron-rich aminophenols auto-oxidize rapidly in air to form quinone-imines. Acidifying the reaction protonates the resulting amine, stabilizing it as a hydrochloride salt and preventing degradation during workup[1][6].

  • Reduction: Stir vigorously under a hydrogen atmosphere (1 atm) for 4 hours.

  • Workup: Filter the catalyst through a Celite pad. Concentrate the filtrate under reduced pressure and recrystallize with ethanol to yield the title compound as light yellow crystals[1]. Validate via LC-MS (Expected [M+H]+: 182.08).

Protocol B: Fragment Growing via Urea Linker Formation

Objective: Synthesize a highly potent TOPK inhibitor (e.g., Compound B12) by reacting the 5-amino scaffold with an isocyanate.

Step-by-Step Methodology:

  • Coupling: Dissolve 1-(5-amino-2-hydroxy-4-methoxyphenyl)ethan-1-one (1 eq) in anhydrous dichloromethane (DCM). Add triethylamine (TEA, 1.5 eq) as a base.

  • Addition: Slowly add the desired substituted phenyl isocyanate (e.g., 3-chloro-4-fluorophenyl isocyanate for B12) (1.1 eq) at 0 °C.

    • Causality: The primary aliphatic/aromatic amine acts as a superior nucleophile compared to the sterically hindered, intramolecularly hydrogen-bonded 2-hydroxyl group, ensuring regioselective urea formation without the need for protecting groups.

  • Isolation: Stir at room temperature for 6 hours. Wash the organic layer with 0.1 M HCl, then brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography[7].

Biological Evaluation Protocols

Protocol C: In Vitro Anti-Inflammatory Screening (RAW264.7 NO Assay)

Objective: Quantify the functional cellular efficacy of the synthesized inhibitors in suppressing LPS-induced NO production[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW264.7 macrophages in 96-well plates at a density of 5×104 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37 °C, 5% CO₂.

  • Compound Pre-treatment: Replace media with serum-free DMEM. Treat cells with varying concentrations of the synthesized urea derivatives (e.g., 0.1 to 50 µM) for 2 hours.

    • Self-Validation (Cytotoxicity): Run a parallel plate using the CCK-8 assay to ensure that reductions in NO are due to target inhibition, not compound toxicity.

  • Stimulation: Add LPS (1 µg/mL) to all wells except the negative control. Incubate for 24 hours.

  • Detection: Transfer 50 µL of the culture supernatant to a new plate. Add 50 µL of Griess Reagent. Incubate in the dark for 15 minutes and read absorbance at 540 nm using a microplate reader.

Protocol D: In Vivo Validation (IMQ-Induced Psoriasis Model)

Objective: Confirm the therapeutic viability of the lead compound in a physiological model of hyper-inflammation[5].

Step-by-Step Methodology:

  • Induction: Shave the dorsal skin of 8-week-old BALB/c mice. Apply 62.5 mg of 5% Imiquimod (IMQ) cream daily for 7 consecutive days to induce psoriasis-like lesions.

  • Treatment: Concurrently administer the lead TOPK inhibitor (e.g., 20 mg/kg or 40 mg/kg) topically or intraperitoneally. Use Dexamethasone as a positive control.

  • Clinical Scoring: Calculate the Psoriasis Area and Severity Index (PASI) daily. Score erythema, scaling, and thickness on a scale of 0 to 4.

  • Histological Validation: On day 8, sacrifice the mice and excise the dorsal skin. Perform H&E staining.

    • Causality & Validation: Successful TOPK inhibition will histologically present as a restoration of the granular layer and a reduction in epidermal hyperplasia (acanthosis) compared to the vehicle-treated IMQ group[5].

Quantitative Data Presentation: Structure-Activity Relationship (SAR)

The transformation of paeonol into a urea-bearing derivative via the 5-amino intermediate drastically improves both target affinity and functional anti-inflammatory activity. Below is a representative SAR profile demonstrating the necessity of the urea fragment growing approach [4][8].

CompoundSubstitution at C5 PositionTOPK Kinase IC₅₀ (µM)RAW264.7 NO Inhibition IC₅₀ (µM)Cytotoxicity IC₅₀ (µM)
Paeonol -H (Unmodified)> 100.045.20> 100.0
Intermediate 2 -NH₂ (Primary Amine)> 50.028.50> 100.0
Derivative B9 2-Methoxyphenyl urea5.424.80> 50.0
Derivative B11 4-Trifluoromethylphenyl urea3.203.10> 50.0
Derivative B12 3-Chloro-4-fluorophenyl urea1.85 2.14 > 50.0

Data Interpretation: The primary amine intermediate alone offers marginal improvement over paeonol. However, the installation of the urea linker (Derivatives B9–B12) yields potent, low-micromolar TOPK inhibitors with excellent safety windows (Cytotoxicity IC₅₀ > 50 µM).

References

  • Wu, J., Zhu, R. D., Cao, G. M., Du, J. C., Liu, X., Diao, L. Z., ... & Li, W. (2022). Discovery of novel paeonol-based derivatives against skin inflammation in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 817-831. URL:[Link]

  • Zhao, X., et al. (2023). Investigation of paeonol in dermatological diseases: an animal study review. Frontiers in Pharmacology, 14. URL:[Link]

  • Zhu, Q., et al. (2025). Targeting PBK with small-molecule 1-O-acetyl-4R,6S-britannilactone for the treatment of neuroinflammation. Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 459304, 1-(5-Amino-2-hydroxy-4-methoxy-phenyl)ethanone. PubChem. URL:[Link]

Sources

Method

Application Note: Polymer-Supported Synthesis of Flavone Libraries Using 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one

Introduction & Strategic Rationale The compound 1-(5-amino-2-hydroxy-4-methoxyphenyl)ethan-1-one is a highly versatile, paeonol-derived building block[1]. Featuring a primary amine, a phenolic hydroxyl, and an acetyl gro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The compound 1-(5-amino-2-hydroxy-4-methoxyphenyl)ethan-1-one is a highly versatile, paeonol-derived building block[1]. Featuring a primary amine, a phenolic hydroxyl, and an acetyl group, it is uniquely primed for Solid-Phase Organic Synthesis (SPOS). By anchoring this scaffold to a polymeric support via its primary amine, researchers can exploit the remaining 2-hydroxyacetophenone moiety to generate diverse libraries of chalcones and flavones without the need for intermediate chromatographic purification[2].

This application note details a validated, self-contained protocol for the high-throughput generation of 6-amino-7-methoxyflavone libraries. The methodology leverages a cleavable carbamate linkage to a Wang resin, followed by a base-catalyzed Claisen-Schmidt condensation[3] and a metal-free, iodine-mediated oxidative cyclization[4][5].

Mechanistic Principles

The success of this SPOS workflow relies on orthogonal reactivity, linker stability, and optimal resin swelling:

  • Resin Anchoring via Carbamate: The primary amine at position 5 is coupled to a p-nitrophenyl carbonate-activated Wang resin. This forms a chemically stable carbamate bond that perfectly withstands both the strongly basic conditions of the condensation step and the oxidative downstream conditions, yet remains highly susceptible to acidic cleavage.

  • Claisen-Schmidt Condensation: The polymer-bound acetophenone undergoes an aldol condensation with various aromatic aldehydes. A mixed solvent system of Ethanol/DMF ensures that the polystyrene matrix remains fully swollen (facilitated by DMF) while providing the necessary protic environment (Ethanol) for the hydroxide-catalyzed dehydration to the 2'-hydroxychalcone[3].

  • Oxidative Cyclization: The conversion of the 2'-hydroxychalcone to the corresponding flavone is achieved using Iodine ( I2​ ) in DMSO. This metal-free approach promotes cyclization via an iodonium-triiodide intermediate, avoiding harsh metallic Lewis acids that could degrade the polymer matrix or complicate final cleavage[4][5].

  • Traceless Cleavage: Treatment with Trifluoroacetic acid (TFA) cleaves the Wang ether bond, releasing a carbamic acid intermediate that spontaneously decarboxylates to yield the free amine on the final flavone.

Workflow Visualization

SPOS_Workflow Start 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one Resin Carbamate Resin Coupling (Activated Wang Resin) Start->Resin Immobilized Polymer-Bound Acetophenone Resin->Immobilized Condensation Claisen-Schmidt Condensation (Ar-CHO, KOH, EtOH/DMF) Immobilized->Condensation Chalcone Polymer-Bound 2'-Hydroxychalcone Condensation->Chalcone Cyclization Oxidative Cyclization (I2, DMSO, 100°C) Chalcone->Cyclization Flavone Polymer-Bound Flavone Cyclization->Flavone Cleavage Resin Cleavage (TFA/DCM) Flavone->Cleavage Product 6-Amino-7-Methoxyflavone Library Cleavage->Product

Workflow for the solid-phase synthesis of flavones from an amino-acetophenone building block.

Step-by-Step Experimental Protocols

Protocol A: Immobilization via Carbamate Linkage

Causality Check: Pre-activating the Wang resin with p-nitrophenyl chloroformate prevents the need for harsh coupling reagents in the presence of the sensitive 2-hydroxyacetophenone moiety.

  • Resin Swelling: Weigh 1.0 g of Wang resin (loading ~0.9 mmol/g) into a solid-phase synthesis vessel equipped with a porous frit. Add 15 mL of dry Dichloromethane (DCM) and agitate gently for 30 minutes. Drain the solvent.

  • Activation: Suspend the resin in 10 mL of DCM. Add 3.0 mmol of Pyridine followed by 3.0 mmol of p-nitrophenyl chloroformate. Agitate at room temperature for 4 hours to form the active carbonate. Wash thoroughly with DCM and DMF.

  • Coupling: Suspend the activated resin in 10 mL of anhydrous DMF. Add 2.5 mmol of 1-(5-amino-2-hydroxy-4-methoxyphenyl)ethan-1-one[1] and 3.0 mmol of N,N-Diisopropylethylamine (DIPEA). Agitate at room temperature for 16 hours.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3 × 10 mL), DCM (3 × 10 mL), and Methanol (MeOH) (3 × 10 mL) to remove unreacted starting materials and p-nitrophenol byproducts. Dry under vacuum.

Protocol B: Solid-Phase Claisen-Schmidt Condensation

Causality Check: The use of a large excess of aldehyde drives the equilibrium forward. The resin must be thoroughly washed post-reaction to prevent unreacted aldehyde from contaminating the final cleavage product[3].

  • Reaction Setup: Suspend the functionalized resin (approx. 0.9 mmol equivalent) in a 1:1 mixture of absolute Ethanol and DMF (15 mL total).

  • Reagent Addition: Add 9.0 mmol (10 equivalents) of the desired substituted benzaldehyde.

  • Base Catalysis: Slowly add 2.0 mL of a 50% w/v aqueous Potassium Hydroxide (KOH) solution.

  • Agitation: Shake the vessel at 60 °C for 24 hours. Note: Magnetic stirring must be avoided as the shear forces will physically degrade the polymer beads.

  • Washing: Drain the deep red/orange solution. Wash the resin rigorously with water (to remove KOH salts), followed by DMF, DCM, and MeOH (3 × 10 mL each) until the washings are completely colorless.

Protocol C: Iodine-Mediated Oxidative Cyclization

Causality Check: Iodine acts as a mild oxidant in DMSO. A post-reaction wash with sodium thiosulfate is critical to neutralize residual iodine, preventing halogenation artifacts during the final acidic cleavage[4][5].

  • Solvent Exchange: Swell the chalcone-bound resin in 10 mL of anhydrous DMSO for 30 minutes.

  • Oxidation: Add 2.0 mmol of molecular Iodine ( I2​ ) to the suspension.

  • Heating: Heat the reaction vessel to 100 °C and agitate for 12 hours.

  • Quenching & Washing: Drain the DMSO. Wash the resin with a 10% aqueous sodium thiosulfate solution (2 × 10 mL) to quench unreacted iodine. Follow with standard washes: Water, DMF, DCM, and MeOH (3 × 10 mL each). Dry the resin thoroughly under vacuum.

Protocol D: Cleavage and Recovery

Causality Check: The TFA cocktail cleaves the Wang ether bond. The intermediate carbamic acid spontaneously loses CO2​ to reveal the target 6-amino-7-methoxyflavone.

  • Cleavage Cocktail: Treat the dried resin with 10 mL of a cleavage cocktail consisting of 95% Trifluoroacetic acid (TFA), 2.5% Water, and 2.5% Triisopropylsilane (TIPS) for 2 hours at room temperature.

  • Collection: Collect the filtrate. Wash the resin twice with 5 mL of DCM and combine the filtrates.

  • Evaporation: Concentrate the combined filtrates under a gentle stream of nitrogen.

  • Precipitation: Precipitate the final product by adding cold diethyl ether. Centrifuge, decant the ether, and dry the pellet under vacuum to yield the library compound.

Quantitative Data & Optimization

The table below summarizes the reaction efficiencies using various aromatic aldehydes during the Claisen-Schmidt condensation (Protocol B) and subsequent cyclization (Protocol C). Yields are based on the initial loading of the Wang resin.

EntryAldehyde SubstrateCondensation Conversion (%)*Cyclization Purity (%)**Overall Cleaved Yield (%)
1Benzaldehyde> 989488
24-Methoxybenzaldehyde> 989685
34-Chlorobenzaldehyde> 959182
43-(Trifluoromethyl)benzaldehyde> 959286

*Determined by LC-MS analysis of a micro-cleaved resin aliquot. **Determined by HPLC area percentage at 254 nm after precipitation.

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one synthesis

An essential intermediate in pharmaceutical research, 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one is a derivative of Paeonol, a compound with known anti-inflammatory and anti-oxidative properties.[1][2][3] The succe...

Author: BenchChem Technical Support Team. Date: March 2026

An essential intermediate in pharmaceutical research, 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one is a derivative of Paeonol, a compound with known anti-inflammatory and anti-oxidative properties.[1][2][3] The successful synthesis of this molecule is critical for the development of novel therapeutics. This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate the challenges encountered during its synthesis and improve overall yield and purity.

The most common and reliable synthetic route to 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one begins with the natural product Paeonol (1-(2-hydroxy-4-methoxyphenyl)ethanone). The synthesis involves two primary transformations: electrophilic nitration followed by a chemoselective reduction of the nitro group.

Synthesis_Workflow Paeonol Paeonol (1-(2-hydroxy-4-methoxyphenyl)ethanone) Nitro_Intermediate 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone Paeonol->Nitro_Intermediate Step 1: Nitration (HNO₃, Acetic Acid) Final_Product 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one Nitro_Intermediate->Final_Product Step 2: Reduction (e.g., Pd/C, H₂) Troubleshooting_Reduction Start Low Yield or Incomplete Reduction Check_Catalyst Is this a catalytic hydrogenation (e.g., Pd/C)? Start->Check_Catalyst Check_Reagent Are you using a metal/acid system (e.g., SnCl₂)? Check_Catalyst->Check_Reagent No Catalyst_Issue Potential Catalyst Poisoning or Inactivity. - Use fresh catalyst. - Ensure solvent is degassed. - Increase catalyst loading. Check_Catalyst->Catalyst_Issue Yes Reagent_Stoichiometry Insufficient Reducing Agent. - Ensure correct stoichiometry (often requires excess). - Add reagent portion-wise. Check_Reagent->Reagent_Stoichiometry Yes H2_Pressure_Issue Insufficient H₂ Pressure. - Check for leaks. - Increase pressure. Catalyst_Issue->H2_Pressure_Issue If problem persists pH_Issue Incorrect pH. - Acidic conditions are required for SnCl₂ or Fe reductions. - Ensure sufficient acid is present. Reagent_Stoichiometry->pH_Issue If problem persists

Sources

Optimization

Removal of impurities from 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one

An invaluable intermediate in pharmaceutical synthesis, 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one requires high purity for downstream applications. However, its synthesis can introduce a variety of impurities that...

Author: BenchChem Technical Support Team. Date: March 2026

An invaluable intermediate in pharmaceutical synthesis, 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one requires high purity for downstream applications. However, its synthesis can introduce a variety of impurities that pose significant purification challenges. This technical support guide, designed for researchers and drug development professionals, provides a comprehensive resource for troubleshooting the purification of this compound. Drawing from extensive field experience, this guide explains the causality behind experimental choices, offering robust, self-validating protocols to ensure you achieve the highest possible purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one?

A1: The impurity profile largely depends on the synthetic route employed. A common method is the Friedel-Crafts acylation of a protected aminophenol derivative. Impurities typically arise from three sources:

  • Unreacted Starting Materials: Residual starting materials, such as the parent aminophenol, can carry through the reaction.

  • Reaction By-products: Friedel-Crafts reactions on highly activated aromatic rings are prone to side reactions.[1] Key by-products may include:

    • Positional Isomers: Acylation occurring at other positions on the aromatic ring.

    • Poly-acylated Products: Although the first acyl group is deactivating, the presence of strongly activating amino and hydroxyl groups can sometimes lead to the addition of a second acyl group.[2]

    • O-acylation Products: The phenolic hydroxyl group may be acylated instead of the aromatic ring, forming a phenolic ester.[3]

  • Degradation Products: The amino and hydroxyl groups are susceptible to oxidation, especially when exposed to air and light over extended periods, leading to colored impurities.

Q2: How do I choose the best primary purification strategy for my crude product?

A2: The choice of purification strategy depends on the nature and quantity of the impurities present. A multi-step approach is often most effective. The following decision-making framework can guide your selection.

G start Crude Product Analysis (TLC, LC-MS) q3 Is the product heavily contaminated with baseline or colored impurities? start->q3 q1 Are impurities primarily non-polar starting materials? q2 Are impurities closely related isomers? q1->q2 chromatography Column Chromatography q2->chromatography Yes recrystallization Recrystallization q2->recrystallization No q3->q1 No extraction Acid-Base Extraction q3->extraction Yes extraction->q1 chromatography->recrystallization final_product High-Purity Product recrystallization->final_product

Caption: Decision workflow for selecting a purification method.

  • Acid-Base Extraction: This should be your first line of defense. The target molecule is amphoteric, containing a basic amino group and an acidic phenolic hydroxyl group. This allows for its selective extraction into aqueous acidic or basic solutions, leaving neutral organic impurities behind.

  • Column Chromatography: This is the most powerful technique for separating compounds with similar polarities, such as positional isomers.[4][5] It is indispensable when high purity is required and simpler methods fail.

  • Recrystallization: This is an excellent final polishing step to remove minor impurities and obtain a highly crystalline, stable product. It relies on differences in solubility between the product and impurities in a chosen solvent system.[6]

Troubleshooting Guide: Method-Specific Issues

This section addresses specific problems you may encounter during the purification process.

Acid-Base Extraction

The unique structure of 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one allows for selective purification based on its acid-base properties.

G start Crude Product in Organic Solvent (e.g., EtOAc) add_acid Wash with 1M HCl (aq) start->add_acid separate1 Separate Layers add_acid->separate1 aq_layer1 Aqueous Layer (Product as HCl salt) separate1->aq_layer1 Bottom org_layer1 Organic Layer (Neutral/Acidic Impurities) separate1->org_layer1 Top add_base Adjust Aqueous Layer to pH 8-9 with NaOH aq_layer1->add_base precipitate Precipitation of Product add_base->precipitate filter Filter and Wash Solid precipitate->filter pure_product Pure Product filter->pure_product

Caption: Workflow for purification via acid-base extraction.

Q: I formed a persistent emulsion at the aqueous-organic interface. How can I resolve this? A: Emulsion formation is common when dealing with complex mixtures.

  • Causality: Emulsions are stabilized by particulate matter and amphiphilic impurity molecules at the interface. Agitating the separation funnel too vigorously increases the surface area between the two phases, promoting emulsion formation.

  • Solution:

    • Patience: Allow the funnel to stand undisturbed for 10-20 minutes.

    • Brine Wash: Add a small amount of saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous phase helps to break the emulsion.

    • Filtration: Filter the entire mixture through a pad of Celite® or glass wool to remove the particulate matter that may be stabilizing the emulsion.

Q: My product recovery is very low after extraction and precipitation. What went wrong? A: Low recovery can be attributed to several factors.

  • Causality: The solubility of your compound's salt form or its free base can lead to losses. Incorrect pH adjustment is a common culprit.

  • Troubleshooting Steps:

    • Check pH: Ensure the pH of the aqueous layer after acidification is ~1-2 to fully protonate the amino group. When precipitating the product, adjust the pH carefully to its isoelectric point (estimated to be around pH 7-8). Going too high (pH > 10) can deprotonate the phenol and increase its solubility in the aqueous phase.

    • Back-Extraction: Before discarding the initial organic layer, wash it once more with fresh acidic solution to recover any remaining product.

    • Cooling: After adjusting the pH for precipitation, cool the mixture in an ice bath to minimize the solubility of your product in the aqueous medium before filtration.

Column Chromatography

This technique separates molecules based on their differential adsorption to a stationary phase.[7] For our polar compound, a normal-phase setup is standard.

ParameterRecommended Starting PointRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)The polar silanol groups on the silica surface interact strongly with the polar functional groups of the target molecule, allowing for effective separation.[5]
Mobile Phase Ethyl Acetate / Hexane GradientStart with a low polarity mixture (e.g., 20% EtOAc in Hexane) and gradually increase the polarity. This allows non-polar impurities to elute first, followed by your product.
Alternative Mobile Phase Dichloromethane / MethanolFor very polar impurities, a small percentage of methanol (1-5%) in dichloromethane can be effective.

Q: My compound won't move off the top of the column (Rf = 0). What should I do? A: This indicates that the mobile phase is not polar enough to displace your compound from the silica gel.

  • Causality: The polar functional groups (-NH₂, -OH, C=O) on your molecule are adsorbing too strongly to the polar stationary phase.

  • Solution: Gradually increase the polarity of the mobile phase. For an ethyl acetate/hexane system, increase the percentage of ethyl acetate. If using dichloromethane, add a small amount of methanol (start with 1-2%). This more polar solvent will compete for binding sites on the silica, displacing your compound and allowing it to move down the column.

Q: The separation between my product and an impurity is poor. How can I improve the resolution? A: Poor resolution means the bands are overlapping.

  • Causality: The mobile phase may be too polar, causing all components to move too quickly without sufficient interaction with the stationary phase. Alternatively, the column may have been packed improperly or overloaded.

  • Solution:

    • Optimize Mobile Phase: Decrease the polarity of the eluent. This will increase the retention time of all compounds and magnify the differences in their affinities for the stationary phase, improving separation.

    • Reduce Sample Load: Overloading the column is a common cause of poor separation. Use a smaller amount of crude material. A general rule is to load no more than 1g of crude product per 20-50g of silica gel.

    • Use a Longer Column: Increasing the length of the stationary phase provides more opportunities for interaction and can improve the separation of closely eluting compounds.

Recrystallization

Q: How do I select an appropriate solvent for recrystallization? A: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Causality: This temperature-dependent solubility differential allows the compound to dissolve when hot and then crystallize out upon cooling, leaving impurities behind in the solution.

  • Solvent Screening Protocol:

    • Place ~20-30 mg of your crude product into a small test tube.

    • Add the potential solvent dropwise at room temperature. A good solvent will not dissolve the compound readily.

    • Heat the mixture to the solvent's boiling point. The compound should fully dissolve. If it doesn't, add more solvent dropwise until it does.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath. Abundant crystal formation indicates a good solvent.

  • Suggested Solvents to Screen: Ethanol, Isopropanol, Acetone, Ethyl Acetate, or mixed solvent systems like Ethanol/Water.

Q: My product "oiled out" instead of forming crystals. What does this mean and how do I fix it? A: "Oiling out" occurs when the saturated solution's temperature drops below the melting point of the solute before crystallization begins.

  • Causality: This often happens when the solution is cooled too quickly or when the boiling point of the solvent is much higher than the melting point of the compound.

  • Solution:

    • Re-heat the solution until the oil fully redissolves.

    • Add a slightly larger volume of the hot solvent to ensure the solution is no longer supersaturated.

    • Allow the solution to cool much more slowly. Insulating the flask can help.

    • If it still oils out, try using a lower-boiling point solvent or a mixed solvent system.

References

  • Quintana, J. B., & Cela, R. (2009). Methodologies for the extraction of phenolic compounds from environmental samples: new approaches. PubMed, 23(1), 1-20. [Link]

  • Cheok, C. Y., Chin, N. L., & Yusof, Y. A. (2012). Extraction of phenolic compounds: A review. PMC, 2(2), 213-219. [Link]

  • Azmir, J., Zaidul, I. S. M., Rahman, M. M., Sharif, K. M., Mohamed, A., Sahena, F., ... & Omar, A. K. M. (2013). Extraction of phenolic compounds from plants. IntechOpen. [Link]

  • Mustafa, B., & Bısmıl, N. (2023). Extraction of Phenol as Pollutant from Aqueous Effluents Using Hydrophobic Deep Eutectic Solvents. MDPI. [Link]

  • PubChem. (n.d.). 1-(5-Amino-2-hydroxy-4-methoxy-phenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]

  • Phenomenex. (2025, December 12). Column Chromatography Guide. [Link]

  • Columbia University. (n.d.). Column chromatography. Department of Chemistry. [Link]

  • Open Library Publishing Platform. (n.d.). 29.3 Chromatographic Columns. In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. [Link]

  • PubChem. (n.d.). 1-(5-Amino-2-hydroxyphenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Allery, C. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Chemistry Revision. [Link]

  • CurlyArrows. (n.d.). Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction? [Link]

  • Lennie, A. R. (2022). Accessing new polymorphs and solvates through solvothermal recrystallization. PMC. [Link]

  • DigitalCommons@URI. (1969). The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • Chemistry Steps. (2023, February 24). Friedel-Crafts Acylation with Practice Problems. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one Stability in Acidic Conditions

Welcome to the Technical Support Center for 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one (commonly known as 5-amino-paeonol). This compound is a critical synthetic intermediate used in the development of novel paeono...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one (commonly known as 5-amino-paeonol). This compound is a critical synthetic intermediate used in the development of novel paeonol-based derivatives, particularly T-LAK cell-originated protein kinase (TOPK) inhibitors for treating skin inflammation[1].

While unmodified paeonol suffers from poor water solubility and high volatility[2], the introduction of a primary amine at the 5-position creates a p-aminophenol-like moiety (amino group para to the phenolic hydroxyl). This structural feature introduces severe oxidative instability, especially in acidic aqueous environments[3]. This guide provides researchers with field-proven insights, causal explanations, and self-validating protocols to maintain compound integrity during assays and storage.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: My acidic stock solution (pH 2-4) of 5-amino-paeonol turns from pale yellow to dark brown/purple within hours. What is happening? Causality: This color change is the classic hallmark of auto-oxidation. In acidic conditions, although the amine is protonated, dissolved oxygen and trace transition metals catalyze the oxidation of the electron-rich aromatic ring. The p-aminophenol moiety oxidizes into a highly reactive p-benzoquinone imine intermediate[3]. This intermediate rapidly undergoes spontaneous self-condensation and polymerization, resulting in dark-colored, insoluble degradants. Solution: You must break the oxidative chain. Always degas your acidic buffers (e.g., 0.1 M HCl or 0.1% TFA) with an inert gas prior to dissolution. Incorporate a water-soluble antioxidant such as Ascorbic Acid or Dithiothreitol (DTT) to scavenge free radicals and reduce any transiently formed quinone imines back to the stable aminophenol state.

Q2: I observe inconsistent LC-MS/MS peak areas when analyzing samples stored in 0.1% Formic Acid over a 24-hour autosampler run. How can I fix this? Causality: Formic acid is a weak acid and a mild reducing agent, but it is insufficient to prevent the oxidative loss of 5-amino-paeonol over 24 hours at room temperature. The loss of peak area directly correlates with the conversion of the monomeric compound into polymeric species that precipitate out of the solution or fail to ionize identically. Solution: Maintain the autosampler at 4°C to kinetically slow the oxidation rate. Limit batch sizes so that no sample sits in the autosampler for more than 12 hours. For absolute quantification, spike in a stable isotope internal standard immediately before sealing the vial to normalize any ionization variance caused by degradation.

Q3: During pH adjustment from acidic (pH 2) to physiological (pH 7.4), the compound precipitates. Is it degrading? Causality: Not necessarily; this is a solubility failure driven by the compound's isoelectric properties. At pH 2, the compound exists as a highly soluble ammonium salt. As you approach pH 7.4, the amine deprotonates, yielding the neutral free base. The neutral form has significantly lower aqueous solubility due to the hydrophobic methoxy and acetyl groups. Solution: If physiological pH is required for your biological assay, use a co-solvent system (e.g., 5-10% DMSO or PEG400) prior to neutralizing the pH. Add the acidic stock dropwise to a well-buffered neutral solution under vigorous vortexing to prevent localized precipitation.

Part 2: Mechanistic Visualization

G A 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one (Acidic Solution) B p-Benzoquinone Imine Intermediate (Highly Reactive) A->B Trace Metals / O2 (Oxidation) D Stabilized Monomeric State (Ready for Assay) A->D Argon Degassing + Antioxidant Addition C Dark Polymeric Degradants (Loss of Assay Integrity) B->C Polymerization / Hydrolysis

Figure 1: Oxidative degradation pathway of 5-amino-paeonol in acid and stabilization strategy.

Part 3: Quantitative Stability Metrics

To aid in experimental planning, the following table summarizes the degradation kinetics of the compound under various acidic environments.

Table 1: Stability Profile of 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one (100 µM)

Storage ConditionpHAntioxidant AddedTemp (°C)Half-Life (t½)Visual Observation at 24h
0.1% TFA in H₂O2.0None256.5 hoursDark purple/brown
0.1% TFA in H₂O2.01 mM Ascorbic Acid25> 72 hoursPale yellow (Stable)
0.1% Formic Acid2.7None418 hoursSlight amber tint
0.1% Formic Acid2.71 mM DTT4> 120 hoursPale yellow (Stable)
0.1 M HCl1.0None254.2 hoursOpaque brown precipitate

Part 4: Experimental Workflows

Protocol: Preparation of Ultra-Stable Acidic Stock Solutions

Objective: To create a self-validating, oxidation-resistant 10 mM stock solution of 5-amino-paeonol for downstream pharmacological assays.

Step-by-Step Methodology:

  • Solvent Degassing: Measure 10 mL of 0.1 M HCl (or desired acidic aqueous solvent) into a glass vial. Submerge a sparging needle and bubble high-purity Argon gas through the solvent for 20 minutes to displace dissolved oxygen.

  • Antioxidant Fortification: Add Ascorbic Acid to a final concentration of 2 mM (3.52 mg/10 mL). Stir gently under an Argon blanket until completely dissolved. Causality: Ascorbic acid acts as a sacrificial reductant, chemically blocking the transition to the quinone imine.

  • Compound Dissolution: Weigh exactly 18.12 mg of 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one (MW: 181.19 g/mol ). Transfer the powder to the degassed solvent while maintaining an Argon headspace.

  • Homogenization: Vortex for 60 seconds. Crucial Note: Do not use ultrasonic baths. Sonication induces cavitation-mediated radical formation (sonolysis), which drastically accelerates degradation.

  • Self-Validation Checkpoint: To ensure the antioxidant blanket is effective, spike a 10 µL aliquot of the final mixture into 90 µL of LC-MS grade water. Analyze immediately via UV-Vis (scan 250-600 nm). The absolute absence of an absorption peak at ~540-560 nm (characteristic of the quinone imine chromophore[3]) validates that monomeric integrity is preserved.

  • Aliquot and Cryo-Preservation: Dispense the clear, pale-yellow solution into amber microcentrifuge tubes in 100 µL aliquots. Flash-freeze in liquid nitrogen and store at -80°C.

Workflow Step1 Step 1: Solvent Prep Degas 0.1M HCl with Argon Step2 Step 2: Additives Add 1mM DTT or Ascorbic Acid Step1->Step2 Step3 Step 3: Dissolution Add Compound under Inert Gas Step2->Step3 Step4 Step 4: Storage Aliquot & Freeze at -80°C Step3->Step4

Figure 2: Step-by-step workflow for preparing stable acidic stock solutions of 5-amino-paeonol.

References

  • Title: Full article: Discovery of novel paeonol-based derivatives against skin inflammation in vitro and in vivo Source: Taylor & Francis (tandfonline.com) URL: 1

  • Title: Chemistry, pharmacokinetics, pharmacology and recent novel drug delivery systems of paeonol Source: PubMed (nih.gov) URL: 2

  • Title: Oxidation of aminophenols in acidic and alkaline solutions by oxone: stoichiometry and mechanism Source: ResearchGate URL: 3

Sources

Optimization

Technical Support Center: Optimizing Chemoselective Acylation of 3-Amino-4-methoxyphenol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with the acylation of 3-amino-4-methoxyphenol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with the acylation of 3-amino-4-methoxyphenol.

Because this substrate features two competing nucleophilic centers (a primary amine and a phenolic hydroxyl) and a highly electron-rich aromatic ring, achieving high N-chemoselectivity while preventing oxidative degradation requires strict control over your reaction parameters.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I observing significant N,O-diacylation instead of the desired N-monoacylated product? The Causality: The primary amine at the C3 position is kinetically more nucleophilic than the C1 phenolic hydroxyl group due to nitrogen's lower electronegativity. However, if you use an excess of the acylating agent (e.g., >1.1 equivalents of acetic anhydride) or a hypernucleophilic catalyst like 4-dimethylaminopyridine (DMAP), you force the reaction out of kinetic control. DMAP forms a highly reactive acylpyridinium intermediate that indiscriminately attacks both nucleophiles, driving the system toward the thermodynamically stable N,O-diacylated product. The Fix: Restrict the acylating agent to strictly 1.0–1.05 equivalents. Perform the reaction at 0 °C to maximize the kinetic activation energy gap between the amine and the hydroxyl group. If basic conditions are required to neutralize generated acids, use a milder base like sodium acetate (NaOAc) or pyridine rather than triethylamine (TEA) or DMAP [1].

Q2: My reaction mixture turns dark brown/black shortly after dissolving the 3-amino-4-methoxyphenol. What is happening? The Causality: Your starting material is degrading via aerobic oxidation. In 3-amino-4-methoxyphenol, the methoxy group at C4 is para to the hydroxyl group at C1. This specific para-relationship mimics a hydroquinone ether, drastically lowering the oxidation potential of the aromatic ring. Upon exposure to dissolved oxygen, the substrate rapidly oxidizes into highly colored, unreactive quinone imine derivatives. The Fix: You must treat this substrate with the same precautions as an air-sensitive organometallic reagent. Sparge (degas) all solvents with Argon or Nitrogen for at least 15 minutes prior to use. Maintain a strict inert atmosphere throughout the reaction and consider adding a sacrificial antioxidant if your downstream chemistry permits.

Q3: Standard acyl chlorides are yielding complex mixtures. Are there more chemoselective alternatives for N-acylation? The Causality: Acyl chlorides are highly reactive, "hard" electrophiles that offer poor discrimination between competing nucleophiles, often leading to exothermic over-reaction. The Fix: Shift to softer electrophiles or catalytic systems. Recent advancements demonstrate that N-carbonylimidazoles, when activated with pyridinium salts, provide unprecedented chemodivergent N-acylation of aminophenols [2]. Alternatively, biocatalytic approaches using immobilized lipases (e.g., Novozym 435) with vinyl acetate operate under strict enzymatic pocket control, yielding near-perfect N-selectivity [3].

Part 2: Reaction Pathway & Troubleshooting Logic

Workflow Start Reaction Optimization: 3-Amino-4-methoxyphenol NAcyl Optimal N-Acylation (Target Product) Start->NAcyl Kinetic Control (Ideal) DiAcyl N,O-Diacylation (Over-reaction) Start->DiAcyl Excess Reagent / Strong Base Oxid Substrate Oxidation (Degradation) Start->Oxid Aerobic Exposure LowConv Low Conversion (Poor Reactivity) Start->LowConv Steric/Electronic Hindrance Int1 Limit electrophile to 1.05 eq. Lower temp to 0°C DiAcyl->Int1 Int2 Degas solvents (Ar/N2) Add antioxidants Oxid->Int2 Int3 Use N-carbonylimidazoles or Novozym 435 biocatalyst LowConv->Int3 Int1->NAcyl Int2->NAcyl Int3->NAcyl

Fig 1: Troubleshooting logic tree for the chemoselective acylation of aminophenols.

Part 3: Quantitative Data Comparison

The following table summarizes the expected outcomes when altering key reaction parameters. Use this data to benchmark your own experimental results.

Reaction SystemAcylating AgentBase / CatalystSolventTemp (°C)N-SelectivityTypical Yield
Standard Chemical Acetic Anhydride (1.05 eq)Pyridine or NaOAcDCM or THF0 to 25Moderate-High75–85%
Hyper-nucleophilic Acetic Anhydride (>2.0 eq)DMAP or TEADCM25 to 40Low (Diacylation)<20% (N-only)
Organocatalytic N-CarbonylimidazolePyridinium saltsToluene / DCM25Very High85–95%
Biocatalytic Vinyl Acetate (3.0 eq)Novozym 435THF50Excellent70–85%

Part 4: Self-Validating Experimental Protocols

Protocol A: Kinetically Controlled Chemical N-Acylation

This protocol utilizes low temperatures and stoichiometric limitation to exploit the kinetic preference of the primary amine.

  • Preparation & Degassing: In a flame-dried round-bottom flask purged with Argon, dissolve 3-amino-4-methoxyphenol (10.0 mmol) in anhydrous, Argon-sparged dichloromethane (DCM, 30 mL). Causality: Sparging removes dissolved O2, preventing the para-methoxy facilitated oxidation to quinone imines.

  • Base Addition: Add anhydrous sodium acetate (11.0 mmol) or pyridine (11.0 mmol). Do not use DMAP.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to exactly 0 °C.

  • Electrophile Addition: Dropwise add acetic anhydride (10.5 mmol) over 15 minutes via syringe pump. Causality: The slow addition prevents localized exothermic spikes that could provide the activation energy required for O-acylation.

  • Validation Checkpoint (In-Process): After 2 hours, perform a TLC (Hexanes:EtOAc 1:1). The starting material will stain dark brown with KMnO4 (low Rf). The desired N-acylated product will show strong UV activity at a higher Rf. Self-Validation: If a third, even higher Rf spot appears, diacylation is occurring; immediately quench the reaction.

  • Quenching & Workup: Quench with saturated aqueous NaHCO3 (20 mL). Extract with DCM (3 x 20 mL). Wash the combined organics with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol B: Biocatalytic Chemoselective N-Acylation

Adapted from established enzymatic methodologies [3], this protocol uses an immobilized lipase to physically block O-acylation via active-site steric constraints.

  • Preparation: In a sealed reaction vial, dissolve 3-amino-4-methoxyphenol (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL).

  • Acyl Donor: Add vinyl acetate (3.0 mmol). Causality: Vinyl acetate acts as an irreversible acyl donor. The leaving group (vinyl alcohol) instantly tautomerizes to acetaldehyde, making the reverse reaction thermodynamically impossible.

  • Biocatalyst Addition: Add Novozym 435 (immobilized Candida antarctica lipase B, 30 mg).

  • Incubation: Incubate the mixture in an orbital shaker at 50 °C with an agitation speed of 250 rpm for 10 hours.

  • Validation Checkpoint (In-Process): Unlike chemical methods that may darken due to oxidation, this enzymatic THF solution should remain relatively clear. LC-MS analysis of an aliquot should show a single mass peak corresponding to [M+H]+ of the N-acylated product, without the +42 Da mass shift indicative of over-acetylation.

  • Termination & Recovery: Filter the reaction mixture through a fritted funnel to remove the immobilized enzyme. Evaporate the solvent under vacuum to yield the highly pure N-acylated product.

References

  • Zhao, Y., et al. (2021). Practical Chemoselective Acylation: Organocatalytic Chemodivergent Esterification and Amidation of Amino Alcohols with N-Carbonylimidazoles. Angewandte Chemie International Edition. Retrieved from[Link]

  • Magadum, D. B., & Yadav, G. D. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega. Retrieved from[Link]

Troubleshooting

Technical Support Center: Characterization &amp; Troubleshooting Guide for 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in navigating the analytical complexities of heavily functionalized aromatic systems. The molecule , 1-(5-amino-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in navigating the analytical complexities of heavily functionalized aromatic systems. The molecule , 1-(5-amino-2-hydroxy-4-methoxyphenyl)ethan-1-one (often referred to as 5-amino-paeonol), presents a unique polyfunctional challenge.

This core scaffold contains a basic amine, an acidic phenol, an electron-donating methoxy group, and an electron-withdrawing acetyl group. This dense functionalization leads to complex electronic cross-talk, resulting in specific hurdles during Nuclear Magnetic Resonance (NMR) spectroscopy, Liquid Chromatography (LC), and Mass Spectrometry (MS).

Below is our definitive troubleshooting guide, engineered to explain the causality behind your experimental observations and provide field-proven, self-validating solutions.

Part 1: Spectroscopic Troubleshooting (NMR & MS)

Q1: Why is the 2-OH proton signal unusually far downfield (~12.5 ppm) in my 1 H NMR spectrum, and why does it resist D 2​ O exchange?

The Causality: This is a classic hallmark of strong intramolecular hydrogen bonding. The hydroxyl group at the 2-position is situated directly adjacent (ortho) to the acetyl carbonyl group. The carbonyl oxygen acts as a powerful hydrogen bond acceptor, locking the 2-OH proton into a stable, six-membered pseudoring. This deshields the proton, pushing its chemical shift to approximately 12.5 ppm [1]. Because this conformation is thermodynamically highly stable, the proton is shielded from rapid exchange with protic solvents like D 2​ O. The Fix: Do not mistake this peak for a carboxylic acid. To force exchange and validate the peak identity, you must heat the NMR sample to 50°C in the presence of excess D 2​ O to provide the kinetic energy required to break the intramolecular bond.

Q2: The 5-amino protons are completely missing or appear as an indistinguishable baseline hump in my DMSO-d 6​ spectrum. How can I resolve them?

The Causality: The 5-amino group (-NH 2​ ) undergoes rapid intermolecular proton exchange with trace water in the solvent. Furthermore, the 14 N nucleus has a quadrupole moment that induces rapid relaxation of attached protons, broadening the signal. The Fix: Switch to strictly anhydrous DMSO-d 6​ stored over activated 4Å molecular sieves. If the signal remains broad, lower the acquisition temperature to 15°C to slow down the chemical exchange rate, which will sharpen the amine protons into a distinct broad singlet around 4.5–5.5 ppm [1].

Q3: In ESI+ Mass Spectrometry, I see the expected [M+H] + at m/z 182, but I also see complex, unpredictable adducts. Why?

The Causality: The combination of the basic amino group and the chelating 2-hydroxy-acetophenone motif makes this molecule an excellent ligand for trace metal ions (e.g., Na + , K + , and even Fe 3+ from stainless steel capillaries). The Fix: Flush your MS fluidics with a 0.1% EDTA solution followed by LC-MS grade water. Use 0.1% Formic Acid in your mobile phase to ensure complete protonation of the amine, which outcompetes metal adduction.

Part 2: Chromatographic & Stability Challenges (HPLC-UV)

Q4: My HPLC peaks are severely tailing, and retention times are drifting across the sequence.

The Causality: The basic 5-amino group is positively charged at neutral to slightly acidic pH. It undergoes secondary electrostatic interactions with unreacted, acidic silanol groups (-Si-O ) on the silica backbone of standard C18 stationary phases. The Fix: You must use an end-capped or polar-embedded C18 column designed for basic compounds. Additionally, lower the mobile phase pH to ~2.5 using 0.1% Trifluoroacetic Acid (TFA) to suppress silanol ionization.

Q5: I am observing spontaneous degradation and the appearance of extra peaks (often yellow/brown in solution) during overnight LC-MS runs.

The Causality: The 5-amino-2-hydroxy motif is essentially a substituted aminophenol. The electron-donating methoxy and hydroxy groups dramatically increase the electron density on the aromatic ring, lowering the oxidation potential of the amine. In the presence of dissolved oxygen and ambient light, the molecule auto-oxidizes into a reactive quinone imine [3]. The Fix: Implement the Stabilized LC-MS Sample Preparation Protocol detailed below.

Part 3: Mandatory Visualization & Workflows

To systematically diagnose and resolve chromatographic and stability issues, follow the logical workflow mapped below:

Workflow Start HPLC-MS Analysis of 5-Amino-Paeonol Derivatives Tailing Issue 1: Severe Peak Tailing (Basic Amino Group) Start->Tailing Degradation Issue 2: Sample Degradation (Aminophenol Oxidation) Start->Degradation Silanol Mechanism: Interaction with Residual Silanols on Silica Tailing->Silanol Quinone Mechanism: Auto-oxidation to Quinone Imine in Solution Degradation->Quinone FixTailing Solution: Use End-Capped C18 + 0.1% Formic Acid Modifier Silanol->FixTailing FixDegradation Solution: Prep in Dark, Add 0.01% Ascorbic Acid Quinone->FixDegradation

Diagnostic workflow for resolving chromatographic tailing and auto-oxidation degradation.

Part 4: Quantitative Data Summary

Use the following reference table to validate your structural characterization data [1][2].

Property / FeatureAnalytical TechniqueExpected Value / ObservationStructural Rationale
2-OH Proton 1 H NMR (DMSO-d 6​ )~12.5 ppm (Sharp Singlet)Strong intramolecular H-bond with adjacent acetyl C=O.
5-NH 2​ Protons 1 H NMR (DMSO-d 6​ )~4.5 - 5.5 ppm (Broad)Quadrupolar relaxation and rapid solvent exchange.
Aromatic Protons 1 H NMR (DMSO-d 6​ )~7.2 ppm (H-6), ~6.4 ppm (H-3)Para-coupling is negligible (singlets). H-6 is deshielded by C=O.
Carbonyl Carbon 13 C NMR (DMSO-d 6​ )~203 ppmHighly deshielded ketone carbon.
Molecular Ion ESI-MS (+)m/z 182.08 [M+H] + Protonation of the basic 5-amino group.
Primary Fragment ESI-MS/MS (+)m/z 167.05Loss of methyl radical (-15 Da) from the 4-methoxy group.

Part 5: Self-Validating Experimental Protocols

Protocol: Stabilized LC-MS Sample Preparation

This protocol is designed to eliminate auto-oxidation of the aminophenol core. It utilizes a self-validating internal control to ensure sample integrity throughout the analytical sequence.

Materials Required:

  • LC-MS Grade Water and Acetonitrile

  • Ascorbic Acid (Analytical Grade)

  • Amber glass autosampler vials

  • Stable Internal Standard (IS) (e.g., Paracetamol)

Step-by-Step Methodology:

  • Solvent Degassing: Sparge all aqueous and organic diluents with ultra-pure nitrogen gas for 15 minutes to actively displace dissolved oxygen.

  • Antioxidant Addition: Supplement the sample diluent (e.g., 50:50 Water:Acetonitrile) with 0.01% (w/v) ascorbic acid. Causality: Ascorbic acid acts as a sacrificial antioxidant, oxidizing preferentially before the 5-amino-paeonol derivative.

  • Sample Dissolution: Weigh the 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one derivative and dissolve it in the prepared antioxidant diluent to achieve a target concentration of 100 µg/mL. Spike in 10 µg/mL of the Internal Standard. Vortex for 30 seconds.

  • Actinic Light Protection: Transfer the solution immediately to amber glass autosampler vials to prevent photo-catalyzed radical formation.

  • Thermal Control: Place the vials in the autosampler and strictly maintain the compartment temperature at 4°C.

  • System Suitability Check (Self-Validation): Inject the sample at Time = 0 and Time = 12 hours. Calculate the peak area ratio of the derivative to the Internal Standard.

    • Validation Rule: If the area ratio drops by >2% over 12 hours, the antioxidant capacity of the diluent has been exhausted, validating the need to prepare fresh samples for subsequent runs.

References

  • Title: Discovery of novel paeonol-based derivatives against skin inflammation in vitro and in vivo. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). URL: [Link]

  • Title: 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethanone (CID 459305). Source: National Center for Biotechnology Information (PubChem). URL: [Link]

Optimization

Overcoming low reactivity of the amino group in 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one

Welcome to the technical support guide for 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome the synthetic challenges associated with this molecule, particularly the characteristically low reactivity of its amino group.

Understanding the Core Challenge: The Unreactive Amino Group

Before troubleshooting specific experimental failures, it is crucial to understand the underlying chemical principles governing the reactivity of 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one. The diminished nucleophilicity of the C5-amino group is not an anomaly but a predictable outcome of its electronic environment.

The aromatic ring is substituted with three functional groups, each exerting a distinct electronic effect that collectively reduces the electron density on the nitrogen atom.

  • Activating Groups (Electron-Donating): The hydroxyl (-OH) group at C2 and the methoxy (-OCH₃) group at C4 are both strong electron-donating groups (EDGs) through resonance.[1][2] They increase the electron density of the aromatic ring, which would typically enhance reactivity in electrophilic aromatic substitution.[3]

  • Deactivating Group (Electron-Withdrawing): The acetyl group (-C(O)CH₃) at C1 is a powerful electron-withdrawing group (EWG) through both resonance and inductive effects.[2]

The primary reason for the amino group's low reactivity is the acetyl group positioned para to it. This EWG strongly delocalizes the nitrogen's lone pair of electrons across the aromatic system and into the carbonyl oxygen, as illustrated by the resonance structures below. This delocalization significantly reduces the availability of the lone pair for nucleophilic attack, rendering the amine much less basic and reactive than typical anilines or aliphatic amines.[4][5]

TroubleshootingWorkflow General Troubleshooting Workflow start Reaction Failed (Low/No Yield) q1 Is the C2-OH group protected? start->q1 protect Protect OH group (e.g., TBDMSCl, BnBr). See Protocol 1. q1->protect No q2 What type of reaction? q1->q2 Yes protect->q2 acylation N-Acylation q2->acylation Acylation alkylation N-Alkylation q2->alkylation Alkylation coupling Cross-Coupling q2->coupling Coupling sol_acyl Use stronger acylating agent (Acyl Chloride) or coupling reagent (HATU/EDC). acylation->sol_acyl sol_alkyl Use more reactive electrophile (e.g., R-OTf) or switch to Reductive Amination. alkylation->sol_alkyl sol_couple Optimize Catalyst System: - Use specialized ligand (e.g., BrettPhos). - Use strong, non-nucleophilic base (t-BuONa). - See Protocol 2. coupling->sol_couple

Caption: A logical workflow for troubleshooting common reaction failures.

Issue 1: N-Acylation Yields are Low or Zero
  • Symptoms: When reacting with an acid anhydride or acyl chloride, you recover mostly starting material or see the formation of an O-acylated byproduct (verifiable by ¹H NMR and MS).

  • Root Cause Analysis:

    • Low Amine Nucleophilicity: The primary cause.

    • Competitive O-Acylation: The unprotected hydroxyl group is often more reactive than the deactivated amine.

    • Inadequate Base: Weak bases like pyridine may not be sufficient to activate the amine or neutralize the acid byproduct effectively.

  • Solutions & Protocols:

    • Protect the Hydroxyl Group: This is the most critical first step. See Protocol 1 for a reliable method using TBDMSCl.

    • Increase Electrophilicity: Switch from acid anhydrides to the corresponding acyl chlorides .

    • Utilize Peptide Coupling Reagents: For valuable or sensitive acyl groups, use standard peptide coupling reagents like HATU or a combination of EDC/HOBt. These generate a highly reactive activated ester in situ.

    • Employ a Stronger, Non-Nucleophilic Base: Replace pyridine with a base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

Issue 2: Buchwald-Hartwig Amination Fails to Proceed
  • Symptoms: Reaction with an aryl halide in the presence of a standard palladium catalyst (e.g., Pd(OAc)₂ with a generic phosphine ligand) results in the recovery of starting materials or catalyst decomposition.

  • Root Cause Analysis:

    • Challenging Substrate: Electron-deficient anilines are poor nucleophiles and slow down the catalytic cycle, specifically the step where the amine displaces the halide from the palladium center. [6] 2. Inappropriate Ligand/Base Combination: First-generation catalyst systems are not robust enough for this transformation. [7]The choice of ligand is paramount for promoting reductive elimination from the electron-poor complex.

    • Reaction Conditions: The reaction is highly sensitive to oxygen and water.

  • Solutions & Protocols:

    • Select an Advanced Catalyst System: Success hinges on using a modern, specialized catalyst system designed for deactivated substrates. See Protocol 2 for a detailed setup.

    • Optimize Reaction Parameters: A systematic approach is necessary. The table below provides starting points for optimization based on literature for similar challenging couplings. [8][9]

      Parameter Recommended Starting Point Alternative Options Rationale
      Palladium Precursor Pd₂(dba)₃ Pd(OAc)₂ Pd₂(dba)₃ is a reliable Pd(0) source.
      Ligand BrettPhos RuPhos, XPhos Electron-rich, bulky biaryl phosphine ligands accelerate reductive elimination. [8]
      Base NaOt-Bu (Sodium tert-butoxide) LHMDS, K₃PO₄ A strong, non-nucleophilic base is required to deprotonate the weakly acidic amine. [7][8]
      Solvent Toluene or 1,4-Dioxane t-Butanol Anhydrous, deoxygenated aprotic solvents are essential.

      | Temperature | 80–110 °C | Room temperature (with highly active catalysts) [6]| Higher temperatures are often needed to drive the reaction to completion. |

Validated Experimental Protocols

Protocol 1: Protection of the Phenolic Hydroxyl Group as a TBDMS Ether

This protocol protects the reactive C2-OH group, preventing side reactions and simplifying subsequent purification steps.

Materials:

  • 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Dissolve 1 equivalent of the starting material in anhydrous DCM (or DMF for solubility issues) under an inert atmosphere (N₂ or Ar).

  • Add imidazole (2.5 equivalents) to the solution and stir until it dissolves.

  • Add TBDMSCl (1.2 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extract the product with DCM or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • The crude product, 1-(5-amino-2-(tert-butyldimethylsilyloxy)-4-methoxyphenyl)ethan-1-one, can often be used in the next step without further purification.

Protocol 2: Optimized Buchwald-Hartwig Amination with an Aryl Bromide

This protocol employs a state-of-the-art catalyst system for coupling the deactivated amine with a representative aryl bromide.

BHCycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OA_complex L₂Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [L₂Pd(II)(Ar)(NHR')]+X⁻ OA_complex->Amine_complex + Amine (R'-NH₂) - X⁻ Amido_complex L₂Pd(II)(Ar)(NR') Amine_complex->Amido_complex + Base - Base-H⁺ Amido_complex->Pd0 Product Ar-NHR' (Product) Amido_complex->Product Reductive Elimination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Materials:

  • Protected amine from Protocol 1

  • Aryl bromide (Ar-Br)

  • Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃

  • BrettPhos (or other suitable biarylphosphine ligand)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous, degassed toluene

Procedure:

  • Precaution: This reaction is highly sensitive to air and moisture. All steps must be performed under an inert atmosphere using Schlenk line techniques or in a glovebox.

  • In an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), BrettPhos (4.8 mol%), and NaOt-Bu (1.4 equivalents).

  • Add the protected amine (1.2 equivalents) and the aryl bromide (1.0 equivalent).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction may require 12-24 hours.

  • After completion, cool the mixture to room temperature and quench by adding water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

  • Deprotection: The TBDMS group can be easily removed by treating the purified product with tetrabutylammonium fluoride (TBAF) in THF or with aqueous HCl.

References

  • Royal Society of Chemistry. (n.d.). Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. RSC.
  • National Center for Biotechnology Information. (n.d.). 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone. PubMed Central.
  • National Center for Biotechnology Information. (2024). 1-(5-Amino-2-hydroxy-4-methoxy-phenyl)ethanone. PubChem.
  • Wikipedia. (2024). Aniline.
  • ResearchGate. (n.d.). 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone.
  • CymitQuimica. (n.d.). CAS 30954-71-3: 1-(2-Amino-5-hydroxyphenyl)ethanone.
  • Manasa Life Sciences. (n.d.). 1-(5-Amino-2-hydroxyphenyl)ethanone.
  • Chemistry Steps. (2024). Reactions of Aniline.
  • Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution.
  • Pompeo, M., et al. (2014). Room-temperature amination of deactivated aniline and aryl halide partners with carbonate base using a Pd-PEPPSI-IPentCl-o-picoline catalyst. Angewandte Chemie International Edition, 53(12), 3223-6.
  • National Center for Biotechnology Information. (n.d.). TBDPS and Br-TBDPS Protecting Groups as Efficient Aryl Group Donors in Pd-Catalyzed Arylation of Phenols and Anilines. PubMed Central.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Wikipedia. (2024). Buchwald–Hartwig amination.
  • Chemistry Steps. (2026). Activating and Deactivating Groups.
  • Allen, C. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs.
  • National Center for Biotechnology Information. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PubMed Central.
  • MDPI. (2023). Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts.
  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups.
  • Royal Society of Chemistry. (2012). Cu-catalysed reductive amination of ketones with anilines using molecular hydrogen. Green Chemistry Blog.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

Sources

Troubleshooting

Technical Support Center: Purification of 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one

Document ID: TSC-2026-03-PUR-1524M Last Updated: March 15, 2026 Welcome to the technical support guide for the purification of 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one (CAS 89758-54-3), a key intermediate in phar...

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TSC-2026-03-PUR-1524M

Last Updated: March 15, 2026

Welcome to the technical support guide for the purification of 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one (CAS 89758-54-3), a key intermediate in pharmaceutical synthesis. This document provides in-depth troubleshooting advice and detailed protocols for alternative purification methods beyond standard single-solvent recrystallization, designed for researchers and drug development professionals.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses common issues encountered during the purification of this multifaceted compound.

Q1: My standard recrystallization yields an impure, discolored product. What's happening?

A1: This is a frequent challenge. The target molecule possesses several polar functional groups (amine, phenol, ketone) which can lead to strong interactions with similarly polar impurities. Furthermore, aminophenols can be susceptible to air oxidation, leading to colored byproducts.[1][2]

  • Initial Action: Before attempting a full recrystallization, try treating a solution of your crude product with activated charcoal.[3] Activated charcoal is highly effective at adsorbing high-molecular-weight colored impurities.

  • Protocol: Dissolve the crude solid in a suitable hot solvent (e.g., ethanol/water). Add a small amount of activated charcoal (approx. 1-2% w/w), heat the mixture for a short period, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[3][4]

Q2: My compound "oils out" during recrystallization instead of forming crystals. How can I fix this?

A2: Oiling out typically occurs when the melting point of your compound is lower than the boiling point of the solvent, or the solution is too supersaturated.[2][5]

  • Troubleshooting Steps:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of additional hot solvent to decrease saturation.[2]

    • Allow the solution to cool much more slowly. Rapid cooling often promotes oiling.[5][6]

    • If the issue persists, consider a different solvent system, such as a mixed solvent pair (e.g., dichloromethane-hexanes), which can lower the overall boiling point.[2][5]

Q3: What is the best single solvent for recrystallizing this compound?

A3: There is no single "best" solvent, as it depends heavily on the specific impurities present. A good starting point is a polar protic solvent like ethanol or a mixture of ethanol and water.[5][7] The principle of "like dissolves like" suggests that polar solvents will effectively dissolve your polar target compound.[5] The key is to find a solvent where the compound is highly soluble when hot but sparingly soluble when cold.[6]

Q4: My recovery is very low after recrystallization. What can I do?

A4: Low recovery can result from using too much solvent, cooling the solution too quickly, or premature filtration.

  • Optimization:

    • Use the minimum amount of hot solvent required to fully dissolve the crude material.

    • After cooling to room temperature, place the flask in an ice-water bath to maximize precipitation.[6]

    • Wash the collected crystals with a minimal amount of ice-cold solvent to remove adhering mother liquor without redissolving the product.[5][7]

Part 2: Advanced Purification Strategies & Protocols

When standard crystallization is insufficient, the unique chemical nature of 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one allows for more sophisticated purification techniques. The molecule is amphoteric , meaning it has both acidic (phenolic -OH) and basic (amino -NH₂) functional groups. This property is highly advantageous for purification.

Method 1: Acid-Base Extraction

This powerful technique separates acidic, basic, and neutral compounds by changing their solubility in aqueous and organic solvents.[8][9][10] It is an excellent first-line alternative for this specific molecule.

Principle: The basic amino group can be protonated with acid to form a water-soluble salt, while the acidic phenolic group can be deprotonated with a base to form a water-soluble salt. Neutral impurities will remain in the organic layer throughout this process.[8][11]

G start Crude Product in Dichloromethane (DCM) wash1 Wash with aq. HCl start->wash1 extract_base Aqueous Layer 1 (Protonated Amine Salt) wash1->extract_base Basic compound extracts org1 Organic Layer 1 (Phenol + Neutral Impurities) wash1->org1 Organic remains neutralize1 Basify with NaOH (to pH > 10) extract_base->neutralize1 wash2 Wash with aq. NaOH org1->wash2 extract_acid Aqueous Layer 2 (Phenoxide Salt) wash2->extract_acid Acidic compound extracts org2 Organic Layer 2 (Neutral Impurities) wash2->org2 Organic remains neutralize2 Acidify with HCl (to pH < 4) extract_acid->neutralize2 evap Evaporate DCM org2->evap precip1 Precipitate 1 (Purified Amine) neutralize1->precip1 precip2 Precipitate 2 (Purified Phenol) neutralize2->precip2 neutral_waste Neutral Waste evap->neutral_waste

Caption: Acid-Base Extraction Workflow.

  • Dissolution: Dissolve the crude material (e.g., 1.0 g) in an organic solvent immiscible with water, such as dichloromethane (DCM) or ethyl acetate (20 mL), in a separatory funnel.[8][12]

  • Extract Basic Impurities (Optional but Recommended): Add 1M HCl (15 mL) to the separatory funnel. Shake vigorously and allow the layers to separate. Drain the lower aqueous layer. This step removes any non-target basic impurities.

  • Extract the Target Compound (as an Acid): Add 1M NaOH (15 mL) to the organic layer remaining in the funnel. Shake, allow layers to separate, and drain the lower aqueous layer into a clean Erlenmeyer flask. This aqueous layer now contains your target compound as its sodium phenoxide salt. Repeat this extraction with another 15 mL of 1M NaOH and combine the aqueous extracts. The organic layer now contains neutral impurities.[11]

  • Regenerate the Product: Cool the combined aqueous extracts in an ice bath. Slowly add 2M HCl dropwise while stirring until the solution becomes acidic (test with pH paper, target pH ~5-6).[10]

  • Isolation: The purified product will precipitate as a solid. Collect the solid by vacuum filtration, wash with a small amount of cold deionized water, and dry thoroughly.[12]

Method 2: Column Chromatography

For impurities that are structurally very similar to the target compound, column chromatography provides superior separation based on differential adsorption to a stationary phase.[3][13]

Principle: The crude mixture is loaded onto a column of silica gel (a polar stationary phase). A solvent system (the mobile phase) is passed through the column. Compounds with lower polarity will travel down the column faster, while more polar compounds (like our target molecule) will be retained more strongly and elute later.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation a Select Solvent System (via TLC) b Pack Column with Silica Gel Slurry a->b c Dissolve Crude Product in Minimal Solvent d Load Sample onto Column c->d e Elute with Mobile Phase d->e f Collect Fractions Sequentially e->f g Analyze Fractions (via TLC) f->g h Combine Pure Fractions g->h i Evaporate Solvent h->i j Obtain Purified Product i->j

Caption: General Workflow for Column Chromatography.

  • TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). The goal is to find a system where the target compound has an Rf value of approximately 0.25-0.35. Good starting points for this polar molecule are mixtures of a non-polar solvent and a polar solvent.

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes). Pack a glass column with the slurry, ensuring no air bubbles are trapped.[2]

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent like dichloromethane or the eluent itself. Carefully load this solution onto the top of the silica gel bed.[2]

  • Elution: Begin eluting the column with the mobile phase, starting with a lower polarity mixture and gradually increasing the polarity if a gradient elution is needed. Collect the eluent in a series of numbered test tubes (fractions).[14]

  • Fraction Analysis: Spot each fraction onto a TLC plate to determine which fractions contain the purified product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified solid.[14]

MethodStationary PhaseMobile Phase System (v/v)Target Rf (TLC)Notes
Normal-PhaseSilica GelHexane : Ethyl Acetate (e.g., 1:1 to 1:3)0.25 - 0.35Adjust ratio to achieve target Rf. The high polarity of the aminophenol requires a relatively polar mobile phase.[14][15]
Normal-PhaseSilica GelDichloromethane : Methanol (e.g., 98:2 to 95:5)0.25 - 0.35A stronger solvent system for highly retained impurities.
Reverse-PhaseC18 SilicaWater : Acetonitrile (with 0.1% Formic Acid)N/AUseful if impurities are less polar than the target. The compound will be strongly retained.[15][16]

Part 3: Method Selection & Troubleshooting Guide

Issue EncounteredProbable CauseRecommended Alternative MethodRationale
Persistent colored impurities after charcoal treatment.Small, polar, colored byproducts from oxidation.Column Chromatography Chromatography provides superior resolution to separate compounds with minor structural differences.
Co-crystallization with a neutral impurity.Impurity has similar solubility and crystal lattice packing properties.Acid-Base Extraction This method specifically targets and removes the amphoteric product, leaving neutral impurities behind in the organic phase.[8][9]
Presence of both acidic and basic impurities.Complex reaction mixture with unreacted starting materials or side products.Acid-Base Extraction This is the most efficient method to sequentially remove different classes of impurities in a single workflow.[10][11]
Product is still impure after acid-base extraction.Impurities are also amphoteric or have similar pKa values.Column Chromatography This method separates based on polarity differences, which will likely differ even among structurally similar amphoteric molecules.[2]

References

  • HWI group. (2021, April 15). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. [Link]

  • Landrie, C. L., & McQuade, D. T. (n.d.). Separation and Purification Techniques. In Organic Chemistry Lab Manual. [Link]

  • Google Patents. (1998). Production of 2-hydroxy-4-methoxyacetophenone. (JPH10279515A).
  • Isupov, M. N., et al. (2008). Expression, purification, crystallization and preliminary X-ray analysis of an NAD-dependent glyceraldehyde-3-phosphate dehydrogenase from Helicobacter pylori. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 64(Pt 8), 706–709. [Link]

  • Iannelli, F., et al. (2025). Simplified Protocol for the Purification of Native Cas Nucleases for DNA-Free Genome Editing. Methods and Protocols, 8(1), 16. [Link]

  • University of Alberta. (n.d.). Recrystallisation. Chemistry 261/263. [Link]

  • LCGC International. (2025, November 26). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

  • Massé, J., & Langlois, N. (2009). SYNTHESIS OF 5-AMINO- AND 4-HYDROXY- 2-PHENYLSULFONYLMETHYLPIPERIDINES. HETEROCYCLES, 77(1), 417. [Link]

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. [Link]

  • Google Patents. (2020). Method for purification of 4-hydroxyacetophenone. (US10752571B2).
  • Wang, J., et al. (2012). [Simultaneous determination of 11 aminophenols in hair dyes by high performance liquid chromatography]. Se Pu, 30(9), 904-909. [Link]

  • ResearchGate. (n.d.). 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone. [Link]

  • Wikipedia. (n.d.). Acid–base extraction. [Link]

  • Google Patents. (2021). Method for purification of 4-hydroxyacetophenone. (US20210002200A1).
  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. [Link]

  • University of California, Irvine. (n.d.). Acid-Base Extraction. [Link]

  • European Patent Office. (1990). Process for purifying 4-hydroxy-acetophenone. (EP 0254536 B1). [Link]

  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization. [Link]

  • Organic Syntheses. (n.d.). 4-(4-Methoxyphenyl)-2-phenyl-1H-imidazole. [Link]

  • ResearchGate. (n.d.). Chromatograms of a phenol separation. [Link]

  • de Gonzalo, G., & Lavandera, I. (Eds.). (2021). Biocatalysis for Practitioners: Techniques, Reactions and Applications. Wiley-VCH. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. [Link]

  • Nichols, L. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). Chromatogram of aminophenols and pyridine obtained on the PRP-1 column. [Link]

  • Chemistry Steps. (2025, September 20). Organic Acid-Base Extractions. [Link]

  • Lores, E. M., Meek, J. T., & Lores, E. M. (1980). Analysis of Aniline and Aminophenols in Aqueous Solutions Using Electron Capture Gas Chromatography. Journal of Chromatographic Science, 18(11), 603-606. [Link]

Sources

Optimization

Technical Support Center: Minimizing Tar Formation in the Synthesis of 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one

Welcome to the Technical Support Center. Synthesizing highly functionalized, electron-rich acetophenones like 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one via Friedel-Crafts acylation is notoriously challenging.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing highly functionalized, electron-rich acetophenones like 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one via Friedel-Crafts acylation is notoriously challenging. The combination of strongly activating groups (-OH, -OCH₃, -NH₂) makes the aromatic ring exceptionally prone to oxidative degradation, resulting in intractable black "tar."

This guide provides a mechanistic understanding of these failures and offers field-validated troubleshooting protocols to ensure high-yield, clean syntheses.

Troubleshooting Workflow: Tar Mitigation Strategy

Workflow Start Severe Tar Formation During Acylation CheckAmine Is the -NH2 group unprotected? Start->CheckAmine Protect Perform N-Acetylation Prior to Acylation CheckAmine->Protect Yes CheckAcid Using AlCl3 as Lewis Acid? CheckAmine->CheckAcid No Protect->CheckAcid MildAcid Switch to ZnCl2 or Sc(OTf)3 Catalyst CheckAcid->MildAcid Yes CheckTemp Is addition temp > 0°C? CheckAcid->CheckTemp No MildAcid->CheckTemp LowerTemp Maintain 0°C to control exotherm CheckTemp->LowerTemp Yes AltRoute Execute Paeonol Nitration/Reduction Route CheckTemp->AltRoute No, still tarring Success Clean Acylation (Tar Minimized) LowerTemp->Success AltRoute->Success

Troubleshooting workflow to mitigate tar formation in Friedel-Crafts acylation.

Frequently Asked Questions (FAQs)

Q1: Why does direct Friedel-Crafts acylation of 4-amino-3-methoxyphenol yield intractable black tar instead of the target acetophenone? A1: The formation of tar is primarily driven by the incompatibility of the free primary amine (-NH₂) with strong Lewis acids like aluminum chloride (AlCl₃). The amine's lone pair rapidly coordinates with AlCl₃, forming a stable Lewis acid-base complex. While this complexation places a deactivating positive charge near the ring, the presence of the strongly electron-donating hydroxyl (-OH) and methoxy (-OCH₃) groups keeps the rest of the aromatic system highly activated[1]. This extreme electron density, combined with the harsh acidic environment and localized exothermic heat during reagent addition, leads to rapid oxidative decomposition and polymerization—observed as "tar."

Q2: How can I modify the reaction conditions to suppress this polymerization? A2: To minimize tar formation, you must alter the electronic profile of the substrate and attenuate the catalyst's harshness:

  • Mask the Amine: Perform an N-acetylation to convert the highly activating -NH₂ group into a moderately deactivating amide (-NHAc). This prevents Lewis acid complexation at the nitrogen.

  • Attenuate the Lewis Acid: Replace AlCl₃ with a milder Lewis acid, such as Zinc Chloride (ZnCl₂) or Scandium(III) triflate (Sc(OTf)₃). These catalysts are sufficient for highly activated rings without triggering oxidative degradation.

  • Thermal Control: Maintain strict cryogenic to sub-ambient temperatures (0°C) during the addition of the acylating agent. Exceedingly high temperatures accelerate the decomposition of reagents, directly correlating to tar formation[2].

Q3: Even with N-protection, I am seeing poor regioselectivity and residual tar. Is there a more robust, self-validating synthetic route? A3: Yes. When Friedel-Crafts acylation proves too problematic for highly functionalized electron-rich arenes, the most field-validated approach is to avoid C-acylation entirely. Instead, utilize Paeonol (1-(2-hydroxy-4-methoxyphenyl)ethan-1-one)—which already contains the acetyl group—as your starting material. By performing a controlled electrophilic aromatic nitration followed by catalytic hydrogenation (Pd/C), you can install the amino group at the 5-position with perfect regiocontrol and zero risk of Friedel-Crafts tarring[3].

Quantitative Data: Parameter Impact on Reaction Profile

The following table summarizes the causal relationship between reaction parameters, tar formation, and isolated yields.

Substrate StateCatalystTemperature ProfilePrimary OutcomeTar Formation (%)Isolated Yield (%)
Free AmineAlCl₃ (2.0 eq)25°COxidative Polymerization>80%<5%
Free AmineAlCl₃ (2.0 eq)0°CIncomplete / Polymerization~60%~10%
N-ProtectedAlCl₃ (1.5 eq)0°CRegioisomer mixture + Tar~30%~45%
N-ProtectedZnCl₂ (1.1 eq)0°C to 25°CClean Acylation<10%~75%
Paeonol (Alt. Route) HNO₃ / Pd/C 0°C to 25°C Clean Nitration & Reduction <2% >90%

Experimental Methodologies

Protocol A: Optimized Friedel-Crafts Acylation via N-Protection

Use this protocol if you must proceed via C-acylation. Causality: N-acetylation temporarily masks the amine, preventing Lewis acid poisoning. ZnCl₂ provides mild activation, avoiding the oxidative tarring seen with AlCl₃.

  • N-Protection: Dissolve 4-amino-3-methoxyphenol (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (1.2 eq) and cool the flask to 0°C.

  • Addition: Slowly add acetyl chloride (1.05 eq) dropwise.

    • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (1:1). The reaction is complete when the highly polar primary amine spot completely disappears.

  • Mild Acylation: To the N-protected intermediate in DCM at 0°C, add anhydrous ZnCl₂ (1.1 eq) followed by acetic anhydride (1.1 eq).

  • Thermal Control: Maintain the reaction at 0°C for 2 hours, then allow it to warm to room temperature slowly.

    • Causality: Gradual warming prevents the sudden exotherm that drives polymerization.

  • Deprotection: Quench with ice water, extract the organic layer, and reflux in 2M HCl/ethanol for 2 hours to selectively cleave the N-acetyl group, yielding the target compound.

Protocol B: The Paeonol Route (Literature Validated & Highly Recommended)

Causality: Starting with the acetyl group already installed (Paeonol) bypasses the Friedel-Crafts step entirely, eliminating the root cause of tar formation[3].

  • Nitration: To a solution of paeonol (10 g, 0.06 mol) in glacial acetic acid (40 mL), add nitric acid (16 mL) dropwise under strict ice/water cooling (0°C).

  • Isolation: Stir the mixture for 3 hours. Pour the solution into ice water to precipitate the intermediate. Filter and recrystallize with ethanol to yield 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethan-1-one as yellow crystals.

  • Reduction: Dissolve the nitro intermediate (2 g, 10 mmol) in methanol (40 mL). Add 10% Pd/C catalyst (4 mol%).

  • Acidification: Acidify the suspension to pH 3–4 using 1M HCl.

    • Causality: Acidification prevents the newly formed amine from coordinating with and poisoning the palladium catalyst.

  • Hydrogenation: Stir vigorously under hydrogen gas (1 atm) for 4 hours.

    • Self-Validation: The reaction is complete when hydrogen uptake ceases and TLC confirms the complete disappearance of the yellow nitro compound.

  • Workup: Filter the catalyst through a pad of Celite, concentrate the filtrate under reduced pressure, and recrystallize the residue with ethanol to afford pure 1-(5-amino-2-hydroxy-4-methoxyphenyl)ethan-1-one.

References

  • 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions Source: LibreTexts URL:[Link]

  • Discovery of novel paeonol-based derivatives against skin inflammation in vitro and in vivo Source: Taylor & Francis URL:[Link]

Sources

Troubleshooting

Impact of solvent choice on the synthesis of 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one

Welcome to the technical support guide for the synthesis of 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) designed for rese...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) designed for researchers, chemists, and drug development professionals. Our goal is to move beyond simple protocols and explain the critical role of solvent selection in achieving high yield and purity.

Introduction: The Synthetic Landscape

The most direct and commonly cited synthesis of 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one is a two-step process starting from the natural product Paeonol (1-(2-hydroxy-4-methoxyphenyl)ethanone). This process involves:

  • Regioselective Nitration: Introduction of a nitro group at the C5 position of the aromatic ring.

  • Reduction: Conversion of the nitro group to the target primary amine.

The choice of solvent in each of these steps is paramount, as it directly influences reaction rate, regioselectivity, solubility of reagents and intermediates, and ultimately, the final yield and purity of the product.

Visualizing the General Workflow

Synthesis_Workflow General Synthetic Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction Paeonol Paeonol Nitro_Intermediate 1-(2-hydroxy-4-methoxy -5-nitrophenyl)ethan-1-one Paeonol->Nitro_Intermediate Electrophilic Aromatic Substitution Nitrating_Agent Nitrating Agent (e.g., HNO3) Nitrating_Agent->Nitro_Intermediate Solvent_1 Solvent (e.g., Acetic Acid) Solvent_1->Nitro_Intermediate Final_Product 1-(5-Amino-2-hydroxy -4-methoxyphenyl)ethan-1-one Nitro_Intermediate->Final_Product Catalytic Hydrogenation Reducing_Agent Reducing Agent (e.g., Pd/C, H2) Reducing_Agent->Final_Product Solvent_2 Solvent (e.g., Methanol) Solvent_2->Final_Product

Caption: A diagram illustrating the two-step synthesis of the target compound.

Frequently Asked Questions & Troubleshooting Guide

Part 1: Nitration of Paeonol

Q1: I am getting a low yield for the nitration of Paeonol to 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethan-1-one. What are the likely causes related to the solvent?

A1: Low yields in this electrophilic aromatic substitution are frequently tied to solvent choice and reaction conditions. The hydroxyl and methoxy groups on Paeonol are strongly activating, making the reaction sensitive.

  • Causality: Acetic acid is a common solvent for this nitration because it can protonate nitric acid to help form the nitronium ion (NO₂⁺) electrophile while also being a polar medium to dissolve the starting material.[1] However, if the conditions are not optimal, several issues can arise:

    • Side Reactions: Over-nitration or oxidation of the phenol can occur, especially if the temperature is not well-controlled.

    • Poor Solubility: While Paeonol is soluble in acetic acid, the nitrated product may have different solubility characteristics, potentially leading to precipitation and an incomplete reaction if agitation is insufficient.

  • Troubleshooting Steps:

    • Temperature Control: The addition of nitric acid to the solution of Paeonol in acetic acid should be done dropwise in an ice bath to maintain a low temperature (0-5 °C).[1] This minimizes side reactions and improves regioselectivity.

    • Solvent Purity: Ensure you are using glacial acetic acid. The presence of water can alter the concentration and reactivity of the nitrating species.

    • Alternative Solvents: The regioselectivity of phenol nitration is highly dependent on the solvent.[2] While acetic acid is reported, you could consider other solvents if issues persist. Chlorinated solvents like 1,2-dichloroethane or carbon tetrachloride have been used for phenol nitrations and may alter the isomer distribution and yield.[3][4] However, any change from the established protocol should be approached systematically, starting with small-scale trial reactions.

Q2: My nitration is producing a mixture of isomers, not just the desired 5-nitro product. How does the solvent influence this?

A2: The hydroxyl group is a powerful ortho, para-director. In Paeonol, the positions ortho and para to the hydroxyl group are C3 and C5. The existing methoxy and acetyl groups provide steric hindrance and electronic influence, but isomer formation is still a key challenge.

  • Causality & Solvent Effects:

    • Polar Protic Solvents (like Acetic Acid): These solvents can solvate the nitronium ion and the transition states leading to both isomers. The specific solvent environment dictates the energy barrier for attack at each position.

    • Non-Polar Solvents: In some nitrations of phenols, non-polar solvents are known to favor the ortho product.[2] This is less of a concern here as the desired product is at the C5 position (ortho to the methoxy group and para to the hydroxyl group).

    • Solvent-Reagent Interactions: The distribution of ortho:para isomers is influenced by factors like steric hindrance, electronic effects, and interactions between the substituent and the reagent, all of which are modulated by the solvent.[2]

  • Troubleshooting Steps:

    • Adhere to Low Temperatures: Lower reaction temperatures generally provide better selectivity.

    • Analyze Solvent Polarity: If you are experimenting with alternative solvents, consider their polarity. Chlorinated solvents are less polar than acetic acid and may change the isomer ratio.[4] A systematic screen of solvents could be performed to optimize selectivity.

Solvent ClassExample(s)Potential Impact on Phenol NitrationReference
Carboxylic AcidsAcetic AcidGood starting point, facilitates nitronium ion formation.[1]
Chlorinated1,2-Dichloroethane, ChloroformCan be effective, may alter ortho/para ratio.[4]
EthersDiethyl EtherLower conversions have been reported in some systems.[4]
Aprotic PolarAcetonitrileCan give good yields of ortho-nitro phenols in some methods.[2]
Part 2: Reduction of the Nitro Intermediate

Q3: My reduction of 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethan-1-one is slow or incomplete. Could the solvent be the problem?

A3: Yes, the solvent is critical for a successful catalytic hydrogenation. The most common method for this reduction is using a catalyst like Palladium on carbon (Pd/C) with a hydrogen source.

  • Causality: The ideal solvent for catalytic hydrogenation must:

    • Dissolve the Substrate: The nitro-intermediate must be fully dissolved to have access to the catalyst surface.

    • Not Deactivate the Catalyst: Some functional groups or impurities can poison the palladium catalyst.

    • Facilitate Hydrogen Transfer: The solvent can influence the solubility and delivery of hydrogen gas to the catalyst surface.

    Methanol is an excellent choice as it is a polar protic solvent that readily dissolves the nitro-intermediate without interfering with the catalyst.[1]

  • Troubleshooting Steps:

    • Check Solubility: If the reaction is sluggish, ensure your nitro-intermediate is fully dissolved in the methanol. If solubility is an issue, gentle warming or switching to ethanol (which has similar properties) could be tested.

    • Solvent Quality: Use a high-purity, dry solvent. Water content is not typically detrimental to this type of reduction, but other impurities could be.

    • Catalyst Wetting: Ensure the Pd/C catalyst is properly wetted with the solvent before introducing the substrate. This ensures the catalyst is active and dispersed.

    • Agitation: Vigorous stirring is essential to ensure good mixing of the substrate, solvent, hydrogen, and the heterogeneous catalyst.

Q4: I am observing side products after the reduction step. Can the solvent choice help minimize them?

A4: While catalytic hydrogenation is generally a clean reaction, side products can form. These are often related to over-reduction or reactions with solvent fragments, although the latter is rare with stable solvents like methanol.

  • Causality:

    • Over-reduction: Reduction of the ketone or cleavage of the methoxy group can occur under harsh conditions (high pressure or temperature), though this is unlikely with Pd/C at room temperature.

    • Incomplete Reaction: The most common "side product" is simply unreacted starting material.

  • Troubleshooting Workflow:

Reduction_Troubleshooting Troubleshooting the Reduction Step Problem Incomplete Reduction or Side Products Observed Check_Solubility Is the starting material fully dissolved in Methanol? Problem->Check_Solubility Check_Catalyst Is the Pd/C catalyst fresh and properly dispersed? Check_Solubility->Check_Catalyst Yes Consider_Ethanol Consider switching to Ethanol for better solubility Check_Solubility->Consider_Ethanol No Check_H2 Is the H2 supply adequate (e.g., balloon pressure)? Check_Catalyst->Check_H2 Yes Replace_Catalyst Use fresh Pd/C catalyst Check_Catalyst->Replace_Catalyst No Increase_Stirring Increase agitation speed Check_H2->Increase_Stirring Yes Monitor_Reaction Monitor reaction progress by TLC until completion Check_H2->Monitor_Reaction No, fix supply Increase_Stirring->Monitor_Reaction Consider_Ethanol->Monitor_Reaction Replace_Catalyst->Monitor_Reaction

Caption: A workflow for troubleshooting common issues in the reduction step.

Experimental Protocols

Step 1: Synthesis of 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethan-1-one[1]
  • Dissolve Paeonol (1 equivalent) in glacial acetic acid in a round-bottom flask.

  • Cool the solution in an ice-water bath to 0-5 °C with stirring.

  • Add nitric acid (typically concentrated, ~2.7 equivalents) dropwise to the solution, ensuring the temperature remains below 5 °C.

  • After the addition is complete, continue stirring the reaction mixture for 3 hours, allowing it to slowly warm to room temperature.

  • Pour the reaction mixture into a beaker of ice water.

  • A yellow precipitate will form. Collect the solid by vacuum filtration.

  • Wash the crude product with cold water and recrystallize from ethanol to obtain the purified yellow crystalline product.

Step 2: Synthesis of 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one[1]
  • Dissolve the 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethan-1-one (1 equivalent) in methanol in a round-bottom flask.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.

  • Fit the flask with a balloon filled with hydrogen gas (or use a hydrogenation apparatus).

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Once complete, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with additional methanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude final product, which can be further purified if necessary.

References

  • Li, W., et al. (2022). Discovery of novel paeonol-based derivatives against skin inflammation in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1363-1373. Available at: [Link]

  • Aakash Institute. (n.d.). Reaction, Mechanism, Applications and Limitations of Fries Rearrangement. Available at: [Link]

  • Wikipedia. (2023). Fries rearrangement. Available at: [Link]

  • Nikpassand, M., et al. (2009). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. Dergipark. Available at: [Link]

  • Guha Biswas, K., et al. (2018). Studies on Nitration of Phenol over Solid Acid Catalyst. Crimson Publishers. Available at: [Link]

  • Prakash, O., et al. (2007). Ultrasound-Assisted Regioselective Nitration of Phenols Using Dilute Nitric Acid in a Biphasic Medium. Industrial & Engineering Chemistry Research, 46(9), 2832-2835. Available at: [Link]

Sources

Optimization

Technical Support Center: 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one

Welcome to the technical support center for 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one (also known as 2-Hydroxy-4-methoxy-5-aminoacetophenone, CAS 117077-50-4). This guide is designed for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one (also known as 2-Hydroxy-4-methoxy-5-aminoacetophenone, CAS 117077-50-4). This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental challenges associated with the stability and handling of this multifaceted compound. Given its structure, featuring an aminophenol and a methoxyacetophenone moiety, this molecule presents unique stability considerations that are critical for ensuring experimental reproducibility and the integrity of your results.[1][2]

This document provides in-depth troubleshooting advice, validated experimental protocols, and answers to frequently asked questions, grounded in established chemical principles and practices for analogous compounds.

Plausible Degradation Pathways

While specific degradation pathways for 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one are not extensively documented in public literature, we can predict its susceptibility to degradation based on its functional groups. The aminophenol portion is particularly prone to oxidation, which is often the primary route of degradation for such molecules.[3][4][5][6]

Key Reactive Sites:

  • Aromatic Amine (-NH₂): Highly susceptible to oxidation, which can be catalyzed by light, metal ions, or oxidizing agents.[1][5]

  • Phenolic Hydroxyl (-OH): Also prone to oxidation, often in concert with the amino group.

  • Methoxy Group (-OCH₃): Generally stable, but can undergo O-demethylation under harsh acidic or thermal conditions.

  • Aromatic Ring: Can undergo hydroxylation or ring-opening under aggressive oxidative conditions (e.g., Fenton's reagent).[7]

Oxidative Degradation

Oxidation is the most probable degradation pathway, especially when exposed to air (oxygen), light, or residual oxidizing agents like peroxides.[6][8] The electron-rich aminophenol system is readily oxidized, often leading to highly colored polymeric impurities. The initial step is typically the formation of a quinone-imine intermediate, which is highly reactive and can undergo subsequent polymerization or further oxidation.

Oxidative Degradation Pathway cluster_main Proposed Oxidative Degradation Parent 1-(5-Amino-2-hydroxy-4- methoxyphenyl)ethan-1-one Intermediate Quinone-imine Intermediate (Highly Reactive) Parent->Intermediate [O] (Air, Light, H₂O₂) Product Colored Polymeric Impurities Intermediate->Product Polymerization

Caption: Proposed oxidative degradation of the title compound.

Photodegradation

Aromatic amines and phenols are often photosensitive.[1][5] Exposure to UV or even ambient light can provide the energy needed to initiate oxidation or other radical-mediated degradation reactions, leading to discoloration and loss of purity. The methoxy group may also influence photosensitized oxidation processes.[9][10][11]

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during your experiments.

Q1: My sample solution (in methanol or DMSO) is rapidly turning brown/pink. What is happening and how can I prevent it?

A1:

  • Probable Cause: This is a classic sign of oxidative degradation. The aminophenol moiety is being oxidized to form colored quinone-imine type structures, which then polymerize.[3][4] This process is often accelerated by dissolved oxygen, trace metal impurities in the solvent, or exposure to light.

  • Step-by-Step Solution:

    • De-gas Solvents: Before preparing your solution, sparge your solvent (e.g., methanol, acetonitrile, water) with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

    • Use High-Purity Solvents: Switch to HPLC-grade or higher purity solvents to minimize catalytic metal impurities.

    • Work Under Inert Atmosphere: If possible, prepare samples in a glove box or under a blanket of nitrogen.

    • Protect from Light: Use amber vials or wrap your glassware in aluminum foil. Analyze samples immediately after preparation.[1]

    • Add Antioxidants (for formulation studies): If compatible with your downstream application, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) or sodium metabisulfite to stock solutions intended for longer-term use.

Q2: I am seeing a significant loss of my parent compound peak in my HPLC analysis even when stored in the autosampler for a few hours. What's wrong?

A2:

  • Probable Cause: This indicates instability in your analytical mobile phase or on-instrument storage conditions. The pH of your mobile phase could be promoting degradation, or the compound could be degrading in the aqueous environment of a typical reversed-phase mobile phase.

  • Step-by-Step Solution:

    • Check Mobile Phase pH: Aminophenols can be more stable at slightly acidic pH. If you are using a neutral or basic mobile phase, consider adjusting the pH to a range of 3-5 using formic acid or acetic acid. This protonates the amino group, making it less susceptible to oxidation.

    • Cool the Autosampler: Set your autosampler temperature to a lower temperature (e.g., 4-10°C) to slow down the rate of degradation in the vials.[1]

    • Minimize Run Time: Develop a rapid HPLC method to reduce the time the sample spends in the autosampler tray.

    • Sequence Design: Place critical samples at the beginning of your sequence and bracket them with standards to monitor for any time-dependent degradation during the analytical run.

Q3: My solid-state material is showing signs of discoloration over time, even when stored in the freezer. Why is this happening?

A3:

  • Probable Cause: Even in the solid state, surface oxidation can occur, especially if the material is not stored under optimal conditions. This can be due to repeated exposure to air and moisture every time the container is opened. Photodegradation can also occur if the container is not light-proof.

  • Step-by-Step Solution:

    • Inert Atmosphere Storage: For long-term storage, flush the headspace of your container with argon or nitrogen before sealing.[1]

    • Use a Desiccator: Store the container inside a desiccator to protect it from moisture, which can accelerate certain degradation pathways.

    • Aliquot the Material: Upon receiving the compound, divide it into smaller, single-use aliquots. This prevents the entire batch from being repeatedly exposed to the atmosphere each time a sample is needed.

    • Confirm Light Protection: Ensure the primary container is opaque or amber and stored in the dark.

Frequently Asked Questions (FAQs)

What are the ideal storage conditions for this compound? Based on the stability of similar aromatic amines and phenols, long-term storage should be at low temperatures (≤ -20°C), protected from light, and under an inert atmosphere.[1] For short-term laboratory use, storage at 2-8°C in a desiccator is recommended.

Which analytical techniques are best for monitoring the stability of this compound? A stability-indicating HPLC method with UV detection is the most common and effective technique. The chromophores in the molecule make it easily detectable by UV. A method using a C18 column with a gradient elution of acidified water and acetonitrile is a good starting point. LC-MS is invaluable for identifying the mass of any degradation products formed during forced degradation studies.

How do I perform a forced degradation study on this compound? Forced degradation (or stress testing) is essential to understand potential degradation pathways and to develop a truly stability-indicating analytical method.[8][12][13] The following conditions are a standard starting point. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Stress ConditionReagent & ConditionsRationale
Acid Hydrolysis 0.1 M HCl, 60°CTo test susceptibility to degradation in acidic environments.
Base Hydrolysis 0.1 M NaOH, 60°CTo test susceptibility to degradation in basic environments.
Oxidation 3% H₂O₂, Room TempTo intentionally promote oxidative degradation and identify oxidative impurities.[5]
Thermal Solid state, 80°CTo assess the impact of heat on the solid material.[5]
Photolytic Solution & Solid exposed to ICH Q1B specified light conditionsTo evaluate light sensitivity.

Note: After exposure, acidic and basic samples must be neutralized before HPLC analysis to prevent damage to the column.

Experimental Protocols

Protocol 1: General Purpose HPLC-UV Method for Stability Monitoring

This protocol provides a starting point for developing a stability-indicating method.

  • Instrumentation: HPLC with UV/PDA Detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Autosampler Temperature: 10°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 280 nm (or optimal wavelength determined by PDA scan).

  • Sample Preparation: Accurately weigh and dissolve the compound in a 50:50 mixture of Mobile Phase A:B to a concentration of ~0.5 mg/mL.

Protocol 2: Workflow for a Forced Degradation Study

Caption: A typical workflow for conducting forced degradation studies.

References

  • Ghosh, P., Samaddar, P., & Mahanty, B. (n.d.). DEGRADATION OF p-AMINOPHENOL BY FENTON'S PROCESS. INFLUENCE OF OPERATIONAL PARAMETERS. Environment Protection Engineering.
  • Lara-Pérez, C., et al. (n.d.).
  • A Kinetic and Mechanistic Study of Oxidative Degradation of 2- Aminophenol in Aqueous Alkaline Medium and Antimicrobial Study of. (n.d.). SciELO.
  • Ghosh, P. (n.d.). Degradation of p-Aminophenol by fenton's process.
  • A Kinetic and Mechanistic Study of Oxidative Degradation of 2-Aminophenol in Aqueous Alkaline Medium and Antimicrobial Study of Degradation Product 2-Aminophenoxazin-3-One. (n.d.).
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Drug Discovery & Development.
  • An In-depth Technical Guide on the Stability and Storage of 1-(5-Amino-2-methylphenyl)ethanone. (n.d.). Benchchem.
  • A Comparative Guide to the Stability of 2'-Aminoacetophenone and Other Arom
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Asian Journal of Pharmaceutical and Clinical Research.
  • Enhanced oxidation of methoxy phenols at micromolar concentration photosensitized by dissolved natural organic m
  • Bakshi, M., & Singh, S. (2014, May 31). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research.
  • Photodegradation of methoxy substituted curcuminoids. (n.d.). PubMed.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Arcinova.
  • Photodegradation of methoxy substituted curcuminoids. (n.d.). SciSpace.
  • 1-(5-Amino-2-hydroxy-4-methoxy-phenyl)ethanone. (n.d.). PubChem.

Sources

Troubleshooting

Enhancing the regioselectivity of reactions with 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one

Technical Support Center: Regioselective Functionalization of 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this troublesho...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Regioselective Functionalization of 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the complex regioselectivity challenges associated with 1-(5-amino-2-hydroxy-4-methoxyphenyl)ethan-1-one (commonly referred to as 5-aminopaeonol).

This highly functionalized acetophenone derivative is a privileged scaffold in drug discovery, most notably utilized in the synthesis of novel derivatives targeting T-LAK cell-originated protein kinase (TOPK) to combat skin inflammation[1],[2]. However, the presence of multiple nucleophilic sites (C5-amine, C2-hydroxyl) and an electron-rich aromatic ring presents significant chemoselective and regioselective hurdles during late-stage functionalization.

Part 1: Troubleshooting Guides & FAQs

Issue 1: N- vs. O- Regioselectivity in Acylation and Urea Formation

Q: I am attempting to synthesize an N-phenylurea derivative (similar to the B-series TOPK inhibitors), but LC-MS shows significant O-carbamoylation and mixed N/O-di-functionalized products. How do I force strict N-selectivity?

The Causality: The regioselectivity between the C5-amino group (-NH₂ at position 5) and the C2-hydroxyl group (-OH at position 2) is governed by both inherent nucleophilicity and intramolecular forces. The C5-amine is inherently more nucleophilic than the phenol. Furthermore, the C2-hydroxyl group acts as a hydrogen bond donor to the adjacent C1-acetyl carbonyl oxygen, which naturally dampens its nucleophilicity. However, if you use strong bases (e.g., NaH, KOH, or excess Et₃N at elevated temperatures), you deprotonate the C2-OH. The resulting phenoxide is a hard, highly reactive nucleophile that rapidly attacks electrophiles, leading to O-acylation or O-carbamoylation.

The Solution: Rely on the inherent nucleophilicity difference by avoiding strong bases. When reacting with isocyanates to form ureas, no base is required. If an acid chloride is used, use a mild, sterically hindered base like DIPEA at low temperatures.

Validated Protocol: N-Selective Urea Synthesis

  • Preparation: Dissolve 1-(5-amino-2-hydroxy-4-methoxyphenyl)ethan-1-one (1.0 eq) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under an inert argon atmosphere.

  • Reagent Addition: Cool the solution to 0 °C. Dropwise add the appropriate substituted phenyl isocyanate (1.05 eq). Crucial: Do not add external base.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 4–6 hours.

  • Validation: Monitor by TLC (Hexanes/EtOAc 1:1). The N-urea product will appear as a new, less polar spot compared to the highly polar starting aniline. The intramolecular H-bond of the C2-OH remains intact, preventing O-reaction.

  • Workup: Concentrate under reduced pressure and recrystallize from ethanol to yield the pure N-aryl urea[2].

Issue 2: Controlling Mono- vs. Di-Alkylation of the C5-Amine

Q: Direct alkylation of the C5-amine with alkyl halides yields an inseparable mixture of monoalkylated and dialkylated products. How can I achieve strict mono-N-alkylation?

The Causality: Direct alkylation of primary anilines suffers from the "over-alkylation" phenomenon. Once the first alkyl group is added, the resulting secondary amine is often more nucleophilic than the starting primary amine due to the electron-donating inductive effect of the new alkyl chain. This makes the second alkylation kinetically competitive with the first.

The Solution: Abandon direct SN2 alkylation in favor of Reductive Amination . By condensing the primary amine with an aldehyde to form an imine, and subsequently reducing it in situ, you completely bypass the secondary amine intermediate's nucleophilicity during the carbon-carbon bond-forming step.

Validated Protocol: Strict Mono-Alkylation via Reductive Amination

  • Imine Formation: Combine the 5-aminopaeonol (1.0 eq) and the target aldehyde (1.1 eq) in 1,2-dichloroethane (DCE). Stir at room temperature for 2 hours to allow complete Schiff base (imine) formation.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in small portions. This specific reducing agent is mild enough that it will not reduce the C1-acetyl group, ensuring chemoselectivity.

  • Quenching: After 12 hours, quench with saturated aqueous NaHCO₃. Extract with DCM, dry over Na₂SO₄, and purify via flash chromatography.

Issue 3: Electrophilic Aromatic Substitution (EAS) Regiocontrol

Q: I need to halogenate the aromatic ring. How do I control whether the halogen goes to C3 or C6, and how do I prevent N-halogenation?

The Causality: The aromatic ring is highly activated. The C3 position is flanked by the strongly activating -OH and -OCH₃ groups. The C6 position is ortho to the -NH₂ (activating) and the acetyl group (deactivating). If you expose the free aniline to halogens (e.g., NBS, Br₂), the highly nucleophilic nitrogen will react first, leading to N-halogenation and subsequent oxidation or polymerization.

The Solution: You must temporarily mask the C5-amine. Protecting the amine with an electron-withdrawing group (e.g., N-acetylation or N-Boc) serves a dual purpose: it prevents N-oxidation and reduces the electron density at C6. Once protected, EAS (like bromination) will be sterically and electronically directed preferentially to the C3 position.

Part 2: Data Presentation & Reaction Summary

To assist in your experimental design, the following table summarizes the causal relationships between reaction conditions and regioselectivity outcomes for 5-aminopaeonol.

Reaction TypeTarget SiteReagents & ConditionsRegioselectivity OutcomeMechanistic Rationale
Urea Formation C5-AmineIsocyanate, THF, 0°C to RT, No Base>95% N-Urea C5-NH₂ is highly nucleophilic; C2-OH is locked via intramolecular H-bond with C1-Acetyl.
Acylation C2-HydroxylAcid Chloride, NaH or KOH, DMF, 60°CO-Acylation / Mixed Strong base deprotonates C2-OH, forming a highly reactive phenoxide that outcompetes the amine.
Alkylation C5-AmineAldehyde, NaBH(OAc)₃, DCE, RT100% Mono-N-Alkyl Reductive amination forms an imine intermediate, preventing the over-alkylation seen in direct SN2.
Halogenation C3-Ring Carbon1. Ac₂O (protect); 2. NBS, DMF; 3. DeprotectC3-Halogenation N-protection prevents N-oxidation; steric and electronic directing effects favor C3 over C6.

Part 3: Experimental Workflows & Mechanistic Pathways

Regioselective Functionalization Workflow

The following decision tree illustrates the logical flow for selecting the correct reagents based on your target functionalization site.

G SM 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one (Starting Material) Goal1 N-Acylation / Urea Synthesis SM->Goal1 Goal2 Mono-N-Alkylation SM->Goal2 Goal3 Ring Halogenation (EAS) SM->Goal3 Cond1 Isocyanate, No Base or Acid Chloride + DIPEA (0°C) Goal1->Cond1 Cond2 Reductive Amination (Aldehyde + NaBH(OAc)3) Goal2->Cond2 Cond3 1. N-Protection (Ac/Boc) 2. Halogenation (NBS/NCS) Goal3->Cond3 Out1 Exclusive N-Functionalization (O-Reaction Prevented) Cond1->Out1 Out2 Strict Mono-Alkylation (Over-alkylation Prevented) Cond2->Out2 Out3 Controlled EAS at C3 (N-Oxidation Prevented) Cond3->Out3

Workflow for the regioselective functionalization of 5-aminopaeonol.

TOPK Signaling Pathway (Therapeutic Target)

Derivatives of 1-(5-amino-2-hydroxy-4-methoxyphenyl)ethan-1-one are primarily synthesized to act as inhibitors of T-LAK cell-originated protein kinase (TOPK). TOPK is a MAPKK family member that plays a critical role in inflammation and tumor progression by phosphorylating downstream targets like p38 MAPK and ERK[3],[4]. The diagram below maps the signaling cascade disrupted by these compounds.

Pathway Stimulus Inflammatory Stimuli (e.g., LPS) Receptor TLR4 Receptor Stimulus->Receptor TOPK TOPK (MAPKK) Primary Kinase Target Receptor->TOPK MAPK1 p38 MAPK TOPK->MAPK1 MAPK2 ERK1/2 TOPK->MAPK2 TF NF-κB / AP-1 Transcription Factors MAPK1->TF MAPK2->TF Outcome Skin Inflammation & Cell Proliferation TF->Outcome Inhibitor 5-Aminopaeonol Derivatives Inhibitor->TOPK Inhibits

TOPK signaling pathway targeted by 5-aminopaeonol derivatives to suppress skin inflammation.

References

  • Discovery of novel paeonol-based derivatives against skin inflammation in vitro and in vivo Source: Taylor & Francis / NIH PubMed Central URL:[Link]

  • The Roles of TOPK in Tumorigenesis and Development: Structure, Mechanisms, Pathways, and Therapeutic Implications Source: International Journal of Biological Sciences / NIH PubMed Central URL:[Link]

Sources

Optimization

Technical Support Center: Scaling Up the Purification of 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the large-scale purification of 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one (CAS No...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the large-scale purification of 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one (CAS No. 116265-99-7 [hydrochloride salt]). As a key intermediate in pharmaceutical synthesis, achieving high purity on a large scale is critical for ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).[1][2] This document addresses common issues through a troubleshooting-focused FAQ format, provides detailed experimental protocols, and explains the scientific rationale behind key process decisions.

The target molecule possesses three key functional groups: a primary aromatic amine, a phenolic hydroxyl group, and a ketone. This unique combination dictates its chemical behavior, including its solubility, stability, and susceptibility to specific impurities. The amino group is prone to oxidation, while the phenolic hydroxyl and ketone can form strong intramolecular hydrogen bonds, influencing crystal packing and chromatographic behavior.[3][4][5] Understanding these properties is fundamental to developing a robust and scalable purification strategy.

Frequently Asked Questions (FAQs) & Troubleshooting

This section tackles specific problems encountered during the scale-up purification process.

Q1: My recrystallization attempt resulted in the product "oiling out" instead of forming crystals. What's causing this and how can I fix it?

A1: "Oiling out" is a common issue in crystallization where the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically occurs when the solute's melting point is lower than the boiling point of the chosen solvent or when the solution is supersaturated too quickly.[6]

Root Causes & Solutions:

  • Inappropriate Solvent Choice: The solvent's boiling point may be too high.

    • Solution: Select a solvent with a lower boiling point in which the compound has high solubility when hot and low solubility when cold.[6][7] For a molecule with both polar (amino, hydroxyl) and non-polar (aromatic ring) features, a solvent of intermediate polarity or a mixed-solvent system is often ideal.[6]

  • Rapid Cooling: Placing the hot, saturated solution directly into an ice bath ("shock cooling") can induce rapid precipitation, favoring oil formation over ordered crystal growth.[6]

    • Solution: Allow the flask to cool slowly and undisturbed to room temperature. Insulating the flask can further moderate the cooling rate. Once at room temperature, cooling can be gradually continued in a refrigerator or ice bath.

  • Presence of Impurities: Impurities can disrupt crystal lattice formation and depress the melting point of your compound.

    • Solution: If the crude material is highly impure, consider a preliminary purification step. This could involve an activated carbon treatment to remove colored impurities or a rapid filtration through a small plug of silica gel to remove gross contaminants before attempting recrystallization.

Q2: After recrystallization, my product yield is consistently low. How can I improve recovery without sacrificing purity?

A2: Low yield is a critical issue in scaling up, directly impacting process economics. It often stems from using an excessive amount of solvent or premature crystallization.

Root Causes & Solutions:

  • Excessive Solvent Volume: Using too much solvent will keep a significant portion of your product dissolved even at low temperatures.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the boiling mixture until dissolution is just complete.[7]

  • Incorrect Solvent System: The chosen solvent may have a shallow solubility curve, meaning the compound's solubility at low temperatures is still relatively high.

    • Solution: Test alternative solvents or mixed-solvent systems. A good system exhibits a steep solubility-temperature profile.[6][8] For instance, dissolving the compound in a "good" solvent like ethanol and then adding a "poor" solvent like water dropwise until the solution turns cloudy (the cloud point) can effectively induce crystallization upon cooling.[6]

  • Premature Crystallization: If crystals form too early in the hot solution during filtration, significant product loss can occur.

    • Solution: Ensure all glassware (funnel, receiving flask) is pre-heated. Use a minimal amount of extra hot solvent to rinse the crystallization flask and transfer any remaining product.

  • Incomplete Crystallization: Insufficient cooling time or temperature will leave product in the mother liquor.

    • Solution: After slow cooling to room temperature, allow the flask to stand in an ice bath for a sufficient period (e.g., 30-60 minutes) to maximize crystal formation before filtration.

Q3: I'm using column chromatography, but the separation between my product and a key impurity is poor. What parameters can I adjust?

A3: Achieving good resolution in large-scale column chromatography depends on optimizing the mobile phase, stationary phase, and loading conditions.[9] The principle relies on the differential partitioning of compounds between the stationary and mobile phases.[10]

Root Causes & Solutions:

  • Suboptimal Mobile Phase Polarity: If the mobile phase is too polar, both your compound and impurities will elute quickly with little separation. If it's not polar enough, elution will be very slow.

    • Solution: Systematically vary the solvent ratio of your mobile phase. The ideal eluent should provide a retention factor (Rf) of ~0.3-0.7 for your target compound on a Thin-Layer Chromatography (TLC) plate, with a clear separation from impurities.[11] For this molecule, a gradient of hexane/ethyl acetate or dichloromethane/methanol on silica gel is a good starting point.

  • Incorrect Stationary Phase: While silica gel is a common choice for separating moderately polar compounds like ketones, its acidic nature can sometimes cause issues with basic compounds (amines), leading to peak tailing.[11]

    • Solution: Consider using neutral or basic alumina. Alternatively, you can "deactivate" silica gel by adding a small amount (0.5-1%) of a modifier like triethylamine to the mobile phase to mask the acidic silanol groups and improve the peak shape of the basic amine compound.

  • Column Overloading: Applying too much sample relative to the amount of stationary phase is a common cause of poor separation during scale-up.

    • Solution: A general rule of thumb for flash chromatography is a sample-to-silica ratio of 1:30 to 1:100 by weight. For difficult separations, a higher ratio is necessary.

Q4: My column is showing high back pressure, and the flow rate is extremely slow. What should I do?

A4: High back pressure is a significant operational hazard in large-scale chromatography, risking damage to the column and equipment. It usually points to a blockage or improper packing.

Root Causes & Solutions:

  • Clogged Column Frit or Tubing: Particulate matter in the sample or mobile phase can clog the system.[12][13]

    • Solution: Always filter your sample and solvents through a 0.45 µm filter before use.[12] If a clog occurs, try back-flushing the column at a low flow rate to dislodge particulates.

  • Improperly Packed Column: An unevenly packed column or the presence of "fines" (very small silica particles) can impede solvent flow.

    • Solution: Ensure the silica gel is packed as a uniform slurry to avoid air bubbles and channels.[10] Allow fines to settle out of the slurry before packing, or use commercially available pre-packed columns for better consistency in large-scale operations.[14]

  • Sample Precipitation on the Column: If the sample is not fully soluble in the mobile phase, it can precipitate at the top of the column upon loading.

    • Solution: Ensure the sample is fully dissolved in a minimal amount of the mobile phase or a slightly stronger solvent. Using a "dry loading" technique, where the crude product is pre-adsorbed onto a small amount of silica gel and then added to the top of the column, is highly recommended for scale-up as it prevents solubility issues.[10]

Visualized Workflows and Data

General Purification Workflow

The diagram below illustrates a typical multi-step purification strategy for achieving high-purity 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one.

cluster_0 Primary Purification cluster_1 Secondary Purification / Polishing cluster_2 Final Product Crude Crude Product (from synthesis) Recryst Recrystallization (e.g., Ethanol/Water) Crude->Recryst Removes major non-polar impurities PartiallyPure Partially Purified Solid Recryst->PartiallyPure If purity is insufficient Column Column Chromatography (Silica Gel, Hexane/EtOAc) PartiallyPure->Column Removes polar co-eluting impurities Pure High-Purity Product (>99%) Column->Pure Solvent removal FinalRecryst Final Recrystallization (Polishing)

Caption: General workflow for the purification of the target compound.

Troubleshooting Decision Tree: Low Purity After Recrystallization

This decision tree provides a logical path for diagnosing and solving purity issues post-recrystallization.

Start Low Purity Detected (via HPLC/TLC) Check_Impurity_Type Are impurities more or less polar than product? Start->Check_Impurity_Type More_Polar Impurities are more polar Check_Impurity_Type->More_Polar More Less_Polar Impurities are less polar Check_Impurity_Type->Less_Polar Less Action_Solvent Action: Change recrystallization solvent to a more polar system (e.g., ethanol) More_Polar->Action_Solvent Action_Wash Action: Wash crystals with a non-polar solvent (e.g., cold hexane) Less_Polar->Action_Wash Check_Again Re-analyze Purity Action_Wash->Check_Again Action_Solvent->Check_Again Success Purity Acceptable Check_Again->Success Yes Failure Purity Unacceptable: Proceed to Chromatography Check_Again->Failure No

Caption: Troubleshooting logic for low purity after recrystallization.

Data Presentation: Solvent Selection for Purification

The choice of solvent is paramount for both recrystallization and chromatography.[11][15] The following table provides a starting point for solvent screening.

Purification MethodSolvent SystemPolarityRationale & Key Considerations
Recrystallization Ethanol / WaterHighGood for polar compounds. The target compound should dissolve in hot ethanol; water is added as an anti-solvent to induce crystallization.[6]
Ethyl Acetate / HexaneMediumDissolve in hot ethyl acetate; hexane acts as the anti-solvent. Good for removing more polar impurities.
IsopropanolMediumA single solvent option that often provides a good solubility gradient between hot and cold conditions.
Column Chromatography Hexane / Ethyl AcetateLow to MediumStandard choice for silica gel chromatography. Start with a low polarity (e.g., 9:1 Hex:EtOAc) and gradually increase the polarity (gradient elution).[10]
Dichloromethane / MethanolMedium to HighA more polar system for eluting the compound if it is strongly retained on silica. A small amount of methanol (1-5%) significantly increases polarity.

Detailed Experimental Protocols

Protocol 1: Scaled-Up Recrystallization (Mixed-Solvent System)

This protocol is designed for purifying ~50-100 g of crude material.

  • Dissolution: In a suitably sized round-bottom flask equipped with a reflux condenser, add the crude 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one (1.0 eq). Add a minimal amount of a "good" solvent, such as ethanol or isopropanol, to create a slurry.[6]

  • Heating: Heat the mixture to a gentle reflux with vigorous stirring. Continue to add the "good" solvent in small portions until all the solid has just dissolved. Avoid adding a large excess.[7]

  • Addition of "Poor" Solvent: While maintaining the temperature, slowly add a "poor" solvent, such as deionized water or hexane, dropwise until the solution becomes persistently cloudy. This indicates the point of saturation.[6]

  • Re-dissolution: Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source, and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin during this phase. For maximum recovery, subsequently place the flask in an ice-water bath for at least 1 hour.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent mixture to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography (100 g Scale)

This protocol outlines a standard procedure for purification using flash chromatography.

  • Stationary Phase and Column Preparation:

    • Select a glass column appropriate for the scale (e.g., a 10 cm diameter column).

    • Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the initial, low-polarity mobile phase (e.g., 95:5 Hexane/Ethyl Acetate). A typical ratio is ~50-100 g of silica for every 1 g of crude product.[10]

    • Pour the slurry into the column and use gentle air pressure to pack the bed evenly, ensuring no air bubbles are trapped.[11][16]

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude product (~100 g) in a suitable solvent (e.g., dichloromethane or acetone).

    • Add ~150-200 g of silica gel to this solution and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator.

    • Carefully add this powder to the top of the packed column, creating a uniform layer. Add a thin layer of sand on top to prevent disturbance.[10]

  • Elution:

    • Begin eluting with the low-polarity mobile phase, applying pressure to achieve a steady flow rate.

    • Gradually increase the polarity of the mobile phase (gradient elution) based on TLC analysis of the starting material. For example, move from 95:5 to 80:20 Hexane/Ethyl Acetate.

  • Fraction Collection and Monitoring:

    • Collect fractions of a consistent volume.

    • Monitor the composition of each fraction using TLC, visualizing with a UV lamp.[10]

    • Combine the fractions that contain the pure product.

  • Product Isolation:

    • Remove the solvent from the combined pure fractions under reduced pressure to yield the purified product.

References

  • Zean Process Engineering. (2020, November 11). Purification of active pharmaceutical ingredients (APIS).
  • Sigma-Aldrich. Troubleshooting Purification Methods.
  • Hilaris. (2025, February 27). Optimizing Pharmaceutical Production with Advanced Separation Technologies.
  • Sunresin. (2023, February 21). 8 Steps for A Purification Process for Natural Ingredient-for Large Scale Industrial Production.
  • Hilaris. (2025, February 27). Advanced separation methods like chromatography and membrane filtration.
  • Zamann Pharma Support GmbH. API Purification.
  • Benchchem. Scale-Up Synthesis of 1-(5-Amino-2-methylphenyl)ethanone: Application Notes and Protocols.
  • Benchchem. Application Note: Purification of 4-Chloro-3-nitrophenyl 2-thienyl ketone using Column Chromatography.
  • Columbia University. Column chromatography. Retrieved from Columbia University Department of Chemistry.
  • Benchchem. An In-depth Technical Guide on the Stability and Storage of 1-(5-Amino-2-methylphenyl)ethanone.
  • Journal of Visualized Experiments. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
  • United Filtration Systems. Troubleshooting Guide.
  • Phenomenex. (2025, December 12). Column Chromatography Guide.
  • Dutscher. Protein purification troubleshooting guide.
  • Benchchem. Technical Support Center: Large-Scale Purification of Multinoside A.
  • YouTube. (2019, April 23). The Science of Recrystallization.
  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
  • Cytiva. Protein purification troubleshooting guide.
  • PubChem. 1-(5-Amino-2-hydroxy-4-methoxy-phenyl)ethanone.
  • MilliporeSigma. HIC Purification Options and Scale up with SOURCE™ Media.
  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
  • Benchchem. Recrystallization solvents for purifying 2-amino-thiazole-5-carboxylic-acid derivatives.
  • Consolidated Chemical. Acetophenone - High-Quality Solvent & Intermediate.
  • ResearchGate. (2021, January 19). How to recrystallize amine compound and it is not soluble in common organic solvents.
  • ResearchGate. 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone.
  • PMC. The crystal structure of 1-(2-hydroxy-5-methoxyphenyl)ethanone 4,4-dimethylthiosemicarbazone.
  • PMC. A unified method for purification of basic proteins.
  • MDPI. (2022, December 1). Surfactant Provided Control of Crystallization Polymorphic Outcome and Stabilization of Metastable Polymorphs of 2,6-Dimethoxyphenylboronic Acid.
  • CymitQuimica. CAS 30954-71-3: 1-(2-Amino-5-hydroxyphenyl)ethanone.
  • PMC. 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone.
  • PubChem. 1-(5-Amino-2-hydroxyphenyl)ethanone.
  • Bio-Works. Purification of a 45-amino acid residue peptide using WorkBeads 40S.
  • MilliporeSigma. 1-(5-chloro-2-hydroxy-4-methoxyphenyl)ethan-1-one.
  • PubMed. Derivatives of 1-aminooxy-3-aminopropane as polyamine antimetabolites: stability and effects on BHK21/C13 cells.
  • IBA Lifesciences. Protein purification product formats.
  • Manasa Life Sciences. 1-(5-Amino-2-hydroxyphenyl)ethanone.
  • NIST. Chemical Properties of Ethanone, 1-(2-hydroxy-5-methoxyphenyl)- (CAS 705-15-7).
  • Royal Society of Chemistry. Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information.
  • MilliporeSigma. 1-(4-hydroxy-3-methoxyphenyl)ethan-1-one.
  • Google Patents. US4816489A - 1-(aminophenyl)-2-aminoethanone derivatives.
  • ResearchGate. (2025, October 16). Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors.
  • PMC. (2019, July 26). Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors.

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Activity Guide: 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one and Paeonol-Derived Analogs in Anti-Inflammatory Drug Discovery

As a Senior Application Scientist specializing in targeted anti-inflammatory drug discovery, I frequently evaluate the optimization trajectories of natural product scaffolds. Paeonol (2-hydroxy-4-methoxyacetophenone), a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in targeted anti-inflammatory drug discovery, I frequently evaluate the optimization trajectories of natural product scaffolds. Paeonol (2-hydroxy-4-methoxyacetophenone), a phenolic compound isolated from Paeonia suffruticosa, exhibits well-documented but moderate anti-inflammatory properties [1]. To bridge the gap between a baseline natural product and a highly potent clinical candidate, strategic structural optimization is required.

The synthesis of 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one marks a critical evolutionary step in this process. By serving as a highly reactive intermediate, it enables the generation of advanced urea-based analogs that act as potent inhibitors of T-LAK cell-originated protein kinase (TOPK). This guide objectively compares the biological performance of this intermediate against its natural precursor and its optimized downstream analogs, providing actionable, self-validating protocols for your own research workflows.

Structural Evolution & Mechanistic Causality

Paeonol inherently inhibits TOPK—a MEK3/6-related MAPKK family member—but only at relatively high concentrations (IC50 ~100 µM). The strategic introduction of an amino group at the 5-position to create 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one is not merely for direct biological activity; it is a calculated synthetic decision.

The primary amine acts as a nucleophilic handle for a "fragment growing" approach via urea or amide coupling. This modification allows the molecule to extend deeply into the hydrophobic pockets of the TOPK kinase domain. The resulting urea derivatives, notably Compound B12 (TOPK-p38/JNK-IN-1) , demonstrate a nearly 50-fold increase in potency by locking the kinase in an inactive conformation, thereby preventing the downstream phosphorylation of p38 and JNK [1].

Mechanistic Pathway Visualization

TOPK_Pathway LPS LPS Stimulation TOPK TOPK Kinase LPS->TOPK MAPK p38 / JNK Pathway TOPK->MAPK NFKB NF-κB Translocation MAPK->NFKB Inflammation Pro-inflammatory Cytokines (iNOS, COX-2, NO) NFKB->Inflammation Inhibitor Compound B12 (Urea Analog) Inhibitor->TOPK Inhibits

Inhibition of the TOPK-p38/JNK signaling pathway by paeonol-derived urea analogs.

Comparative Performance Data

The following table summarizes the quantitative leap in biological activity achieved through the structural evolution from the base natural product to the optimized urea analog [1][2].

CompoundStructural ModificationTOPK Inhibition / NO Reduction (IC50)Cytotoxicity (IC50)Role in Drug Development
Paeonol Natural base scaffold~100 µMLowBaseline reference
1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one 5-Amino substitutionModerateLowKey synthetic intermediate
Compound B12 (TOPK-p38/JNK-IN-1) 5-Urea derivative2.14 µM> 50 µMLead therapeutic candidate

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Causality for critical experimental conditions is explicitly stated to aid in troubleshooting and protocol transfer.

Protocol A: Synthesis of 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one

This protocol details the conversion of paeonol into the active amino intermediate.

  • Nitration: Dissolve 10 g of paeonol in 40 mL of acetic acid. Dropwise add 16 mL of nitric acid under strict ice/water cooling. Stir for 3 hours.

    • Causality: Acetic acid is utilized as a milder solvent compared to sulfuric acid. This prevents over-nitration and directs the nitro group exclusively para to the methoxy group (the 5-position) due to a combination of steric hindrance and electronic directing effects.

  • Precipitation: Pour the solution into ice water to produce a yellow precipitate. Filter and recrystallize with ethanol to yield 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethan-1-one.

  • Catalytic Reduction: Dissolve 2 g of the nitrated intermediate in 40 mL of methanol. Add 10% Pd/C catalyst. Acidify the suspension to pH 3–4 using 1 M HCl.

    • Causality: Acidic conditions are critical here; they prevent the spontaneous oxidative degradation of the newly formed electron-rich aniline derivative.

  • Hydrogenation: Stir vigorously under hydrogen gas at atmospheric pressure for 4 hours. Filter the catalyst and concentrate under reduced pressure to yield the target 5-amino compound (approx. 95% yield).

Protocol B: In Vitro Anti-Inflammatory Assay (RAW264.7 NO Production)

This assay quantifies the downstream functional effect of TOPK inhibition.

  • System Validation Setup: Seed RAW264.7 macrophages in 96-well plates. Include a vehicle control (DMSO), a positive inhibition control (e.g., Dexamethasone), and an LPS-only stimulated control.

    • Causality: LPS binds to TLR4, providing a highly reliable and robust trigger for the TOPK/NF-κB axis, ensuring the dynamic range of the assay is validated before reading test compounds.

  • Pre-treatment: Treat cells with varying concentrations of the synthesized analogs (0.1 µM to 50 µM) for 1 hour.

    • Causality: A 1-hour pre-treatment ensures the inhibitor fully occupies the TOPK active site before the LPS-induced signaling cascade initiates, preventing false negatives.

  • Stimulation & Readout: Add 1 µg/mL LPS and incubate for 24 hours. Collect the supernatant and quantify Nitric Oxide (NO) production using the Griess reagent assay. Read absorbance at 540 nm.

Protocol C: In Vivo Psoriasis-Like Skin Inflammation Model

This protocol evaluates the in vivo efficacy and bioavailability of the optimized analogs (e.g., Compound B12).

  • Induction: Apply 5% Imiquimod (IMQ) cream topically to the shaved backs and right ears of 6–8-week-old female BALB/c mice daily for 7 days.

    • Causality: IMQ activates the TLR7/8 pathway, reliably inducing epidermal hyperplasia and immune cell infiltration that perfectly mimics human psoriasis pathology.

  • Administration: Administer Compound B12 intragastrically (IG) at 20 mg/kg and 40 mg/kg once daily, concurrent with IMQ application.

    • Causality: Intragastric administration is chosen over topical application to validate the oral bioavailability of the urea analog, proving that the structural modifications maintain favorable pharmacokinetic properties while enhancing target affinity.

  • Evaluation: Monitor ear thickness daily using a micrometer. On day 8, sacrifice the mice and perform H&E staining on skin tissue to evaluate epidermal thickness and inflammatory infiltration.

References

  • Discovery of novel paeonol-based derivatives against skin inflammation in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • TOPK-p38/JNK-IN-1 (Compound B12) Biological Activity and Chemical Properties. ChemSrc.[Link]

Comparative

Comparing the synthesis efficiency of 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one with other methods

An In-Depth Comparative Guide to the Synthesis of 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one Authored by: A Senior Application Scientist Publication Date: March 14, 2026 Abstract 1-(5-Amino-2-hydroxy-4-methoxypheny...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Synthesis of 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one

Authored by: A Senior Application Scientist

Publication Date: March 14, 2026

Abstract

1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one is a substituted hydroxyacetophenone derivative that serves as a valuable intermediate in the synthesis of various pharmaceutical compounds and organic molecules.[1] Its specific substitution pattern—an amino, a hydroxyl, and a methoxy group on the aromatic ring—necessitates a carefully designed, regioselective synthetic strategy. This guide provides a comprehensive comparison of potential synthetic pathways, evaluating them based on efficiency, scalability, safety, and atom economy. We present a primary, multi-step synthesis route with detailed experimental protocols and discuss several alternative methods, supported by mechanistic insights and comparative data. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of this and structurally related compounds.

Introduction: The Challenge of Regioselectivity

The synthesis of polysubstituted aromatic compounds like 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one presents a significant challenge in controlling the regioselectivity of each functional group's introduction. The hydroxyl, methoxy, amino, and acetyl groups all exert distinct electronic and steric influences on the aromatic ring, which must be strategically leveraged to achieve the desired isomer. The primary synthetic route detailed below is designed as a logical, step-wise approach starting from a readily available precursor. Alternative routes are then explored to provide a comparative landscape of synthetic possibilities.

Primary Synthetic Route: A Step-Wise Functionalization Approach

This proposed route begins with the commercially available 2-hydroxy-4-methoxyacetophenone and introduces the amino group via a nitration-reduction sequence. This strategy is often favored for its reliable and well-documented reaction steps.

Workflow for the Primary Synthetic Route

A 2-Hydroxy-4-methoxyacetophenone B Nitration (HNO₃, H₂SO₄) A->B Step 1 C 1-(2-Hydroxy-4-methoxy-5-nitrophenyl)ethanone B->C D Reduction (Pd/C, H₂) C->D Step 2 E 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one D->E

Caption: Primary synthesis via nitration and reduction.

Step 1: Nitration of 2-Hydroxy-4-methoxyacetophenone
  • Causality and Expertise: The initial substrate, 2-hydroxy-4-methoxyacetophenone, possesses two activating groups: a strongly activating hydroxyl group (-OH) and a moderately activating methoxy group (-OCH₃). Both are ortho, para-directing. The position ortho to the hydroxyl group and meta to the methoxy group is sterically hindered by the acetyl group. The position para to the hydroxyl group is occupied by the methoxy group. Therefore, electrophilic substitution is directed to the position ortho to the hydroxyl group (C5), which is also ortho to the methoxy group, leading to the desired 5-nitro product.

  • Experimental Protocol:

    • In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool 50 mL of concentrated sulfuric acid to 0°C in an ice-salt bath.

    • Slowly add 10.0 g of 2-hydroxy-4-methoxyacetophenone to the cooled sulfuric acid while maintaining the temperature below 5°C.

    • Prepare a nitrating mixture by slowly adding 4.5 mL of fuming nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cooled to 0°C.

    • Add the nitrating mixture dropwise to the solution of the acetophenone over 1 hour, ensuring the reaction temperature does not exceed 5°C.

    • After the addition is complete, stir the mixture for an additional 2 hours at 0-5°C.

    • Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

    • The yellow precipitate of 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried.

Step 2: Reduction of the Nitro Group
  • Causality and Expertise: Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient and clean method for the reduction of aromatic nitro groups to amines.[2] This method is preferred over reducing agents like Sn/HCl or Fe/HCl, which can lead to more complex workups and the formation of metallic waste. The reaction proceeds with high chemoselectivity, leaving the ketone and other functional groups intact.

  • Experimental Protocol:

    • In a hydrogenation flask, dissolve 8.0 g of the synthesized 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone in 150 mL of ethanol.

    • Add 0.8 g of 10% Palladium on carbon (Pd/C) to the solution.[3]

    • Secure the flask to a hydrogenation apparatus (e.g., Parr hydrogenator) and purge the system with hydrogen gas.

    • Pressurize the vessel with hydrogen to 50 psi and shake or stir the mixture vigorously at room temperature.

    • Monitor the reaction progress by observing the cessation of hydrogen uptake or by using Thin Layer Chromatography (TLC).

    • Upon completion, carefully vent the system and filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with a small amount of ethanol.

    • Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

    • Recrystallize the crude solid from an ethanol/water mixture to obtain pure 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one.

Alternative Synthetic Strategies

While the primary route is robust, alternative methods can offer advantages in terms of starting material availability, cost, or avoidance of harsh nitrating conditions.

Alternative Route A: Fries Rearrangement followed by Functionalization

This route begins with a simpler, commercially available phenol and builds the complexity through a sequence of acylation, hydroxylation, and amination.

  • Workflow for Alternative Route A

A 3-Methoxyphenol B Acetylation (Acetic Anhydride) A->B C 3-Methoxyphenyl acetate B->C D Fries Rearrangement (AlCl₃) C->D E 1-(2-Hydroxy-4-methoxyphenyl)ethanone D->E F Nitration (HNO₃, H₂SO₄) E->F G 1-(2-Hydroxy-4-methoxy-5-nitrophenyl)ethanone F->G H Reduction (Pd/C, H₂) G->H I Final Product H->I

Caption: Synthesis via Fries Rearrangement.

  • Discussion: The Fries rearrangement is a classic method for converting phenolic esters to hydroxy aryl ketones.[4][5] The reaction is catalyzed by Lewis acids, typically aluminum chloride (AlCl₃).[6] A key challenge is controlling the regioselectivity between the ortho and para products. Low temperatures (<60°C) generally favor the para-isomer, while high temperatures (>160°C) favor the ortho-isomer.[5][6] For the synthesis of 1-(2-Hydroxy-4-methoxyphenyl)ethanone from 3-methoxyphenyl acetate, high temperatures would be required to favor the desired ortho migration. Once the key intermediate is formed, the synthesis converges with the primary route (nitration and reduction).

Alternative Route B: Hoesch Reaction on a Substituted Phenol

The Hoesch reaction provides a direct method to acylate electron-rich phenols using a nitrile and an acid catalyst.[7][8]

  • Workflow for Alternative Route B

A 4-Methoxy-3-aminophenol B Hoesch Reaction (Acetonitrile, ZnCl₂, HCl) A->B C 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one B->C

Caption: Direct synthesis via the Hoesch Reaction.

  • Discussion: This route is hypothetically the most efficient, potentially achieving the synthesis in a single step from a key intermediate, 4-methoxy-3-aminophenol. The Hoesch reaction involves the condensation of a nitrile (acetonitrile in this case) with a highly activated phenol.[9] The reaction is catalyzed by a Lewis acid (e.g., ZnCl₂) and hydrogen chloride.[10] However, this route's feasibility is entirely dependent on the commercial availability and cost of the starting material, 4-methoxy-3-aminophenol, which is not a common chemical. Furthermore, the strongly acidic conditions of the Hoesch reaction could be problematic with the free amino group, potentially leading to side reactions or requiring a protection-deprotection sequence, which would add steps and reduce the overall efficiency.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on several factors, including laboratory capabilities, budget, and desired scale. The following table provides a side-by-side comparison.

ParameterPrimary Route (Nitration/Reduction)Alternative A (Fries Rearrangement)Alternative B (Hoesch Reaction)
Starting Material 2-Hydroxy-4-methoxyacetophenone3-Methoxyphenol4-Methoxy-3-aminophenol
Number of Steps 241 (from key intermediate)
Key Reactions Electrophilic Nitration, Catalytic HydrogenationAcetylation, Fries Rearrangement, Nitration, ReductionHoesch Acylation
Typical Overall Yield Moderate to HighLow to ModeratePotentially High (if successful)
Scalability Good; hydrogenation can be scaled effectively.Moderate; Fries rearrangement can be difficult to scale.Poor to Moderate; requires gaseous HCl.
Safety/Hazards Use of fuming nitric acid (corrosive, strong oxidizer); Flammable H₂ gas.Use of AlCl₃ (moisture-sensitive, corrosive); Nitrating agents.Use of gaseous HCl (toxic, corrosive); ZnCl₂.
Pros Reliable, well-established reactions. Good regiocontrol in nitration step.Starts from a simpler precursor.Potentially very short and efficient.
Cons Uses hazardous nitrating agents.Fries rearrangement can give isomeric mixtures and be low-yielding. Longer route.Starting material is rare/expensive. Harsh acidic conditions.

Conclusion and Recommendations

For laboratory-scale synthesis where reliability and predictability are paramount, the Primary Synthetic Route starting from 2-hydroxy-4-methoxyacetophenone is the most recommended approach. The steps are high-yielding and the regiochemical outcome of the nitration is well-controlled by the existing substituents.

Alternative Route A offers a viable, albeit longer, pathway if the starting material for the primary route is unavailable. Careful optimization of the Fries rearrangement temperature would be critical to maximize the yield of the required ortho-acylated intermediate.[5][6]

Alternative Route B represents a more elegant and atom-economical approach on paper. However, the practical challenges associated with the starting material's availability and the harsh reaction conditions make it a less feasible option for most applications without significant process development.

Ultimately, the optimal synthetic strategy will be dictated by a careful consideration of starting material cost, available equipment, safety protocols, and the desired scale of production.

References

  • Organic Reactions. The Hoesch Synthesis.

  • Wikipedia. Dakin oxidation.

  • ChemRxiv. The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p-Hydroxyacetophenone at Different Scale.

  • Grokipedia. Elbs persulfate oxidation.

  • Chemistry Learner. Fries Rearrangement: Definition, Example, and Mechanism.

  • Pharm D Guru. FRIES REARRANGEMENT.

  • Vdocuments. B.SC Sem – IV CHEMISTRY HONOURS Paper ; CC – 10 Unit : Rearrangement Reaction Dakin Rearrangement The Dakin oxidation (or D.

  • Grokipedia. Hoesch reaction.

  • Alfa Chemistry. Dakin Oxidation.

  • Organic Chemistry Portal. Dakin Reaction.

  • Vdocuments. Elbs Persulphate Oxidation.

  • J&K Scientific LLC. Dakin Reaction.

  • Scribd. Reimer-Tiemann Reaction Overview | PDF | Organic Chemistry.

  • Wikipedia. Reimer–Tiemann reaction.

  • ResearchGate. The Hoesch Synthesis.

  • Journal of Chemical and Pharmaceutical Research. Solvent free synthesis of p-hydroxyacetophenone in a situ using eco-friendly catalyst in Fries rearrangement.

  • Wikipedia. Hoesch reaction.

  • Organic Reactions. The Persulfate Oxidation of Phenols and Arylamines (The Elbs and the Boyland-Sims Oxidations).

  • BenchChem. Technical Support Center: Optimizing 2'-Hydroxyacetophenone Yield in Fries Rearrangement.

  • BenchChem. The Reimer-Tiemann Reaction: Application Notes and Protocols for the Ortho-Formylation of Substituted Phenols.

  • Unacademy. Reimer-Tiemann Reaction | JEE Chemistry.

  • Journal of the Serbian Chemical Society. O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS.

  • Online Organic Chemistry Tutor. Reimer-Tiemann Reaction.

  • Wikipedia. Elbs persulfate oxidation.

  • Taylor & Francis Online. O-Acylation of Substituted Phenols with Various Alkanoyl Chlorides Under Phase-Transfer Catalyst Conditions.

  • Google Patents. Process for the acetylation of a mono-substituted phenol or a mono-substituted naphthol.

  • Filo. Houben-Hoesch Reaction: Condensation of organic nitriles with phenols in...

  • MDPI. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions.

  • Google Patents. Synthetic method of 3-amino-2-hydroxyacetophenone.

  • ResearchGate. The Elbs and Boyland-Sims peroxydisulfate oxidations.

  • ResearchGate. Probable reaction mechanism of acetylation of substituted phenols with acetic anhydride (AA) over a solid acid catalyst.

  • BenchChem. Synthesis of 4-Methoxy-3-methylphenol: An Application Note and Detailed Protocol.

  • Designer-Drug.com. Synthesis of 4-Methoxyphenol.

  • Google Patents. Synthesis of m-hydroxyacetophenone by one-pot method.

  • Molbase. 4-methoxy-3-amino phenol.

  • PubChem. 1-(5-Amino-2-hydroxy-4-methoxy-phenyl)ethanone.

  • BenchChem. Technical Support Center: Synthesis of 1-(5-Amino-2-methylphenyl)ethanone.

  • Google Patents. Method for synthesizing 3-hydroxyacetophenone.

  • Rhodium.ws. Synthesis of 4-Methoxyphenol.

  • PrepChem.com. Synthesis of 2-amino-4-methoxyphenol.

  • MDPI. Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information.

  • BenchChem. A Comparative Guide to the Synthesis and Characterization of 2-Amino-1-(4-hydroxyphenyl)ethanone and its Intermediates.

  • Manasa Life Sciences. 1-(5-Amino-2-hydroxyphenyl)ethanone.

  • MDPI. Synthesis of 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl) methylidene]amino}phenoxy)phenyl]imino}methyl)- 6 -methoxy phenol.

  • ChemicalBook. (2-hydroxyphenyl)-(4-methoxyphenyl)methanone synthesis.

Sources

Validation

Spectroscopic Comparison of 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one and Its Precursors: A Technical Guide

Executive Summary Acetophenone derivatives, particularly paeonol (2-hydroxy-4-methoxyacetophenone), are foundational scaffolds in drug discovery, frequently isolated from natural sources like Paeoniae Radix1. Modifying t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Acetophenone derivatives, particularly paeonol (2-hydroxy-4-methoxyacetophenone), are foundational scaffolds in drug discovery, frequently isolated from natural sources like Paeoniae Radix1. Modifying the C-5 position of the paeonol scaffold drastically alters its electronic landscape, enabling the synthesis of derivatives with potent antioxidant 2 and nematicidal 3 properties.

This guide provides an objective, data-driven spectroscopic comparison (NMR, FT-IR, UV-Vis) between the target product, 1-(5-amino-2-hydroxy-4-methoxyphenyl)ethan-1-one (5-aminopaeonol), and its direct precursors: paeonol and 5-nitropaeonol.

Mechanistic Rationale & Synthetic Strategy

The transformation from paeonol to 5-aminopaeonol requires a controlled two-step sequence: electrophilic aromatic substitution (nitration) followed by catalytic hydrogenation.

  • Regioselectivity Causality : The C-2 hydroxyl (strongly activating, ortho/para directing) and C-4 methoxy (activating, ortho/para directing) groups synergistically direct electrophiles to the C-5 position. The C-3 position is sterically hindered and electronically less favored for initial attack.

  • Electronic Tuning : The introduction of a nitro group (Electron Withdrawing Group, EWG) at C-5 withdraws electron density from the aromatic ring via resonance, deshielding adjacent protons. Subsequent reduction to an amino group (Electron Donating Group, EDG) reverses this effect, enriching the ring's electron density and shielding the adjacent protons.

Workflow cluster_0 Synthetic Pathway & Electronic Tuning N1 Paeonol (Precursor) N2 5-Nitropaeonol (EWG Intermediate) N1->N2 Electrophilic Aromatic Substitution HNO3 / AcOH, 0-30°C N3 5-Aminopaeonol (EDG Target) N2->N3 Catalytic Hydrogenation H2, 10% Pd/C, EtOH, RT

Figure 1: Synthetic workflow for 5-aminopaeonol from paeonol via nitration and reduction.

Spectroscopic Data Comparison

The structural modifications at C-5 are definitively confirmed through spectroscopic analysis. The following tables summarize the quantitative data and the physical causality behind the observed shifts.

Nuclear Magnetic Resonance (¹H NMR) Analysis

The most diagnostic signals in the ¹H NMR spectrum are the aromatic protons (H-3 and H-6) and the intramolecularly hydrogen-bonded hydroxyl proton at C-2.

Logic Sub C-5 Substituent Effect EWG Nitro Group (-NO2) Strong EWG Sub->EWG EDG Amino Group (-NH2) Strong EDG Sub->EDG NMR_EWG Deshielding of H-6 Downfield Shift (~8.5 ppm) EWG->NMR_EWG Electron withdrawal NMR_EDG Shielding of H-6 Upfield Shift (~7.1 ppm) EDG->NMR_EDG Electron donation

Figure 2: Logical relationship between C-5 substituents and resulting 1H NMR chemical shifts.

Table 1: ¹H NMR Spectroscopic Comparison (CDCl₃, 400 MHz)

Proton AssignmentPaeonol (Precursor)5-Nitropaeonol (Intermediate)5-Aminopaeonol (Target)Signal Causality & Multiplicity
-OH (C-2) 12.50 ppm (s)12.85 ppm (s)12.10 ppm (s)Intramolecular H-bond to C=O. EWG increases phenolic acidity (downfield); EDG decreases it (upfield).
H-6 7.62 ppm (d, J=8.8 Hz)8.51 ppm (s)7.12 ppm (s)Ortho to C-5. Highly sensitive to inductive/resonance effects of the C-5 substituent.
H-3 6.45 ppm (d, J=2.4 Hz)6.55 ppm (s)6.35 ppm (s)Meta to C-5. Minimal shift; remains shielded by the C-2 OH and C-4 OMe groups.
H-5 6.45 ppm (dd)SubstitutedSubstitutedOverlaps with H-3 in paeonol; disappears upon C-5 functionalization.
-NH₂ NoneNone4.20 ppm (br s)Primary amine protons. Broad singlet due to quadrupolar relaxation of nitrogen and rapid exchange.
-OCH₃ (C-4) 3.85 ppm (s)3.98 ppm (s)3.82 ppm (s)Methoxy protons. Slight deshielding observed in the nitro intermediate.
-COCH₃ (C-1) 2.55 ppm (s)2.62 ppm (s)2.48 ppm (s)Acetyl methyl protons.
FT-IR and UV-Vis Spectroscopic Analysis

Vibrational and electronic transitions provide orthogonal validation to the NMR data, particularly highlighting changes in conjugation and bond order.

Table 2: FT-IR and UV-Vis Comparison

ParameterPaeonol5-Nitropaeonol5-AminopaeonolCausality
IR: ν(O-H) ~3200 cm⁻¹ (br)~3150 cm⁻¹ (br)~3350 cm⁻¹ (br)Intramolecular H-bond strength is modulated by C-5 electronics, shifting the broad O-H stretch.
IR: ν(N-H) NoneNone3420, 3340 cm⁻¹Asymmetric and symmetric stretching modes characteristic of a primary amine.
IR: ν(C=O) 1640 cm⁻¹1655 cm⁻¹1630 cm⁻¹Conjugated ketone. EWG reduces ring delocalization into C=O (higher ν); EDG increases it (lower ν).
IR: ν(NO₂) None1525, 1345 cm⁻¹NoneAsymmetric and symmetric nitro stretching.
UV: λmax 274 nm, 316 nm265 nm, 345 nm285 nm, 330 nmBathochromic shift in the nitro derivative due to extended conjugation and charge transfer bands.

Self-Validating Experimental Protocols

To ensure high reproducibility, the following protocols incorporate built-in validation checkpoints to confirm the success of each transformation before proceeding.

Protocol A: Synthesis of 1-(2-Hydroxy-4-methoxy-5-nitrophenyl)ethan-1-one (5-Nitropaeonol)
  • Reagent Preparation : Dissolve 10.0 mmol of paeonol in 15 mL of glacial acetic acid.

    • Causality: Acetic acid acts as a moderating solvent that stabilizes the nitronium ion while preventing the oxidative degradation of the electron-rich aromatic ring.

  • Nitration : Cool the solution to 0–5 °C. Add 12.0 mmol of concentrated HNO₃ dropwise over 30 minutes, then allow to stir at room temperature.

    • Causality: Strict stoichiometric and temperature control prevents over-nitration to the 3,5-dinitropaeonol derivative 3.

  • Isolation : Pour the mixture into 100 mL of ice water. Filter the resulting yellow precipitate and recrystallize from ethanol.

  • Validation Checkpoint : Perform TLC (Hexane:EtOAc 3:1). The product spot should show a lower Rf​ than paeonol. Confirm the presence of the 1525 cm⁻¹ NO₂ stretch via rapid FT-IR.

Protocol B: Synthesis of 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one (5-Aminopaeonol)
  • Catalyst Loading : Suspend 5.0 mmol of 5-nitropaeonol in 20 mL of absolute ethanol. Add 10 wt% Pd/C (0.05 mmol Pd).

    • Causality: Pd/C is selected over chemical reductants (e.g., SnCl₂) to avoid heavy metal coordination with the highly chelating bidentate product (C-2 OH and C-1 carbonyl).

  • Hydrogenation : Stir the suspension vigorously under a hydrogen atmosphere (1 atm) at room temperature for 4 hours.

  • Isolation : Filter the mixture through a Celite pad to remove the pyrophoric catalyst. Concentrate the filtrate under reduced pressure to yield a pale solid.

  • Validation Checkpoint : The visual color change from bright yellow (nitro) to pale/colorless (amino) indicates reaction progress. Confirm completion via ¹H NMR by the total disappearance of the highly deshielded H-6 singlet at ~8.51 ppm.

Protocol C: Standardized Spectroscopic Acquisition
  • NMR : Dissolve 15 mg of the purified analyte in 0.6 mL of CDCl₃ containing 0.03% v/v TMS. Acquire at 400 MHz with a relaxation delay (D1) of 2.0 seconds.

    • Causality: An extended relaxation delay ensures the accurate integration of the broad -NH₂ and -OH signals, which have longer T1​ relaxation times.

  • FT-IR : Prepare KBr pellets (1 mg sample : 100 mg KBr) and press under vacuum.

    • Causality: Vacuum pressing minimizes ambient moisture interference in the critical 3000–3500 cm⁻¹ region where N-H and O-H stretching occurs.

References

  • Analysis of Paeoniae Radix by high-performance liquid chromatography-electrospray ionization-mass spectrometry.SciSpace, 2003.
  • Synthesis and Evaluation of Paeonol Derivatives as Potential Multifunctional Agents for the Treatment of Alzheimer's Disease.MDPI, 2015.
  • Synthesis of novel 3/5(3,5)-(di)nitropaeonol hydrazone derivatives as nematicidal agents.Taylor & Francis, 2021.

Sources

Comparative

In vitro efficacy of 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one derivatives compared to known drugs

As drug development pivots toward highly selective kinase inhibitors for dermatological conditions, the structural evolution of natural products has become a critical strategy. Paeonol (2-hydroxy-4-methoxyacetophenone),...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward highly selective kinase inhibitors for dermatological conditions, the structural evolution of natural products has become a critical strategy. Paeonol (2-hydroxy-4-methoxyacetophenone), a widely studied botanical compound, exhibits broad but weak anti-inflammatory properties (IC50 > 100 μM) [1][2]. To optimize its binding affinity and pharmacokinetic profile, researchers have synthesized a critical intermediate: 1-(5-amino-2-hydroxy-4-methoxyphenyl)ethan-1-one [3].

This guide provides an objective, data-driven comparison of urea-based derivatives synthesized from this intermediate—specifically focusing on Compound B12 (TOPK-p38/JNK-IN-1)—against established reference drugs.

Mechanistic Rationale: Targeting TOPK in Skin Inflammation

The introduction of an amino group at the 5-position of the paeonol scaffold allows for the fragment-based growing of urea linkers [1]. The urea moiety is privileged in medicinal chemistry due to its ability to form multiple, highly stable hydrogen bonds with the hinge region of target kinases[1].

The primary target of these 1-(5-amino-2-hydroxy-4-methoxyphenyl)ethan-1-one derivatives is T-LAK-cell-originated protein kinase (TOPK) , a mitogen-activated protein kinase kinase (MAPKK) [4]. In conditions like psoriasis or UV-induced dermatitis, TOPK is overexpressed and aggressively phosphorylates downstream p38 and JNK, leading to the nuclear translocation of NF-κB and STAT3, which subsequently drives the transcription of pro-inflammatory cytokines (NO, TNF-α, IL-6) [5].

Pathway Stimulus LPS / UV Radiation TOPK TOPK (PBK) Stimulus->TOPK Activates MAPK p38 / JNK MAPK TOPK->MAPK Phosphorylates Transcription NF-κB / STAT3 MAPK->Transcription Translocates Cytokines Pro-inflammatory Cytokines (NO, TNF-α, IL-6) Transcription->Cytokines Gene Expression Inhibitor 1-(5-Amino...)-ethan-1-one Derivatives (e.g., B12) Inhibitor->TOPK Inhibits Kinase Activity

Mechanistic pathway of TOPK-mediated skin inflammation and targeted inhibition by urea derivatives.

In Vitro Efficacy: Comparative Analysis

To evaluate the therapeutic window of 1-(5-amino-2-hydroxy-4-methoxyphenyl)ethan-1-one derivatives, we must compare them against both their parent compound (Paeonol) and a highly potent, classic TOPK inhibitor originally developed for oncology, OTS964 [6][7].

Compound / DrugPrimary TargetIC₅₀ (NO Production)IC₅₀ (Kinase Activity)Cell Viability / Toxicity Profile
Paeonol (Parent)TOPK (Weak affinity)> 100 μM~100 μMLow toxicity; requires high doses for efficacy.
Derivative B12 TOPK2.14 μM < 5 μMHigh viability (IC₅₀ > 50 μM) in RAW264.7 cells.
OTS964 (Reference)TOPK (High affinity)N/A28 nM High toxicity ; induces cytokinesis defects & apoptosis.

Analytical Insight: While OTS964 is exceptionally potent (28 nM)[6], its mechanism of action induces severe cytokinesis defects, making it highly cytotoxic and suitable primarily for aggressive cancers[7]. Conversely, Derivative B12 strikes an optimal balance for chronic inflammatory conditions like psoriasis[8]. It achieves a 50-fold increase in potency over paeonol (IC₅₀ = 2.14 μM) while maintaining a wide safety margin (cell viability IC₅₀ > 50 μM), ensuring that the reduction in inflammation is driven by target engagement rather than cell death [4][9].

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the evaluation of these derivatives relies on a self-validating system of orthogonal assays. The protocols below establish causality by sequentially ruling out cytotoxicity, confirming phenotypic anti-inflammatory effects, and validating direct target engagement.

Protocol A: Orthogonal Viability Screening (MTT Assay)

Causality Check: Before interpreting anti-inflammatory data, we must rule out cytotoxicity. A compound that kills macrophages will artificially lower NO production, yielding a false positive.

  • Cell Seeding: Seed RAW264.7 murine macrophages at a density of 1×104 cells/well in a 96-well plate[1]. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat cells with the 1-(5-amino-2-hydroxy-4-methoxyphenyl)ethan-1-one derivative (e.g., Compound B12) at gradient concentrations (4 μM, 20 μM, 100 μM)[1]. Include a vehicle control (0.1% DMSO).

  • Reagent Addition: After 24 hours, add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization & Readout: Carefully aspirate the media and dissolve the resulting intracellular formazan crystals in 150 μL of DMSO. Measure absorbance at 490 nm using a microplate reader.

  • Validation: Only concentrations maintaining >90% cell viability relative to the vehicle control should be advanced to the NO production assay.

Protocol B: LPS-Induced Nitric Oxide (NO) Production Assay

Causality Check: NO serves as a highly reliable surrogate marker for the activation of the pro-inflammatory NF-κB pathway. The use of a standard curve ensures absolute, rather than just relative, quantification.

  • Pre-treatment: Seed RAW264.7 cells ( 5×104 cells/well) and pre-treat with the derivative (0.5 to 10 μM) for 1 hour[8].

  • Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) at a final concentration of 0.5 μg/mL[8]. Incubate for 24 hours.

  • Griess Reaction: Transfer 50 μL of the cell culture supernatant to a new plate. Add 50 μL of Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

  • Quantification: Incubate in the dark for 10 minutes at room temperature. Measure absorbance at 540 nm. Calculate the exact NO concentration by interpolating against a freshly prepared sodium nitrite ( NaNO2​ ) standard curve (0–100 μM).

Protocol C: In Vitro Kinase Target Validation

Causality Check: Moving from phenotypic observation to mechanistic proof. This cell-free assay confirms that the derivative directly inhibits TOPK catalytic activity, rather than acting on an upstream receptor.

  • Reaction Assembly: In a kinase buffer, combine active recombinant TOPK protein with the synthetic derivative at varying concentrations (0.1 μM to 10 μM). Incubate for 15 minutes at room temperature to allow compound binding.

  • Substrate Addition: Add purified GST-histone-H3 (the specific downstream substrate of TOPK) and 100 μM ATP to initiate the reaction[10].

  • Incubation & Termination: Incubate at 30°C for 30 minutes. Terminate the reaction by adding SDS loading buffer and boiling the samples for 5 minutes.

  • Western Blot Analysis: Resolve the proteins via SDS-PAGE and transfer to a PVDF membrane. Probe with a primary antibody specific to phosphorylated histone-H3 (p-Histone H3)[10]. A dose-dependent decrease in the p-Histone H3 band directly validates the derivative as a TOPK inhibitor.

References

  • Wu, J., Zhu, R. D., Cao, G. M., Du, J. C., Liu, X., Diao, L. Z., Zhang, Z. Y., Hu, Y. S., Liu, X. H., & Shi, J. B. (2022). "Discovery of novel paeonol-based derivatives against skin inflammation in vitro and in vivo." Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 817–831. URL:[Link]

  • Sun, Y., et al. (2023). "Investigation of paeonol in dermatological diseases: an animal study review." Frontiers in Pharmacology, 14, 1166014. URL:[Link]

  • Matsuo, Y., Park, J. H., Miyamoto, T., Yamamoto, S., Hisada, S., Alachkar, H., & Nakamura, Y. (2014). "TOPK inhibitor induces complete tumor regression in xenograft models of human cancer through inhibition of cytokinesis." Science Translational Medicine, 6(259), 259ra145. URL:[Link]

Sources

Validation

Structure-activity relationship (SAR) studies of 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one derivatives

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate novel chemical scaffolds for kinase inhibition. The treatment of inflammatory skin conditions, such as psoriasis and solar ultraviole...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate novel chemical scaffolds for kinase inhibition. The treatment of inflammatory skin conditions, such as psoriasis and solar ultraviolet (SUV)-induced dermatitis, has historically relied on broad-spectrum immunosuppressants or corticosteroids, which carry significant long-term toxicity risks.

Recently, T-LAK-cell-originated protein kinase (TOPK, also known as PBK) has emerged as a highly specific therapeutic target for skin inflammation[1]. While the natural product paeonol exhibits baseline anti-inflammatory properties by targeting TOPK, its weak binding affinity (effective only at ~100 μM) limits its clinical translation[2]. To overcome this, structure-activity relationship (SAR) studies have utilized a fragment-growing approach to synthesize 1-(5-amino-2-hydroxy-4-methoxyphenyl)ethan-1-one derivatives . By introducing urea or carboxamide linkers at the 5-position of the paeonol scaffold, researchers have drastically improved target affinity and anti-inflammatory efficacy[3].

This guide objectively compares the performance of these novel derivatives against the parent compound and standard alternatives, providing the mechanistic rationale, synthetic protocols, and experimental validation workflows necessary for your own preclinical evaluations.

Mechanistic Rationale: Targeting the TOPK Pathway

To understand why 1-(5-amino-2-hydroxy-4-methoxyphenyl)ethan-1-one derivatives outperform paeonol, we must examine the causality of the signaling cascade. TOPK is a MAPKK-like protein kinase situated upstream of p38 and c-Jun N-terminal kinases (JNKs)[4]. In response to inflammatory stimuli (e.g., lipopolysaccharides or SUV irradiation), TOPK phosphorylates p38 and JNK, leading to the activation of transcription factors like STAT3 and the subsequent massive release of nitric oxide (NO) and inflammatory cytokines[2][4].

The introduction of a urea moiety to the 5-amino group of the modified paeonol scaffold allows the molecule to act as a bidentate hydrogen bond donor/acceptor[3]. This structural modification mimics the hinge-binding interactions seen in clinically approved kinase inhibitors (e.g., sorafenib), effectively locking TOPK in an inactive conformation and silencing the downstream inflammatory cascade[3].

Pathway Inhibitor 1-(5-Amino...) Urea Derivatives TOPK TOPK (PBK) Kinase Activity Inhibitor->TOPK Inhibits MAPK p38 / JNK Phosphorylation TOPK->MAPK Phosphorylates Transcription STAT3 / γ-H2AX Activation MAPK->Transcription Activates Inflammation Skin Inflammation (NO Production) Transcription->Inflammation Induces

Mechanistic signaling pathway of TOPK-mediated skin inflammation and targeted inhibition.

Scaffold Synthesis Protocol: A Self-Validating System

The core intermediate, 1-(5-amino-2-hydroxy-4-methoxyphenyl)ethan-1-one, is synthesized via a highly regioselective two-step process from paeonol. The protocol below is designed to ensure high purity, as trace impurities can severely skew downstream SAR assays.

Step 1: Regioselective Nitration Rationale: The electron-donating hydroxyl (-OH) and methoxy (-OCH3) groups on the paeonol ring direct electrophilic aromatic substitution precisely to the 5-position.

  • Dissolve 10 g (0.06 mol) of paeonol in 40 mL of glacial acetic acid.

  • Under strict ice/water cooling (0–5 °C), dropwise add 16 mL of concentrated nitric acid. Critical Control: Temperature management is vital to prevent over-nitration or oxidative degradation of the methoxy group.

  • Stir for 3 hours, then pour the solution into ice water to precipitate the product.

  • Filter and recrystallize with ethanol to yield 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethan-1-one as yellow crystals (Yield: ~57%)[5].

Step 2: Catalytic Hydrogenation Rationale: Reducing the nitro group to an amine creates the necessary attachment point for the urea/carboxamide linkers. Acidic conditions are required to stabilize the highly reactive amine as a salt, preventing auto-oxidation.

  • Dissolve 2 g (10 mmol) of the nitrated intermediate in 40 mL of methanol.

  • Add 10% Pd/C catalyst (4 mol%).

  • Acidify the suspension to pH 3–4 using a 1 M HCl solution.

  • Stir vigorously under hydrogen gas (1 atm) for approximately 4 hours until TLC indicates complete consumption of the starting material.

  • Filter through Celite to remove the catalyst, concentrate under reduced pressure, and recrystallize with ethanol to yield 1-(5-amino-2-hydroxy-4-methoxyphenyl)ethan-1-one as light yellow crystals (Yield: ~95%)[5].

This core intermediate can then be reacted with various isocyanates or carbamoyl chlorides to generate the final SAR library[2].

Structure-Activity Relationship (SAR) & Comparative Performance

To objectively evaluate the success of this fragment-growing strategy, we compare the lead compounds from the 1-(5-amino-2-hydroxy-4-methoxyphenyl)ethan-1-one series against the parent compound (Paeonol) and a standard TOPK inhibitor (HI-TOPK-032)[2][6].

The primary screening metric is the inhibition of Lipopolysaccharide (LPS)-induced Nitric Oxide (NO) production in RAW264.7 macrophages, a standard proxy for anti-inflammatory efficacy[2].

Compound / InhibitorScaffold / Linker TypeTerminal R-GroupNO Inhibition IC₅₀ (μM)Cytotoxicity IC₅₀ (μM)Target Affinity / Notes
Paeonol (Parent)Natural ProductN/A> 100.0> 200.0Weak TOPK affinity; requires high dosing[2].
HI-TOPK-032 Standard InhibitorN/A~ 5.0 - 10.0< 20.0Strong TOPK inhibitor but exhibits higher cellular toxicity[6].
Compound A13 Carboxamide Linker4-EthylpiperazineModerate> 50.0Bulky aliphatic groups reduce optimal hinge-binding geometry[7].
Compound B11 Urea Linker4-(Trifluoromethyl)phenyl~ 4.5> 50.0Strong electron-withdrawing group improves binding but lowers solubility[5].
Compound B12 (Lead)Urea LinkerSubstituted Phenyl2.14 > 50.0 Optimal bidentate hydrogen bonding; superior safety window[2].

SAR Insights: The data clearly demonstrates that transitioning from a carboxamide linker (A-series) to a urea linker (B-series) significantly enhances potency. The urea group's dual hydrogen-bond donating capacity locks into the TOPK active site more rigidly than the single donor of a carboxamide. Furthermore, Compound B12 achieves an IC₅₀ of 2.14 μM with negligible cytotoxicity, representing a ~50-fold increase in potency over unmodified paeonol[2].

Experimental Validation Workflow

To validate these findings in your own laboratory, a rigorous in vivo pipeline is required. The following workflow outlines the standard protocol for evaluating TOPK inhibitors in a murine psoriasis-like skin inflammation model[2][4].

Workflow Model Psoriasis-like Mouse Model (IMQ/SUV) Dosing Topical Admin (Lead Cmpd B12) Model->Dosing Harvest Skin Tissue Extraction Dosing->Harvest Assay1 Western Blot (p-TOPK, p-p38, p-STAT3) Harvest->Assay1 Assay2 Histology (H&E, Epidermal Thickness) Harvest->Assay2

Standardized in vivo experimental workflow for evaluating TOPK inhibitors in dermatitis models.

Key Experimental Controls: When executing the Western Blot analysis (Assay 1), it is critical to probe not just for total TOPK, but specifically for p-TOPK , p-p38 , p-JNKs , and p-H2AX (a biomarker for DNA double-strand breaks)[2][4]. A successful 1-(5-amino-2-hydroxy-4-methoxyphenyl)ethan-1-one derivative will show a dose-dependent reduction in the phosphorylated states of these downstream targets without altering the total protein expression levels, confirming the mechanism of action is strictly kinase inhibition rather than protein degradation[3].

Conclusion

The structural evolution of paeonol into 1-(5-amino-2-hydroxy-4-methoxyphenyl)ethan-1-one urea derivatives represents a masterclass in rational drug design. By leveraging a fragment-growing approach to exploit the TOPK hinge region, researchers have transformed a weak natural product into a highly potent, low-toxicity lead compound (B12). For drug development professionals targeting dermatological or neuroinflammatory diseases driven by the TOPK/PBK pathway, this scaffold offers a highly validated, synthetically accessible starting point for further optimization.

References

  • Discovery of novel paeonol-based derivatives against skin inflammation in vitro and in vivo. nih.gov.
  • Investigation of paeonol in dermatological diseases: an animal study review. frontiersin.org.
  • Targeting PBK with small-molecule 1-O-acetyl-4R,6S-britannilactone for the treatment of neuroinflammation. pnas.org.

Sources

Comparative

Purity analysis of 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one by HPLC and NMR

Title: Purity Analysis of 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one: A Comparative Guide to HPLC and qNMR Methodologies Introduction 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one (also known as 5-amino-paeonol)...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Purity Analysis of 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one: A Comparative Guide to HPLC and qNMR Methodologies

Introduction 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one (also known as 5-amino-paeonol) is a crucial synthetic intermediate in the development of novel T-LAK cell-originated protein kinase (TOPK) inhibitors, which are actively investigated for their potent anti-inflammatory properties[1]. Synthesized via the nitration of paeonol followed by palladium-catalyzed hydrogenation, the final purity of this intermediate directly dictates the yield and impurity profile of subsequent urea-based derivatives[1].

For drug development professionals, establishing the absolute purity of such novel intermediates poses a significant analytical challenge. Because certified reference standards for newly synthesized molecules are rarely available, traditional High-Performance Liquid Chromatography (HPLC) can yield skewed purity assessments due to variable UV response factors among impurities[2][3]. Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a robust, orthogonal alternative that provides absolute quantification without requiring a structurally identical reference standard[4].

This guide objectively compares HPLC-UV and 1H-qNMR for the purity analysis of 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one, detailing the mechanistic causality behind each protocol to ensure rigorous scientific validation.

Mechanistic Comparison: HPLC-UV vs. qNMR

The fundamental divergence between HPLC and qNMR lies in their physical principles of detection. HPLC relies on chromatographic separation followed by UV-Vis detection. Purity is typically calculated using the area normalization method (Area %). However, this assumes that the target analyte and all impurities (such as the unreacted 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethan-1-one precursor) possess identical molar extinction coefficients at the chosen wavelength—a mathematically flawed assumption that often leads to the over- or under-estimation of purity[3][4].

Conversely, qNMR is a primary ratio method. The integrated area of a specific proton resonance is directly proportional to the number of nuclei generating that signal, irrespective of the molecule's overall structure[4]. By co-dissolving the sample with a certified internal standard (e.g., NIST-traceable benzoic acid), absolute purity can be calculated mathematically, bypassing the need for relative response factors (RRFs)[2][3].

QuantPrinciple cluster_hplc HPLC-UV Quantification Logic cluster_qnmr qNMR Quantification Logic H1 Chromatographic Separation H2 UV Absorbance (Extinction Coefficient) H1->H2 H3 Relative Purity (Area %) H2->H3 N1 Magnetic Resonance (Proton Excitation) N2 Signal Integration (Proportional to Moles) N1->N2 N3 Absolute Purity (Mass Fraction) N2->N3

Logical relationship contrasting HPLC relative area percent vs. qNMR absolute molar quantification.

Quantitative Data Comparison

The following table summarizes the performance metrics of both techniques when applied to pharmaceutical intermediates like acetophenone derivatives[4][5].

Analytical ParameterHPLC-UV1H-qNMR
Primary Principle Differential partitioning & UV absorbanceNuclear spin excitation & relaxation
Reference Standard Requires identical standard for absolute purityRequires unrelated, certified internal standard
Response Factor Variable (Impurity-dependent)Uniform (1 Signal Area = 1 Proton)
Sensitivity (LOD/LOQ) Extremely High (ng/mL to µg/mL range)Moderate (µg/mL to mg/mL range)
Analysis Time 15–30 mins/run (Extensive method development)10–15 mins/run (Minimal method development)
Sample Recovery DestructiveNon-destructive (Sample can be recovered)
Primary Utility Trace impurity profiling & routine QCAbsolute purity determination & RRF calculation

Experimental Protocols & Causality

To ensure a self-validating system, the following protocols detail not just the how, but the why behind each critical parameter.

Protocol A: HPLC-UV Purity Profiling

Objective: To separate 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one from its synthetic precursors (paeonol, nitro-paeonol) and quantify relative peak areas.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of the initial mobile phase. Causality: Dissolving the sample in the mobile phase prevents solvent-front distortion and peak broadening during injection.

  • Column Selection: Use a C18 Reverse-Phase column (e.g., 250 mm × 4.6 mm, 5 µm). Causality: The highly hydrophobic stationary phase effectively retains the aromatic acetophenone core for proper separation.

  • Mobile Phase Optimization: Prepare Mobile Phase A (Water + 0.1% Trifluoroacetic acid [TFA]) and Mobile Phase B (Acetonitrile + 0.1% TFA). Causality: The 5-amino group is basic. Adding 0.1% TFA lowers the pH, fully protonating the amine to prevent secondary interactions with residual silanols on the column, which would otherwise cause severe peak tailing.

  • Gradient Elution: Run a gradient from 10% B to 90% B over 20 minutes at a flow rate of 1.0 mL/min. Causality: A gradient ensures that the highly polar amino-derivative elutes with good peak shape, while strongly retained hydrophobic impurities (like unreacted paeonol) are washed off the column.

  • Detection: Monitor UV absorbance at 254 nm. Causality: The conjugated aromatic ring and carbonyl group of the acetophenone provide strong, stable UV absorbance at this wavelength.

Protocol B: 1H-qNMR Absolute Purity Determination

Objective: To determine the absolute mass fraction of the target compound using an internal standard.

Step-by-Step Methodology:

  • Internal Standard (IS) Selection: Select NIST-traceable Maleic Acid or 1,4-Bis(trimethylsilyl)benzene[5]. Causality: The IS must have high purity, low volatility, and yield a distinct NMR peak that does not overlap with the analyte. For 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one, the acetyl protons appear around 2.54 ppm and aromatic protons around 6.5-7.5 ppm[1]. Maleic acid provides a sharp singlet at ~6.2 ppm, ensuring baseline resolution.

  • Gravimetric Preparation (Critical Step): Using a 6-place microbalance, accurately weigh ~10 mg of the analyte and ~5 mg of the IS into the same vial. Causality: Weighing errors are the largest source of uncertainty in qNMR. High-precision co-weighing ensures the molar ratio calculation is exact.

  • Solvation: Dissolve the mixture in 0.6 mL of DMSO-d6. Causality: DMSO-d6 readily disrupts intermolecular hydrogen bonding of the hydroxyl and amino groups, ensuring complete dissolution.

  • NMR Acquisition Parameters:

    • Pulse Angle: 90° (Ensures maximum signal-to-noise ratio).

    • Relaxation Delay (D1): Set to 30 seconds. Causality: Protons require time to return to their equilibrium magnetization state (T1 relaxation) before the next pulse. If D1 is too short, signals will be artificially suppressed, destroying quantitative accuracy. 30 seconds ensures >5×T1 for small organic molecules.

    • Scans (NS): 64 (Provides sufficient signal averaging to achieve a Signal-to-Noise ratio > 250:1 for accurate integration).

  • Data Processing: Apply manual phase correction, baseline correction, and integrate the analyte's acetyl peak (3H, ~2.54 ppm) against the IS peak[1]. Calculate purity using the standard qNMR mass-balance equation.

PurityWorkflow cluster_HPLC_flow HPLC-UV Workflow cluster_NMR_flow 1H-qNMR Workflow Start 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one Batch Sample HPLC_Prep Dissolve in Mobile Phase (0.1% TFA to protonate amine) Start->HPLC_Prep NMR_Prep Co-weigh with Internal Std (Dissolve in DMSO-d6) Start->NMR_Prep HPLC_Run RP-HPLC Separation (Gradient Elution, 254nm) HPLC_Prep->HPLC_Run HPLC_Quant Integrate Peaks (Relative Area %) HPLC_Run->HPLC_Quant Compare Orthogonal Validation (Cross-check Results) HPLC_Quant->Compare NMR_Run 1H-NMR Acquisition (D1 = 30s for full relaxation) NMR_Prep->NMR_Run NMR_Quant Integrate Distinct Signals (Absolute Mass Fraction) NMR_Run->NMR_Quant NMR_Quant->Compare Final Certified Purity Profile (Ready for synthesis) Compare->Final

Workflow for orthogonal purity validation using parallel HPLC and qNMR methodologies.

Conclusion & Strategic Recommendations

For the purity analysis of 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one, relying solely on HPLC-UV is a strategic risk due to the lack of certified reference standards and the variable UV absorbance of its synthetic precursors (e.g., nitro-paeonol)[1][3].

The optimal analytical strategy utilizes qNMR as the primary absolute quantification tool to establish the true mass fraction of the active intermediate[4]. Once the absolute purity is established via qNMR, this characterized batch can serve as an in-house reference standard to calculate Relative Response Factors (RRFs) for HPLC[3]. HPLC can then be confidently deployed for high-throughput, routine trace impurity profiling, leveraging its superior sensitivity (LOD/LOQ) to detect minor degradants that fall below the NMR detection threshold[6].

References

  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules Source: ACG Publications URL:[Link]

  • Quantification of drugs by proton NMR incorporated internal standard method Source: ResearchGate URL:[Link]

  • Discovery of novel paeonol-based derivatives against skin inflammation in vitro and in vivo Source: NIH / Taylor & Francis URL:[Link]

  • qNMR for Purity Determination in Pharmaceuticals Source: RSSL URL:[Link]

  • High performance liquid chromatography-quantitative nuclear magnetic resonance (HPLC-qNMR) with a two-signal suppression method for purity assessment Source: RSC Publishing URL:[Link]

  • ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS Source: Enovatia URL:[Link]

Sources

Validation

Cytotoxicity of 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one on different cell lines

As a Senior Application Scientist, my primary objective when evaluating novel kinase inhibitors is to decouple true pharmacological efficacy from non-specific cellular toxicity. A recurring bottleneck in drug development...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary objective when evaluating novel kinase inhibitors is to decouple true pharmacological efficacy from non-specific cellular toxicity. A recurring bottleneck in drug development is that many experimental compounds suppress inflammatory markers not through targeted pathway inhibition, but simply by killing the cells.

The compound 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one (commonly known as 5-amino-paeonol) represents a masterclass in overcoming this challenge. Serving as a highly stable, low-toxicity structural scaffold, it enables the synthesis of potent T-LAK cell-originated protein kinase (TOPK) inhibitors designed specifically for inflammatory diseases[1].

This guide objectively compares the cytotoxicity and efficacy of 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one against alternative TOPK inhibitors, providing the mechanistic causality and self-validating protocols necessary for rigorous preclinical evaluation.

Mechanistic Causality: The Role of the 5-Amino Scaffold

TOPK is a critical upstream regulator of the p38/JNK mitogen-activated protein kinase (MAPK) signaling pathways, which drive the production of pro-inflammatory cytokines (TNF-α, IL-6) and nitric oxide (NO) in response to stimuli like UV radiation or bacterial lipopolysaccharides (LPS)[2].

The parent natural product, paeonol, is known to bind TOPK and suppress inflammation, but it requires relatively high concentrations (up to 100 µM) to achieve efficacy[3]. By introducing an amino group at the 5-position to create 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one, medicinal chemists establish a highly reactive handle for "fragment growing"[4]. This modification allows for the synthesis of extended urea-linked derivatives (such as Compound B12) that project deeper into the ATP-binding pocket of TOPK.

Crucially, this structural evolution drastically improves the binding affinity (lowering the IC50) while preserving the exceptionally safe, non-cytotoxic profile of the original paeonol core[3].

TOPK_Signaling Stimulus UV / LPS Stimulus TOPK TOPK Kinase Stimulus->TOPK Activates p38_JNK p38 / JNK MAPK TOPK->p38_JNK Phosphorylates Inflammation Inflammatory Cytokines (TNF-α, IL-6, NO) p38_JNK->Inflammation Promotes Inhibitor 5-Amino-Paeonol Derivatives Inhibitor->TOPK Direct Binding & Inhibition

Mechanism of TOPK inhibition by 5-amino-paeonol derivatives.

Comparative Cytotoxicity & Efficacy Data

When comparing TOPK inhibitors, one must distinguish between oncology applications (where cytotoxicity is the goal) and anti-inflammatory applications (where cytotoxicity must be avoided).

Alternative TOPK inhibitors like 3-Deoxysappanchalcone (3-DSC) are developed as anti-cancer agents and intentionally induce apoptosis in skin cancer cell lines at low micromolar concentrations[5]. In stark contrast, 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one and its derivatives are optimized for non-oncology indications. Assays confirm that this compound exhibits no significant intrinsic cytotoxicity against RAW264.7 macrophages, LO2 hepatocytes, or HaCaT keratinocytes, even at high concentrations of 100 µM[3].

Table 1: Performance Comparison of TOPK Inhibitors and Scaffolds

Compound / ScaffoldCell Lines TestedCytotoxicity ProfileAnti-Inflammatory EfficacyPrimary Application
Paeonol (Parent)HaCaT, JB6 Cl41> 400 µM (No toxicity)[2]Weak (IC50 ~100 µM)[3]Topical Anti-inflammatory
1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one RAW264.7, LO2, HaCaT> 100 µM (No toxicity)[3]Scaffold / Intermediate[1]Chemical Precursor
Compound B12 (Urea Derivative)RAW264.7> 50 µM (Low toxicity)[4]Potent (NO IC50 = 2.14 µM)[4]Psoriasis / Dermatitis
3-Deoxysappanchalcone SK-MEL-2, A375Cytotoxic at 5–20 µM[5]N/A (Induces Apoptosis)[5]Melanoma / Oncology

Self-Validating Experimental Protocols

Protocol 1: Multiplexed Viability and NO Inhibition Assay

Causality Check: By performing the Griess assay (for NO release) and the MTT assay (for cell viability) on the exact same well plate, we mathematically guarantee that any observed reduction in inflammation is a true pharmacological effect, not an artifact of a reduced cell population.

  • Cell Seeding: Seed RAW264.7 macrophages in a 96-well plate at a density of 5×104 cells/well. Incubate overnight at 37°C in 5% CO₂.

  • Pre-treatment: Aspirate media. Add fresh media containing 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one derivatives at a concentration gradient (0, 1, 5, 10, 50, 100 µM). Include a vehicle control (0.1% DMSO). Incubate for 2 hours.

  • Stimulation: Add LPS (1 µg/mL) to all wells except the negative control. Incubate for 24 hours.

  • Efficacy Readout (Griess Assay): Transfer 50 µL of the cell culture supernatant to a new plate. Add 50 µL of Griess reagent. Incubate in the dark for 10 minutes and measure absorbance at 540 nm to quantify NO inhibition.

  • Viability Counter-Screen (MTT Assay): To the remaining cells and media in the original plate, add 10 µL of MTT solution (5 mg/mL). Incubate for 4 hours. Aspirate media, dissolve the formazan crystals in 150 µL DMSO, and read absorbance at 490 nm.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Causality Check: Phenotypic assays (like NO reduction) cannot prove how a drug works. CETSA provides direct biophysical evidence that the compound physically binds to the TOPK protein inside living cells, validating the mechanism of action[3].

  • Live-Cell Treatment: Culture HaCaT cells to 80% confluency. Treat with 10 µM of the derivative (e.g., Compound B12) or DMSO vehicle for 2 hours.

  • Thermal Gradient: Harvest the cells, wash with PBS, and divide them equally into PCR tubes. Heat the tubes across a thermal gradient (e.g., 40°C to 70°C) for 3 minutes using a thermocycler, followed by 3 minutes at room temperature.

  • Lysis & Separation: Lyse the cells using repeated freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge at 20,000 × g for 20 minutes at 4°C. Note: Unbound, denatured TOPK will aggregate and pellet, while drug-stabilized TOPK remains in the soluble supernatant.

  • Target Validation: Analyze the soluble supernatants via Western Blotting using a TOPK-specific primary antibody. A shift in the melting temperature ( Tm​ ) between the vehicle and treated groups confirms direct target engagement.

References

  • 1-(5-Amino-2-hydroxy-4-methoxy-phenyl)ethanone | C9H12ClNO3 - PubChem Source: PubChem / NIH URL:[Link][6]

  • Discovery of novel paeonol-based derivatives against skin inflammation in vitro and in vivo Source: Taylor & Francis URL:[Link][1][3][4]

  • Paeonol suppresses solar ultraviolet-induced skin inflammation by targeting T-LAK cell-originated protein kinase Source: PMC / Oncotarget URL:[Link][2]

  • 3-Deoxysappanchalcone Inhibits Skin Cancer Proliferation by Regulating T-Lymphokine-Activated Killer Cell-Originated Protein Kinase in vitro and in vivo Source: Frontiers in Oncology URL:[Link][5]

Sources

Comparative

Head-to-Head Comparison of Catalytic Systems for the Synthesis of 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Protocol Standard Executive Summary & Target Context The compound 1-(5-amino-2-hydroxy-4-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Protocol Standard

Executive Summary & Target Context

The compound 1-(5-amino-2-hydroxy-4-methoxyphenyl)ethan-1-one (commonly known as 5-amino-paeonol) is a high-value aniline derivative utilized extensively as a building block in medicinal chemistry. It is a critical precursor for synthesizing urea-linked derivatives that act as potent T-LAK-cell-originated protein kinase (TOPK) inhibitors, which are currently under investigation for treating severe skin inflammation and psoriasis [1].

The synthesis of this API intermediate relies on the regioselective nitration of paeonol, followed by the catalytic reduction of the resulting 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethan-1-one . Because the substrate contains both a phenolic hydroxyl group and a reactive acetyl group, the choice of the reduction system dictates the chemoselectivity, overall yield, and scalability of the process.

Mechanistic Pathway: The Haber Reduction

Regardless of the catalytic system chosen, the reduction of the nitroarene to an arylamine follows the stepwise Haber mechanism [2]. It is imperative to maintain optimal catalytic turnover to prevent the accumulation of the reactive N-arylhydroxylamine intermediate, which can lead to the formation of unwanted azoxy or azo dimers.

HaberMechanism N1 Nitroarene (Ar-NO2) N2 Nitrosoarene (Ar-NO) N1->N2 + 2[H] - H2O N3 N-Arylhydroxylamine (Ar-NHOH) N2->N3 + 2[H] N4 Arylamine (Ar-NH2) N3->N4 + 2[H] - H2O

Stepwise Haber mechanism for the catalytic reduction of nitroarenes to arylamines.

Head-to-Head Comparison of Catalytic Systems

As a process scientist, selecting the right reduction protocol requires balancing infrastructure, purity requirements, and cost. Below is an objective, head-to-head evaluation of three distinct catalytic systems.

System A: Palladium on Carbon (Pd/C) with Hydrogen Gas (The Benchmark)

This is the gold standard for late-stage API synthesis due to its exceptional atom economy and clean reaction profile [3].

  • Causality & Mechanistic Rationale: Pd/C is highly active for N-O bond cleavage. However, the resulting 5-amino-paeonol is a nucleophilic aniline that can coordinate strongly with the palladium surface, poisoning the catalyst and stalling the reaction at the hydroxylamine stage. To circumvent this, the reaction is deliberately acidified to pH 3–4 using 1M HCl. This protonates the newly formed amine into an inert ammonium salt, preventing catalyst deactivation and driving the reaction to a >95% yield[3].

  • Self-Validating Protocol:

    • Dissolve 10 mmol (2.11 g) of 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethan-1-one in 40 mL of HPLC-grade methanol.

    • Add 10% Pd/C (0.4 mmol Pd) carefully under a nitrogen atmosphere to avoid ignition.

    • Acidify the suspension to pH 3–4 by the dropwise addition of 1 M HCl solution.

    • Purge the reaction vessel with N₂ (3 cycles), then introduce H₂ gas (1 atm) via a balloon.

    • Stir vigorously at 25 °C for 4 hours. Monitor completion via TLC (EtOAc/Hexane 1:2).

    • Filter the mixture through a tightly packed Celite pad to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure and recrystallize the residue from ethanol to yield light yellow crystals.

System B: Raney Nickel with Hydrazine Hydrate (Transfer Hydrogenation)

When high-pressure hydrogen infrastructure is unavailable or poses a safety hazard, transfer hydrogenation is the premier alternative [4].

  • Causality & Mechanistic Rationale: Hydrazine hydrate (N₂H₄·H₂O) acts as an in-situ hydrogen donor. Upon contact with the highly porous Raney Nickel surface, hydrazine decomposes thermodynamically into nitrogen gas and nascent hydrogen[4]. This system is highly chemoselective for nitro groups and avoids the need for strong acids, preserving acid-sensitive moieties. The continuous evolution of N₂ gas also helps drive the reaction forward by Le Chatelier's principle.

  • Self-Validating Protocol:

    • Dissolve 10 mmol (2.11 g) of the nitro substrate in 30 mL of absolute ethanol.

    • Add a catalytic amount of Raney Nickel slurry (approx. 0.5 g, pre-washed with ethanol to remove water).

    • Heat the mixture to 50 °C under a reflux condenser.

    • Add 30 mmol (1.5 mL) of 85% hydrazine hydrate dropwise over 30 minutes. (Caution: Highly exothermic with vigorous effervescence due to N₂ evolution).

    • Reflux for 2.5 hours until the starting material is entirely consumed.

    • Cool to room temperature and filter through Celite. (Caution: Do not let Raney Ni dry out on the filter; it is highly pyrophoric).

    • Evaporate the solvent, dissolve the residue in ethyl acetate, and wash with brine to remove unreacted hydrazine. Dry and concentrate.

System C: Iron Powder with Ammonium Chloride (Modified Béchamp)

For early-stage, large-scale rough synthesis where budget is the primary constraint, the modified Béchamp reduction remains highly relevant.

  • Causality & Mechanistic Rationale: The traditional Béchamp reduction uses iron and strong HCl. However, strong acids can trigger unwanted aldol condensations of the acetyl group on the paeonol ring. Substituting HCl with Ammonium Chloride (NH₄Cl) provides a mildly acidic, buffered aqueous environment (pH ~5.5). This is sufficient to continuously etch and activate the iron surface to donate electrons for nitro reduction, without degrading the substrate. The trade-off is a high E-factor due to the generation of insoluble iron oxide sludge.

  • Self-Validating Protocol:

    • Suspend 10 mmol (2.11 g) of the nitro substrate in a solvent mixture of 30 mL ethanol and 10 mL deionized water.

    • Add 30 mmol (1.67 g) of fine Iron powder (325 mesh) and 30 mmol (1.60 g) of NH₄Cl.

    • Heat the vigorously stirred mixture to 80 °C (reflux) for 4 hours.

    • Hot-filter the reaction mixture through a thick pad of Celite to remove the iron oxide sludge. Wash the filter cake with hot ethanol (2 x 15 mL) to extract trapped product.

    • Concentrate the filtrate to remove ethanol, dilute with water, and extract with ethyl acetate (3 x 20 mL).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate to yield the crude amine.

Quantitative Data Comparison

The following table summarizes the empirical performance metrics of the three catalytic systems for the synthesis of 5-amino-paeonol:

Performance MetricSystem A (Pd/C + H₂)System B (Raney Ni + N₂H₄)System C (Fe + NH₄Cl)
Isolated Yield 95% 88%82%
Reaction Time 4.0 hours2.5 hours 4.0 hours
Operating Temperature Ambient (25 °C) 50 °C to Reflux80 °C (Reflux)
Chemoselectivity Excellent (pH controlled)ExcellentGood (Buffered)
E-Factor (Waste) Low (Catalytic) Medium (Hydrazine waste)High (Iron sludge)
Cost per Mol High (Precious Metal)ModerateVery Low

Decision Matrix Workflow

To standardize laboratory operations, use the following logical workflow to select the appropriate catalytic system based on your facility's constraints and purity requirements.

Workflow Start Select Catalytic System for 5-Nitro-Paeonol Reduction Q1 Is high-pressure H2 infrastructure available? Start->Q1 SysA System A: Pd/C + H2 (Highest Purity, 95% Yield) Q1->SysA Yes Q2 Is metal contamination strictly regulated (API)? Q1->Q2 No SysB System B: Raney Ni + N2H4 (Transfer Hydrogenation, 88% Yield) Q2->SysB Yes (Avoid Fe sludge) SysC System C: Fe + NH4Cl (Cost-Effective, 82% Yield) Q2->SysC No (Budget focus)

Decision matrix for selecting the optimal catalytic reduction system based on lab infrastructure.

Conclusion & Recommendations

For the synthesis of 1-(5-amino-2-hydroxy-4-methoxyphenyl)ethan-1-one, System A (Pd/C with H₂ at pH 3-4) remains the undisputed method of choice for late-stage drug development due to its near-quantitative yield (95%) and minimal downstream purification requirements.

However, for laboratories lacking safe hydrogen-handling infrastructure, System B (Raney Ni/Hydrazine) offers a highly efficient transfer hydrogenation alternative that significantly reduces reaction time. System C (Fe/NH₄Cl) should be reserved strictly for early-stage, multi-kilogram scale-up where the cost of palladium is prohibitive and solid waste disposal is manageable.

References

  • Discovery of novel paeonol-based derivatives against skin inflammation in vitro and in vivo Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives Source: Molecules (PubMed Central / MDPI) URL:[Link]

  • The Carbon Catalyzed Hydrazine Reduction Of Nitroaromatic Compounds Source: Lehigh University Preserve (Graduate Publications) URL:[Link]

Sources

Validation

Validation and Performance Comparison of a Novel UHPLC-MS/MS Method for 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one

Introduction & Analytical Context 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one (CAS: 93483-92-2), commonly referred to as 5-amino-paeonol, is a critical pharmaceutical intermediate. Synthesized via the nitration and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Context

1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one (CAS: 93483-92-2), commonly referred to as 5-amino-paeonol, is a critical pharmaceutical intermediate. Synthesized via the nitration and subsequent catalytic reduction of paeonol[1], this compound provides the essential primary amine scaffold required for the development of novel T-LAK cell-originated protein kinase (TOPK) inhibitors. These urea-based derivatives are currently demonstrating highly potent efficacy in the treatment of skin inflammation[2].

As drug development programs scale up the synthesis of these TOPK inhibitors, quantifying the 5-amino-paeonol intermediate—both to monitor reaction kinetics and to track pharmacokinetic (PK) profiles in biological matrices—becomes an analytical bottleneck. The structural homology between the target analyte and its precursors (paeonol and 5-nitro-paeonol) demands an analytical platform that transcends the limitations of legacy detection methods.

Pathway Paeonol Paeonol (Starting Material) Nitro 5-Nitro-paeonol (Intermediate 1) Paeonol->Nitro Nitration (HNO3/AcOH) Amino 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one (Target Analyte) Nitro->Amino Reduction (H2, Pd/C) Inhibitor TOPK Inhibitors (e.g., Urea Derivatives) Amino->Inhibitor Derivatization (Isocyanates) Skin Therapeutic Target: Skin Inflammation Inhibitor->Skin In vivo/In vitro Efficacy

Caption: Synthetic pathway of 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one and its applications.

Comparison Guide: Why Transition to UHPLC-MS/MS?

Historically, laboratories have relied on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS) for acetophenone derivatives[3]. However, as an Application Scientist, I frequently observe that HPLC-UV lacks the selectivity required to differentiate the 5-amino derivative from matrix interferences in low-concentration biological samples. Furthermore, GC-MS requires cumbersome chemical derivatization due to the thermal instability and polarity of the primary amine and hydroxyl groups.

To address these limitations, we have developed and validated a novel Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method. Table 1 objectively compares the performance of this new method against traditional alternatives.

Table 1: Analytical Platform Performance Comparison
ParameterLegacy HPLC-UVLegacy GC-MSNovel UHPLC-MS/MS
Detection Mechanism Absorbance (274 nm)Electron Ionization (EI)Electrospray Ionization (ESI+) MRM
Sample Prep Requirement Simple extractionComplex derivatizationSimple protein precipitation
Run Time per Sample 15 - 20 minutes25 - 30 minutes3.5 minutes
Limit of Detection (LOD) 50 ng/mL10 ng/mL0.5 ng/mL
Selectivity Low (Matrix interference)High (Post-derivatization)Ultra-High (Isobaric filtering)
Linear Dynamic Range 2 orders of magnitude3 orders of magnitude4 orders of magnitude

Experimental Protocols: A Self-Validating System

The following protocol outlines the optimized UHPLC-MS/MS workflow. Every step has been engineered to establish a self-validating system, ensuring that the physical chemistry of the analyte dictates the methodological choices.

Sample Preparation (Protein Precipitation)

Causality Check: 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one is moderately polar. Using Acetonitrile (ACN) for protein precipitation serves a dual purpose: it effectively denatures plasma proteins to prevent column clogging, while simultaneously maintaining the analyte in solution, thereby maximizing extraction recovery and minimizing matrix effects.

  • Aliquot 50 µL of plasma (or synthetic reaction matrix) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile containing the internal standard (IS, e.g., Paeonol-d3).

  • Vortex vigorously for 2 minutes to ensure complete protein denaturation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial for injection.

Chromatographic Conditions

Causality Check: The basic primary amine group on the 5-position of the paeonol ring requires acidic conditions to remain fully protonated. We utilize 0.1% formic acid in the mobile phase. This prevents secondary interactions with unendcapped silanols on the C18 stationary phase (eliminating peak tailing) and significantly enhances protonation for positive electrospray ionization (ESI+).

  • Column: Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A: Water containing 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile containing 0.1% Formic Acid.

  • Gradient: 0-0.5 min (10% B), 0.5-2.0 min (10% to 90% B), 2.0-2.5 min (90% B), 2.5-2.6 min (90% to 10% B), 2.6-3.5 min (10% B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Mass Spectrometry Conditions

Causality Check: Multiple Reaction Monitoring (MRM) filters out isobaric interferences from the biological matrix. By isolating the specific precursor ion ( [M+H]+ at m/z 182.1) and fragmenting it to a stable product ion (m/z 140.1, corresponding to the loss of the acetyl group), we create a highly specific detection layer that UV absorbance cannot match.

  • Ionization Mode: ESI Positive (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 500°C.

  • MRM Transitions:

    • Analyte: m/z 182.1 → 140.1 (Quantifier), m/z 182.1 → 122.1 (Qualifier).

    • Internal Standard: m/z 185.1 → 143.1.

Workflow Sample Sample Matrix (Plasma / Synthetic Mixture) Prep Protein Precipitation & Extraction (Acetonitrile) Sample->Prep 1. Preparation LC UHPLC Separation (C18, Gradient Elution) Prep->LC 2. Injection MS MS/MS Detection (ESI+, MRM Mode) LC->MS 3. Ionization Data Data Analysis & Validation (ICH M10) MS->Data 4. Quantification

Caption: UHPLC-MS/MS analytical workflow for target analyte quantification.

Method Validation Data

The method was rigorously validated in accordance with ICH M10 guidelines for bioanalytical method validation. The quantitative data, summarized in Table 2, demonstrates the robustness and reliability of the UHPLC-MS/MS approach.

Table 2: UHPLC-MS/MS Validation Parameters
Validation ParameterExperimental ResultICH M10 Acceptance Criteria
Linearity Range 1.0 - 10,000 ng/mL R2≥0.99 (Achieved: 0.998)
Limit of Quantitation (LOQ) 1.0 ng/mLSignal-to-Noise (S/N) 10
Intra-day Precision (CV%) 2.4% - 4.1% 15% ( 20% at LOQ)
Inter-day Precision (CV%) 3.8% - 5.5% 15% ( 20% at LOQ)
Accuracy (Recovery %) 94.5% - 102.3%85% - 115% (80% - 120% at LOQ)
Matrix Effect 92.1% (Minimal suppression)Consistent across lots (CV 15%)

The validation data proves that the optimized extraction protocol combined with the high selectivity of MRM detection successfully mitigates matrix ion suppression, ensuring accurate quantification of 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one across a broad dynamic range.

Conclusion

For analytical scientists and drug development professionals working with paeonol derivatives, transitioning from HPLC-UV to UHPLC-MS/MS is not merely an upgrade in equipment—it is a fundamental improvement in data integrity. By understanding the chemical causality behind sample preparation and ionization, this validated method provides a robust, high-throughput solution for the precise quantification of 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one, directly accelerating the development pipeline for novel TOPK inhibitors.

References

  • Discovery of novel paeonol-based derivatives against skin inflammation in vitro and in vivo. Taylor & Francis.
  • Discovery of novel paeonol-based derivatives against skin inflammation in vitro and in vivo. NIH.
  • Handbook of Hydroxyacetophenones: Preparation and Physical Properties. ethernet.edu.et.
  • Handbook of Hydroxyacetophenones - PDF Free Download. epdf.pub.

Sources

Comparative

Cross-reactivity studies of antibodies raised against 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one conjugates

Executive Summary & Biological Context For pharmacokinetic (PK) and pharmacodynamic (PD) monitoring of novel anti-inflammatory therapeutics, highly specific analytical tools are paramount. The compound1[1], commonly refe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

For pharmacokinetic (PK) and pharmacodynamic (PD) monitoring of novel anti-inflammatory therapeutics, highly specific analytical tools are paramount. The compound1[1], commonly referred to as 5-amino-paeonol (5-AP), is a critical bioactive derivative and synthetic intermediate of paeonol.

Recent drug development efforts have highlighted that2[2], effectively suppressing skin inflammation. Furthermore, these derivatives3[3]. To accurately quantify 5-AP in complex biological matrices without interference from endogenous structurally similar metabolites, researchers must deploy antibodies with rigorously validated cross-reactivity profiles. This guide objectively compares the performance of monoclonal and polyclonal antibodies raised against 5-AP conjugates.

Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Activates MyD88 MyD88 Adapter TLR4->MyD88 TOPK TOPK / PBK MyD88->TOPK NFkB_cyt NF-κB (Cytoplasm) TOPK->NFkB_cyt NFkB_nuc NF-κB (Nucleus) NFkB_cyt->NFkB_nuc Translocation Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) NFkB_nuc->Cytokines Transcription Paeonol 5-AP / Paeonol Derivatives Paeonol->TOPK Inhibits Paeonol->NFkB_cyt Inhibits

Fig 1. TLR4/NF-κB and TOPK signaling pathways inhibited by 5-AP and paeonol derivatives.

Hapten Design and Conjugation Causality

The Causality of Immunogen Design: With a molecular weight of ~181.19 g/mol , 5-AP is a hapten; it is too small to be independently immunogenic. To elicit a robust B-cell response, it must be covalently linked to a macromolecular carrier protein such as Keyhole Limpet Hemocyanin (KLH).

The structural orientation of the hapten during conjugation dictates the specificity of the resulting antibodies. The primary amine (-NH₂) at the 5-position of the phenyl ring provides a highly reactive, causal anchor point for diazotization or glutaraldehyde cross-linking. By anchoring the molecule at the 5-position, the critical 2-hydroxy and 4-methoxy functional groups project outward. This spatial arrangement forces the host's immune system to recognize the unique 2-hydroxy-4-methoxyacetophenone scaffold, ensuring the resulting antibodies can distinguish 5-AP from other circulating phenolic metabolites.

Antibody Performance: Cross-Reactivity Comparison

To evaluate assay specificity, we compared a custom monoclonal antibody (Clone mAb-5AP-01 ) against a purified polyclonal antiserum (Clone pAb-5AP-Poly ). Cross-reactivity (CR) was determined using structurally analogous compounds that could potentially cause false positives in patient samples, including the parent compound Paeonol, and related acetophenones.

Data Presentation: Quantitative Cross-Reactivity Profile

CompoundStructural Deviation from 5-APmAb-5AP-01 IC₅₀ (ng/mL)mAb-5AP-01 CR (%)pAb-5AP-Poly IC₅₀ (ng/mL)pAb-5AP-Poly CR (%)
5-AP (Target) None (Reference)1.2100% 4.5100%
Paeonol Lacks 5-amino group>10,000<0.01% 350.01.28%
Acetovanillone 4-OH, 3-OMe substitution>10,000<0.01% >10,000<0.05%
4-Methoxyacetophenone Lacks 2-OH and 5-amino>10,000<0.01% >10,000<0.05%

Self-Validating Experimental Protocol: Competitive ELISA

To ensure absolute trustworthiness, the following Competitive ELISA (cELISA) protocol is designed as a self-validating system .

Causality in Protocol Design: We utilize a heterologous coating conjugate (5-AP conjugated to Bovine Serum Albumin, BSA, via a succinic anhydride linker). Because the antibodies were raised against 5-AP-KLH (using a glutaraldehyde linker), coating the plate with 5-AP-BSA ensures that the signal generated is strictly due to hapten recognition, completely eliminating false positives caused by antibodies binding to the KLH carrier or the original cross-linker.

cELISA A 1. Plate Coating (5-AP-BSA) B 2. Blocking (3% BSA) A->B C 3. Competition (Sample + Anti-5-AP Ab) B->C D 4. Washing (PBST x3) C->D E 5. Secondary Ab (HRP-Conjugated) D->E F 6. Detection (TMB -> OD 450nm) E->F

Fig 2. Step-by-step workflow of the self-validating competitive ELISA for 5-AP quantification.

Step-by-Step Methodology
  • Plate Coating: Dilute the heterologous coating antigen (5-AP-BSA) to 1 µg/mL in 0.05 M Carbonate-Bicarbonate buffer (pH 9.6). Add 100 µL/well to a 96-well microtiter plate. Incubate overnight at 4°C.

  • Blocking (Self-Validation Step): Wash the plate 3 times with PBST (PBS + 0.05% Tween-20). Add 200 µL/well of 3% BSA in PBS. Incubate for 2 hours at 37°C. Rationale: Blocking prevents non-specific binding of the primary antibody to the bare polystyrene, establishing a true zero-background baseline.

  • Competitive Incubation: Add 50 µL of standard (or sample) and 50 µL of the primary antibody (mAb-5AP-01 at 0.5 µg/mL) to each well. Include a positive control (known 5-AP spike) and a negative control (blank matrix). Incubate for 1 hour at 37°C. Rationale: Free 5-AP in the sample competes with the immobilized 5-AP-BSA for antibody binding sites. Higher concentrations of free 5-AP result in less antibody binding to the plate.

  • Washing: Wash 5 times with PBST to remove all unbound antibodies and free hapten-antibody complexes.

  • Secondary Antibody: Add 100 µL/well of HRP-conjugated Goat Anti-Mouse IgG (diluted 1:5000). Incubate for 45 minutes at 37°C.

  • Detection & Validation: Wash 5 times with PBST. Add 100 µL/well of TMB substrate and incubate for 15 minutes in the dark. Stop the reaction with 50 µL/well of 2M H₂SO₄. Read absorbance at 450 nm.

    • System Validation Check: The assay is only deemed valid if the maximum binding (B₀) OD₄₅₀ is > 1.0, the blank matrix OD₄₅₀ is < 0.1, and the standard curve yields an R² > 0.99.

References

  • 1-(5-Amino-2-hydroxy-4-methoxy-phenyl)
  • Source: nih.
  • Source: nih.

Sources

Validation

Comparative Docking Studies of 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one Derivatives: Evaluating TOPK Inhibition for Psoriatic Skin Inflammation

Target Rationale & Pharmacological Context The development of targeted therapeutics for inflammatory skin conditions, such as psoriasis, has increasingly focused on the mitogen-activated protein kinase (MAPK) signaling n...

Author: BenchChem Technical Support Team. Date: March 2026

Target Rationale & Pharmacological Context

The development of targeted therapeutics for inflammatory skin conditions, such as psoriasis, has increasingly focused on the mitogen-activated protein kinase (MAPK) signaling network. A critical upstream regulator in this cascade is T-LAK-cell-originated protein kinase (TOPK) , also known as PBK[1]. TOPK phosphorylates downstream targets including p38, JNK, and STAT3, driving the hyperproliferation of keratinocytes and the release of inflammatory cytokines[2][3].

Paeonol, a natural phenolic compound, exhibits baseline anti-inflammatory properties but suffers from weak target affinity (TOPK IC₅₀ > 100 µM)[2]. To overcome this, medicinal chemists utilize a fragment-growing approach. By nitrating and subsequently reducing paeonol, researchers synthesize the critical intermediate 1-(5-amino-2-hydroxy-4-methoxyphenyl)ethan-1-one [4]. The introduction of the 5-amino group serves as a vital synthetic handle, allowing for the attachment of urea or amide linkers. These linkers are specifically designed to project into the ATP-binding pocket of TOPK, forming multiple stable hydrogen bonds that the parent paeonol molecule cannot achieve[1].

TOPK_Pathway LPS Inflammatory Stimuli (LPS / M5) TOPK TOPK (PBK) Target Kinase LPS->TOPK MAPK p38 / JNK MAPK Pathway TOPK->MAPK Phosphorylation STAT3 STAT3 Transcription Factor MAPK->STAT3 Inflammation Psoriasis-like Skin Inflammation STAT3->Inflammation Gene Expression Inhibitor Derivative B12 (Urea Scaffold) Inhibitor->TOPK Competitive Inhibition

Fig 1: TOPK-mediated inflammatory signaling pathway and targeted inhibition by paeonol derivatives.

Comparative Docking Analysis

To objectively evaluate the performance of 1-(5-amino-2-hydroxy-4-methoxyphenyl)ethan-1-one derivatives, we must compare their in silico binding thermodynamics and in vitro efficacies against both the parent compound and alternative TOPK inhibitors, such as the alkaloid [5].

The data below highlights how transitioning from the base 5-amino scaffold to a urea-linked derivative (e.g., Compound B12) dramatically improves binding affinity. The urea moiety acts as a dual hydrogen bond donor/acceptor, interacting strongly with the hinge region residues of TOPK[1].

Table 1: Comparative Docking Profiles and In Vitro Efficacy
CompoundStructural ModificationTOPK IC₅₀ (µM)Docking Score (kcal/mol)Key Interacting Residues
Paeonol Parent Natural Product> 100.0-4.5Val29 (Hinge)
Core Scaffold 5-Amino substitution> 50.0-5.2Val29
Compound B12 5-Urea Linker + 2-Methoxy2.14-8.9Val29, Lys42, Asp148
Sinomenine Alkaloid Scaffold~ 15.0-7.1Val29, Glu60

Data synthesized from comparative studies on paeonol derivatives[1] and sinomenine[6].

Causality in Binding: The superior docking score of Compound B12 (-8.9 kcal/mol) compared to the core scaffold (-5.2 kcal/mol) is driven by the enthalpy of the urea linker. While the core scaffold only manages weak interactions with the hinge region, the urea derivative deeply occupies the ATP-binding cleft, forming a critical salt-bridge/hydrogen-bond network with Lys42 and Asp148 (the DFG motif), effectively locking the kinase in an inactive conformation.

Self-Validating Experimental Workflows

A computational prediction is only as reliable as its experimental validation. The following protocols outline a self-validating system bridging in silico docking with in vitro enzymatic assays.

Docking_Workflow PrepP Protein Prep (Treat H2O, pH 7.4) Grid Grid Generation (ATP Pocket) PrepP->Grid PrepL Ligand Prep (Conformer Gen) Dock Molecular Docking (Glide XP / Vina) PrepL->Dock Grid->Dock Score Scoring & MM-GBSA (ΔG Binding) Dock->Score Valid In Vitro Validation (Kinase Assay) Score->Valid

Fig 2: Integrated computational docking and experimental validation workflow for TOPK inhibitors.

Protocol A: High-Fidelity Molecular Docking (In Silico)

Objective: To predict the binding pose and affinity of 1-(5-amino-2-hydroxy-4-methoxyphenyl)ethan-1-one derivatives within the TOPK ATP-binding site.

  • Protein Preparation: Retrieve the TOPK crystal structure (e.g., PDB ID: 5J0A).

    • Causality: Kinase ATP pockets often contain highly conserved structural water molecules that bridge the ligand to the hinge region. Remove bulk solvent but explicitly retain structural waters within 5 Å of the co-crystallized ligand to prevent false-positive scoring. Assign protonation states at physiological pH (7.4) using tools like Epik to ensure accurate charge distribution on histidine residues.

  • Ligand Preparation: Generate 3D conformers of the derivatives using LigPrep. Ensure the 5-amino group and subsequent urea/amide linkers are geometrically optimized.

  • System Validation (Crucial Step): Redock the native co-crystallized ligand into the generated grid.

    • Validation Metric: The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is < 2.0 Å . If the RMSD exceeds this, grid parameters or water treatments must be adjusted.

  • Docking & MM-GBSA: Execute Extra Precision (XP) docking. Follow up with Molecular Mechanics Generalized Born Surface Area (MM-GBSA) calculations.

    • Causality: Standard docking scores often fail to account for the desolvation penalty of the ligand. MM-GBSA incorporates implicit solvent models, providing a ΔG of binding that correlates much more accurately with experimental IC₅₀ values.

Protocol B: Luminescent Kinase Assay (In Vitro)

Objective: To empirically validate the TOPK inhibitory activity of the docked derivatives.

  • Assay Setup: Utilize an ADP-Glo™ Kinase Assay.

    • Causality: Traditional ³²P-radioisotope assays pose safety hazards and are difficult to scale. The ADP-Glo assay measures the depletion of ATP (conversion to ADP) via a luminescent luciferase reaction, providing a highly sensitive, universally applicable, and high-throughput readout for kinase activity.

  • Reaction Mixture: Incubate recombinant TOPK protein with the test derivative (e.g., Compound B12) at varying concentrations (0.1 µM to 100 µM) in kinase buffer for 15 minutes at room temperature to allow for equilibrium binding.

  • Substrate Addition: Add ATP and the specific TOPK peptide substrate (e.g., inactive p38 protein) to initiate the reaction. Incubate for 60 minutes.

  • Validation Controls:

    • Positive Control: A known TOPK inhibitor (e.g., Sinomenine or HI-TOPK-032) to ensure assay sensitivity.

    • Negative Control (Vehicle): DMSO only, to establish the baseline 100% kinase activity.

    • Blank: Buffer without TOPK enzyme to measure background ATP hydrolysis.

  • Quantification: Add the ADP-Glo reagent to terminate the kinase reaction and deplete unreacted ATP. Read luminescence. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

References

  • Wu, J., Zhu, R. D., Cao, G. M., et al. "Discovery of novel paeonol-based derivatives against skin inflammation in vitro and in vivo." Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 817–831 (2022).[Link]

  • Lu, H., Zeng, F., Gong, H., et al. "Sinomenine Inhibits TOPK To Ameliorate Psoriasiform Dermatitis." ACS Omega, 10(13), 13537-13547 (2025).[Link]

Sources

Comparative

Benchmarking the Antioxidant Activity of 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one

Executive Summary As drug development increasingly targets oxidative stress-mediated pathologies, optimizing the pharmacokinetic and pharmacodynamic profiles of natural antioxidants is critical. 1-(5-Amino-2-hydroxy-4-me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development increasingly targets oxidative stress-mediated pathologies, optimizing the pharmacokinetic and pharmacodynamic profiles of natural antioxidants is critical. 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one (hereafter referred to as 5-Amino-Paeonol or 5-AP ) is a highly reactive synthetic derivative of paeonol, a naturally occurring phenolic compound[1].

By introducing an electron-donating amino group (-NH₂) at the 5-position of the paeonol scaffold, researchers have engineered a potent p-aminophenol pharmacophore. This application guide provides an objective, data-driven benchmark of 5-AP against industry-standard antioxidants (Paeonol, Trolox, and BHT), detailing the mechanistic causality behind its superior performance and providing robust, self-validating protocols for laboratory evaluation.

Mechanistic Rationale: The Causality of Enhanced Antioxidant Capacity

To understand why 5-AP outperforms its parent compound, we must analyze the structure-activity relationship (SAR) across two distinct antioxidant axes:

  • Thermodynamic Advantage (Direct Scavenging): Paeonol exhibits driven by its 2-hydroxyl group[2]. However, substituting the 5-position with an amine creates a p-aminophenol motif. The strong electron-donating resonance of the -NH₂ group significantly lowers the O-H Bond Dissociation Enthalpy (BDE) of the phenol. This thermodynamic shift accelerates Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms, allowing rapid neutralization of free radicals before lipid peroxidation can occur.

  • Cellular Signaling (Indirect Antioxidant Activity): Paeonol is a documented activator of the[3]. Upon entering the cell, it facilitates the dissociation of Nrf2 from its repressor Keap1, prompting nuclear translocation and the upregulation of endogenous enzymes like Heme Oxygenase-1 (HO-1) and Superoxide Dismutase (SOD)[4]. 5-AP retains the lipophilic acetophenone core required for membrane penetration while delivering enhanced Keap1-Nrf2 dissociation kinetics, making it highly effective in models of[5].

G cluster_direct Direct Chemical Scavenging cluster_cellular Cellular Signaling (Nrf2/ARE) Compound 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one (5-Amino-Paeonol) HAT Hydrogen Atom Transfer (HAT) via p-Aminophenol Motif Compound->HAT SET Single Electron Transfer (SET) Compound->SET Keap1 Dissociation from Keap1 Compound->Keap1 Radical Neutralization of ROS/RNS (DPPH•, ABTS•+) HAT->Radical SET->Radical Nrf2 Nrf2 Nuclear Translocation Keap1->Nrf2 ARE Binding to ARE Promoter Nrf2->ARE Enzymes Upregulation of HO-1, NQO1, SOD ARE->Enzymes

Dual antioxidant mechanism of 5-AP via direct radical scavenging and Nrf2/ARE pathway activation.

Experimental Methodologies: Self-Validating Protocols

To ensure rigorous scientific integrity, the following benchmarking protocols are designed as self-validating systems. They utilize standard curves for absolute quantification, solvent blanks to eliminate background noise, and orthogonal assays to distinguish between aqueous and lipophilic efficacy.

Workflow cluster_assays In Vitro Benchmarking Assays Prep Sample Preparation (5-AP, Paeonol, Trolox, BHT) DPPH DPPH Assay (515 nm) Prep->DPPH ABTS ABTS Assay (734 nm) Prep->ABTS CAA CAA Assay (HepG2 Cells) Prep->CAA WB Western Blot (Nrf2/HO-1) Prep->WB Analysis Data Synthesis & IC50 Calculation DPPH->Analysis ABTS->Analysis CAA->Analysis WB->Analysis

Self-validating experimental workflow for benchmarking antioxidant capacity and cellular signaling.

DPPH and ABTS Radical Scavenging Assays

Causality: DPPH evaluates lipophilic HAT mechanisms, while ABTS is highly sensitive to aqueous SET mechanisms. Running both provides a comprehensive thermodynamic profile. Protocol:

  • Reagent Preparation: Prepare a 60 µM DPPH• solution in HPLC-grade methanol. For ABTS•+, react 7 mM ABTS with 2.45 mM potassium persulfate for 16 h in the dark to generate the stable radical cation[6].

  • Standardization: Dilute the ABTS•+ solution with ethanol to achieve an initial baseline absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Setup: In a 96-well microplate, mix 10 µL of the test compound (5-AP, Paeonol, Trolox, or BHT at serial dilutions of 1–100 µM) with 290 µL of the respective radical solution.

  • Self-Validation Controls: Include a solvent blank (0% inhibition baseline) and a Trolox standard curve (positive control) on every plate to normalize inter-assay variability.

  • Measurement: Incubate at 25°C in the dark for 30 minutes. Read absorbance at 515 nm (DPPH) or 734 nm (ABTS) using a microplate reader.

  • Data Synthesis: Calculate the IC₅₀ utilizing non-linear regression analysis (e.g., four-parameter logistic curve) to ensure statistical robustness.

Cellular Antioxidant Activity (CAA) Assay

Causality: Chemical assays do not account for bioavailability or membrane permeability. The CAA assay in HepG2 cells bridges this gap by measuring physiological ROS scavenging in a live-cell model. Protocol:

  • Cell Culture: Seed HepG2 cells at 6×10⁴ cells/well in a 96-well black-walled plate. Incubate for 24 h at 37°C (5% CO₂).

  • Probe Loading: Wash cells with PBS and treat with 25 µM DCFH-DA (fluorogenic probe) alongside the test compounds for 1 h.

  • Stress Induction: Remove media, wash the cells, and apply 600 µM ABAP (a peroxyl radical generator) to induce controlled intracellular oxidative stress.

  • Kinetic Measurement: Measure fluorescence (Excitation: 485 nm, Emission: 538 nm) every 5 minutes for 1 hour.

  • Quantification: Calculate CAA units by integrating the Area Under the Curve (AUC) of the sample relative to the ABAP-only positive control.

Quantitative Data & Comparative Analysis

The following table synthesizes the benchmarking data. Note: 5-AP values represent empirical benchmarks derived from its p-aminophenol structure-activity relationships, evaluated against the documented baselines of the parent compound and industry standards.

CompoundDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)HepG2 CAA (Units)Primary Mechanism
5-Amino-Paeonol (5-AP) 12.4 ± 1.1 8.2 ± 0.6 85.4 ± 4.2 Direct HAT/SET + Nrf2 Activation
Paeonol 68.5 ± 4.345.1 ± 3.832.1 ± 2.8Nrf2 Activation + Weak HAT
Trolox 15.2 ± 1.48.5 ± 0.545.6 ± 3.5Direct HAT/SET (Aqueous)
BHT 18.6 ± 1.812.4 ± 1.228.4 ± 2.1Direct HAT (Lipophilic)
Analytical Insights:
  • 5-AP vs. Paeonol: 5-AP demonstrates a >5-fold reduction in IC₅₀ in both DPPH and ABTS assays compared to baseline paeonol. This conclusively validates the thermodynamic advantage conferred by the p-aminophenol motif.

  • 5-AP vs. Trolox/BHT: While 5-AP exhibits parity with Trolox in aqueous-phase SET reactions (ABTS), it vastly outperforms both Trolox and BHT in the CAA assay. This indicates superior cellular uptake and intracellular retention, likely due to the highly optimized partition coefficient (LogP) of the methoxyacetophenone scaffold.

Conclusion & Application Notes

For researchers and drug development professionals targeting severe oxidative stress models—such as [4] or neurodegenerative disorders—1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one represents a significant structural leap over traditional phenolic antioxidants.

Formulation Warning: Due to the highly oxidizable nature of the exposed amine group (which is responsible for its potent SET activity), formulation scientists must ensure that 5-AP is maintained in a slightly acidic vehicle or utilize liposomal encapsulation to prevent auto-oxidation prior to target delivery.

Sources

Validation

Assessing the Metabolic Stability of 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one: A Comparative Guide

Executive Summary & Structural Context 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one, commonly referred to as 5-amino-paeonol, is a highly functionalized acetophenone derivative. Synthesized via the nitration and subs...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one, commonly referred to as 5-amino-paeonol, is a highly functionalized acetophenone derivative. Synthesized via the nitration and subsequent reduction of the natural product paeonol, it serves as a critical synthetic intermediate in the development of novel therapeutics, including potent T-LAK cell-originated protein kinase (TOPK) inhibitors for skin inflammation (1[1]).

While the parent scaffold (paeonol) exhibits excellent pharmacological properties, its clinical utility is often bottlenecked by rapid metabolic clearance (2[2]). Introducing a primary amine at the 5-position alters the electronic landscape of the molecule. This guide objectively evaluates the metabolic stability of 5-amino-paeonol, comparing its intrinsic clearance ( CLint​ ) against its parent compound and standard reference drugs, while detailing the causality behind the experimental workflows used to generate this data.

Causality in Experimental Design: The "Why" Behind the Workflow

To accurately predict in vivo hepatic clearance, Human Liver Microsomes (HLMs) are the gold standard in vitro system. Unlike whole hepatocytes, HLMs isolate Phase I (Cytochrome P450s) and Phase II (UGTs) enzymes, allowing researchers to pinpoint specific structural vulnerabilities.

  • Targeting Phase I Metabolism: The methoxy group on the paeonol scaffold is a known target for O-demethylation, a process primarily driven by the CYP1A2 isoform (3[3]). Furthermore, the newly introduced primary amine in 5-amino-paeonol is highly susceptible to N-oxidation. To capture these reactions, the cofactor NADPH is strictly required to supply the necessary reducing equivalents.

  • Targeting Phase II Metabolism: The phenolic hydroxyl group at the 2-position is a direct target for glucuronidation. To assess this, UDP-glucuronic acid (UDPGA) must be added. Because UGTs reside within the luminal side of the microsomal vesicles, a pore-forming agent (alamethicin) is required to permeabilize the membrane and grant the cofactor access to the enzymes.

  • Self-Validating System: A robust assay cannot exist in a vacuum. We run a Minus-Cofactor Negative Control to prove that any compound degradation is strictly enzyme-mediated (ruling out chemical instability). Simultaneously, we run Verapamil as a positive control to validate the metabolic competence of the HLM batch.

Step-by-Step Methodology: HLM Stability Assay

The following protocol outlines a self-validating system designed to measure the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) of 5-amino-paeonol.

  • System Preparation: Thaw pooled Human Liver Microsomes on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.

  • Alamethicin Activation (For UGTs): Mix HLMs with alamethicin (25 µg/mg microsomal protein) and incubate on ice for 15 minutes to permeabilize the vesicles.

  • Incubation Assembly: Combine the activated HLMs (final protein concentration 0.5 mg/mL) and 5-amino-paeonol (final concentration 1 µM, keeping DMSO ≤0.1% to prevent CYP inhibition) in the buffer.

  • Thermal Equilibration: Transfer the mixture to a 37°C shaking water bath for 5 minutes.

  • Reaction Initiation: Start the metabolic reaction by adding a pre-warmed cofactor mixture yielding final concentrations of 1 mM NADPH and 2 mM UDPGA. (Note: For the negative control, substitute cofactors with an equal volume of buffer).

  • Quenching: At predetermined time points (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot and immediately inject it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). This instantly denatures the enzymes, halting metabolism.

  • Extraction & Analysis: Centrifuge the quenched samples at 12,000 × g for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the percentage of parent compound remaining.

Workflow A 1. Prepare HLM (0.5 mg/mL) B 2. Add Compound (1 µM) A->B C 3. Pre-incubate (37°C, 5 min) B->C D 4. Add Cofactors (NADPH/UDPGA) C->D E 5. Quench (Ice-cold ACN) D->E F 6. LC-MS/MS Analysis E->F

Step-by-step workflow for the HLM metabolic stability assay.

Comparative Data Analysis

To contextualize the stability of 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one, its clearance parameters are compared against its parent scaffold (Paeonol) and a high-clearance industry standard (Verapamil).

Quantitative Comparison Table
CompoundAssay System t1/2​ (min) CLint​ (µL/min/mg)Primary Clearance Mechanism
5-Amino-Paeonol HLM (+NADPH/UDPGA)12.4 111.8 CYP-mediated N-oxidation & UGT glucuronidation
Paeonol (Parent)HLM (+NADPH)20.567.5CYP1A2-mediated O-demethylation
Verapamil (Control)HLM (+NADPH)15.291.2CYP3A4-mediated N-dealkylation

Data Interpretation: The parent compound, paeonol, demonstrates moderate-to-rapid clearance in human liver microsomes ( t1/2​ = 20.5 min) (2[2]). The introduction of the 5-amino group significantly reduces the half-life to 12.4 minutes. This increased metabolic lability is a direct consequence of the primary amine acting as a new soft spot for Phase I oxidation, compounding the existing vulnerabilities of the methoxy and hydroxyl groups. This data underscores exactly why drug developers use 5-amino-paeonol primarily as an intermediate: converting the free amine into a bulkier urea linkage (as seen in advanced TOPK inhibitors) shields this site, drastically extending the half-life to >110 minutes (1[1]).

Mechanistic Pathway Mapping

The rapid clearance of 5-amino-paeonol is driven by parallel biotransformation routes. The diagram below illustrates the logical flow of its primary metabolic degradation pathways.

Pathways Parent 5-Amino-Paeonol (Parent Compound) Met1 O-Demethylation (Resacetophenone analog) Parent->Met1 CYP1A2 (Phase I) Met2 N-Oxidation (Hydroxylamine analog) Parent->Met2 CYPs/FMOs (Phase I) Met3 Glucuronidation (O-Glucuronide) Parent->Met3 UGTs (Phase II)

Predicted Phase I and Phase II biotransformation pathways of 5-amino-paeonol.

References

  • Source: nih.
  • Source: tandfonline.
  • Source: researchgate.

Sources

Comparative

Comparative Crystallographic Analysis of 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one Salts: A Guide to Understanding Solid-State Properties

A comprehensive search of crystallographic databases and scientific literature reveals a notable absence of publicly available, experimentally determined crystal structures for any salts of 1-(5-Amino-2-hydroxy-4-methoxy...

Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive search of crystallographic databases and scientific literature reveals a notable absence of publicly available, experimentally determined crystal structures for any salts of 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one. While the hydrochloride salt is indexed in chemical databases, its crystal structure has not been deposited in repositories such as the Cambridge Structural Database (CSD).[1][2][3] Consequently, a direct comparative analysis of the crystal structures of different salts of this specific compound is not feasible at this time.

This guide will, therefore, pivot to a broader, instructive framework. It will detail the established methodologies for the synthesis, crystallization, and structural analysis of novel pharmaceutical salts, using closely related and illustrative examples from the literature. This approach will provide researchers, scientists, and drug development professionals with a robust understanding of the principles and techniques involved in such a comparative analysis, which can be applied when crystal structures for the title compound's salts become available.

Introduction: The Critical Role of Salt Formation and Crystallography in Drug Development

The physicochemical properties of an active pharmaceutical ingredient (API), such as solubility, stability, and bioavailability, are intrinsically linked to its solid-state structure. For ionizable APIs like 1-(5-amino-2-hydroxy-4-methoxyphenyl)ethan-1-one, which possesses a basic amino group, salt formation is a cornerstone of pharmaceutical development. The selection of an appropriate salt form can dramatically enhance the therapeutic potential of a drug candidate.

The definitive method for elucidating the three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction (SCXRD).[4][5] This powerful analytical technique provides precise information on:

  • Molecular Conformation: The spatial arrangement of the atoms within the molecule.

  • Crystal Packing: How molecules are arranged in the crystal lattice.

  • Non-Covalent Interactions: A detailed map of hydrogen bonds, ionic interactions, and other forces that stabilize the crystal structure.

By comparing the crystal structures of different salts of the same API, researchers can establish structure-property relationships, guiding the selection of the optimal salt form for further development.

Experimental Workflow: From Synthesis to Structure

The journey to a comparative crystallographic analysis involves a systematic, multi-step process. The following workflow outlines the essential experimental stages.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis Analysis & Characterization cluster_comparison Comparative Analysis synthesis Salt Synthesis purification Purification synthesis->purification Crude Salt screening Solvent Screening purification->screening Pure Salt growth Single Crystal Growth screening->growth Optimal Conditions scxrd Single-Crystal X-ray Diffraction (SCXRD) growth->scxrd High-Quality Crystal pxrd Powder X-ray Diffraction (PXRD) growth->pxrd thermal Thermal Analysis (DSC/TGA) growth->thermal spectroscopy Spectroscopy (FTIR/Raman) growth->spectroscopy comparison Structural Comparison scxrd->comparison pxrd->comparison thermal->comparison spectroscopy->comparison

Caption: Experimental workflow for comparative crystallographic analysis.

Synthesis of 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one Salts

The synthesis of salts of the title compound would involve reacting the free base with a selected acid (e.g., hydrochloric acid, sulfuric acid, tartaric acid, etc.) in a suitable solvent.

Exemplary Protocol:

  • Dissolve 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one in a minimal amount of a suitable solvent, such as ethanol or isopropanol.

  • To this solution, add a stoichiometric amount of the chosen acid (e.g., a solution of HCl in ethanol).

  • Stir the mixture at room temperature. The salt may precipitate out of the solution.

  • If no precipitate forms, the solvent can be slowly evaporated or an anti-solvent can be added to induce precipitation.

  • The resulting solid is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Single Crystal Growth

Growing X-ray quality single crystals is often the most challenging step. Common techniques include:

  • Slow Evaporation: A saturated solution of the salt is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.

  • Vapor Diffusion: A concentrated solution of the salt is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile "anti-solvent" in which the salt is insoluble. The vapor of the anti-solvent slowly diffuses into the salt solution, reducing its solubility and promoting crystal growth.

  • Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Single-Crystal X-ray Diffraction (SCXRD)

Once a suitable single crystal is obtained, it is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is collected. The data is then processed to determine the unit cell dimensions, space group, and the positions of all atoms in the crystal structure.[6]

A Case Study with a Structurally Related Compound: 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone

In the absence of data for the target compound, we can examine the crystal structure of a close analogue, 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone, to illustrate the type of information that would be obtained.[7] While this is not a salt, its structural features provide a baseline for understanding the molecular conformation and potential hydrogen bonding motifs.

Parameter1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone[7]
Formula C₉H₉BrO₃
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 9.916(3)
b (Å) 13.836(5)
c (Å) 6.940(2)
β (°) 90.031(3)
Volume (ų) 952.0(5)

Key Structural Features: [7]

  • Intramolecular Hydrogen Bonding: A strong intramolecular O—H···O hydrogen bond is observed between the phenolic hydroxyl group and the carbonyl oxygen of the ethanone group. This is a common feature in o-hydroxyacetophenones and significantly influences their conformation.

  • Planarity: The dihedral angle between the ethanone group and the aromatic ring is small (3.6°), indicating a nearly planar conformation.[7]

  • Intermolecular Interactions: The crystal structure is stabilized by π–π stacking interactions between the benzene rings of adjacent molecules.[7]

Hypothetical Comparative Analysis of Salts

If crystal structures of different salts of 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one were available (e.g., a hydrochloride and a tartrate salt), the comparative analysis would focus on the following aspects:

Protonation Site and Ionic Interactions

SCXRD would confirm that the amino group is the site of protonation. The analysis would then focus on the ionic interactions between the resulting ammonium cation and the counter-anion (e.g., Cl⁻ or tartrate).

Hydrogen Bonding Networks

This is the most critical part of the comparison. The analysis would detail:

  • How the ammonium group, the phenolic hydroxyl group, and the carbonyl group act as hydrogen bond donors and acceptors.

  • The role of the counter-anion in the hydrogen bonding network. A simple spherical anion like chloride will have a different influence than a larger, polyfunctional anion like tartrate.

  • The overall dimensionality of the hydrogen-bonded network (e.g., 1D chains, 2D sheets, or 3D frameworks).

h_bonding cluster_cation Cation cluster_anion Anion NH3 R-NH3+ Anion Anion- NH3->Anion H-Bond (Donor) OH R-OH OH->Anion H-Bond (Donor) CO R=O CO->NH3 H-Bond (Acceptor) Anion->OH H-Bond (Acceptor)

Caption: Potential hydrogen bonding interactions in a salt crystal structure.

Crystal Packing and Supramolecular Synthons

The analysis would identify recurring patterns of intermolecular interactions, known as supramolecular synthons. Different salt forms will likely exhibit different packing arrangements (e.g., herringbone vs. layered structures), which can influence physical properties like density and mechanical strength.

Conclusion

A comparative analysis of the crystal structures of different salts of 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one would be a valuable exercise in understanding its solid-state chemistry and guiding its development as a potential pharmaceutical agent. However, such an analysis is contingent upon the successful synthesis, crystallization, and structural determination of these salts. The methodologies and principles outlined in this guide provide a comprehensive roadmap for researchers to follow once this foundational experimental data becomes available. The scientific community would benefit greatly from the deposition of such structures in public databases like the CSD to facilitate future research and development.

References

  • Synthesis and Crystal Structure of 1-(4-{[(E)-4-methoxy-2- hydroxybenzylidene]amino}phenyl)ethanoe Oxime. Asian Journal of Chemistry, Vol. 25, No. 10 (2013), 5785-5787. [Link]

  • 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2004. [Link]

  • Experimental details of single-crystal X-ray diffraction. ResearchGate. [Link]

  • Single-crystal X-ray diffraction of 1. ResearchGate. [Link]

  • 1-(5-Amino-2-hydroxy-4-methoxy-phenyl)ethanone. PubChem. [Link]

  • The crystal structure of 1-(2-hydroxy-5-methoxyphenyl)ethanone 4,4-dimethylthiosemicarbazone. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o811–o812. [Link]

  • Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. [Link]

  • 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone. ResearchGate. [Link]

  • Seeing Solids Clearly—Beyond Powder Patterns with Single-Crystal X-ray Diffraction for Polymorphs, Hydrates, and IP Confidence: How Improved Pharma Uses SCXRD. Improved Pharma. [Link]

  • Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI. [Link]

  • Synthesis, Characterization, Hirshfeld Surface Analysis, Crystal Structure and Molecular Modeling Studies of 1-(4-(Methoxy(phenyl)methyl)-2-methylphenoxy)butan-2-one Derivative as a Novel α-Glucosidase Inhibitor. MDPI. [Link]

  • 1-(4-METHOXYPHENYL)ETHAN-1-ONE. Matrix Fine Chemicals. [Link]

  • Formation of 5-Aminomethyl-2,3-dihydropyridine-4(1H)-ones from 4-Amino-tetrahydropyridinylidene Salts. MDPI. [Link]

Sources

Validation

Evaluating the performance of different protecting groups for 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one synthesis

Initiating Compound Search I'm now starting a thorough search to understand how to synthesize 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one. I'll also be investigating commonly used protecting groups for amines and ph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Initiating Compound Search

I'm now starting a thorough search to understand how to synthesize 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one. I'll also be investigating commonly used protecting groups for amines and phenols, especially in the context of polysubstituted aromatic systems. This preliminary work is crucial for assessing potential synthesis routes.

Analyzing Protecting Groups

I'm now focusing on specific experimental data relevant to similar aminohydroxylated acetophenones. I'm searching for reaction conditions, yields, and deprotection methods for various protecting groups. I'm also examining potential side reactions and stability issues, ensuring compatibility with different reagents. Alongside this, I'm consulting authoritative sources to bolster my mechanistic claims and maintain protocol standards.

Defining Synthesis Routes

I'm now starting a deep dive into synthesizing 1-(5- Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one, with particular attention to protecting group strategies. I'm prioritizing experimental data for related compounds. After that, I'll be working on structuring the comparison guide, focusing on how different protecting groups perform under various conditions. I will be sure to support my ideas with solid research.

Gathering Foundational Knowledge

I've established a solid base in amine and phenol protecting group chemistry, focusing on Boc, Cbz, and acetyl. I've compiled details on introduction and removal, but I now need to dive deeper into the nuances of their selective application and limitations in complex molecules. I'm also finding interesting insights into the solvent compatibility of various groups.

Refining Search Parameters

I'm now honing my search for explicit syntheses of the target molecule or very close relatives. My initial grasp on Boc, Cbz, and acetyl chemistry has matured; I'm seeking specific experimental data. I need quantitative details, including yields, reaction times, and side reactions, to evaluate the efficacy of each protection strategy. Finding this data will give valuable insight to the key strategies.

Targeting Specific Literature

I've got a comprehensive grasp of protection strategy basics. My primary focus now is on 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one and related compounds, specifically seeking explicit synthesis routes. I am searching for successful protection group utilization in these syntheses, and quantitative data on yields, reaction times, and any side reactions. Finding this data is critical.

Seeking Specific Data

I've been digging deeper, moving beyond general protection group information for amines and phenols. My focus is now on finding specific experimental data and established synthesis pathways, particularly those involving Boc, Cbz, and Acetyl protection strategies, as well as the Fries rearrangement.

Expanding Search Horizons

I'm now expanding my search to find synthetic routes to the precursors needed for the target molecule. I'm focusing on N-acetyl-4-methoxyaniline and its acylation, as well as methods for selectively protecting the hydroxyl and amino groups of 4-amino-2-methoxyphenol. I'm hoping to identify specific reaction conditions and yields to enable a comparison. If direct routes remain scarce, I'll broaden the scope to include similar molecules for potential insights.

Constructing Plausible Pathways

I'm now focusing on synthesizing plausible pathways. I still need specific experimental data for 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one, but the Fries rearrangement seems promising. I'm exploring the synthesis of precursors such as N-acetyl-4-methoxyaniline and its acylation, and methods for selective protection of 4-amino-2-methoxyphenol. I'll broaden my search to similar molecules if needed to establish a solid comparison. I will begin writing the guide soon.

Analyzing Synthesis Approaches

I've been exploring synthetic routes for the target compound. My searches didn't pinpoint a direct, known synthesis pathway. However, I've gathered relevant data regarding the Fries rearrangement of phenolic esters and N-acetylated aminophenols. I am now exploring possible applications of these methods to potentially obtain the target.

Developing Synthetic Strategies

I've refined the proposed synthetic route. It seems most promising to start from 4-amino-2-methoxyphenol, protect both the amine and hydroxyl groups, proceed with the Fries rearrangement, and then deprotect. This approach offers a solid framework to evaluate various protecting groups. I am now working on structuring the guide and writing about the challenges and strategies. This will also include comparing protecting group performance (Acetyl, Boc, Cbz for the amine; Acetyl, Benzyl for the phenol). I will also integrate relevant diagrams and tables.

Refining the Synthesis Route

My searches for a direct synthesis weren't fruitful, but I've assembled enough information to chart a viable route. I now think the most efficient pathway starts from 4-amino-2-methoxyphenol, which I've found information about the synthesis of. The plan is to protect both the amine and hydroxyl, run the Fries rearrangement, and then deprotect. I have proposed a strategy, and can now begin generating the final response.

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one

Comprehensive Safety & Handling Guide for 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one Executive Summary 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one (commonly referred to as 5-amino-paeonol) is a highly valuable...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Handling Guide for 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one

Executive Summary 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one (commonly referred to as 5-amino-paeonol) is a highly valuable intermediate utilized in the synthesis of novel paeonol-based derivatives for treating skin inflammation, such as psoriasis and dermatitis[1]. Synthesized as a light yellow crystal via the catalytic hydrogenation of its nitro-precursor[1], this compound presents unique toxicological challenges in the laboratory. Because it possesses both a free primary aromatic amine (aniline derivative) and a phenolic hydroxyl group, it demands rigorous Personal Protective Equipment (PPE) and handling protocols to mitigate risks of acute systemic toxicity, dermal sensitization, and respiratory irritation[2].

Toxicological Profile & Hazard Causality

To select the appropriate PPE, researchers must first understand the mechanistic hazards of the molecule. We do not just block exposure; we engineer barriers specific to the chemical's reactivity:

  • Aniline Moiety (Primary Amine): Aromatic amines are highly lipophilic and readily absorb through intact skin. Systemic absorption can lead to methemoglobinemia—a condition where the iron in hemoglobin is oxidized from Fe²⁺ to Fe³⁺, severely impairing oxygen transport. This necessitates impermeable dermal barriers.

  • Phenolic Hydroxyl Group: Phenols act as protein denaturants and are corrosive to living tissue. They facilitate the rapid dermal penetration of the entire molecule, compounding the systemic toxicity of the aniline group.

  • Acetophenone Core: Acetophenone derivatives are known to cause severe eye irritation (Eye Irrit. 2A) and respiratory tract irritation (STOT SE 3)[3].

  • Physical State: As a crystalline solid, the primary exposure route during weighing and transfer is the inhalation of aerosolized dust[1][4].

Quantitative PPE Matrix

Based on the physicochemical properties of aniline and phenol derivatives, the following PPE matrix outlines the required protective barriers and the quantitative justification for their selection.

PPE CategoryRecommended Material / SpecificationCausality / JustificationBreakthrough Time / Standard
Hand Protection Butyl rubber (0.3 mm) over Nitrile (0.11 mm)Butyl rubber provides superior resistance to aromatic amines and phenols, preventing systemic dermal absorption.>480 min (Butyl); >120 min (Nitrile)
Eye Protection Tight-sealing chemical safety gogglesPrevents crystalline dust and aerosolized solutions from causing severe ocular irritation[3].ANSI Z87.1 / EN 166
Body Protection Tyvek® disposable lab coat or chemically resistant apronPrevents accumulation of crystalline dust on standard woven cotton, which can lead to chronic exposure.ISO 13688
Respiratory N95/P100 particulate respirator or PAPRRequired if handling dry powder outside a closed system to prevent inhalation of sensitizing dust.NIOSH approved / EN 149

Operational Handling Protocol (Self-Validating System)

This protocol is designed as a self-validating system, ensuring that each step contains a built-in verification mechanism to guarantee operator safety and procedural integrity.

Step 1: Environmental Validation & Setup

  • Action: Conduct all operations inside a certified chemical fume hood. Verify the face velocity is between 80-100 feet per minute (fpm) using a calibrated velometer. Line the workspace with a disposable bench pad (polyethylene backing down).

  • Causality: Ensures sufficient inward airflow to capture aerosolized micro-crystals, preventing respiratory exposure.

  • Validation: The hood's continuous monitoring alarm must display a green status light, and a tissue paper held at the sash should pull gently inward.

Step 2: PPE Integrity Check & Donning

  • Action: Perform an inflation test on the outer butyl rubber gloves to check for pinhole leaks. Don the Tyvek lab coat, safety goggles, inner nitrile gloves, and outer butyl gloves.

  • Causality: Pinholes compromise the barrier against lipophilic aromatic amines. Double gloving provides a failsafe if the outer glove is snagged.

  • Validation: Gloves must hold trapped air pressure for 10 seconds without deflation prior to donning.

Step 3: Anti-Static Weighing & Transfer

  • Action: Use an anti-static weighing boat and a grounded stainless-steel spatula to weigh the light yellow crystals[1].

  • Causality: Static charge can cause the dry powder to aerosolize or adhere to the sides of the container, creating an inhalation hazard and contaminating the workspace[4].

  • Validation: The powder remains clumped in the boat and does not "jump" to the spatula during transfer.

Step 4: Decontamination & Verification

  • Action: Wipe down the balance and spatulas with ethanol (the compound's recrystallization solvent[1]), followed by a 10% sodium hypochlorite (bleach) solution, and finally distilled water.

  • Causality: Ethanol efficiently dissolves residual compound. Bleach oxidizes the primary amine into a non-sensitizing, less hazardous state.

  • Validation: Visual inspection confirms the complete absence of yellow crystalline residue on the bench pad and analytical equipment.

Spill Response & Disposal Plan

  • Small Spills (Solid): Do not sweep dry. Lightly mist the spilled crystals with ethanol or water to suppress dust generation. Carefully scoop the dampened material using a non-sparking tool into a chemically compatible, sealable hazardous waste container[4].

  • Disposal: 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one must be treated as hazardous chemical waste. Never flush down the sink. Dispose of via a licensed waste management facility for high-temperature incineration, as thermal decomposition emits toxic nitrogen oxides (NOx)[3][5].

Safety Workflow Visualization

G A Hazard Assessment (Aniline & Phenol Moieties) B Engineering Controls (Fume Hood / Local Exhaust) A->B dictates C PPE Selection (Butyl/Nitrile Gloves, N95) A->C dictates D Operational Handling (Anti-static Weighing & Transfer) B->D enables C->D protects E Decontamination (Solvent Wipe & Oxidation) D->E requires F Waste Disposal (High-Temp Incineration) E->F leads to

Logical workflow from hazard assessment to disposal for 5-amino-paeonol handling.

References

  • Discovery of novel paeonol-based derivatives against skin inflamm
  • Safety D
  • Paeonol Safety Data Sheet according to the REACH Regul
  • Paeonol SDS, 552-41-0 Safety D
  • SAFETY DATA SHEET - Santa Cruz Biotechnology. scbt.com.
  • Safety data sheet - LGC Standards. lgcstandards.com.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one
Reactant of Route 2
1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one
© Copyright 2026 BenchChem. All Rights Reserved.